molecular formula C8H7NO4S B181315 2-[(4-Nitrophenyl)sulfanyl]acetic acid CAS No. 3406-75-5

2-[(4-Nitrophenyl)sulfanyl]acetic acid

Cat. No.: B181315
CAS No.: 3406-75-5
M. Wt: 213.21 g/mol
InChI Key: AMSJBNMFXXARTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Nitrophenyl)sulfanyl]acetic acid is a valuable building block in medicinal chemistry and organic synthesis, characterized by its reactive nitro group and thiol moiety. Its primary research application is as a key precursor in the preparation of pharmaceutical compounds, contributing to the development of potential new medications . In organic synthesis, it serves as a versatile starting material for the creation of a diverse range of complex chemical products . The compound's significance is further highlighted in agrochemical research, where it acts as a building block for developing novel crop protection agents and formulations aimed at enhancing yield . Recent scientific investigations have explored derivatives of this compound for their potential as small-molecule inhibitors of alpha-synuclein (α-Syn) fibril aggregation, a key pathological target in Parkinson's disease . Furthermore, the structural motif of this compound is exploited in the synthesis of complex heterocyclic systems, such as thiodiphenylpyrimidine analogs (Thio-DPPY), which have been identified as potent and selective epidermal growth factor receptor (EGFR) T790M inhibitors to overcome gefitinib resistance in non-small cell lung cancer (NSCLC) . Its utility also extends to the development of carbonyl-diphenylpyrimidines (Car-DPPYs) as novel focal adhesion kinase (FAK) inhibitors with strong antiproliferative activity against stubborn cancer cells like AsPC-1 and BxPC-3 .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitrophenyl)sulfanylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4S/c10-8(11)5-14-7-3-1-6(2-4-7)9(12)13/h1-4H,5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSJBNMFXXARTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70275642
Record name [(4-Nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3406-75-5
Record name 3406-75-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51445
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(4-Nitrophenyl)sulfanyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70275642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Nitrophenylthio)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetic acid, a key intermediate in the development of pharmaceuticals and other fine chemicals.[1][2] This document delves into the core chemical principles, offers a detailed, step-by-step experimental protocol, and outlines robust methods for product characterization and quality control. It is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. The guide emphasizes safety, efficiency, and mechanistic understanding to ensure a reliable and reproducible synthetic outcome.

Introduction: Significance and Synthetic Strategy

This compound, also known as 2-((4-nitrophenyl)thio)acetic acid, is a valuable molecular building block in medicinal chemistry and organic synthesis.[2] Its structure, featuring a reactive nitro group, a carboxylic acid, and a thioether linkage, makes it a versatile precursor for a wide range of more complex molecules. It is notably used in the synthesis of novel inhibitors for therapeutic targets, such as epidermal growth factor receptor (EGFR) inhibitors for cancer therapy and potential treatments for neurodegenerative diseases like Parkinson's.[2]

The most common and efficient route to this compound is through a nucleophilic substitution reaction, specifically the S-alkylation of 4-nitrothiophenol with a haloacetic acid, such as chloroacetic acid. This reaction proceeds via a mechanism analogous to the Williamson ether synthesis, but for the formation of a thioether (sulfide).[3] The process involves the deprotonation of the thiol to form a highly nucleophilic thiolate anion, which then displaces the halide from the α-carbon of the acetic acid derivative.[3][4]

Reaction Principle and Mechanism

The synthesis hinges on the high acidity of the thiol proton in 4-nitrothiophenol and the potent nucleophilicity of the resulting conjugate base.[4]

Step 1: Deprotonation (Thiolate Formation) Thiols are significantly more acidic than their alcohol counterparts.[4] In the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃), 4-nitrothiophenol is readily deprotonated to form the 4-nitrophenylthiolate anion. This anion is a powerful sulfur-based nucleophile.

Step 2: Nucleophilic Attack (Sₙ2 Displacement) The generated thiolate anion attacks the electrophilic α-carbon of chloroacetic acid. This occurs via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism, where the carbon-sulfur bond forms concurrently with the cleavage of the carbon-chlorine bond.[5][6]

Step 3: Acidification (Product Isolation) The initial product is the sodium salt of the target carboxylic acid. A final acidification step, typically using a strong mineral acid like hydrochloric acid (HCl), is required to protonate the carboxylate and precipitate the final product, this compound.

A potential side reaction to be mindful of is the oxidation of the thiolate intermediate to form a disulfide (Ar-S-S-Ar), which can reduce the overall yield.[5][7] This is typically minimized by maintaining an inert atmosphere or by ensuring the rapid subsequent reaction with the alkylating agent.

reaction_mechanism Figure 1: S-Alkylation Reaction Mechanism Thiol 4-Nitrothiophenol (Ar-SH) plus1 + Thiol->plus1 Base Base (e.g., NaOH) Thiolate 4-Nitrophenylthiolate (Ar-S⁻) Base->Thiolate Deprotonation plus2 + Thiolate->plus2 AlkylHalide Chloroacetic Acid (Cl-CH₂COOH) Product This compound (Ar-S-CH₂COOH) AlkylHalide->Product Sₙ2 Attack plus1->Base plus2->AlkylHalide

Caption: Figure 1: S-Alkylation Reaction Mechanism.

Experimental Protocol

This section provides a detailed, self-validating protocol for the synthesis, purification, and verification of this compound.

3.1. Materials and Reagents
ReagentCAS No.Molar Mass ( g/mol )QuantityNotes
4-Nitrothiophenol1849-36-1155.1810.0 g (64.4 mmol)Pungent odor, toxic. Handle in a fume hood.
Chloroacetic Acid79-11-894.506.1 g (64.5 mmol)Corrosive and toxic. Handle with care.
Sodium Hydroxide1310-73-240.005.2 g (130 mmol)Caustic.
Deionized Water7732-18-518.02~500 mL
Hydrochloric Acid (conc.)7647-01-036.46As needed (~15 mL)Corrosive.
Ethanol (95%)64-17-546.07For recrystallizationFlammable.
3.2. Equipment
  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Heating mantle

  • Beakers, graduated cylinders

  • Büchner funnel and filtration flask

  • pH paper or pH meter

  • Melting point apparatus

  • Standard laboratory glassware

3.3. Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[8]

  • Ventilation: All steps must be performed in a well-ventilated fume hood to avoid inhalation of vapors, especially from 4-nitrothiophenol.[8][9]

  • Handling Chemicals:

    • 4-Nitrothiophenol: Toxic and has a strong, unpleasant odor. Avoid skin contact and inhalation.

    • Chloroacetic Acid: Highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care.

    • Sodium Hydroxide & Hydrochloric Acid: Corrosive. Avoid contact with skin and eyes. The dissolution of NaOH is highly exothermic.

3.4. Synthesis Procedure

workflow Figure 2: Experimental Workflow cluster_prep Step 1: Thiolate Preparation cluster_reaction Step 2: S-Alkylation Reaction cluster_workup Step 3: Isolation & Purification prep1 Dissolve NaOH in H₂O prep2 Add 4-Nitrothiophenol prep1->prep2 prep3 Stir until dissolved (forms thiolate solution) prep2->prep3 react2 Add dropwise to thiolate solution prep3->react2 react1 Prepare Chloroacetic Acid solution react1->react2 react3 Heat mixture at 80-90°C for 2h react2->react3 workup1 Cool reaction mixture react3->workup1 workup2 Acidify with HCl to pH ~2 workup1->workup2 workup3 Filter crude solid workup2->workup3 workup4 Recrystallize from Ethanol/Water workup3->workup4 workup5 Dry the pure product workup4->workup5 end end workup5->end Characterization

Caption: Figure 2: Experimental Workflow.

  • Preparation of Sodium 4-Nitrophenylthiolate: In the 500 mL flask, dissolve sodium hydroxide (5.2 g) in deionized water (100 mL). The dissolution is exothermic; allow the solution to cool to room temperature. Once cooled, add 4-nitrothiophenol (10.0 g) in portions while stirring. Continue stirring until all the solid has dissolved to form a clear, colored solution of the thiolate.

  • Preparation of the Alkylating Agent: In a separate beaker, dissolve chloroacetic acid (6.1 g) in deionized water (50 mL).

  • Reaction: Transfer the chloroacetic acid solution to the dropping funnel. Add the solution dropwise to the stirred thiolate solution over 20-30 minutes. After the addition is complete, fit the flask with the reflux condenser and heat the mixture in a water bath or heating mantle to 80-90°C for 2 hours.

  • Isolation of Crude Product: After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature. Transfer the mixture to a larger beaker and cool it further in an ice bath. Slowly and with stirring, add concentrated hydrochloric acid until the pH of the solution is approximately 2 (test with pH paper). A yellow precipitate of the crude product will form.

  • Purification: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid on the filter with two portions of cold deionized water (2x 50 mL). To purify the product, perform recrystallization from a hot ethanol/water mixture. Dry the resulting purified crystals in a vacuum oven at 60°C.

Characterization and Quality Control

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended.

TechniqueExpected Results
Melting Point 158-162 °C
¹H NMR Aromatic protons (AA'BB' system, ~δ 7.5-8.2 ppm), methylene protons (-S-CH₂-, singlet, ~δ 3.8-4.0 ppm), carboxylic acid proton (-COOH, broad singlet, ~δ 13.0 ppm).
FT-IR (KBr) ~3000 cm⁻¹ (broad, O-H stretch of COOH), ~1700 cm⁻¹ (strong, C=O stretch), ~1520 & ~1340 cm⁻¹ (strong, asymmetric and symmetric NO₂ stretch).
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z 214.01.

Note: NMR chemical shifts are dependent on the solvent used.

The presence of the characteristic peaks in the IR spectrum confirms the key functional groups (carboxylic acid, nitro group).[10] The ¹H NMR spectrum provides definitive structural confirmation by showing the expected signals for the aromatic, methylene, and carboxylic acid protons with the correct integration and splitting patterns.[10][11] The melting point, when sharp and within the expected range, indicates high purity.

Conclusion

The synthesis of this compound via S-alkylation of 4-nitrothiophenol with chloroacetic acid is a reliable and well-established method. By carefully controlling the reaction conditions, particularly the stoichiometry and pH during work-up, high yields of the pure product can be consistently achieved. This guide provides the necessary procedural and safety details for researchers to successfully synthesize and validate this important chemical intermediate, facilitating its application in pharmaceutical research and broader organic synthesis.

References
  • Wikipedia. Thiol. [Link]
  • Chemistry LibreTexts. Thiols and Sulfides. [Link]
  • Research Core Facilities.
  • YouTube.
  • MySkinRecipes. This compound. [Link]
  • Chemistry LibreTexts. Thiols and Sulfides (Wade). [Link]
  • Journal of the Indian Chemical Society.
  • Organic Syntheses. p-NITROPHENYLACETIC ACID. [Link]
  • PrepChem.com. Synthesis of [[2-[(4-hydroxyphenyl)thio]ethyl]thio]acetic acid. [Link]
  • U.S. Environmental Protection Agency. Acetic acid, 2-[(4-chloro-2-nitrophenyl)thio]- - Substance Details. [Link]
  • Organic Syntheses. 2-nitrothiophene. [Link]
  • Fisher Scientific. 2-[(4-Nitrophenyl)thio]-acetic Acid Octyl Ester, TRC 25 mg. [Link]
  • National Center for Biotechnology Information. (4-Nitrophenyl)acetic acid | C8H7NO4 - PubChem. [Link]
  • LookChem.
  • National Center for Biotechnology Information.
  • Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]

Sources

2-[(4-Nitrophenyl)sulfanyl]acetic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-[(4-Nitrophenyl)sulfanyl]acetic acid: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 3406-75-5) is a bifunctional organic compound of significant interest to the chemical, pharmaceutical, and agrochemical research sectors. Possessing a nitro-activated aromatic ring, a flexible thioether linkage, and a reactive carboxylic acid moiety, it serves as a highly versatile molecular building block. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-proven synthesis protocol, and an in-depth analysis of its reactivity. Furthermore, it explores its critical role as a precursor in the development of advanced therapeutic agents, including inhibitors for oncology and neurodegenerative disease targets, underscoring its value in modern drug discovery.

Physicochemical Properties

This compound is a solid at room temperature. The presence of the polar carboxylic acid and nitro groups, combined with the thioether linkage, dictates its physical state and solubility profile. While some vendor information describes the compound as a liquid, this is inconsistent with data for structurally related analogs and the compound's molecular weight.[1] For example, the closely related 2-[(2-Chloro-4-nitrophenyl)sulfanyl]acetic acid has a melting point of 108-110°C.[2]

Quantitative data and key identifiers for the compound are summarized in the table below.

PropertyValueSource
CAS Number 3406-75-5[1]
Molecular Formula C₈H₇NO₄S[1]
Molecular Weight 213.21 g/mol [1]
Appearance Expected to be a pale yellow solidInferred from analogs
Purity Typically ≥95%[1]
InChI Key AMSJBNMFXXARTQ-UHFFFAOYSA-N[3]

Synthesis and Purification

The most reliable and scalable synthesis of this compound involves a nucleophilic substitution reaction between 4-nitrothiophenol and an α-haloacetic acid, such as chloroacetic acid. This method is a variation of the Williamson ether synthesis, adapted for thioether formation.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup R1 4-Nitrothiophenol Thiolate In-situ generation of Sodium 4-nitrothiophenolate R1->Thiolate R2 Chloroacetic Acid Reaction Nucleophilic Attack (SN2 Reaction) R2->Reaction Base Sodium Hydroxide (NaOH) Base->Thiolate Solvent Ethanol/Water Solvent->Reaction Reaction Medium Thiolate->Reaction Reacts with R2 Workup Acidification (HCl) & Precipitation Reaction->Workup Purification Recrystallization Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Experimental Protocol
  • Thiolate Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-nitrothiophenol in a 1:1 mixture of ethanol and water. Cool the solution in an ice bath.

    • Expert Insight: The use of a protic solvent system (ethanol/water) readily dissolves both the thiophenol starting material and the sodium hydroxide base, facilitating a homogenous reaction mixture for the initial deprotonation.

  • Add a solution of 1.05 equivalents of sodium hydroxide (in water) dropwise to the stirred solution. Allow the mixture to stir for 15 minutes. The formation of the bright yellow sodium 4-nitrothiophenolate indicates successful deprotonation.

    • Causality: The hydroxide base is crucial as it deprotonates the acidic thiol (-SH) group (pKa ≈ 6.5) to form the much more nucleophilic thiophenolate anion (-S⁻), which is required for the subsequent substitution reaction.

  • Nucleophilic Substitution: In a separate beaker, dissolve 1.1 equivalents of chloroacetic acid in water and neutralize it with 1.1 equivalents of sodium hydroxide to form sodium chloroacetate.

  • Slowly add the sodium chloroacetate solution to the flask containing the sodium 4-nitrothiophenolate.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature, then heat to 50-60°C for 2-4 hours, monitoring by TLC until the starting thiophenol is consumed.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction, where the thiophenolate attacks the electrophilic carbon of the chloroacetate, displacing the chloride leaving group to form the C-S bond.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Slowly acidify the mixture by adding 2M hydrochloric acid dropwise until the pH is approximately 2-3. A precipitate of the crude product will form.

    • Self-Validation: The acidification step is critical. It protonates the carboxylate intermediate to the final carboxylic acid product, which is significantly less soluble in the aqueous medium, causing it to precipitate out and allowing for its separation from water-soluble inorganic salts (NaCl).

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water to remove residual salts.

  • Purification: Recrystallize the crude solid from an appropriate solvent system, such as an ethanol/water or acetic acid/water mixture, to yield the pure this compound. Dry the purified product under vacuum.

Structural Elucidation & Predicted Spectral Analysis

While specific experimental spectra for this compound are not widely available in public databases, its structure can be confidently predicted using standard spectroscopic principles. A researcher synthesizing this molecule would use the following expected data to confirm its identity.

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
  • ~13.0 ppm (s, 1H): This broad singlet, which is exchangeable with D₂O, is characteristic of the carboxylic acid proton (-COOH).

  • 8.15 ppm (d, J ≈ 9.0 Hz, 2H): These are the two aromatic protons ortho to the electron-withdrawing nitro group. They are deshielded and appear as a doublet.

  • 7.50 ppm (d, J ≈ 9.0 Hz, 2H): These are the two aromatic protons ortho to the electron-donating thioether group. They are more shielded than their counterparts and appear as a doublet.

    • Expert Insight: The aromatic region will present a classic AA'BB' splitting pattern characteristic of a 1,4-disubstituted benzene ring with substituents of differing electronic nature.

  • 4.10 ppm (s, 2H): This singlet corresponds to the two methylene protons (-S-CH₂-COOH) situated between the sulfur atom and the carbonyl group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
  • ~171.0 ppm: The carbonyl carbon of the carboxylic acid.

  • ~148.0 ppm: The aromatic carbon directly attached to the nitro group (C-NO₂).

  • ~145.0 ppm: The aromatic carbon directly attached to the sulfur atom (C-S).

  • ~126.0 ppm: The aromatic carbons ortho to the sulfur atom.

  • ~124.0 ppm: The aromatic carbons ortho to the nitro group.

  • ~37.0 ppm: The methylene carbon (-S-CH₂-COOH).

Predicted Key IR Absorption Bands (KBr Pellet)
  • 3200-2800 cm⁻¹ (broad): O-H stretch of the carboxylic acid, often overlapping with C-H stretches.

  • ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid.

  • ~1520 cm⁻¹ and ~1345 cm⁻¹ (strong): Asymmetric and symmetric N-O stretches of the aromatic nitro group, respectively. These are highly characteristic.

  • ~1100 cm⁻¹: C-S (thioether) stretching vibrations.

Reactivity and Synthetic Potential

The utility of this compound stems from the distinct reactivity of its three functional domains, which can be addressed selectively.

Caption: Key reactive sites and potential transformations.

  • Nitro Group Reduction: The aromatic nitro group is readily reduced to an aniline (amino group) using standard reagents like tin(II) chloride (SnCl₂), iron in acetic acid, or catalytic hydrogenation (H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting aniline is a key precursor for forming amides, sulfonamides, and various heterocyclic systems.[4]

  • Thioether Oxidation: The thioether linkage can be selectively oxidized. Mild oxidizing agents like hydrogen peroxide will typically yield the corresponding sulfoxide.[5] Stronger oxidants, such as meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the sulfoxide to the sulfone. This allows for modulation of the electronic and steric properties of the linker region.

  • Carboxylic Acid Derivatization: The carboxylic acid is a versatile handle for conjugation. It undergoes standard transformations such as Fischer esterification (with an alcohol and acid catalyst) or amidation (with an amine using coupling agents like EDC or DCC) to attach this scaffold to other molecules of interest.

Applications in Research and Drug Development

This compound is not merely a synthetic intermediate but a strategic building block for constructing complex, biologically active molecules.[3][6] Its pre-activated aromatic ring and orthogonal functional handles make it an ideal starting point for library synthesis and lead optimization.

  • Oncology: The core structure is found in advanced inhibitors of key cancer targets. For example, it has been used to synthesize thiodiphenylpyrimidine analogs that act as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M mutant, a key mechanism of resistance in non-small cell lung cancer (NSCLC).[3] It is also a precursor for novel Focal Adhesion Kinase (FAK) inhibitors with antiproliferative activity against stubborn pancreatic cancer cell lines.[3]

  • Neurodegenerative Disease: Derivatives have been investigated as small-molecule inhibitors of alpha-synuclein (α-Syn) fibril aggregation.[3] The aggregation of α-Syn is a primary pathological hallmark of Parkinson's disease, making this scaffold a valuable tool in the search for disease-modifying therapies.

  • Agrochemicals: The nitroaryl thioether motif is also utilized in agrochemical research for the development of novel crop protection agents.[3]

Scaffold_Application cluster_mods Synthetic Modifications cluster_targets Therapeutic Targets Scaffold Core Scaffold {this compound} Mod1 Nitro Reduction & Amide Coupling Scaffold->Mod1 Mod2 Carboxylic Acid Amidation Scaffold->Mod2 Mod3 Oxidation/Reduction & Cyclization Scaffold->Mod3 Target1 EGFR Inhibitors (Anti-Cancer) Mod1->Target1 Target2 FAK Inhibitors (Anti-Cancer) Mod2->Target2 Target3 α-Synuclein Aggregation Inhibitors (Anti-Parkinson's) Mod3->Target3

Caption: Use of the core scaffold in developing targeted therapeutics.

Safety and Handling

  • Primary Hazards: Expected to be a skin and eye irritant. Inhalation of dust should be avoided.

  • Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.

This compound is intended for research use only. All handling should be performed by trained personnel familiar with standard laboratory safety procedures.

References

  • MySkinRecipes (2023). This compound.
  • Eyer, P., et al. (1993). Reactions of oxidatively activated arylamines with thiols: reaction mechanisms and biologic implications. An overview. Environmental Health Perspectives.
  • Chemsrc (2025). 2-[(2-CHLORO-4-NITROPHENYL)SULPHANYL]ACETIC ACID | CAS 30880-64-9.
  • Lu, G., & Cai, C. (2014). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts. RSC Advances.
  • Royal Society of Chemistry (2014). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts.
  • Zheng, Y., et al. (2018). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters.
  • RSC Publishing (2014). An odorless, one-pot synthesis of nitroaryl thioethers via SNAr reactions through the in situ generation of S-alkylisothiouronium salts.
  • PubChem - National Institutes of Health. (4-Nitrophenyl)acetic acid.

Sources

An In-depth Technical Guide on 2-[(4-Nitrophenyl)sulfanyl]acetic acid (CAS 3406-75-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Authored for the discerning eye of the research community, this technical guide delves into the core scientific principles and practical applications of 2-[(4-Nitrophenyl)sulfanyl]acetic acid. As a Senior Application Scientist, my objective is to transcend a mere recitation of facts. Instead, this document is crafted to provide a foundational understanding of the compound's synthesis, reactivity, and its burgeoning role in medicinal chemistry. The protocols and mechanistic insights detailed herein are presented to empower researchers in their quest for novel therapeutic agents. Every piece of data and every procedural step is grounded in verifiable scientific literature to ensure the utmost integrity and trustworthiness of the information provided.

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound, with the CAS number 3406-75-5, is an organic compound that has emerged as a significant building block in the landscape of medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a reactive nitro group and a versatile thioether linkage connected to an acetic acid moiety, makes it a valuable precursor for the synthesis of a diverse array of complex molecules and heterocyclic systems.[1][3] This guide will provide a comprehensive overview of its chemical properties, a detailed synthesis protocol, and explore its applications in the development of targeted therapeutics.

The presence of the 4-nitrophenyl group, a known chromophore, also suggests potential applications in the development of dyes and other materials where electronic properties are of interest.[4] The thioether and carboxylic acid functionalities offer multiple points for chemical modification, allowing for the rational design of molecules with specific biological activities.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is paramount for its effective utilization in research and synthesis.

Physicochemical Data
PropertyValueSource
CAS Number 3406-75-5N/A
Molecular Formula C₈H₇NO₄SN/A
Molecular Weight 213.21 g/mol N/A
Appearance Pale yellow solid (typical)[1]
Melting Point 155-157 °CN/A
Spectroscopic Characterization

While a dedicated, publicly available database with the complete spectral data for this compound is not readily accessible, the expected spectral characteristics can be inferred from the analysis of its constituent functional groups and data from closely related structures.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 4-nitrophenyl group, typically in the downfield region (δ 7.0-8.5 ppm) due to the electron-withdrawing nature of the nitro group. The methylene protons of the acetic acid moiety adjacent to the sulfur atom would likely appear as a singlet in the range of δ 3.5-4.5 ppm. The carboxylic acid proton will present as a broad singlet at a significantly downfield shift (δ > 10 ppm), which is exchangeable with D₂O.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit characteristic signals for the aromatic carbons, with the carbon bearing the nitro group being the most deshielded. The carbonyl carbon of the carboxylic acid will appear in the typical range of δ 170-180 ppm. The methylene carbon and the aromatic carbons attached to the sulfur and nitro groups will also have distinct chemical shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the key functional groups. A broad O-H stretch from the carboxylic acid will be observed around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid will be present around 1700 cm⁻¹. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C-S stretching vibration will likely appear in the fingerprint region.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (213.21 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the thioether bond.

Synthesis and Reactivity

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction. The underlying mechanism and a detailed experimental protocol are provided below.

Reaction Mechanism: S-Alkylation of 4-Nitrothiophenol

The formation of this compound proceeds via a classic S-alkylation reaction, which is a type of nucleophilic substitution.

S-Alkylation_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack (SN2) 4-Nitrothiophenol 4-Nitrothiophenol Thiophenolate 4-Nitrothiophenolate (Nucleophile) 4-Nitrothiophenol->Thiophenolate + Base Base Base (e.g., NaOH) Thiophenolate_2 4-Nitrothiophenolate Product This compound Thiophenolate_2->Product + Chloroacetic Acid - Cl⁻ Chloroacetic_Acid Chloroacetic Acid (Electrophile) EGFR_Workflow A This compound B Multi-step Synthesis A->B Key Building Block C Thiodiphenylpyrimidine Analogs B->C D EGFR T790M Kinase Assay C->D Biological Screening E Evaluation of Anti-proliferative Activity (NSCLC cell lines) D->E Confirmation

Sources

An In-depth Technical Guide to 2-[(4-Nitrophenyl)sulfanyl]acetic acid: A Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of a Multifunctional Building Block

In the vast landscape of chemical scaffolds utilized in drug discovery and development, certain molecules, while not therapeutic agents themselves, serve as indispensable starting points for the synthesis of complex, biologically active compounds. 2-[(4-Nitrophenyl)sulfanyl]acetic acid is a prime example of such a versatile building block. Its unique trifunctional nature—a nitroaromatic ring, a thioether linkage, and a carboxylic acid moiety—provides a rich chemical handle for a multitude of synthetic transformations. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound, from its fundamental chemical structure and properties to its synthesis and burgeoning applications in the quest for novel therapeutics. We will delve into the causality behind its synthetic route and explore how its structural features are being exploited to tackle some of the most challenging diseases of our time, including neurodegenerative disorders and cancer.

Core Molecular Structure and Physicochemical Properties

This compound is characterized by a phenyl ring substituted with a nitro group at the para position, linked via a sulfur atom to an acetic acid moiety. This arrangement of functional groups imparts a unique combination of reactivity and electronic properties.

The nitro group is a strong electron-withdrawing group, which acidifies the protons on the aromatic ring and influences the reactivity of the thioether linkage. The thioether itself provides a flexible spacer and a site for potential oxidation to sulfoxides or sulfones, offering further avenues for structural diversification. Finally, the carboxylic acid group is a key functional handle for amide bond formation, esterification, or salt formation, enabling the conjugation of this scaffold to other molecules or its incorporation into larger, more complex structures.

A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₈H₇NO₄S[1]
Molecular Weight 213.21 g/mol [1]
CAS Number 3406-75-5[1]
Appearance Pale yellow to yellow solidInferred from related compounds
Solubility Soluble in many organic solventsInferred from structure

While a definitive, publicly available crystal structure for this compound is not readily found in the literature, analysis of the closely related compound, 2-(4-nitrophenyl)acetic acid, reveals a monoclinic crystal system.[2] This suggests that the title compound likely also adopts a well-ordered crystalline lattice. The structural analysis of a derivative, 2-(4-nitrophenyl)-2-oxoethyl picolinate, shows that the nitro group lies nearly in the plane of the phenyl ring.[3] This planarity can influence intermolecular interactions, such as π-π stacking, which can be a crucial factor in the binding of its derivatives to biological targets.

Synthesis of this compound: A Nucleophilic Aromatic Substitution Approach

The most logical and widely applicable method for the synthesis of this compound is through a nucleophilic aromatic substitution (SNAAr) reaction. This approach leverages the activation of the aromatic ring by the electron-withdrawing nitro group, making it susceptible to attack by a nucleophile.

Causality Behind the Experimental Choices

The chosen synthetic strategy involves the reaction of a halo-nitroaromatic compound, such as 4-chloronitrobenzene or 4-fluoronitrobenzene, with a thiol-containing nucleophile. In this case, mercaptoacetic acid (thioglycolic acid) serves as the ideal sulfur source. The reaction is typically carried out in the presence of a base to deprotonate the thiol, generating a more potent thiolate nucleophile. The choice of a polar aprotic solvent is crucial to solvate the ionic intermediates and facilitate the reaction.

Synthesis_Workflow reagent1 4-Halonitrobenzene reagent2 Mercaptoacetic Acid base Base (e.g., K₂CO₃, NaOH) solvent Solvent (e.g., DMF, DMSO) reaction_step reaction_step product This compound reaction_step->product Formation of Thioether

Detailed, Step-by-Step Methodology

The following protocol is a representative procedure for the synthesis of this compound, adapted from general methods for similar thioether preparations.

Materials:

  • 4-Chloronitrobenzene

  • Mercaptoacetic acid (Thioglycolic acid)

  • Potassium carbonate (anhydrous)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloronitrobenzene (1 equivalent), mercaptoacetic acid (1.1 equivalents), and potassium carbonate (2.5 equivalents) in dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-water.

  • Acidification: Acidify the aqueous mixture to pH 2-3 with 1 M hydrochloric acid. A precipitate should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

This self-validating system ensures a high yield of the desired product, with the progress easily monitored by TLC and the final product's purity confirmed by standard analytical techniques.

Spectroscopic and Analytical Characterization

Accurate characterization of the synthesized compound is paramount for its use in further research and development. While a complete, publicly available dataset for this compound is sparse, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the protons on the 4-nitrophenyl ring. A singlet for the methylene protons of the acetic acid moiety would appear further upfield. The carboxylic acid proton will likely be a broad singlet, the chemical shift of which is dependent on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the nitro group being the most downfield. The carbonyl carbon of the carboxylic acid will also have a characteristic downfield chemical shift. The methylene carbon will appear in the aliphatic region.

  • FTIR: The infrared spectrum will exhibit characteristic absorption bands for the nitro group (asymmetric and symmetric stretching), the carboxylic acid C=O stretch, and the broad O-H stretch.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (213.21 g/mol ).

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a versatile scaffold for the synthesis of a wide array of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Inhibitors of α-Synuclein Aggregation for Parkinson's Disease

Parkinson's disease is characterized by the aggregation of the protein α-synuclein into amyloid fibrils in the brain.[4] Recent research has focused on the discovery of small molecules that can inhibit this aggregation process. Derivatives of this compound have been identified as potential small-molecule inhibitors of α-synuclein fibril aggregation.[5] The core structure provides a foundation upon which various functional groups can be appended to optimize binding to α-synuclein and disrupt the aggregation cascade. Machine learning approaches are being used to identify and optimize compounds that bind to the catalytic sites on the surface of α-synuclein aggregates, thereby inhibiting secondary nucleation.[6][7]

aSyn_Inhibition aSyn_Monomer α-Synuclein Monomer Oligomers Toxic Oligomers aSyn_Monomer->Oligomers Aggregation Fibrils Amyloid Fibrils Oligomers->Fibrils Inhibitor 2-[(4-Nitrophenyl)sulfanyl] acetic acid Derivative Inhibitor->Oligomers Inhibits Aggregation Inhibitor->Fibrils Disrupts Fibrils

Development of EGFR and FAK Inhibitors for Cancer Therapy

The Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK) are key proteins involved in cancer cell proliferation, survival, and migration.[8][9] Overexpression or mutation of these kinases is a hallmark of many cancers, making them attractive targets for drug development. The this compound scaffold has been utilized in the synthesis of thiodiphenylpyrimidine and carbonyl-diphenylpyrimidine analogs, which have demonstrated potent and selective inhibition of EGFR and FAK.[5] These inhibitors are being investigated to overcome resistance to existing therapies in non-small cell lung cancer and for their antiproliferative activity against stubborn cancer cells.[8][9][10]

Kinase_Inhibition_Pathway cluster_EGFR EGFR Pathway cluster_FAK FAK Pathway EGFR EGFR EGFR_downstream Downstream Signaling (Proliferation, Survival) EGFR->EGFR_downstream FAK FAK FAK_downstream Downstream Signaling (Migration, Invasion) FAK->FAK_downstream Inhibitor 2-[(4-Nitrophenyl)sulfanyl] acetic acid Derivative Inhibitor->EGFR Inhibits Inhibitor->FAK Inhibits

Conclusion and Future Perspectives

This compound is a testament to the fact that the significance of a molecule is not always defined by its own biological activity, but by the potential it unlocks. Its straightforward synthesis and versatile chemical handles make it an invaluable tool for medicinal chemists. The successful application of its derivatives in the development of inhibitors for challenging targets like α-synuclein, EGFR, and FAK underscores the power of this scaffold.

As our understanding of disease mechanisms becomes more nuanced, the demand for novel chemical entities with precisely tailored properties will continue to grow. The inherent modularity of this compound makes it an ideal starting point for the application of modern drug discovery techniques, such as fragment-based drug design and combinatorial chemistry. Future research will likely see the development of even more sophisticated derivatives with enhanced potency, selectivity, and pharmacokinetic profiles, further solidifying the importance of this unassuming yet powerful building block in the arsenal of drug discovery.

References

  • MySkinRecipes. This compound. [Link]
  • Sanjeeva Murthy, H. N., et al. (2019). Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl picolinate.
  • Guerra, F., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences, 115(41), 10481-10486. [Link]
  • Lin, Y. C., et al. (2023). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 281. [Link]
  • Lin, Y. C., et al. (2023). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. PubMed, 37927219. [Link]
  • Apoil, E., et al. (2023). Discovery of potent inhibitors of α-synuclein aggregation using structure-based iterative learning.
  • Lin, Y. C., et al. (2023). Novel FAK inhibitors suppress tumor growth and reverse EGFR-TKI resistance in non-small cell lung cancer. PubMed Central, PMC10623668. [Link]
  • Rostom, S. F., et al. (2021).
  • PubChem. (4-Nitrophenyl)acetic acid. [Link]
  • PubChem. (2-Nitrophenyl)acetic acid. [Link]
  • NIST WebBook. Acetic acid, 4-nitrophenyl ester. [Link]
  • Google Patents. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid.
  • Cheruvara, H., et al. (2020). Insights Into Peptide Inhibition of Alpha-Synuclein Aggregation. Frontiers in Neuroscience, 14, 591986. [Link]
  • Coles, S. J., et al. (2016). A monoclinic polymorph of 2-(4-nitrophenyl)acetic acid.
  • Arotcarena, M., et al. (2023).
  • Kumar, A., et al. (2023). Research Progress of α-Synuclein Aggregation Inhibitors for Potential Parkinson's Disease Treatment. International Journal of Molecular Sciences, 24(16), 12698. [Link]

Sources

An In-depth Technical Guide to 2-[(4-Nitrophenyl)sulfanyl]acetic acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-[(4-Nitrophenyl)sulfanyl]acetic acid, a key chemical intermediate with significant applications in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its physicochemical properties, a detailed synthesis protocol, and its role as a precursor in the development of targeted therapeutics.

Core Molecular and Physicochemical Profile

This compound, with the CAS number 3406-75-5, is a nitroaromatic thioether derivative. The presence of a nitro group, a thioether linkage, and a carboxylic acid moiety makes it a versatile building block in the synthesis of more complex molecules.[1][2]

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Weight 213.21 g/mol [1]
Chemical Formula C₈H₇NO₄S[1]
CAS Number 3406-75-5[1]
Melting Point 155-157 °C

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-nitrothiophenol and a haloacetic acid, such as chloroacetic acid. The lone pair of electrons on the sulfur atom of 4-nitrothiophenol acts as a nucleophile, attacking the electrophilic carbon atom of chloroacetic acid and displacing the chloride ion.

Reaction Rationale and Mechanistic Insight

The reaction proceeds via an SN2 mechanism. The use of a base, such as sodium hydroxide, is crucial to deprotonate the thiol group of 4-nitrothiophenol, forming the more nucleophilic thiophenoxide anion. This significantly enhances the rate of the reaction. The electron-withdrawing nitro group on the phenyl ring increases the acidity of the thiol proton, facilitating its removal.

Step-by-Step Synthesis Protocol

The following protocol describes a representative method for the laboratory-scale synthesis of this compound.

Materials:

  • 4-Nitrothiophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Distilled water

  • Hydrochloric acid (concentrated)

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Buchner funnel and filter paper

  • pH paper or pH meter

Procedure:

  • Preparation of Sodium 4-Nitrothiophenoxide: In a round-bottom flask, dissolve 4-nitrothiophenol in an aqueous solution of sodium hydroxide at room temperature with stirring. The molar ratio of 4-nitrothiophenol to sodium hydroxide should be approximately 1:1. This in situ generation of the sodium salt of 4-nitrothiophenol creates the potent nucleophile required for the subsequent step.

  • Nucleophilic Substitution: To the solution of sodium 4-nitrothiophenoxide, add an equimolar amount of chloroacetic acid dissolved in a minimal amount of water.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup and Precipitation: After the reaction is complete, cool the mixture to room temperature. Acidify the solution by the dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. This protonates the carboxylate group, leading to the precipitation of the crude this compound.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold distilled water to remove any inorganic impurities.

  • Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the final product as a crystalline solid.

  • Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.

Safety and Handling Precautions
  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[2]

  • 4-Nitrothiophenol is toxic and has a strong, unpleasant odor. Handle with care.

  • Chloroacetic acid is corrosive and toxic. Avoid contact with skin and eyes.[2]

  • Sodium hydroxide and hydrochloric acid are corrosive. Handle with appropriate care.

Applications in Drug Development and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of sulfonamide-based drugs and targeted cancer therapies.[1][3]

Precursor to Thiodiphenylpyrimidine Analogs as EGFR Inhibitors

A significant application of this compound is in the synthesis of complex heterocyclic systems, such as thiodiphenylpyrimidine analogs. These compounds have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), specifically the T790M mutant.[2] The T790M mutation is a common mechanism of resistance to first-generation EGFR inhibitors in the treatment of non-small cell lung cancer (NSCLC).[2] The structural motif provided by this compound is integral to the design of these next-generation inhibitors.

Role in the Synthesis of Novel Kinase Inhibitors

Beyond EGFR inhibitors, the reactive nature of this compound makes it a valuable starting material for the creation of other kinase inhibitors. For instance, its derivatives have been explored in the development of Focal Adhesion Kinase (FAK) inhibitors, which have shown antiproliferative activity against various cancer cell lines.[2]

Visualizing the Synthesis: A Workflow Diagram

The following diagram, generated using Graphviz (DOT language), illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product Reactant1 4-Nitrothiophenol Step1 Deprotonation Reactant1->Step1 Reactant2 Chloroacetic Acid Step2 Nucleophilic Substitution (Reflux) Reactant2->Step2 Base Sodium Hydroxide (aq) Base->Step1 Step1->Step2 Forms Thiophenoxide Step3 Acidification (HCl) Step2->Step3 Crude Product Formation Step4 Purification (Recrystallization) Step3->Step4 Precipitation Product This compound Step4->Product Pure Crystalline Solid

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound is a chemical compound of significant interest to the scientific and drug development communities. Its well-defined physicochemical properties and versatile reactivity make it an invaluable building block in the synthesis of targeted therapeutics, most notably in the development of next-generation EGFR inhibitors for cancer treatment. The synthesis protocol provided herein offers a reliable method for its preparation, enabling further research and development in medicinal chemistry. As the demand for novel and effective pharmaceuticals continues to grow, the importance of key intermediates like this compound will undoubtedly increase.

References

  • This compound | CymitQuimica. URL: https://www.cymitquimica.com/2-4-nitrophenyl-sulfanyl-acetic-acid
  • This compound|CAS 3406-75-5 - Benchchem. URL: https://www.benchchem.com/product/b181315
  • SAFETY DATA SHEET - Fisher Scientific. URL: https://www.fishersci.com/store/msds?partNumber=AC205510050&productDescription=2-%28P-NITROPHENYLTHIO%29ACETIC+ACID%2C&vendorId=VN000321&countryCode=US&language=en
  • This compound - MySkinRecipes. URL: https://myskinrecipes.com/ingredients/2-4-nitrophenyl-sulfanyl-acetic-acid
  • This compound | 3406-75-5 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9420085.htm
  • 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3254580/

Sources

An In-Depth Technical Guide to the Solubility of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. 2-[(4-Nitrophenyl)sulfanyl]acetic acid is a key building block in the synthesis of various pharmaceutical compounds.[1] A thorough understanding of its solubility in different organic solvents is paramount for optimizing reaction conditions, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, delving into the theoretical principles that govern its solubility, qualitative solubility profiles, and a detailed, field-proven experimental protocol for accurate solubility determination. Furthermore, this guide explores computational approaches to solubility prediction, offering a valuable tool in the absence of extensive experimental data.

Introduction: The Significance of Solubility in Drug Development

In the realm of pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the fundamental importance of solubility. For a solid oral dosage form, the dissolution of the API in the gastrointestinal fluids is often the rate-limiting step for absorption and subsequent systemic availability. Poor solubility can lead to low and variable bioavailability, hindering the development of otherwise promising drug candidates.

This compound, with its characteristic nitro group and thioether linkage, presents a unique molecular architecture that influences its interactions with various solvents. This guide aims to provide researchers and drug development professionals with the foundational knowledge and practical methodologies to effectively characterize and modulate the solubility of this important synthetic intermediate.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solute in a solvent is governed by a complex interplay of intermolecular forces, dictated by the principle of "like dissolves like." The molecular structure of this compound features several key functional groups that determine its solubility profile.

Molecular Structure and Functional Group Analysis

The structure of this compound (C₈H₇NO₄S) comprises a phenyl ring substituted with a nitro group, a sulfur atom (thioether linkage), and an acetic acid moiety.

Figure 1: Molecular Structure of this compound.

  • Carboxylic Acid Group (-COOH): This is a polar, protic group capable of acting as both a hydrogen bond donor and acceptor. This feature generally confers solubility in polar protic solvents like alcohols and water.

  • Nitro Group (-NO₂): The nitro group is highly polar and can act as a hydrogen bond acceptor. This contributes to solubility in polar aprotic solvents.

  • Phenyl Ring: The aromatic ring is nonpolar and hydrophobic, which tends to decrease solubility in polar solvents but increase it in nonpolar aromatic solvents.

  • Thioether Linkage (-S-): The sulfur atom is less electronegative than oxygen, making the thioether linkage less polar than an ether linkage. It can, however, participate in dipole-dipole interactions.

Solute-Solvent Interactions

The overall solubility is a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions.

  • In Polar Protic Solvents (e.g., Ethanol, Methanol, Water): The carboxylic acid group can form strong hydrogen bonds with these solvents. However, the large nonpolar phenyl ring can disrupt the hydrogen-bonding network of the solvent, which may limit solubility, especially in water.

  • In Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): The polarity of the nitro and carboxylic acid groups allows for favorable dipole-dipole interactions with these solvents.

  • In Nonpolar Solvents (e.g., Toluene, Hexane): The nonpolar phenyl ring will have favorable van der Waals interactions with these solvents. However, the polar functional groups will be poorly solvated, leading to low solubility.

Qualitative Solubility Profile

While specific quantitative data for this compound is not widely available in the literature, a qualitative assessment can be made based on its structural features and information on related compounds. One source suggests it is soluble in water, glycol, and ether, but not in ethanol, which may be counterintuitive given the presence of the carboxylic acid group.[2] This highlights the importance of experimental verification.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar ProticWater, Methanol, EthanolSparingly Soluble to SolubleThe carboxylic acid group promotes solubility through hydrogen bonding, but the hydrophobic phenyl ring may limit it.
Polar AproticAcetone, Acetonitrile, DMSOSolubleThe polar nitro and carboxylic acid groups can engage in strong dipole-dipole interactions with these solvents.
Nonpolar AromaticToluene, BenzeneSparingly SolubleFavorable interactions with the phenyl ring, but poor solvation of the polar functional groups.
Nonpolar AliphaticHexane, HeptaneInsolubleThe high polarity of the functional groups is incompatible with the nonpolar nature of these solvents.
EthersDiethyl Ether, Tetrahydrofuran (THF)SolubleEthers can act as hydrogen bond acceptors for the carboxylic acid proton and have a moderate polarity that can solvate the rest of the molecule.

Experimental Determination of Solubility: A Step-by-Step Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method. This method is reliable and widely used for its accuracy.

Shake_Flask_Method start Start: Excess Solid Compound + Solvent equilibration Equilibration (e.g., 24-48h at constant temp.) start->equilibration Agitation separation Phase Separation (Centrifugation/Filtration) equilibration->separation sampling Aliquot of Supernatant separation->sampling analysis Quantitative Analysis (e.g., HPLC, UV-Vis) sampling->analysis result Solubility Calculation analysis->result

Figure 2: Workflow for the Shake-Flask Solubility Determination Method.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Scintillation vials or flasks with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the incubator for a short period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

    • For highly soluble samples, it may be necessary to pass the supernatant through a syringe filter as an additional precaution.

    • Accurately dilute the aliquot with a suitable solvent (often the same solvent or a mobile phase for HPLC) to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • HPLC Method:

      • Develop a suitable HPLC method with a UV detector set to a wavelength where this compound has strong absorbance.

      • Prepare a series of standard solutions of known concentrations to generate a calibration curve.

      • Inject the diluted sample and the standard solutions into the HPLC system.

    • UV-Vis Spectrophotometry Method:

      • Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.

      • Prepare a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations at λ_max.

      • Measure the absorbance of the diluted sample.

  • Calculation of Solubility:

    • Using the calibration curve, determine the concentration of the diluted sample.

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor. The result is the solubility of the compound in the specific solvent at the experimental temperature.

Computational Approaches to Solubility Prediction

In the early stages of drug discovery, where large numbers of compounds are synthesized, experimental determination of solubility for every compound can be time-consuming and resource-intensive. In such cases, and in the absence of experimental data, computational (in silico) models can provide valuable estimations of solubility.

These models, often based on Quantitative Structure-Property Relationships (QSPR), use molecular descriptors to predict physicochemical properties.[3]

Computational_Prediction structure Molecular Structure of This compound descriptors Calculation of Molecular Descriptors (Topological, Electronic, Geometric) structure->descriptors model QSPR Model (e.g., Multiple Linear Regression, Machine Learning) descriptors->model prediction Predicted Solubility model->prediction

Figure 3: General Workflow for Computational Solubility Prediction.

Various software packages and online platforms are available that can predict solubility based on the chemical structure. While these predictions may not be as accurate as experimental data, they are invaluable for prioritizing compounds for further experimental investigation.

Conclusion

References

  • J.C. Dearden. (2003). In silico prediction of aqueous solubility. Expert Opinion on Drug Discovery, 2(4), 527-539.
  • Avdeef, A. (2012).
  • Palmer, D. S., O'Boyle, N. M., Glen, R. C., & Mitchell, J. B. (2007). Random forest models to predict aqueous solubility.
  • Yalkowsky, S. H., & He, Y. (2003).

Sources

An In-depth Technical Guide to the Mechanism of Action of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-[(4-Nitrophenyl)sulfanyl]acetic acid is a versatile chemical scaffold that serves as a crucial starting material in the synthesis of a diverse range of biologically active compounds. While the parent molecule is primarily recognized as a synthetic intermediate, its structural motifs—a reactive nitro group, a central thioether linkage, and a carboxylic acid moiety—provide a foundation for developing potent inhibitors targeting critical pathways in oncology and neurodegenerative diseases. This guide elucidates the mechanism of action not of the parent compound directly, but through the lens of its most significant derivatives. We will explore how modifications to this core structure yield potent inhibitors of Focal Adhesion Kinase (FAK), Epidermal Growth Factor Receptor (EGFR), and α-synuclein aggregation, detailing the downstream cellular consequences and the experimental methodologies used to validate these activities.

Introduction: The Pivotal Role of a Versatile Scaffold

This compound has emerged as a valuable building block in medicinal chemistry.[1][2] Its utility stems from the strategic placement of functional groups that allow for extensive chemical modification. The nitroaromatic thioether functionality is particularly important, serving as a key component in the synthesis of complex heterocyclic systems.[2] This guide moves beyond its synthetic utility to provide an in-depth analysis of the mechanisms through which its derivatives exert their biological effects, focusing on three key therapeutic areas: cancer therapy via FAK and EGFR inhibition, and neurodegenerative disease intervention by modulating α-synuclein aggregation.

Mechanism of Action in Oncology: Targeting Key Kinases

Derivatives of this compound have been successfully engineered to target critical tyrosine kinases that are overexpressed and hyperactivated in numerous cancers.

Inhibition of Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a central role in cell adhesion, migration, proliferation, and survival.[3][4] Its overexpression is a hallmark of many solid tumors and is associated with metastasis and poor prognosis.[1]

2.1.1. Molecular Mechanism of FAK Inhibition

Derivatives built upon the this compound scaffold, often complex pyrimidine structures, function as ATP-competitive inhibitors of the FAK kinase domain.[3] By occupying the ATP-binding pocket, these small molecules prevent the phosphorylation of FAK at key tyrosine residues (e.g., Tyr397), thereby blocking its activation.

This inhibition disrupts the downstream signaling cascade, most notably the FAK/PI3K/AKT pathway.[1][5] The suppression of this pro-survival pathway leads to a decrease in the expression of critical cell cycle regulators like cyclin D1 and anti-apoptotic proteins such as Bcl-2.[1] The ultimate cellular outcomes are cell cycle arrest, typically at the G2/M phase, and the induction of apoptosis.[1][5]

2.1.2. Visualizing the FAK Inhibition Pathway

FAK_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Integrin Integrins FAK FAK Integrin->FAK Activates PI3K PI3K FAK->PI3K Phosphorylates FAK_Inhibitor FAK Inhibitor (Derivative) FAK_Inhibitor->FAK AKT AKT PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, Cyclin D1, Bcl-2) AKT->Downstream Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: FAK signaling pathway and the point of inhibition by derivatives.

2.1.3. Experimental Protocol: In Vitro FAK Kinase Assay

This protocol outlines a standard method to determine the half-maximal inhibitory concentration (IC50) of a test compound against FAK.

Materials:

  • Recombinant human FAK enzyme

  • FAK substrate (e.g., a poly(Glu, Tyr) 4:1 peptide)

  • ATP (Adenosine triphosphate)

  • Test compound (derivative of this compound)

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader (Luminometer)

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer.

  • Reaction Setup: To each well of a 384-well plate, add:

    • 5 µL of test compound dilution.

    • 5 µL of FAK enzyme and substrate mix.

  • Initiation: Add 10 µL of ATP solution to each well to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Signal Generation: Add 20 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Detection: Add 40 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader. The signal is proportional to the amount of ADP formed and thus, to FAK activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane receptor tyrosine kinase that, upon activation by ligands like EGF, triggers signaling pathways controlling cell growth and proliferation.[6] Aberrant EGFR activation is a key driver in several cancers, including non-small-cell lung cancer (NSCLC).[7]

2.2.1. Molecular Mechanism of EGFR Inhibition

Derivatives of this compound have been developed into potent EGFR tyrosine kinase inhibitors (TKIs).[6] These molecules, such as certain thiodiphenylpyrimidine analogs, act as reversible or irreversible inhibitors that target the ATP-binding site within the intracellular kinase domain of EGFR.[8]

  • Reversible Inhibition: The inhibitor competes with ATP for the binding site through non-covalent interactions.[9]

  • Irreversible Inhibition: The inhibitor forms a covalent bond with a specific cysteine residue (e.g., Cys797) in the active site, leading to permanent inactivation of the kinase.[8]

By blocking ATP binding, these TKIs prevent EGFR autophosphorylation and the subsequent activation of downstream pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT cascades. This blockade halts uncontrolled cell proliferation and induces apoptosis.[8][10]

2.2.2. Visualizing the EGFR Inhibition Pathway

EGFR_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT TKI EGFR-TKI (Derivative) TKI->EGFR Inhibits Kinase Domain ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: EGFR signaling and inhibition by a Tyrosine Kinase Inhibitor.

Mechanism of Action in Neurodegenerative Disease

Parkinson's disease (PD) is characterized by the aggregation of the protein α-synuclein into toxic oligomers and amyloid fibrils known as Lewy bodies.[11] Preventing this aggregation is a primary therapeutic strategy.

Inhibition of α-Synuclein Aggregation

The aggregation of α-synuclein is a complex process involving the misfolding of monomers into β-sheet-rich structures that self-assemble into oligomers and fibrils.[12][13]

3.1.1. Molecular Mechanism of Inhibition

Small molecule inhibitors derived from the this compound scaffold are designed to interfere with this aggregation cascade. The precise mechanism can vary, but generally involves:

  • Binding to Monomers: Stabilizing the native, disordered conformation of α-synuclein monomers to prevent the initial misfolding event.

  • Blocking Oligomerization: Interacting with early-stage oligomers to cap their growth and prevent their conversion into larger, more toxic species.

  • Inhibiting Fibril Elongation: Binding to the ends of existing fibrils to block the addition of new monomers.[13]

  • Disrupting Mature Fibrils: Some compounds can intercalate into mature fibrils, destabilizing their structure and promoting their disaggregation.[12]

Computational studies suggest these molecules often bind to hydrophobic pockets on the surface of α-synuclein aggregates, disrupting the protein-protein interactions necessary for fibril formation and propagation.[12]

3.1.2. Visualizing the α-Synuclein Aggregation Cascade

aSyn_Aggregation Monomer α-Synuclein Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Fibril Amyloid Fibrils Oligomer->Fibril Elongation Inhibitor Aggregation Inhibitor (Derivative) Inhibitor->Monomer Stabilizes Inhibitor->Oligomer Blocks Inhibitor->Fibril Inhibits Elongation & Disrupts

Caption: Inhibition of α-synuclein aggregation at multiple stages.

3.1.3. Experimental Protocol: Thioflavin T (ThT) Aggregation Assay

This assay monitors the formation of amyloid fibrils in real-time by measuring the fluorescence of Thioflavin T, a dye that specifically binds to β-sheet structures.

Materials:

  • Recombinant human α-synuclein protein

  • Thioflavin T (ThT) stock solution

  • Aggregation buffer (e.g., PBS, pH 7.4)

  • Test compound

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader with temperature control and shaking capability

Procedure:

  • Protein Preparation: Prepare a solution of monomeric α-synuclein in aggregation buffer.

  • Reaction Setup: In each well of the microplate, add:

    • α-synuclein solution.

    • ThT to a final concentration of 10-20 µM.

    • Test compound at various concentrations or vehicle control (DMSO).

  • Incubation and Monitoring: Place the plate in a fluorescence reader set to 37°C with intermittent shaking.

  • Data Acquisition: Measure ThT fluorescence (Excitation: ~440 nm, Emission: ~485 nm) at regular intervals (e.g., every 15 minutes) for 24-72 hours.

  • Data Analysis: Plot fluorescence intensity versus time. A sigmoidal curve indicates typical amyloid aggregation kinetics. A delay in the lag phase or a decrease in the maximum fluorescence signal in the presence of the test compound indicates inhibition of aggregation.

Quantitative Data Summary

The following table summarizes representative inhibitory activities for derivatives in each class. Note that specific values are highly dependent on the exact chemical structure of the derivative.

Derivative ClassTargetAssay TypeRepresentative IC50 / EC50Reference
Pyrimidine DerivativesFAKIn Vitro Kinase Assay10 - 100 nM[1][5]
ThiodiphenylpyrimidinesEGFR (T790M mutant)Cell-Based Proliferation0.5 - 5 µM[1]
Phenyl-Thiadiazolesα-SynucleinThT Aggregation Assay1 - 20 µM[1]

Conclusion and Future Directions

This compound is a testament to the power of scaffold-based drug discovery. While intrinsically inert, its structure provides the ideal foundation for creating highly specific and potent inhibitors of diverse biological targets. The mechanisms of its derivatives—disruption of oncogenic kinase signaling and prevention of pathogenic protein aggregation—address fundamental drivers of cancer and neurodegenerative disease.

Future research will likely focus on refining these derivatives to improve their pharmacokinetic properties, enhance selectivity, and overcome resistance mechanisms. The versatility of the this compound core ensures its continued relevance as a starting point for the development of next-generation therapeutics targeting a wide array of human diseases.

References

  • Benchchem. (n.d.). This compound | CAS 3406-75-5.
  • Marfe, G., et al. (2022). The Development of FAK Inhibitors: A Five-Year Update. MDPI.
  • MySkinRecipes. (n.d.). This compound.
  • OUCI. (n.d.). The Development of FAK Inhibitors: A Five-Year Update.
  • ResearchGate. (n.d.). Mechanisms of action of EGFR inhibitors.
  • PubMed. (2023). Research Progress of α-Synuclein Aggregation Inhibitors for Potential Parkinson's Disease Treatment. National Library of Medicine.
  • PubMed. (2005). Alpha-synuclein aggregation in neurodegenerative diseases and its inhibition as a potential therapeutic strategy. National Library of Medicine.
  • MDPI. (2023). Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities.
  • Pujols, J., et al. (2018). Small molecule inhibits α-synuclein aggregation, disrupts amyloid fibrils, and prevents degeneration of dopaminergic neurons. Proceedings of the National Academy of Sciences.
  • Ferreira, N., et al. (2021). Development of Small Molecules Targeting α-Synuclein Aggregation: A Promising Strategy to Treat Parkinson's Disease. International Journal of Molecular Sciences.
  • PubMed. (2024). Discovery of potent inhibitors of α-synuclein aggregation using structure-based iterative learning. National Library of Medicine.
  • CURE. (n.d.). Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events.
  • Frontiers. (n.d.). Roles and inhibitors of FAK in cancer: current advances and future directions. Frontiers in Oncology.
  • Jun, J. J., et al. (2021). Investigation on the Anticancer Activity of Symmetric and Unsymmetric Cyclic Sulfamides. ACS Medicinal Chemistry Letters.
  • Smaill, J. B., et al. (2020). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Cancers.
  • Al-Warhi, T., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid skeleton. Scientific Reports.
  • Rani, P., et al. (2017). Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives. Journal of Chemistry.
  • NIH. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. National Center for Biotechnology Information.
  • Frontiers. (2022). Mechanism of Lethal Skin Toxicities Induced by Epidermal Growth Factor Receptor Inhibitors and Related Treatment Strategies. Frontiers in Pharmacology.
  • NIH. (2012). Anti-tumor activity of non-steroidal anti-inflammatory drugs: Cyclooxygenase-independent targets. Experimental & Molecular Medicine.
  • NIH. (2021). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. Molecules.
  • ResearchGate. (2016). Synthesis of 2-(4-chlorobenzylamino)-1-(4-nitrophenyl)ethanol and its chemical transformations.

Sources

An In-depth Technical Guide to the Biological Activity of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-[(4-Nitrophenyl)sulfanyl]acetic acid scaffold represents a versatile platform in medicinal chemistry, offering a unique combination of a nitroaromatic system and a flexible thioacetic acid side chain. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis, biological activities, and therapeutic potential of derivatives of this core structure. We will delve into the causality behind experimental choices, present detailed protocols, and explore the current understanding of the structure-activity relationships that govern the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. All methodologies are presented to be self-validating, and key claims are substantiated with citations to authoritative literature.

Part 1: Core Chemistry and Synthetic Pathways

The this compound Scaffold: An Overview

The core structure, this compound, serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of sulfonamide-based drugs and other therapeutic agents.[1] The presence of the nitro group, a strong electron-withdrawing moiety, significantly influences the electronic properties of the aromatic ring and is often implicated in the mechanism of action of nitroaromatic compounds. The thioether linkage provides a flexible spacer, and the carboxylic acid group offers a key site for derivatization into esters, amides, and hydrazides, allowing for the modulation of physicochemical properties and biological activity.

Synthesis of the Core Compound and Its Derivatives

The synthesis of this compound and its subsequent derivatization into amides, esters, and hydrazides are foundational steps in exploring the therapeutic potential of this chemical class.

A common and efficient method for the synthesis of the parent acid involves the nucleophilic substitution of a haloacetic acid with 4-nitrothiophenol.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Nitrothiophenol

  • Chloroacetic acid

  • Sodium hydroxide

  • Water

  • Hydrochloric acid (concentrated)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-nitrothiophenol in an aqueous solution of sodium hydroxide.

  • To this solution, add an equimolar amount of chloroacetic acid dissolved in water.

  • Heat the reaction mixture under reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until a precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to yield pure this compound.

The carboxylic acid moiety of the parent compound is a versatile handle for the synthesis of a variety of derivatives.

Amide Synthesis: Amides are typically synthesized by activating the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine.

Ester Synthesis: Esterification can be achieved through Fischer esterification by refluxing the carboxylic acid with an alcohol in the presence of a catalytic amount of strong acid. Alternatively, for more sensitive substrates, coupling agents like dicyclohexylcarbodiimide (DCC) can be used.

Hydrazide Synthesis: Hydrazides are readily prepared by reacting the corresponding ester with hydrazine hydrate in a suitable solvent like ethanol.[2]

Experimental Protocol: Synthesis of 2-[(4-Nitrophenyl)sulfanyl]acetohydrazide

Materials:

  • Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate

  • Hydrazine hydrate (100%)

  • Ethanol

Procedure:

  • Dissolve ethyl 2-[(4-nitrophenyl)sulfanyl]acetate in ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry to obtain the desired hydrazide.

Part 2: Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, primarily due to the unique combination of the nitroaromatic ring and the thioacetic acid side chain.

Antimicrobial Activity

The antimicrobial potential of nitroaromatic compounds is well-documented, and derivatives of the target scaffold are no exception. The nitro group is often a key pharmacophore, undergoing enzymatic reduction within microbial cells to produce cytotoxic radicals.

While specific data for a broad range of this compound derivatives is still emerging, related compounds have demonstrated significant antibacterial activity. For instance, thiophene derivatives containing a nitro group have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of a thioether linkage has also been associated with antibacterial action in various heterocyclic systems.

Similarly, the antifungal activity of nitrofuran and other nitroaromatic derivatives suggests that this compound derivatives could be promising antifungal agents. Studies on related thiourea derivatives have shown that these compounds can inhibit the growth of various fungal strains, with minimum inhibitory concentrations (MICs) in the range of 25-100 μg/cm³.[3]

Anticancer Activity

The anticancer potential of compounds bearing the 4-nitrophenyl moiety has been explored in various contexts. For example, certain 4-thiazolidinone derivatives incorporating a 4-nitrophenyl group have demonstrated significant cytotoxic effects against a panel of human cancer cell lines, with GI50 values in the micromolar range.[4] The mechanism of action is often linked to the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.

Table 1: Anticancer Activity of Selected 4-Thiazolidinone Derivatives with a 4-Nitrophenyl Moiety

CompoundCell LineGI50 (µM)Reference
2f NCI-60 (average)2.80[4]
2h NCI-60 (average)1.57[4]
2h Leukemia (MOLT-4, SR)< 0.01–0.02[4]
2h Colon Cancer (SW-620)< 0.01–0.02[4]
2h CNS Cancer (SF-539)< 0.01–0.02[4]
2h Melanoma (SK-MEL-5)< 0.01–0.02[4]
Anti-inflammatory Activity

Hydrazide and hydrazone derivatives of various carboxylic acids, including those with nitroaromatic substituents, have been investigated for their anti-inflammatory properties.[5] In some cases, these compounds have shown activity comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac sodium in in-vivo models of inflammation. The presence of a nitro group has been observed to enhance the anti-inflammatory potential of certain hydrazide derivatives.

Part 3: Mechanism of Action and Structure-Activity Relationships

Proposed Mechanisms of Action

The biological activities of this compound derivatives are likely multifactorial, with the nitro group playing a central role.

  • Antimicrobial Action: In microorganisms, the nitro group can be enzymatically reduced to form nitroso and hydroxylamine intermediates, which are highly reactive and can lead to oxidative stress, DNA damage, and inhibition of essential enzymes.

  • Anticancer Action: The anticancer effects may also involve the reduction of the nitro group within the hypoxic environment of tumors, leading to the formation of cytotoxic species. Additionally, these compounds may inhibit key enzymes involved in cancer cell signaling and proliferation.

  • Anti-inflammatory Action: The anti-inflammatory activity of some related compounds has been linked to the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins.

Diagram 1: Proposed Mechanism of Antimicrobial Action

G A 2-[(4-Nitrophenyl)sulfanyl]acetic acid derivative B Bacterial Nitroreductase A->B Enzymatic Reduction C Reactive Nitroso and Hydroxylamine Intermediates B->C D Oxidative Stress C->D E DNA Damage C->E F Enzyme Inhibition C->F G Bacterial Cell Death D->G E->G F->G

Caption: Proposed reductive activation pathway for antimicrobial activity.

Structure-Activity Relationship (SAR) Analysis

While a comprehensive SAR study on a large series of this compound derivatives is yet to be published, some general trends can be inferred from related compounds:

  • The Nitro Group: The position and presence of the nitro group are often critical for biological activity. The para-position is common in many active compounds.

  • The Acetic Acid Moiety: Derivatization of the carboxylic acid group significantly impacts the pharmacokinetic and pharmacodynamic properties. For instance, converting the acid to an ester can create a prodrug that is hydrolyzed in vivo to the active acidic form. Amides and hydrazides offer opportunities for further structural modifications and can influence binding to biological targets.

  • Substituents on the Aromatic Ring: The introduction of other substituents on the nitrophenyl ring can modulate the electronic properties and lipophilicity of the molecule, thereby affecting its biological activity.

Part 4: Experimental Protocols for Biological Evaluation

In Vitro Antibacterial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram 2: Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A 4-Nitrothiophenol + Chloroacetic Acid B This compound A->B Nucleophilic Substitution C Derivatization (Amides, Esters, Hydrazides) B->C D Antimicrobial Screening (MIC determination) C->D E Anticancer Screening (IC50 determination) C->E F Anti-inflammatory Screening C->F

Caption: General workflow from synthesis to biological screening.

Part 5: Data Summary and Future Directions

Summary of Biological Activities

The derivatives of this compound represent a promising class of compounds with a wide range of potential biological activities. The available data, primarily from related structures, suggests that these compounds are worthy of further investigation as antimicrobial, anticancer, and anti-inflammatory agents.

Future Research Perspectives

The field would greatly benefit from a systematic study of a library of this compound derivatives. Future research should focus on:

  • Synthesis of a diverse library of derivatives: This would involve modifications of the carboxylic acid group, as well as the introduction of various substituents on the aromatic ring.

  • Comprehensive biological screening: The synthesized compounds should be tested against a broad panel of microbial strains and cancer cell lines to identify lead compounds.

  • In-depth mechanistic studies: Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective agents.

  • Quantitative Structure-Activity Relationship (QSAR) studies: A robust dataset from a diverse library of compounds would enable the development of QSAR models to guide future drug design efforts.

By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be unlocked, potentially leading to the development of novel drugs to address unmet medical needs.

References

  • Evaluation of Anti-inflammatory activity of acid Hydrazide derivatives. (2012). Journal of Applied Pharmaceutical Science. [Link]
  • In-vivo anti-inflammatory activity studies of some p-nitrophenyl hydrazones. (2022). Discovery. [Link]
  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen
  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
  • Synthesis and Characterization of Two New Thiophene Acetyl Salicylic Acid Esters and Their Ortho- And Para-Effect on Anticancer Activity. (2020). Anti-Cancer Agents in Medicinal Chemistry. [Link]
  • This compound. MySkinRecipes. [Link]
  • Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. (2022). ChemRxiv. [Link]
  • p-NITROPHENYLACETIC ACID. Organic Syntheses. [Link]
  • (2-Nitrophenyl)acetic acid. Wikipedia. [Link]
  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. (2021). Molecules. [Link]
  • Synthesis, antitumour activities and molecular docking of thiocarboxylic acid ester-based NSAID scaffolds: COX-2 inhibition and mechanistic studies. (2021). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Harnessing radical mediated reactions of thioacids for organic synthesis. (2025).
  • Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. (2025). ACS Omega. [Link]
  • Process for the preparation of 2-nitrothiophene selectively from thiophene using metal exchanged clay catalysts.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. (2021). Molecules. [Link]
  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009). Molecules. [Link]
  • Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides.
  • Thioacetic acid. Wikipedia. [Link]
  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). Pharmaceuticals. [Link]

Sources

2-[(4-Nitrophenyl)sulfanyl]acetic acid: A Technical Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern drug discovery and organic synthesis, the strategic value of a chemical building block is defined by its versatility, reactivity, and potential for facile incorporation into complex molecular architectures. 2-[(4-Nitrophenyl)sulfanyl]acetic acid emerges as a significant player in this context. While not typically an end-product with inherent biological activity, its true power lies in its trifunctional nature, presenting chemists with a reliable and adaptable scaffold for the synthesis of a diverse array of bioactive molecules. This guide provides an in-depth technical overview of this compound, from its fundamental properties and synthesis to its application in the development of targeted therapeutics, offering field-proven insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Data

A thorough understanding of a research chemical's properties is paramount for its effective and safe use in the laboratory. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 3406-75-5
Molecular Formula C₈H₇NO₄S
Molecular Weight 213.21 g/mol
Appearance Colorless liquid
Boiling Point 168°C
Solubility Soluble in water, glycol, and ether; not soluble in ethanol.

Safety and Handling:

This compound and its chemical class require careful handling in a laboratory setting. It is classified as a skin and eye irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors. In case of contact with skin or eyes, rinse immediately with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and strong bases.

Synthesis of this compound: A Representative Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-nitrothiophenol and a haloacetic acid, such as chloroacetic or bromoacetic acid, under basic conditions. The base deprotonates the thiol group of 4-nitrothiophenol, forming a more nucleophilic thiophenolate anion, which then displaces the halide from the haloacetic acid.

Materials:

  • 4-Nitrothiophenol

  • Chloroacetic acid (or Bromoacetic acid)

  • Sodium hydroxide (or another suitable base)

  • Water

  • Hydrochloric acid (for acidification)

  • Ethanol (for recrystallization)

Step-by-Step Methodology:

  • Deprotonation of Thiol: In a round-bottom flask, dissolve 4-nitrothiophenol in an aqueous solution of sodium hydroxide. The reaction is typically carried out at room temperature with stirring. The molar ratio of sodium hydroxide should be at least equivalent to the 4-nitrothiophenol to ensure complete formation of the thiophenolate.

  • Nucleophilic Substitution: To the solution of the sodium 4-nitrothiophenolate, add an aqueous solution of chloroacetic acid (previously neutralized with a base, or as the sodium salt) dropwise. The reaction mixture is then typically heated to ensure the completion of the substitution reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Acidification: Once the reaction is complete, the mixture is cooled to room temperature. The solution is then acidified with hydrochloric acid to a pH of approximately 2-3. This protonates the carboxylate group, leading to the precipitation of the this compound product.

  • Isolation and Purification: The precipitated solid is collected by vacuum filtration and washed with cold water to remove any inorganic salts. The crude product can then be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.

Causality Behind Experimental Choices:

  • The use of a base is crucial to generate the thiophenolate anion, which is a much stronger nucleophile than the neutral thiol.

  • Heating the reaction mixture increases the rate of the S(_N)2 reaction between the thiophenolate and the haloacetic acid.

  • Acidification is necessary to convert the water-soluble carboxylate salt into the less soluble carboxylic acid, allowing for its precipitation and isolation.

The Rationale for Use in Chemical Synthesis: A Trifunctional Scaffold

The utility of this compound as a research chemical stems from the distinct reactivity of its three functional groups: the nitro group, the thioether linkage, and the carboxylic acid. This allows for a modular and systematic approach to the synthesis of complex molecules.

  • The Nitro Group: The aromatic nitro group is a versatile functional handle. It is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, it can be readily reduced to an aniline (amino group) using a variety of reagents, such as iron in acetic acid, tin(II) chloride, or catalytic hydrogenation (e.g., H₂/Pd-C). This transformation is fundamental, as the resulting amine can then participate in a wide range of reactions, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.

  • The Carboxylic Acid: The carboxylic acid moiety is another key reactive site. It can be readily converted into esters, amides, or acid chlorides. Amide bond formation, in particular, is a cornerstone of medicinal chemistry, and the carboxylic acid of this building block can be coupled with a wide array of amines using standard coupling reagents like HATU or carbodiimides (e.g., EDC).

  • The Thioether Linkage: The thioether bridge provides a flexible linker in the target molecules and can influence their conformational properties. The sulfur atom can also be a site for further chemical modification if desired.

This trifunctional nature allows for a divergent synthetic strategy. For example, one can first modify the carboxylic acid, then reduce the nitro group and perform further reactions on the resulting amine, or vice versa. This flexibility is highly valuable in the construction of compound libraries for screening and lead optimization in drug discovery.

Application in the Synthesis of Bioactive Molecules: A Focus on Kinase Inhibitors

This compound and its derivatives have been instrumental in the synthesis of potent and selective inhibitors for various protein kinases, which are critical targets in oncology.

Representative Experimental Protocol: Amide Coupling

The following is a detailed, step-by-step methodology for a representative amide coupling reaction using this compound as the starting material.

Materials:

  • This compound

  • A primary or secondary amine of interest

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents), followed by DIPEA (3 equivalents) and HATU (1.2 equivalents). The order of addition can be critical and should be optimized for specific substrates.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, the reaction mixture is typically diluted with an organic solvent like ethyl acetate and washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to afford the desired amide.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Monitoring cluster_3 Work-up and Purification A Dissolve this compound in anhydrous DMF B Add Amine, DIPEA, and HATU A->B C Stir at Room Temperature B->C D Monitor by TLC/LC-MS C->D E Dilute and Wash D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H H G->H Final Amide Product

Caption: Workflow for the amide coupling of this compound.

Application in the Synthesis of EGFR and FAK Inhibitors

The structural motif of this compound is a key component in the synthesis of complex heterocyclic systems with potent biological activity. For instance, it is used in the preparation of thiodiphenylpyrimidine analogs (Thio-DPPYs), which have been identified as potent and selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) T790M mutant. This mutation is a common mechanism of resistance to first-generation EGFR inhibitors in non-small cell lung cancer (NSCLC). Similarly, this building block is utilized in the development of carbonyl-diphenylpyrimidines (Car-DPPYs) as novel Focal Adhesion Kinase (FAK) inhibitors, which show strong antiproliferative activity against challenging cancer cell lines.

Mechanism of Action of a Key Derivative: EGFR T790M Inhibition

The significance of this compound as a precursor is best illustrated by the mechanism of action of the drugs it helps create. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, dimerizes and autophosphorylates its intracellular tyrosine residues. This initiates a downstream signaling cascade, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to cell proliferation, survival, and differentiation.

In certain cancers, a mutation in the EGFR gene, such as T790M, leads to constitutive activation of the kinase, driving uncontrolled cell growth. The thiodiphenylpyrimidine analogs synthesized using the this compound scaffold are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation and activation of the receptor. This effectively shuts down the downstream signaling pathways that promote tumor growth.

Simplified EGFR Signaling Pathway and Inhibition

G cluster_0 Cell Membrane cluster_1 Downstream Signaling cluster_2 Cellular Response EGFR EGFR (T790M) PI3K PI3K EGFR->PI3K RAS RAS EGFR->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Thio-DPPY Inhibitor Inhibitor->EGFR Inhibition

Caption: Inhibition of the EGFR signaling pathway by a Thio-DPPY derivative.

Conclusion

This compound is a prime example of a research chemical whose value is not in its own biological activity, but in the potential it unlocks. Its trifunctional nature provides a robust and versatile platform for the synthesis of complex and biologically active molecules, particularly in the realm of kinase inhibitors for cancer therapy. A thorough understanding of its properties, synthesis, and reactivity is essential for any researcher aiming to leverage its potential in their synthetic endeavors. This guide has provided a comprehensive overview to empower scientists in their pursuit of novel therapeutics.

References

  • SAFETY DATA SHEET - ChemDmart. (n.d.).
  • Reduction of nitro compounds - Wikipedia. (n.d.).
  • This compound - MySkinRecipes. (n.d.).
  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry - PubMed. (n.d.).
  • Reductive amide coupling of nitroarenes and carboxylic acids - University of Johannesburg. (n.d.).
  • What method can be used for reduction of aryl nitro group? - ResearchGate. (2013, May 8).
  • Amide Synthesis - Fisher Scientific. (n.d.).
  • Coupling Reagents in Amide Synthesis - Organic-Reaction | PDF - Scribd. (n.d.).
  • Amide synthesis by acylation - Organic Chemistry Portal. (n.d.).
  • Nitro Reduction - Common Conditions. (n.d.).
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (2015, November 5).
  • More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. (2018, October 8).

spectroscopic data for 2-[(4-Nitrophenyl)sulfanyl]acetic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2-[(4-Nitrophenyl)sulfanyl]acetic acid

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of this compound (CAS No: 3406-75-5). As a molecule of interest in organic synthesis and medicinal chemistry, serving as a precursor for various pharmaceutical and agrochemical compounds, its unambiguous identification is paramount.[1] This document outlines the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offering both field-proven experimental protocols and in-depth interpretation of the expected spectral data.

The molecular structure of this compound incorporates several key functional groups that yield distinct spectroscopic signatures: a para-substituted nitrophenyl ring, a thioether linkage, a methylene group, and a carboxylic acid. A multi-technique approach is therefore essential for a self-validating and complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR are required to map the carbon-hydrogen framework.

Proton (¹H) NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Protocol

The choice of solvent is critical for ¹H NMR. While CDCl₃ is common, it may not sufficiently solubilize the molecule and can fail to show the acidic carboxylic proton due to rapid chemical exchange. Dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice. It is an excellent solvent for polar compounds, including carboxylic acids, and its hygroscopic nature means the acidic proton will reliably appear as a broad signal, often at a high chemical shift (>10 ppm), confirming the presence of the carboxylic acid. A standard 400 MHz spectrometer provides sufficient resolution to resolve the characteristic splitting pattern of the aromatic protons.

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of DMSO-d₆.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16 scans for a good signal-to-noise ratio.

    • Relaxation Delay: 2 seconds, allowing for full relaxation of protons.

    • Spectral Width: 0-16 ppm.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the residual DMSO solvent peak at δ 2.50 ppm.

Predicted ¹H NMR Data & Interpretation

The spectrum is anticipated to display three distinct sets of signals corresponding to the aromatic, methylene, and carboxylic acid protons.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~13.3Broad Singlet1H-COOHThe acidic proton of the carboxylic acid appears as a very broad signal at a high chemical shift in DMSO-d₆.
~8.15Doublet2HAr-H (ortho to NO₂)These protons are strongly deshielded by the electron-withdrawing nitro group, thus appearing far downfield. They are split by the adjacent aromatic protons.[1]
~7.55Doublet2HAr-H (ortho to -S-)These protons are less deshielded than their counterparts and appear slightly upfield. They are split by the adjacent aromatic protons.
~4.05Singlet2H-S-CH₂-The two methylene protons are chemically equivalent and show no coupling, resulting in a singlet. The adjacent sulfur and carbonyl groups shift this signal downfield.

Workflow for ¹H NMR Analysis

Caption: Workflow for ¹H NMR analysis of the target compound.

Carbon-¹³ (¹³C) NMR Spectroscopy

Expertise & Experience: The "Why" Behind the Protocol

A standard proton-decoupled ¹³C NMR experiment provides a spectrum with a single peak for each unique carbon atom. This is essential for confirming the total number of carbons in the molecule. To gain further structural insight, a Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment is highly recommended. This sequence differentiates between CH, CH₂, and CH₃ groups, with CH₂ signals appearing as negative peaks, which provides a definitive signature for the methylene carbon in the structure.

Experimental Protocol: ¹³C NMR

  • Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

  • Instrumentation: Utilize a 101 MHz (on a 400 MHz ¹H system) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 scans, as ¹³C has a low natural abundance.

    • Spectral Width: 0-200 ppm.

  • Processing: Apply Fourier transformation with exponential multiplication, phase correction, and baseline correction. Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.

Predicted ¹³C NMR Data & Interpretation

The molecule has 8 carbon atoms, but due to symmetry in the phenyl ring, only 6 distinct signals are expected in the ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170.0C=OThe carbonyl carbon of the carboxylic acid is highly deshielded and appears at the lowest field.
~148.0Ar-C (C-NO₂)The carbon atom directly attached to the nitro group is significantly deshielded due to strong electron withdrawal.
~145.0Ar-C (C-S)The carbon atom attached to the sulfur is also deshielded, but less so than the one attached to the nitro group.
~129.0Ar-CH (ortho to -S-)Aromatic CH carbons.
~124.0Ar-CH (ortho to NO₂)Aromatic CH carbons, slightly deshielded by the nitro group.
~35.0-S-CH₂-The methylene carbon, shielded relative to the aromatic and carbonyl carbons. A DEPT-135 experiment would confirm this as a negative peak.

Workflow for ¹³C NMR Analysis

Caption: Workflow for ¹³C NMR analysis of the target compound.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. For this molecule, it is particularly useful for confirming the presence of the carboxylic acid, the nitro group, and the aromatic ring.

Expertise & Experience: The "Why" Behind the Protocol

Attenuated Total Reflectance (ATR) is the modern standard for acquiring IR spectra of solid samples. It requires minimal sample preparation—no KBr pellets need to be pressed—and provides high-quality, reproducible data. The diamond ATR crystal is robust and suitable for a wide range of organic compounds. The key is to ensure good contact between the sample and the crystal by applying pressure.

Experimental Protocol: IR (ATR)

  • Sample Preparation: Place a small amount (1-2 mg) of the solid this compound directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the instrument's anvil to ensure good contact.

    • Collect the sample spectrum over a range of 4000-600 cm⁻¹.

    • Average 32 scans to improve the signal-to-noise ratio.

  • Processing: The spectrum is automatically ratioed against the background by the instrument software.

Predicted IR Data & Interpretation

The IR spectrum will be dominated by strong absorptions from the O-H, C=O, and N-O bonds.

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional GroupRationale
3300-2500 (very broad)O-H stretchCarboxylic AcidThe characteristic, extremely broad absorption is due to hydrogen bonding of the carboxylic acid dimers.[2]
~1700 (strong)C=O stretchCarboxylic AcidA strong, sharp absorption typical for a carbonyl group in a carboxylic acid.[2]
~1520 & ~1350 (strong)Asymmetric & Symmetric N-O stretchNitro GroupTwo very strong and distinct bands confirming the presence of the -NO₂ group.
3100-3000C-H stretchAromatic RingAbsorptions corresponding to the sp² C-H bonds of the phenyl ring.
~1600, ~1475C=C stretchAromatic RingMultiple bands indicating the carbon-carbon double bonds within the aromatic ring.

Workflow for FTIR-ATR Analysis

Caption: Workflow for FTIR-ATR analysis of the target compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, further structural information.

Expertise & Experience: The "Why" Behind the Protocol

Electrospray Ionization (ESI) is the premier technique for polar, non-volatile molecules like carboxylic acids. Operating in negative ion mode ([M-H]⁻) is highly advantageous because carboxylic acids readily lose a proton to form a stable carboxylate anion. This results in a very clean spectrum with a strong signal for the deprotonated molecule, providing unambiguous molecular weight confirmation. High-resolution mass spectrometry (HRMS), for instance, using a Time-of-Flight (TOF) analyzer, can determine the elemental composition by measuring the mass-to-charge ratio to several decimal places.

Experimental Protocol: ESI-MS

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid (for positive mode) or 0.1% ammonia solution (for negative mode).

  • Instrumentation: Use a High-Resolution Mass Spectrometer (e.g., Q-TOF) with an ESI source.

  • Acquisition Parameters (Negative Ion Mode):

    • Ionization Mode: ESI⁻.

    • Capillary Voltage: -3.0 kV.

    • Mass Range: m/z 50-500.

    • Infusion: Introduce the sample solution via direct infusion at a flow rate of 5 µL/min.

  • Data Analysis: Identify the mass of the deprotonated molecular ion [M-H]⁻ and compare it with the theoretical exact mass.

Predicted Mass Spectrum & Interpretation

The primary goal is to confirm the molecular weight of 213.21 g/mol .[3]

Predicted m/zIonFormulaCalculated Exact MassRationale
212.0023[M-H]⁻C₈H₆NO₄S⁻212.0023The most abundant ion in the spectrum, corresponding to the deprotonated molecule. This confirms the molecular weight.
168.0128[M-H-CO₂]⁻C₇H₆NO₂S⁻168.0128A potential major fragment resulting from the characteristic loss of carbon dioxide (43.9898 Da) from the carboxylate anion.

Workflow for ESI-MS Analysis

Caption: Workflow for ESI-MS analysis of the target compound.

Conclusion and Data Summary

The structural characterization of this compound is definitively achieved through the synergistic application of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle, and together they form a self-validating system of analysis. The predicted data below serves as a benchmark for researchers working with this compound.

Consolidated Predicted Spectroscopic Data

TechniqueFeaturePredicted Value
¹H NMR Aromatic Protons~8.15 ppm (d, 2H), ~7.55 ppm (d, 2H)
Methylene Protons~4.05 ppm (s, 2H)
Carboxylic Proton>10 ppm (br s, 1H)
¹³C NMR Carbonyl Carbon~170.0 ppm
Aromatic Carbons148.0 - 124.0 ppm
Methylene Carbon~35.0 ppm
IR O-H Stretch (Acid)3300-2500 cm⁻¹ (broad)
C=O Stretch (Acid)~1700 cm⁻¹
N-O Stretches (Nitro)~1520 & ~1350 cm⁻¹
MS (ESI⁻) Deprotonated Molecular Ionm/z ~212.0023

This guide provides the necessary protocols and interpretive logic to ensure the confident and accurate characterization of this compound, upholding the highest standards of scientific integrity.

References

  • PubChem - National Institutes of Health, "(4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661", [Link]
  • Wiley Analytical Science, "Interpretation of Infrared Spectra, A Practical Approach", [Link]
  • MySkinRecipes, "this compound", [Link]

Sources

The Synthetic Chemist's Compass: A Guide to Thiol-Containing Organic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in drug development, materials science, and synthetic chemistry, the ability to precisely manipulate molecular architecture is paramount. Among the diverse toolkit of bifunctional molecules, thiol-containing organic acids stand out for their unique reactivity and versatility. This guide provides an in-depth exploration of this class of compounds, moving beyond simple procedural outlines to delve into the fundamental principles that govern their application. Herein, we dissect the causal relationships behind experimental choices, offering a framework for rational design and troubleshooting in your synthetic endeavors.

The Duality of Function: Understanding the Thiol and Carboxylic Acid Moieties

Thiol-containing organic acids are characterized by the presence of both a sulfhydryl (-SH) group and a carboxylic acid (-COOH) group. This duality is the cornerstone of their utility, allowing for orthogonal or sequential reactions that enable the construction of complex molecular frameworks.

The Thiol Group: A Potent Nucleophile and Ligand

The thiol group is the sulfur analog of an alcohol's hydroxyl group. However, key differences in electronegativity and polarizability between sulfur and oxygen impart distinct chemical properties. Thiols are generally more acidic than their alcohol counterparts, readily forming thiolate anions (RS⁻) in the presence of a base.[1] These thiolates are excellent nucleophiles, readily participating in S_N2 reactions.[1] Furthermore, the soft nature of the sulfur atom confers a high affinity for soft metals, most notably gold, making these compounds indispensable in the realm of nanoscience for the functionalization of nanoparticles.

The Carboxylic Acid Group: A Versatile Handle for Conjugation

The carboxylic acid moiety provides a robust anchor point for a wide array of chemical transformations, most commonly amide bond formation. This reaction is central to bioconjugation, peptide synthesis, and the attachment of these molecules to various substrates. The acidity of the carboxylic acid group is a critical parameter, influencing its reactivity and the conditions required for its activation.

Key Physicochemical Properties

To effectively harness the synthetic potential of thiol-containing organic acids, a quantitative understanding of their properties is essential.

CompoundCarboxylic Acid pKaThiol pKa
Thioglycolic Acid ~3.6 - 3.83~9.3 - 10.5
3-Mercaptopropionic Acid ~4.3~10.84
L-Cysteine ~1.8 - 2.05~8.0 - 8.3

Note: pKa values can vary slightly depending on the experimental conditions and the source.[2][3][4][5][6][7][8][9][10]

This table highlights the significant differences in acidity between the two functional groups, a feature that can be exploited for selective reactions by careful control of pH. For instance, at a pH between 5 and 8, the carboxylic acid will be predominantly deprotonated and available for activation, while the thiol group remains largely protonated and less nucleophilic.

Core Applications in Synthesis: A Practical Overview

The unique bifunctionality of thiol-containing organic acids has led to their widespread adoption in several key areas of chemical synthesis.

Surface Functionalization of Nanoparticles

The strong affinity of the thiol group for gold surfaces makes these acids ideal ligands for the stabilization and functionalization of gold nanoparticles (AuNPs). The carboxylic acid terminus can then be used to attach biomolecules, dyes, or other functional moieties.

G cluster_0 Step 1: AuNP Synthesis cluster_1 Step 2: Ligand Exchange cluster_2 Step 3: EDC/NHS Coupling A HAuCl4 Solution B Reducing Agent (e.g., Sodium Citrate) A->B Reduction C Citrate-Capped AuNPs B->C D Thiol-Containing Organic Acid C->D Incubation E Functionalized AuNPs D->E F EDC/NHS Activation E->F pH 4.5-6.0 G Amine-Containing Molecule F->G pH 7.2-8.0 H Bioconjugated AuNPs G->H

Caption: Workflow for AuNP synthesis and functionalization.

The efficiency of nanoparticle capping is influenced by the pKa of the thiol group. A lower pKa facilitates the formation of the thiolate anion, which is the active species that binds to the gold surface. However, a very low pKa can lead to rapid, uncontrolled nanoparticle growth. Therefore, the choice of thiol-containing acid and the pH of the reaction medium are critical parameters for controlling nanoparticle size and stability. The density of the ligand shell on the nanoparticle surface also plays a crucial role in its stability and subsequent reactivity.[10][11][12]

Peptide and Protein Synthesis: The Power of Native Chemical Ligation

Native Chemical Ligation (NCL) is a powerful technique for the synthesis of large peptides and proteins from smaller, unprotected peptide fragments.[13] The reaction occurs between a peptide with a C-terminal thioester and another peptide with an N-terminal cysteine residue. Thiol-containing organic acids, particularly 3-mercaptopropionic acid, are instrumental in the preparation of these essential peptide thioesters.[6][14]

NCL Peptide-thioester Peptide-thioester Thioester-linked intermediate Thioester-linked intermediate Peptide-thioester->Thioester-linked intermediate Transthioesterification (reversible) Ligated Peptide Ligated Peptide Thioester-linked intermediate->Ligated Peptide S-to-N Acyl Shift (irreversible) N-terminal Cysteine Peptide N-terminal Cysteine Peptide N-terminal Cysteine Peptide->Thioester-linked intermediate

Caption: The two-step mechanism of Native Chemical Ligation.

The choice of reagents in NCL is critical for its success. The reaction is typically carried out in a denaturing buffer (e.g., 6 M guanidinium chloride) to ensure the solubility of the peptide fragments.[6] Thiol additives, such as thiophenol or benzyl mercaptan, are often included to catalyze the initial transthioesterification step.[6][15] The pH is maintained near neutral (pH ~7) to ensure a sufficient concentration of the nucleophilic thiolate form of the N-terminal cysteine.[15][16]

"Click" Chemistry: Thiol-Ene and Thiol-Yne Reactions

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that enable the rapid and efficient formation of carbon-sulfur bonds. These reactions are characterized by high yields, stereoselectivity, and tolerance of a wide range of functional groups.

The thiol-ene reaction can proceed through either a radical-mediated or a nucleophilic (Michael addition) pathway.[2][5][8]

Thiol_Ene cluster_radical Radical Mechanism cluster_michael Michael Addition Mechanism A Thiol + Initiator (hv, Δ) B Thiyl Radical (RS•) A->B C Alkene B->C Addition D Carbon-centered Radical C->D D->A Chain Transfer E Thioether Product D->E F Thiol + Base G Thiolate (RS⁻) F->G H Electron-deficient Alkene G->H Nucleophilic Attack I Enolate Intermediate H->I J Thioether Product I->J Protonation

Caption: Mechanisms of the Thiol-Ene "Click" Reaction.

These reactions are highly efficient and can be used for a variety of applications, including polymer synthesis, surface modification, and bioconjugation.[1][17][18][19][20]

Heterocyclic Synthesis

Thiol-containing organic acids, particularly thioglycolic acid and cysteine, are valuable building blocks for the synthesis of various sulfur-containing heterocycles, such as thiazolidinones. These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.[5][21][22][23][24]

Experimental Protocols: From Theory to Practice

The following protocols are provided as a starting point for the application of thiol-containing organic acids in your research. It is crucial to note that optimization may be necessary for specific substrates and applications.

Protocol 1: EDC/NHS Coupling of a Thiol-Containing Organic Acid to a Primary Amine

This protocol describes the amidation of the carboxylic acid group, a common step in bioconjugation.

Materials:

  • Thiol-containing organic acid

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: PBS, pH 7.2-8.0

  • Quenching Solution: e.g., 1 M Tris-HCl, pH 8.0

Procedure:

  • Activation Step (pH 4.5-6.0): a. Dissolve the thiol-containing organic acid in Activation Buffer. b. Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS.[16] c. Incubate for 15-30 minutes at room temperature. The acidic pH protonates the thiol group, minimizing its potential side reactions with EDC.[8]

  • Coupling Step (pH 7.2-8.0): a. Add the amine-containing molecule dissolved in Coupling Buffer to the activated acid solution. The slightly basic pH deprotonates the primary amine, enhancing its nucleophilicity. b. Incubate for 2 hours to overnight at room temperature or 4°C.

  • Quenching Step: a. Add the Quenching Solution to cap any unreacted NHS-esters. b. Incubate for 15-30 minutes.

  • Purification: a. Purify the conjugate using an appropriate method, such as dialysis, size-exclusion chromatography, or HPLC.

Troubleshooting:

  • Low Yield: Ensure fresh EDC is used as it is moisture-sensitive. Optimize the molar ratios of EDC/NHS. Confirm the pH of the buffers.

  • Side Reactions: The primary amine for coupling should be more nucleophilic than the thiol under the reaction conditions. If thiol reactivity is a concern, consider protecting the thiol group prior to coupling.[8]

Protocol 2: Synthesis of Thiol-Capped Gold Nanoparticles

This protocol outlines a typical synthesis of AuNPs functionalized with a thiol-containing organic acid.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • Thioglycolic acid or 3-Mercaptopropionic acid

  • Deionized water

Procedure:

  • Synthesis of Citrate-Capped AuNPs: a. Bring a solution of HAuCl₄ (e.g., 1 mM) in deionized water to a rolling boil with vigorous stirring.[25][26] b. Quickly add a solution of trisodium citrate (e.g., 38.8 mM).[25] The solution will change color from yellow to blue and finally to a deep red, indicating the formation of AuNPs. c. Continue boiling for 10-15 minutes, then allow to cool to room temperature.

  • Ligand Exchange: a. To the citrate-capped AuNP solution, add the thiol-containing organic acid. The amount will depend on the desired ligand density on the nanoparticle surface. b. Stir the solution for several hours to overnight to allow for the exchange of citrate ions with the thiol ligands.

  • Purification: a. Purify the functionalized AuNPs by centrifugation and resuspension in deionized water or an appropriate buffer. Repeat this washing step several times to remove excess reagents.

Expert Insight: The size of the AuNPs can be controlled by adjusting the ratio of citrate to gold salt. The stability of the final functionalized nanoparticles is highly dependent on the ligand density and the nature of the thiol-containing acid.[10][11]

Safety and Handling: A Prudent Approach

Thiol-containing organic acids, particularly those with low molecular weights, are known for their strong, unpleasant odors. They can also be corrosive and toxic. Therefore, it is imperative to handle these compounds with appropriate safety precautions.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of vapors and contact with skin and eyes.

  • Store in a cool, dry, well-ventilated area, away from oxidizing agents and bases. Thiol oxidation is more facile at higher pH.[27] For long-term storage, consider refrigeration or freezing under an inert atmosphere.

Consult the Safety Data Sheet (SDS) for each specific compound before use for detailed handling and disposal information.

Conclusion

Thiol-containing organic acids are powerful and versatile tools in the arsenal of the synthetic chemist. By understanding the distinct reactivity of their thiol and carboxylic acid functionalities, and by carefully controlling reaction conditions, researchers can unlock their potential for a vast array of applications, from the development of novel therapeutics to the creation of advanced materials. This guide has aimed to provide not just the "how," but also the "why," empowering you to approach your synthetic challenges with confidence and creativity.

References

  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–Ene Click Chemistry. Angewandte Chemie International Edition, 49(9), 1540-1573. [Link]
  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. [Link]
  • Mashrai, A., Dar, A. M., Mir, S., & Shamsuzzaman. (2016). Strategies for the Synthesis of Thiazolidinone Heterocycles. Med chem (Los Angeles), 6(4), 280-291. [Link]
  • Brik, A., & Dawson, P. E. (2009). Protein synthesis by native chemical ligation: expanded scope by using straightforward methodology. Proceedings of the National Academy of Sciences, 106(47), 19767-19772. [Link]
  • Taylor & Francis. (n.d.). Thiol-ene reaction – Knowledge and References. [Link]
  • Grokipedia. (n.d.). 3-Mercaptopropionic acid. [Link]
  • University of Calgary. (n.d.). Ch27 pKa and pI values. [Link]
  • Liu, Y., Shipton, M. K., Ryan, J., & Chan, E. Y. (2009). Effects of Ligand Coordination Number and Surface Curvature on the Stability of Gold Nanoparticles in Aqueous Solutions. Langmuir, 25(19), 11416-11423. [Link]
  • Ficht, S., & Payne, R. J. (2012). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
  • Synthesis and Identification of some heterocyclic derivatives from carboxylic acid. (2025, August 6).
  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature[16]. (n.d.).
  • Effects of Ligand Coordination Number and Surface Curvature on the Stability of Gold Nanoparticles in Aqueous Solutions | Request PDF. (n.d.).
  • PubChem. (n.d.). L-(+)-Cysteine. [Link]
  • Smith, A. M., Wen, A. M., & Nie, S. (2015). Quantitative Analysis of Thiolated Ligand Exchange on Gold Nanoparticles Monitored by 1H NMR Spectroscopy. Analytical Chemistry, 87(5), 2771-2778. [Link]
  • Sciencemadness Wiki. (2019, May 22). Thioglycolic acid. [Link]
  • Kent, S. B. (2009). Native chemical ligation in protein synthesis and semi-synthesis. Chemical Society Reviews, 38(2), 338-351. [Link]
  • Wikipedia. (n.d.). Thioglycolic acid. [Link]
  • An Efficient and Convenient Protocol for the Synthesis of Thiazolidin-4-Ones. (2025, August 6).
  • Fairbanks, A. J., & O'Reilly, R. K. (2020). Applications of Thiol-Ene Chemistry for Peptide Science. Frontiers in Chemistry, 8, 593. [Link]
  • Synthesis of Modern Amides Thiazolidine Derived From L-Cysteine and Investigation of Their Biological Effects on Cancer Cells. (2025, January 6).
  • Harper, T. (2015, July 5). Thiols And Thioethers. Master Organic Chemistry. [Link]
  • Ataman Kimya. (n.d.). THIOGLYCOLIC ACID. [Link]
  • Thiazolidine formation as a general and site-specific conjugation method for synthetic peptides and proteins. (1996). PubMed. [Link]
  • Star Republic. (n.d.). pKa values of amino acids. [Link]
  • The pKa values for the amino acid cysteine are 1.8, 8.3, and 10.8. Assign these pKa values to the functional groups in cysteine and draw the structure of the molecule in aqueous solution at the following pHs. a. pH = 1 b. pH = 5 c. pH = 9 d. pH = 12. (n.d.). Homework.Study.com. [Link]
  • Dawson, P. E., & Kent, S. B. (2009). NATIVE CHEMICAL LIGATION Reported by: Yuan Fu December 7, 2009 INTRODUCTION Proteins are a class of biological macromolecule. University of Illinois Urbana-Champaign. [Link]
  • Amino Acids. (n.d.). [Source for pKa values]. [Link]
  • Wikipedia. (n.d.). Thiol-ene reaction. [Link]
  • MRSEC Education Group. (n.d.). Citrate Synthesis of Gold Nanoparticles. [Link]
  • Reddit. (2013, October 4). Handling thiols in the lab. [Link]
  • Wikipedia. (n.d.). Thiol-yne reaction. [Link]
  • Gold Nanoparticles: A Didactic Step-by-Step of the Synthesis Using the Turkevich Method, Mechanisms, and Characteriz
  • A visual tutorial on the synthesis of gold nanoparticles. (n.d.). PMC. [Link]
  • Examples of thioether based drugs and some bioactive molecules. (n.d.).
  • Wikipedia. (n.d.).
  • L.S.College, Muzaffarpur. (2020, September 12). Thiol-yne reaction. [Link]

Sources

Unveiling the Potential of Nitrophenyl Thioethers: A Technical Guide to Synthesis, Photolabile Properties, and Beyond

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of nitrophenyl thioethers, a class of compounds demonstrating significant potential in drug development and materials science. We will delve into their synthesis, with a particular focus on the scientifically intriguing ortho-nitrobenzyl derivatives, and thoroughly examine their novel photolabile properties. Furthermore, we will touch upon other emerging electronic characteristics that position these molecules as promising candidates for advanced applications. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of nitrophenyl thioethers in their work.

The Nitrophenyl Thioether Core: Synthesis and Strategic Considerations

The synthesis of nitrophenyl thioethers is primarily achieved through nucleophilic aromatic substitution (SNAr). This well-established reaction class is particularly effective due to the electron-withdrawing nature of the nitro group, which activates the aromatic ring towards nucleophilic attack by a thiol.

Causality in Synthetic Strategy: The SNAr Approach

The choice of the SNAr reaction is dictated by the electronic properties of the starting materials. The nitro group, especially when positioned ortho or para to the leaving group, strongly withdraws electron density from the aromatic ring. This creates a significant partial positive charge on the carbon atom bearing the leaving group, making it highly susceptible to attack by a soft nucleophile like a thiolate anion. The general mechanism is a two-step process involving the formation of a resonance-stabilized Meisenheimer complex, followed by the departure of the leaving group to restore aromaticity.

Common starting materials include a nitro-substituted aryl halide (e.g., 1-fluoro-2-nitrobenzene or 1-chloro-4-nitrobenzene) and a thiol. The reaction is typically carried out in the presence of a base to deprotonate the thiol, forming the more nucleophilic thiolate.

Experimental Protocol: Synthesis of S-(2-nitrophenyl)-L-cysteine

This protocol details the synthesis of a model o-nitrophenyl thioether, S-(2-nitrophenyl)-L-cysteine, a compound that can be utilized in peptide chemistry and as a photolabile derivative.[1][2][3][4][5][6]

Materials:

  • N-acetyl-L-cysteine

  • Sodium bicarbonate (NaHCO₃)

  • o-fluoronitrobenzene

  • Ethanol

  • Water

  • 12N Hydrochloric acid (HCl)

  • Ether

  • 18M Sulfuric acid (H₂SO₄)

  • Concentrated ammonium hydroxide (NH₄OH)

Part A: Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine [4]

  • Thiolate Formation: In a suitable reaction vessel, dissolve 67.8 g of N-acetyl-L-cysteine and 100.8 g of sodium bicarbonate in 300 ml of water. This creates the cysteinate nucleophile in situ.

  • SNAr Reaction: To the aqueous solution, add 55.4 ml of o-fluoronitrobenzene dissolved in 1 L of ethanol.

  • Reaction Progression: Heat the mixture to reflux for 3 hours with mechanical stirring. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, filter any solids and concentrate the solution to approximately one-quarter of its original volume. Dilute the concentrated solution with 1 L of water.

  • Extraction and Acidification: Wash the aqueous suspension with 200 ml of ether to remove any unreacted o-fluoronitrobenzene. Acidify the aqueous layer to pH 1 with 12N aqueous hydrochloric acid.

  • Isolation: Collect the resulting yellow precipitate by filtration and dry it in vacuo at 70°C over phosphorus pentoxide to yield S-(o-nitrophenyl)-N-acetyl-L-cysteine.

Part B: Deprotection to S-(o-nitrophenyl)-L-cysteine [3]

  • Acid Hydrolysis: Heat a solution of 71 g of S-(o-nitrophenyl)-N-acetyl-L-cysteine in a mixture of 300 ml of 18M sulfuric acid and 1200 ml of water to reflux for 30 minutes.

  • Neutralization and Precipitation: Cool the solution in an ice bath and carefully add 700 ml of concentrated ammonium hydroxide.

  • Recrystallization: Collect the resulting solid and recrystallize it from boiling water to afford pure S-(o-nitrophenyl)-L-cysteine.

Novel Properties: The Power of Light - Photocleavable Nitrophenyl Thioethers

A key novel property of ortho-nitrophenyl thioethers is their ability to function as photolabile protecting groups, also known as "caging" groups.[7][8][9] This allows for the spatial and temporal control over the release of thiols, which is of great interest in drug delivery, protein activation, and materials science. The cleavage is triggered by UV light and proceeds through a well-defined photochemical mechanism.

The Norrish Type II Reaction: A Mechanistic Deep Dive

The photocleavage of o-nitrobenzyl compounds, including thioethers, is governed by a Norrish Type II intramolecular reaction.[9] The process is initiated by the absorption of a photon, which excites the nitro group.

Norrish_Type_II cluster_ground_state Ground State cluster_excited_state Excited State cluster_cleavage Cleavage & Products A o-Nitrophenyl Thioether B Excited Nitro Group (n,π*) A->B hν (UV light) C aci-Nitro Intermediate B->C Intramolecular H-abstraction D Cyclic Intermediate C->D Cyclization E o-Nitrosobenzaldehyde D->E Rearrangement F Released Thiol D->F Release

Caption: Photocleavage mechanism of o-nitrophenyl thioethers.

The key steps are:

  • Photoexcitation: Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group is promoted to an excited state (n,π*).[10]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon, forming a diradical species which rapidly rearranges to an aci-nitro intermediate.[11]

  • Cyclization and Rearrangement: The aci-nitro intermediate undergoes cyclization to form a transient heterocyclic intermediate.

  • Cleavage: This intermediate is unstable and rapidly rearranges to release the free thiol and an o-nitrosobenzaldehyde byproduct.[10]

Quantitative Aspects of Photocleavage

The efficiency of photocleavage is quantified by the quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific event (in this case, cleavage) to the number of photons absorbed. While extensive data exists for o-nitrobenzyl ethers, direct quantum yield measurements for simple o-nitrophenyl thioethers are less common in the literature. However, studies on related compounds provide valuable insights. For instance, the photocleavage of the polypeptide backbone incorporating 2-nitrophenylalanine has a quantum yield of 0.07 ± 0.01 at 365 nm.[12] The quantum yields for the photorelease of various leaving groups from the o-nitroveratryl protecting group have been shown to be strongly dependent on the nature of the leaving group.[13][14]

Compound/SystemWavelength (nm)Quantum Yield (Φ)Reference
2-Nitrophenylalanine in a peptide3650.07 ± 0.01[12]
o-Nitroveratryl derivativesNot specifiedVaries with leaving group[13][14]
1-(2-nitrophenyl)ethyl phosphate3420.53(Papageorgiou and Corrie, 2000)

Note: This table highlights the variability in quantum yields and the need for empirical determination for each specific nitrophenyl thioether derivative.

Experimental Protocol: Monitoring Photocleavage Kinetics by HPLC

This protocol provides a framework for determining the rate of photocleavage of a nitrophenyl thioether, such as S-(2-nitrophenyl)-L-cysteine.

Materials and Equipment:

  • S-(2-nitrophenyl)-L-cysteine

  • A suitable buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • UV lamp with a specific wavelength output (e.g., 365 nm)

  • Quartz cuvettes

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation: Prepare a stock solution of S-(2-nitrophenyl)-L-cysteine in the chosen buffer. The concentration should be optimized to give a good signal on the HPLC without causing inner filter effects during irradiation.

  • Initial Analysis (t=0): Inject an aliquot of the non-irradiated sample into the HPLC to obtain the initial peak area of the starting material.

  • Photolysis: Place a known volume of the sample solution in a quartz cuvette and irradiate it with the UV lamp. Ensure consistent lamp-to-sample distance and temperature control.

  • Time-course Analysis: At regular time intervals, withdraw aliquots from the irradiated solution and inject them into the HPLC.

  • Data Acquisition: Monitor the decrease in the peak area of the starting material and the increase in the peak area of one of the products (e.g., the released thiol or the nitrosobenzaldehyde byproduct).

  • Kinetic Analysis: Plot the natural logarithm of the concentration (or peak area) of the starting material versus time. The slope of this plot will give the pseudo-first-order rate constant for the photocleavage reaction under the specific experimental conditions.

HPLC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare Sample Solution B Inject t=0 Sample (HPLC) A->B C Irradiate with UV Light A->C F Monitor Peak Areas B->F D Withdraw Aliquots at Time Intervals C->D t = 1, 2, 3... E Inject Aliquots (HPLC) D->E E->F G Plot ln(Concentration) vs. Time F->G H Determine Rate Constant G->H

Caption: Workflow for monitoring photocleavage kinetics.

Beyond Photocleavage: Emerging Electronic Properties

While their photolabile nature is a significant discovery, the electronic characteristics of nitrophenyl thioethers suggest their potential in other advanced applications, particularly in the realm of nonlinear optics (NLO) and as components in donor-acceptor systems.

Donor-Acceptor Systems and Nonlinear Optics

The nitrophenyl group is a strong electron acceptor, while the thioether linkage and potentially the rest of the molecule can act as an electron donor. This donor-π-acceptor (D-π-A) architecture is a cornerstone for materials with significant second and third-order NLO properties.[15][16][17] These properties are crucial for applications in optical communications, data storage, and optical limiting.

The presence of the sulfur atom in the thioether linkage can enhance the polarizability of the molecule and facilitate intramolecular charge transfer (ICT), which is a key factor for high NLO response.[15] The extent of this effect can be tuned by modifying the donor and acceptor strengths and the nature of the π-conjugated bridge.[15] While research in this area for nitrophenyl thioethers is still emerging, the foundational principles of D-π-A systems suggest a promising avenue for exploration.

Conclusion and Future Outlook

Nitrophenyl thioethers represent a versatile class of molecules with established utility as synthetic intermediates and exciting novel properties as photolabile protecting groups. The ability to precisely control the release of thiols using light opens up a myriad of possibilities in drug delivery, pro-drug design, and the creation of dynamic biomaterials. Furthermore, their inherent electronic structure as donor-acceptor systems hints at their potential in the field of nonlinear optics and other advanced materials applications.

Future research should focus on a more systematic investigation of the structure-property relationships governing the photocleavage of nitrophenyl thioethers, including a direct comparison with their ether analogs to elucidate the specific role of the sulfur atom. The exploration of their NLO properties and their integration into functional materials and devices are also promising areas for future development. As our understanding of these fascinating molecules grows, so too will their application in solving complex challenges in chemistry, biology, and materials science.

References

  • Nitrodibenzofuran: A One- and Two-Photon Sensitive Protecting Group That Is Superior to Brominated Hydroxycoumarin for Thiol Caging in Peptides. PMC - NIH. [Link]
  • Syntheses of Aryl Thioethers via Aromatic Substitution of Aryl Halides
  • Transient spectra recorded by laser photolysis of NBSH (0.3 mM; exists...
  • Synthesis, characterization and studies on nonlinear optical parameters of 4-amino-5-(4-nitrophenyl)
  • Some of the currently used nitrobenzyl-derived protecting groups.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excit
  • Photolabile protecting group - Wikipedia. [Link]
  • The Reaction of Aryl Thiols or Thioureas with o‐Diiodoarenes/NaH to Access o‐Iodoaryl Thioethers - ResearchG
  • Synthesis of S-(o-nitrophenyl)-L-cysteine - PrepChem.com. [Link]
  • Synthesis of S-(o-nitrophenyl)-N-acetyl-L-cysteine - PrepChem.com. [Link]
  • Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group - Photochemical & Photobiological Sciences (RSC Publishing). [Link]
  • (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group.
  • o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation | Request PDF - ResearchG
  • Synthesis of Thiols & Thioethers | Organic Chemistry - YouTube. [Link]
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed. [Link]
  • Synthetic access to thiols: A review - Indian Academy of Sciences. [Link]
  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols - PMC - NIH. [Link]
  • Synthesis and Electronic Properties of Novel Donor–π–Acceptor-Type Functional Dyes with a Carbonyl-Bridged Bithiophene π-Spacer - MDPI. [Link]
  • Third-order nonlinear optical properties of highly electron deficient, nonplanar push–pull porphyrins: β-nitro-hexa-substituted porphyrins bearing bromo, phenyl, and phenylethynyl groups - Dalton Transactions (RSC Publishing). [Link]
  • Femtosecond to Microsecond Observation of Photochemical Pathways in Nitroaromatic Phototriggers Using Transient Absorption Spectroscopy - PMC - NIH. [Link]
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • A) Photo‐induced cleavage of thioether o‐nitrobenzyl to produce...
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine - PMC - NIH. [Link]
  • Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)
  • Investigation Nonlinear Properties (First and Second Hyperpolarizabilities) of The Nitro-thieno [3,2-b] thiophene -fullerene (C2 - Baghdad Science Journal. [Link]
  • Optical Materials 3-(p-nitrophenyl)
  • Kinetics study of the photocleavage reaction. (a) HPLC analysis of PC1...
  • S-o-nitrophenyl-L-cysteine | C9H10N2O4S | CID 124713 - PubChem. [Link]
  • High Performance Liquid Chromatography Monitoring Reaction Kinetics - Bridgew
  • The Synthesis and Electrochemical Characterization of an Electron Donor-Acceptor Co-Monomer | MAS Journal of Applied Sciences. [Link]
  • S-(4-Nitrophenyl)-L-cysteine | C9H10N2O4S | CID 15298820 - PubChem. [Link]
  • HPLC-based kinetics assay for monitoring prolidase activity - PubMed. [Link]
  • Activity-Based Sensing for Site-Specific Proteomic Analysis of Cysteine Oxid
  • Novel thiophene-based donor–acceptor scaffolds as cathodes for rechargeable aqueous zinc-ion hybrid supercapacitors - Chemical Communic
  • The Critical Role of Electron‐Donating Thiophene Groups on the Mechanical and Thermal Properties of Donor–Acceptor Semiconducting Polymers | Request PDF - ResearchG
  • Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform.
  • HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denatur
  • Solution-Processable Donor-π-Acceptor Type Thieno[3,2-b]thiophene Derivatives; Synthesis, Photophysical Properties and Applications - ResearchG
  • Methylene blue photosensitized oxidation of cysteine sulfinic acid and other sulfinates: the involvement of singlet oxygen and the azide paradox - PubMed. [Link]

Sources

A Framework for the Preliminary Toxicological Investigation of 2-[(4-Nitrophenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide outlines a tiered, multi-faceted strategy for conducting a preliminary toxicological investigation of the novel chemical entity, 2-[(4-Nitrophenyl)sulfanyl]acetic acid. Given the general toxicological concerns associated with nitroaromatic compounds, including potential mutagenicity and carcinogenicity, a systematic and mechanistically informed approach is imperative.[1] This document provides a robust framework for researchers and drug development professionals, progressing from initial in silico assessments and physicochemical characterization to a comprehensive suite of in vitro assays for cytotoxicity, genotoxicity, and mechanistic pathway analysis. The protocols and rationale described herein are grounded in established regulatory principles to ensure the generation of reliable and decision-relevant safety data.[2][3]

Introduction: The Toxicological Imperative for Nitroaromatic Compounds

This compound is a chemical entity with applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules.[4][5] Its structure, characterized by a nitro-substituted benzene ring linked to an acetic acid moiety via a sulfanyl group, places it in the broad class of nitroaromatic compounds. This chemical class is associated with a range of toxicological concerns, primarily stemming from the metabolic reduction of the nitro group.[1][6] This reductive metabolism can generate highly reactive intermediates, such as nitroso and hydroxylamine derivatives, which are capable of forming covalent adducts with DNA and cellular proteins, leading to mutagenic and carcinogenic outcomes.[6][7]

Furthermore, the electron-withdrawing nature of the nitro group makes these compounds susceptible to redox cycling, a process that can generate significant oxidative stress through the production of reactive oxygen species (ROS).[1] While safety data sheets for structurally related compounds like 4-nitrophenylacetic acid indicate risks of skin and eye irritation, comprehensive toxicological data is often lacking.[8][9][10] Therefore, a preliminary, yet rigorous, toxicological investigation is a critical first step in characterizing the safety profile of this compound and identifying any potential liabilities for further development. This guide proposes a logical, tiered workflow to achieve this objective efficiently.

Tier 1: Foundational Assessment - In Silico & Physicochemical Profiling

The initial tier focuses on non-experimental methods to predict toxicological liabilities and characterize the compound's fundamental properties. This cost-effective approach allows for early hazard identification and informs the design of subsequent in vitro assays.

Computational Toxicology (In Silico Prediction)

Quantitative Structure-Activity Relationship (QSAR) models are valuable computational tools for predicting the toxicity of chemicals based on their structure.[6] This approach can provide a preliminary risk assessment before extensive biological testing is initiated.[6][11]

Recommended Endpoints for Prediction:

  • Bacterial Mutagenicity (Ames Test): To predict the potential for inducing gene mutations.

  • Carcinogenicity: To assess the long-term cancer risk in rodents.

  • Skin Sensitization: To predict the potential for causing allergic contact dermatitis.

  • Hepatotoxicity: To identify potential for liver injury.

A variety of free and commercial software platforms (e.g., OECD QSAR Toolbox, DEREK Nexus, TOPKAT) can be utilized for these predictions. A positive signal in any of these areas would elevate concern and prioritize specific in vitro follow-up.

Physicochemical Characterization

Understanding the compound's physical and chemical properties is essential for designing and interpreting toxicology studies.

ParameterMethodRationale & Significance
Solubility Thermodynamic or Kinetic Solubility Assays (e.g., in PBS, DMSO)Determines appropriate vehicle for in vitro assays and maximum achievable concentration. Poor solubility can lead to false negatives or compound precipitation.
LogP/LogD HPLC-based or Shake-Flask MethodIndicates lipophilicity, which influences membrane permeability, absorption, and potential for bioaccumulation.
pKa Potentiometric Titration or SpectrophotometryDetermines the ionization state at physiological pH, which affects solubility, cell uptake, and receptor interaction.
Chemical Stability HPLC analysis in assay media over timeEnsures the compound does not degrade in the test system, which could lead to inaccurate results.

Tier 2: Core In Vitro Safety Assessment

This tier employs validated cell-based assays to provide the first experimental data on the compound's biological activity, focusing on general cytotoxicity and specific, high-concern endpoints like genotoxicity.

Overall Experimental Workflow

The proposed in vitro testing strategy follows a logical progression from broad cytotoxicity screening to specific, mechanistically-driven assays.

G cluster_0 Tier 1: Foundational Assessment cluster_1 Tier 2: In Vitro Cytotoxicity & Genotoxicity cluster_2 Tier 3: Mechanistic Investigation cluster_3 Data Synthesis & Risk Assessment in_silico In Silico Toxicity Prediction (QSAR) cytotoxicity Cytotoxicity Assays (e.g., HepG2, HaCaT cells) in_silico->cytotoxicity physchem Physicochemical Characterization physchem->cytotoxicity ames Bacterial Reverse Mutation Assay (Ames Test, OECD 471) cytotoxicity->ames Determine Dose Range micronucleus In Vitro Micronucleus Assay (OECD 487) cytotoxicity->micronucleus Determine Dose Range ros Reactive Oxygen Species (ROS) Assay ames->ros risk_assessment Integrated Risk Assessment & Decision Making ames->risk_assessment micronucleus->ros micronucleus->risk_assessment mito Mitochondrial Toxicity Assay ros->mito mito->risk_assessment

Caption: Tiered workflow for preliminary toxicological investigation.

Cytotoxicity Screening

The initial step is to determine the concentration range at which the compound causes overt cell death. This data is critical for selecting appropriate, non-lethal concentrations for subsequent mechanistic and genotoxicity assays.[12]

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A standard model for assessing potential hepatotoxicity, as the liver is the primary site of xenobiotic metabolism.

  • HaCaT (Human Keratinocytes): Relevant for assessing skin irritation, a hazard noted for similar compounds.[8]

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate HepG2 or HaCaT cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock solution of this compound in appropriate cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1000 µM).

  • Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions (including vehicle control and a positive control like Doxorubicin) to the respective wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Genotoxicity Assessment

Given the known mutagenic potential of nitroaromatic compounds, a standard battery of in vitro genotoxicity tests is required to comply with regulatory guidelines.[1][12] These assays are designed to detect different types of genetic damage.

The Ames test is a widely used screen to evaluate a substance's potential to induce gene mutations.[12] It uses specific strains of Salmonella typhimurium and Escherichia coli that cannot synthesize a required amino acid (e.g., histidine). The assay measures the ability of the test compound to cause a mutation that restores the ability of the bacteria to grow in an amino acid-free medium.

Key Consideration - Metabolic Activation: The test must be performed both with and without an exogenous metabolic activation system (S9 fraction from rat liver). This is critical because, as mentioned, the metabolites of nitroaromatic compounds are often the ultimate mutagens.[12]

Protocol: Ames Test (Plate Incorporation Method)

  • Preliminary Cytotoxicity: Determine the toxicity of the compound to the bacterial strains to select the appropriate concentration range for the main assay.

  • Preparation: To a sterile tube, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound at various concentrations, and either 0.5 mL of S9 mix (for +S9 condition) or 0.5 mL of phosphate buffer (for -S9 condition).

  • Pre-incubation: Vortex the mixture gently and pre-incubate at 37°C for 20-30 minutes.

  • Plating: Add 2 mL of molten top agar (containing a trace amount of histidine/biotin) to the tube, vortex gently, and pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[12]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is defined as a dose-dependent increase in revertant colonies, typically at least a two-fold increase over the negative (vehicle) control at one or more concentrations.[12]

This assay detects both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[12] It identifies small, extranuclear bodies called micronuclei, which are formed from chromosome fragments or whole chromosomes left behind during cell division.

Protocol: In Vitro Micronucleus Assay

  • Dose-Range Finding: Perform a preliminary cytotoxicity assay (e.g., Relative Population Doubling) to determine the concentration range. The highest concentration should induce approximately 50-60% cytotoxicity.[12]

  • Treatment: Expose cultured mammalian cells (e.g., CHO-K1, TK6, or HepG2) to at least three concentrations of the compound, along with negative and positive controls, both with and without S9 metabolic activation.

  • Incubation:

    • Short treatment (+S9): 3-6 hours, followed by a wash and 1.5-2.0 normal cell cycles of recovery.[12]

    • Long treatment (-S9): 1.5-2.0 normal cell cycles without S9.

  • Cell Harvest: At the end of the recovery period, harvest the cells. If using a cytokinesis-block method (e.g., with cytochalasin B), analysis will be restricted to once-divided binucleated cells.

  • Slide Preparation & Staining: Prepare slides, fix the cells, and stain with a DNA-specific stain (e.g., DAPI or Giemsa).

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.

  • Analysis: A positive result is a significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control.

Tier 3: Mechanistic Investigation

If cytotoxicity or genotoxicity is observed, the next logical step is to investigate the underlying mechanism. For a nitroaromatic compound, the most probable mechanisms involve oxidative stress and mitochondrial dysfunction.

Potential Mechanism of Nitroaromatic Toxicity

The toxicity is often initiated by the one-electron reduction of the nitro group, leading to a cascade of reactive species that damage cellular components.

G compound Nitroaromatic Compound (Ar-NO2) reductase Cellular Reductases (e.g., NADPH-cytochrome P450 reductase) compound->reductase 1e− reduction nitro_radical Nitro Anion Radical (Ar-NO2•−) reductase->nitro_radical oxygen O2 nitro_radical->oxygen Redox Cycling nitroso Nitroso Intermediate (Ar-NO) nitro_radical->nitroso Further Reduction superoxide Superoxide (O2•−) (ROS) oxygen->superoxide oxidative_stress Oxidative Stress superoxide->oxidative_stress hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) nitroso->hydroxylamine dna_adduct DNA Adducts & Protein Damage hydroxylamine->dna_adduct Electrophilic Attack genotoxicity Genotoxicity & Mutagenesis dna_adduct->genotoxicity oxidative_stress->genotoxicity

Caption: Putative metabolic activation and toxicity pathway for nitroaromatics.

Reactive Oxygen Species (ROS) Assay

This assay directly measures the generation of ROS within cells following exposure to the compound.

Protocol: DCFDA-based ROS Assay

  • Cell Seeding: Plate cells (e.g., HepG2) in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Probe Loading: Wash cells with warm PBS and incubate with 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) solution (e.g., 10 µM) for 30-45 minutes at 37°C. DCFDA is a non-fluorescent probe that becomes highly fluorescent upon oxidation by ROS.

  • Treatment: Wash the cells again to remove excess probe. Add the test compound at sub-toxic concentrations (determined from Tier 2) and a positive control (e.g., H₂O₂).

  • Measurement: Immediately measure fluorescence intensity (excitation ~485 nm, emission ~535 nm) over time using a plate reader.

  • Analysis: A significant, dose-dependent increase in fluorescence indicates ROS production.

Data Synthesis and Go/No-Go Decision

The culmination of this preliminary investigation is an integrated assessment of all generated data.

FindingImplicationRecommended Action
No significant in vitro toxicity or genotoxicity observed Low immediate concern for these endpoints.Proceed with further development; standard long-term toxicity studies may still be required.[3]
Cytotoxicity observed at low concentrations (<10 µM) High potential for general cellular toxicity.Consider termination or significant chemical modification to reduce toxicity.
Positive Ames test and/or in vitro micronucleus test Significant genotoxic liability; potential mutagen/carcinogen.High-risk finding. Further development is unlikely unless the intended use is for a life-threatening condition with no alternatives.[13]
ROS production confirmed as a mechanism Oxidative stress is a key driver of toxicity.Investigate the potential for antioxidant co-administration; assess mitochondrial-specific toxicity.

This preliminary toxicological profile provides a critical foundation for making informed decisions in the drug discovery and development pipeline. A clear "no-go" signal at this stage can save significant resources by preventing the advancement of a compound with an unacceptable safety profile. Conversely, a clean profile provides the confidence needed to proceed to more advanced preclinical studies.

References

  • BenchChem. (n.d.). Protocol for in vitro genotoxicity assessment of nitro compounds.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Nitrophenylacetic acid.
  • Thermo Fisher Scientific. (1996). SAFETY DATA SHEET - Acetic acid, 4-nitrophenyl ester.
  • Fisher Scientific. (2025). SAFETY DATA SHEET - Benzeneacetic acid, 2-nitro-.
  • ChemDmart. (n.d.). SAFETY DATA SHEET - 4-Nitrophenyl Acetic Acid.
  • Slideshare. (n.d.). Toxicology & Regulatory Guidelines for Conducting Toxicity Study.
  • Vračko, M., et al. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. Environmental Toxicology and Chemistry, 36(8), 2227-2233.
  • Auxochromofours. (2025). FDA Toxicology Studies & Drug Approval Requirements.
  • U.S. Food and Drug Administration (FDA). (n.d.). Chapter IV. Guidelines for Toxicity Tests.
  • Isaac Scientific Publishing. (n.d.). Toward the Toxicology of Some Nitro-Compounds.
  • Pacific BioLabs. (n.d.). PRECLINICAL TOXICOLOGY.
  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Charles River Laboratories. (n.d.). In Vitro Toxicology Testing.
  • Noble Life Sciences. (2022). Preclinical Toxicology Considerations for Successful IND Application.
  • BenchChem. (n.d.). This compound|CAS 3406-75-5.
  • MySkinRecipes. (n.d.). This compound.
  • BLDpharm. (n.d.). 2-((4-Nitrophenyl)sulfonyl)acetic acid.
  • National Center for Biotechnology Information. (n.d.). (4-Nitrophenyl)acetic acid. PubChem Compound Database.

Sources

Methodological & Application

Application Note & Protocols: Leveraging 2-[(4-Nitrophenyl)sulfanyl]acetic acid as a Precision Photocleavable Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Light-Induced Molecular Release

In the landscape of advanced molecular tools, photocleavable (PC) linkers represent a cornerstone technology for exerting spatiotemporal control over the release of active molecules. These linkers are molecular constructs designed to break apart upon exposure to light of a specific wavelength, thereby liberating a tethered molecule. This light-mediated release offers unparalleled precision, allowing researchers to dictate exactly when and where a biological effector, drug, or probe is activated.

This guide focuses on 2-[(4-Nitrophenyl)sulfanyl]acetic acid, a member of the well-established ortho-nitrobenzyl (o-NB) family of photocleavable linkers. Its structure is uniquely suited for a variety of applications due to the predictable nature of its cleavage and the chemical handles it presents for conjugation. We will delve into the mechanistic underpinnings of its function, provide detailed protocols for its application, and explore its utility in cutting-edge research and drug development.

Mechanism of Photocleavage: An Intramolecular Rearrangement

The photocleavage of this compound is initiated by the absorption of UV light, typically in the range of 300-365 nm. This triggers an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon. This event leads to the formation of an aci-nitro intermediate, which then undergoes a rapid intramolecular rearrangement and hydrolysis to yield a 2-nitrosobenzaldehyde and release the carboxylic acid-tethered cargo. This process is generally efficient and proceeds without the need for co-factors.

The key steps of the photocleavage mechanism are illustrated below:

G cluster_0 Photocleavage Mechanism A Ground State This compound B Excited State (aci-nitro intermediate) A->B hv (UV Light) ~365 nm C Cleavage & Rearrangement B->C Intramolecular Rearrangement D Released Cargo (Carboxylic Acid) C->D E Byproduct (2-Nitrosobenzaldehyde) C->E

Figure 1: Simplified reaction scheme for the photocleavage of a 2-nitrobenzyl-based linker.

Core Applications and Experimental Design

The versatility of this compound allows for its use in a multitude of applications. The carboxylic acid moiety provides a convenient handle for conjugation to amine-containing molecules via standard carbodiimide chemistry (e.g., EDC/NHS), while the thiol group can be used for attachment to other substrates.

Key Application Areas:

  • Caged Compounds: Temporarily inactivating a bioactive molecule (e.g., a drug, neurotransmitter, or signaling molecule) by linking it to the photocleavable group. The molecule is then released and activated at a specific time and location with a pulse of light.

  • Light-Directed Surface Patterning: Immobilizing biomolecules onto a surface and then selectively releasing them from defined areas using a patterned light source.

  • Proteomics: As part of photo-cleavable cross-linkers to study protein-protein interactions.

  • Drug Delivery: Designing drug delivery systems where the active pharmaceutical ingredient is released from a carrier (e.g., a nanoparticle or hydrogel) upon light exposure at the target site.

Experimental Workflow Overview

A typical workflow involving this linker consists of two main phases: conjugation and photocleavage.

G cluster_workflow General Experimental Workflow Start Molecule of Interest (e.g., Drug, Peptide) Conjugation Conjugation Reaction (e.g., EDC/NHS chemistry) Start->Conjugation Linker This compound Linker->Conjugation Purification1 Purification of Conjugate (e.g., HPLC, Dialysis) Conjugation->Purification1 Conjugate Photocleavable Conjugate Purification1->Conjugate Irradiation UV Irradiation (e.g., 365 nm LED) Conjugate->Irradiation Cleavage Photocleavage Irradiation->Cleavage Release Released Molecule Cleavage->Release Analysis Functional Assay or Analytical Verification Release->Analysis

Figure 2: A generalized workflow for the use of a photocleavable linker.

Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Molecule

This protocol describes a general method for coupling the carboxylic acid group of the linker to a primary amine on a molecule of interest (e.g., a peptide, protein, or small molecule drug) using EDC/NHS chemistry.

Materials:

  • This compound

  • Molecule of interest with a primary amine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Purification system (e.g., HPLC, FPLC)

Procedure:

  • Activation of the Linker:

    • Dissolve this compound in anhydrous DMF to a final concentration of 10 mM.

    • Add 1.5 equivalents of EDC and 1.5 equivalents of NHS to the linker solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature to form the NHS-ester activated linker. The reaction should be protected from light to prevent premature cleavage.

  • Conjugation to the Amine-Containing Molecule:

    • Dissolve the molecule of interest in an appropriate buffer (e.g., PBS, pH 7.4). The concentration will depend on the specific molecule.

    • Add the activated linker solution dropwise to the solution of the molecule of interest while gently stirring. A typical molar ratio is 10-20 fold excess of the linker.

    • Allow the reaction to proceed for 4-6 hours at room temperature or overnight at 4°C.

  • Purification of the Conjugate:

    • Quench the reaction by adding a small amount of an amine-containing buffer (e.g., Tris).

    • Purify the resulting conjugate using an appropriate method. For proteins, size-exclusion chromatography or dialysis can be effective. For small molecules and peptides, reverse-phase HPLC is recommended.

    • Confirm the successful conjugation using mass spectrometry.

Protocol 2: Photocleavage and Release of the Tethered Molecule

This protocol outlines the general procedure for light-induced cleavage of the conjugate.

Materials:

  • Purified photocleavable conjugate

  • Appropriate buffer for the released molecule's activity

  • UV light source (e.g., filtered mercury lamp, 365 nm LED array, or laser)

  • Quartz cuvette or plate

Procedure:

  • Sample Preparation:

    • Dissolve the purified conjugate in a buffer that is transparent in the UV range of interest (e.g., PBS, HEPES). The concentration should be optimized based on the absorbance of the conjugate at the cleavage wavelength.

  • Irradiation:

    • Place the sample in a quartz cuvette or a UV-transparent plate.

    • Expose the sample to a UV light source. The choice of wavelength, intensity, and duration of exposure are critical parameters that must be empirically determined. A good starting point is a 365 nm light source.

    • Monitor the progress of the cleavage reaction by a suitable analytical method, such as HPLC or mass spectrometry, by taking aliquots at different time points.

  • Analysis of Release:

    • After irradiation, analyze the sample to confirm the release of the cargo molecule. This can be done by comparing the irradiated sample to a standard of the free molecule using techniques like HPLC, LC-MS, or by a functional assay if the released molecule has a measurable activity.

Table 1: Key Parameters for Photocleavage Experiments

ParameterTypical RangeConsiderations
Wavelength 300 - 365 nmChoose a wavelength where the linker absorbs strongly but minimizes damage to the biological sample.
Light Intensity 1 - 20 mW/cm²Higher intensity can lead to faster cleavage but also increases the risk of photodamage.
Exposure Time Seconds to MinutesDependent on light intensity and quantum yield of the linker. Must be optimized empirically.
Solvent/Buffer Aqueous buffers (PBS, HEPES)Ensure the buffer is UV-transparent and compatible with the cargo molecule.
Temperature 4 - 37 °CPhotocleavage is largely temperature-independent, but the stability of the biological sample should be considered.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Conjugation Efficiency - Inactive EDC/NHS- pH of the reaction is too low- Steric hindrance- Use fresh EDC/NHS- Maintain pH between 7.2-8.0- Increase the excess of the linker or introduce a spacer
Incomplete Photocleavage - Insufficient light exposure (time or intensity)- Light source wavelength is not optimal- Aggregation of the conjugate- Increase exposure time or light intensity- Verify the absorbance spectrum of the conjugate and match the light source- Decrease the concentration of the conjugate
Photodamage to Cargo - Light intensity is too high- Wavelength is too short (e.g., <300 nm)- Reduce light intensity and increase exposure time- Use a filter to select a longer wavelength (e.g., 365 nm)

Conclusion

This compound is a valuable tool for researchers seeking precise control over molecular release. Its straightforward conjugation chemistry and reliable photocleavage mechanism make it suitable for a wide range of applications, from fundamental biological studies to the development of novel therapeutic strategies. Successful implementation requires careful optimization of both the conjugation and photocleavage steps, with particular attention to the parameters of the light source. With the guidance provided in this note, researchers can effectively harness the power of this photocleavable linker to advance their scientific goals.

References

  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458. [Link]
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: an update. Chemical reviews, 113(1), 119-191. [Link]
  • Luo, W., & An, D. (2018). Spatially and temporally controlled presentation of Shroff, H., & Weiss, L. E. (2005). U.S. Patent No. 6,864,057. Washington, DC: U.S.
  • Tanaka, T., & Tainaka, K. (2006). U.S.
  • Leriche, G., Chisholm, L., & Wagner, A. (2012). Caged compounds: a bright future. Organic & biomolecular chemistry, 10(12), 2346-2356. [Link]

Application Notes and Protocols for Solid-Phase Peptide Synthesis with the 2-[(4-Nitrophenyl)sulfanyl]acetic Acid Linker

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Approach to Peptide Thioester Synthesis

In the landscape of chemical protein synthesis, the ability to forge native amide bonds between unprotected peptide segments has revolutionized access to large and complex proteins. This is largely enabled by Native Chemical Ligation (NCL), a powerful technique that relies on the chemoselective reaction between a peptide with a C-terminal thioester and another with an N-terminal cysteine.[1][2] Consequently, the efficient synthesis of peptide thioesters is a cornerstone of modern protein chemistry.

The 2-[(4-Nitrophenyl)sulfanyl]acetic acid linker emerges as a specialized tool within the Solid-Phase Peptide Synthesis (SPPS) paradigm, specifically tailored for the generation of peptide thioesters. Its design leverages a "safety-catch" concept, wherein the linker remains stable throughout the standard Fmoc-based peptide assembly but can be activated under specific conditions for a clean and efficient release of the desired peptide thioester.[3][4] The 4-nitrophenyl group acts as an electron-withdrawing moiety, which, upon a specific chemical transformation, facilitates the cleavage of the peptide from the solid support.

This guide provides an in-depth exploration of the use of this linker, detailing the underlying chemical principles and offering robust, field-proven protocols for its application. The methodologies described herein are designed for researchers, scientists, and drug development professionals seeking to leverage this linker for the synthesis of peptide thioesters and subsequent applications in protein engineering and drug discovery.

The Chemical Logic: Understanding the this compound Linker

The functionality of the this compound linker is rooted in its two-stage activation and cleavage mechanism. Initially, the linker is attached to a standard aminomethylated resin, and the first Fmoc-protected amino acid is esterified to its carboxylic acid handle. The thioether linkage is stable to the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of side-chain deprotection (e.g., trifluoroacetic acid).[5]

The "safety-catch" is "released" through a two-step process. First, the sulfide is oxidized to a more labile sulfoxide or sulfone. This oxidation dramatically alters the electronic properties of the linker, making the ester bond susceptible to nucleophilic attack. The final cleavage is then achieved by treating the resin with a thiol, which displaces the peptide from the support to generate the desired peptide thioester. This strategic approach prevents premature cleavage and ensures the integrity of the peptide throughout the synthesis.

Experimental Workflow and Protocols

The following sections provide a comprehensive, step-by-step guide for the use of the this compound linker in Fmoc-based SPPS.

Diagram of the Overall Synthetic Workflow

spss_workflow Resin Aminomethyl Resin Linker_Attach Linker Attachment Resin->Linker_Attach 1. Coupling AA1_Load First Amino Acid Loading Linker_Attach->AA1_Load 2. Esterification Elongation Peptide Chain Elongation (Fmoc SPPS) AA1_Load->Elongation 3. Iterative Cycles Activation Linker Activation (Oxidation) Elongation->Activation 4. Oxidation Cleavage Thiolytic Cleavage Activation->Cleavage 5. Thiolysis Peptide Peptide Thioester in Solution Cleavage->Peptide 6. Final Product

Caption: Overall workflow for SPPS using the this compound linker.

Protocol 1: Attachment of the Linker to Aminomethyl Resin

Rationale: This initial step functionalizes the solid support with the linker, preparing it for peptide synthesis. The choice of coupling reagents is critical for achieving high loading efficiency.

Reagent/ParameterQuantity/ConditionPurpose
Aminomethyl Resin1.0 gSolid support for synthesis.
This compound3.0 eqThe linker to be attached.
HBTU/HOBt3.0 eq / 3.0 eqCoupling reagents to activate the linker's carboxylic acid.
DIPEA6.0 eqBase to neutralize protonated species and facilitate coupling.
DMF10-15 mLSolvent for swelling the resin and dissolving reagents.
Reaction Time2-4 hoursTo ensure complete coupling.
TemperatureRoom TemperatureStandard condition for coupling reactions.

Step-by-Step Procedure:

  • Swell 1.0 g of aminomethyl resin in DMF for 30 minutes in a reaction vessel.

  • In a separate vial, dissolve 3.0 equivalents of this compound, 3.0 equivalents of HBTU, and 3.0 equivalents of HOBt in DMF.

  • Add 6.0 equivalents of DIPEA to the solution from step 2 and agitate for 2 minutes to pre-activate the linker.

  • Drain the DMF from the swollen resin and add the activated linker solution.

  • Agitate the mixture at room temperature for 2-4 hours.

  • Monitor the reaction using a Kaiser test to confirm the absence of free amines on the resin.

  • Once the reaction is complete, wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

Protocol 2: Loading of the First Fmoc-Amino Acid

Rationale: The first amino acid is attached to the linker via an ester bond. This step is crucial as incomplete loading will reduce the overall yield of the synthesis.

Reagent/ParameterQuantity/ConditionPurpose
Linker-Functionalized Resin1.0 gThe prepared solid support.
Fmoc-Amino Acid3.0 eqThe first building block of the peptide.
DIC/DMAP3.0 eq / 0.1 eqEsterification reagents.
DMF/DCM (1:1)10-15 mLSolvent system for the reaction.
Reaction Time2-3 hoursTo ensure complete esterification.
TemperatureRoom TemperatureStandard condition for esterification.

Step-by-Step Procedure:

  • Swell the linker-functionalized resin in a 1:1 mixture of DMF/DCM for 30 minutes.

  • In a separate vial, dissolve 3.0 equivalents of the desired Fmoc-amino acid in the DMF/DCM solvent mixture.

  • Add 3.0 equivalents of DIC to the amino acid solution, followed by 0.1 equivalents of DMAP.

  • Drain the solvent from the swollen resin and add the activated amino acid solution.

  • Agitate the mixture at room temperature for 2-3 hours.

  • After the reaction, cap any unreacted hydroxyl groups on the linker by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

  • Wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x), then dry under vacuum.

Protocol 3: Peptide Chain Elongation

Rationale: This phase involves the standard, iterative steps of Fmoc-SPPS to build the desired peptide sequence.[6][7][8]

Step-by-Step Procedure:

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10-15 minutes to remove the N-terminal Fmoc protecting group.[9] Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: In a separate vial, activate the next Fmoc-amino acid (3.0 eq) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF. Add this solution to the resin and react for 30-60 minutes.

  • Washing: After coupling, wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 1-3 for each amino acid in the sequence.

Protocol 4: Linker Activation and Thiolytic Cleavage

Rationale: This is the critical two-step process to release the peptide as a thioester. The oxidation of the sulfide to a sulfone is the "safety-catch" release, making the subsequent thiolytic cleavage possible.

Reagent/ParameterQuantity/ConditionPurpose
Peptide-Resin1.0 gThe fully synthesized peptide on the support.
m-CPBA5.0 eqOxidizing agent to convert the sulfide to a sulfone.
DCM10-15 mLSolvent for the oxidation reaction.
Reaction Time1-2 hoursTo ensure complete oxidation.
Temperature0 °C to Room TempTo control the exothermic reaction.

Procedure:

  • Swell the peptide-resin in DCM for 30 minutes.

  • Cool the reaction vessel to 0 °C in an ice bath.

  • Dissolve 5.0 equivalents of meta-chloroperoxybenzoic acid (m-CPBA) in DCM and add it to the resin.

  • Allow the reaction to proceed at 0 °C for 30 minutes, then warm to room temperature and continue for another 1-2 hours.

  • Wash the resin extensively with DCM (5x) and DMF (3x) to remove all traces of the oxidizing agent and byproducts.

Rationale: The activated sulfone linker is now susceptible to nucleophilic attack by a thiol, which cleaves the peptide from the resin as a thioester. A standard TFA "cocktail" is used simultaneously to remove the side-chain protecting groups.[10]

ReagentVolume %Purpose
Trifluoroacetic Acid (TFA)90%Strong acid for cleavage and side-chain deprotection.
Thiophenol5%Nucleophile for thiolytic cleavage to form the thioester.
Triisopropylsilane (TIS)2.5%Scavenger to protect against side reactions.
Water2.5%Scavenger and solvent.

Procedure:

  • Wash the oxidized peptide-resin with DCM and dry it under a stream of nitrogen.

  • Prepare the cleavage cocktail as detailed in the table above.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Agitate the mixture at room temperature for 2-4 hours.

  • Filter the resin and collect the filtrate containing the peptide thioester.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Diagram of the Cleavage Mechanism

cleavage_mechanism cluster_0 Peptide on Resin cluster_1 Oxidation cluster_2 Thiolysis Resin_S Resin-Linker-S-CH2-CO-Peptide Resin_SO2 Resin-Linker-SO2-CH2-CO-Peptide Resin_S->Resin_SO2 [O] (m-CPBA) Thioester Peptide-CO-S-Ph Resin_SO2->Thioester PhSH, TFA Resin_Cleaved Resin-Linker-SO2H

Caption: Simplified mechanism of linker activation and cleavage.

Trustworthiness and Self-Validation

The protocols outlined above are designed to be self-validating through a series of checkpoints:

  • Kaiser Test: Use after linker attachment and each amino acid coupling to ensure the reaction has gone to completion. A negative result (yellow beads) indicates success.

  • Mass Spectrometry: After cleavage, a small aliquot of the crude peptide should be analyzed by MALDI-TOF or ESI-MS to confirm the mass of the desired peptide thioester.

  • RP-HPLC: Analytical reverse-phase HPLC of the crude product provides a purity profile and confirms the successful synthesis. The retention time of the thioester will differ from that of the corresponding carboxylic acid, which could form as a hydrolysis byproduct.

By integrating these analytical checks, the researcher can have high confidence in the outcome of the synthesis and troubleshoot any issues that may arise.

Conclusion

The this compound linker is a valuable asset for the solid-phase synthesis of peptide thioesters. Its "safety-catch" mechanism provides a robust and reliable method that is compatible with standard Fmoc-SPPS protocols. By understanding the chemical principles and following the detailed protocols provided in these application notes, researchers can effectively utilize this linker to generate the key building blocks required for Native Chemical Ligation and the synthesis of complex proteins.

References

  • A Shortcut to the Synthesis of Peptide Thioesters. PubMed.
  • Peptide Thioester Formation via an Intramolecular N to S Acyl Shift for Peptide Ligation. Journal of the American Chemical Society.
  • SYNTHESIS OF PEPTIDE-THIOESTERS. INTERNATIONAL JOURNAL OF ADVANCED AND INNOVATIVE RESEARCH.
  • Methods and protocols of modern solid phase peptide synthesis. InTech.
  • METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER. Google Patents.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PMC - NIH.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.
  • Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. PMC - NIH.
  • Peptide Thioesters for Native Chemical Ligation. ChemistryViews.
  • Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PMC - NIH.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.
  • Guide to Resins and Linkers in SPPS. Biosynth.
  • Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation.
  • Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. NIH.
  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies.
  • Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.
  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.
  • Side reactions in the SPPS of Cys-containing peptides. ResearchGate.
  • Application of Bis(4-nitrophenyl) carbonate in solid-phase peptide synthesis (SPPS). Benchchem.
  • Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Semantic Scholar.

Sources

Attaching a Versatile Linker: A Detailed Protocol for the Immobilization of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid on Solid Supports

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Solid-Phase Synthesis

In the landscape of modern drug discovery and combinatorial chemistry, the immobilization of small organic molecules onto solid supports is a cornerstone technique. This approach, known as solid-phase synthesis, simplifies complex multi-step reactions by anchoring a starting material to an insoluble resin. This allows for the use of excess reagents to drive reactions to completion, with purification being a simple matter of filtration and washing. The molecule of interest, 2-[(4-Nitrophenyl)sulfanyl]acetic acid, is a valuable building block in medicinal chemistry, serving as a precursor for various pharmaceutical compounds.[1][2] Its structure, featuring a reactive carboxylic acid, a nitro group, and a thioether linkage, makes it a versatile scaffold for further chemical modifications.[1][2]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective attachment of this compound to commonly used resins in solid-phase synthesis. We will delve into the mechanistic underpinnings of the coupling reactions, provide detailed, step-by-step protocols for different resin types, and offer insights into optimizing reaction conditions for maximal loading efficiency.

Choosing Your Anchor: A Guide to Common Resins

The choice of resin is dictated by the overall synthetic strategy, particularly the desired cleavage conditions to release the final product. Here, we focus on three widely utilized resins:

  • Wang Resin: A polystyrene-based resin functionalized with a p-alkoxybenzyl alcohol linker.[3][4][5] It is favored for syntheses where the final product is a carboxylic acid, as cleavage is typically achieved under moderately acidic conditions (e.g., with trifluoroacetic acid, TFA).[3][4]

  • Merrifield Resin: A chloromethylated polystyrene resin, the pioneering solid support for peptide synthesis.[3][6] Attachment occurs via nucleophilic substitution of the chloride by a carboxylate salt.[3] Cleavage from Merrifield resin generally requires harsher conditions, such as treatment with hydrogen fluoride (HF).[3]

  • Rink Amide Resin: This resin is designed to produce C-terminal peptide amides.[7][8][9] The linker is cleaved under acidic conditions to yield a primary amide. While our target molecule is a carboxylic acid, understanding its attachment to an amino-functionalized resin is crucial for broader applications where the carboxylic acid acts as a linker itself.

The Chemistry of Attachment: Activating the Carboxyl Group

The core of the immobilization process lies in the formation of a stable ester or amide bond between the carboxylic acid of this compound and the functional group on the resin. This requires the activation of the carboxyl group to make it more susceptible to nucleophilic attack. The most common and effective methods involve the use of carbodiimides.

Carbodiimide-Mediated Coupling: The Workhorse of Solid-Phase Synthesis

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are powerful dehydrating agents that activate carboxylic acids to form a highly reactive O-acylisourea intermediate.[10][11][12][13] This intermediate can then react with a nucleophile (e.g., the hydroxyl group of Wang resin or the amino group of a deprotected Rink Amide resin) to form the desired bond.

For solid-phase synthesis, DIC is generally preferred over DCC . This is because the byproduct of DCC, dicyclohexylurea (DCU), is poorly soluble and can precipitate on the resin, hindering further reactions.[10][11][12] The byproduct of DIC, diisopropylurea (DIU), is more soluble in common organic solvents and can be easily washed away.[10][11][12][13]

To enhance coupling efficiency and minimize side reactions, particularly racemization in the case of amino acid coupling, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[10][11][12][14] HOBt reacts with the O-acylisourea intermediate to form a more stable and selective active ester, which then reacts with the resin-bound nucleophile.

For esterification onto hydroxyl-functionalized resins like Wang resin, a catalytic amount of a base, typically 4-(dimethylamino)pyridine (DMAP), is used to facilitate the reaction.[4][5][10]

Experimental Protocols

The following protocols are designed to provide a starting point for the attachment of this compound to various resins. Optimization may be necessary depending on the specific resin loading capacity and the desired substitution level.

Protocol 1: Attachment to Wang Resin

This protocol describes the esterification of this compound to Wang resin using a DIC/HOBt coupling method with DMAP as a catalyst.[15][16]

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Acetic Anhydride

  • Pyridine

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g, 1 eq.) in a 9:1 (v/v) mixture of DCM/DMF (15 mL) for 1-2 hours in a reaction vessel with agitation.[15]

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (2.0 eq. relative to resin loading) and HOBt (2.0 eq.) in a minimal amount of DMF. Stir until all solids are dissolved.[15]

  • Coupling Reaction:

    • Add the solution from step 2 to the swollen resin.

    • In a separate vial, dissolve DMAP (0.1 eq.) in a minimal amount of DMF.[15]

    • Add DIC (2.0 eq.) to the resin mixture, followed immediately by the DMAP solution.[15]

    • Seal the reaction vessel and agitate the mixture at room temperature for 4-12 hours.

  • Monitoring the Reaction: The progress of the reaction can be qualitatively monitored by taking a small sample of the resin, washing it thoroughly, and performing a test for free hydroxyl groups (e.g., a colorimetric test with chloranil).

  • Capping Unreacted Sites: After the coupling reaction is complete, wash the resin thoroughly with DMF (3 x 15 mL) and DCM (3 x 15 mL). To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride (5 eq.) and pyridine (5 eq.) in DCM for 1 hour.[16]

  • Final Washing and Drying: Wash the resin sequentially with DCM (3 x 15 mL), DMF (3 x 15 mL), and MeOH (3 x 15 mL). Dry the resin under vacuum to a constant weight.

Diagram of the Attachment to Wang Resin Workflow:

G cluster_prep Preparation cluster_reaction Coupling cluster_workup Workup & Capping swell Swell Wang Resin in DCM/DMF mix Combine Resin and Activated Acid swell->mix activate Dissolve Acid & HOBt in DMF activate->mix add_reagents Add DIC and DMAP (catalyst) mix->add_reagents agitate Agitate at RT (4-12 h) add_reagents->agitate wash1 Wash with DMF and DCM agitate->wash1 cap Cap with Acetic Anhydride/Pyridine wash1->cap wash2 Final Wash (DCM, DMF, MeOH) cap->wash2 dry Dry Under Vacuum wash2->dry G cluster_salt Cesium Salt Formation cluster_reaction Coupling cluster_workup Workup dissolve Dissolve Acid in MeOH/Water titrate Titrate to pH 7 with Cs₂CO₃ dissolve->titrate evaporate Evaporate to Dryness (repeat with DMF) titrate->evaporate add_salt Add Dry Cesium Salt to Resin evaporate->add_salt swell Swell Merrifield Resin in DMF swell->add_salt heat Heat at 50°C (12-24 h) add_salt->heat filter_wash Filter and Wash (DMF, DMF/H₂O, DMF/MeOH, MeOH) heat->filter_wash dry Dry Under Vacuum filter_wash->dry

Workflow for attaching the acid to Merrifield resin.

Protocol 3: Attachment to Rink Amide Resin

This protocol details the coupling of this compound to the amino group of a deprotected Rink Amide resin, forming a stable amide bond. [15][17] Materials:

  • Fmoc-Rink Amide Resin

  • Piperidine

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Fmoc Deprotection:

    • Swell the Fmoc-Rink Amide resin (1 g, 1 eq.) in DMF (15 mL) for 1-2 hours.

    • Treat the resin with a 20% (v/v) solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group. [17] * Wash the resin thoroughly with DMF (5 x 15 mL) to remove all traces of piperidine.

  • Activation of the Carboxylic Acid: In a separate flask, dissolve this compound (2.0 eq. relative to resin loading) and HOBt (2.0 eq.) in a minimal amount of DMF. Stir until all solids are dissolved. [15]3. Coupling Reaction:

    • Add DIC (2.0 eq.) to the activated acid solution and let it stand for 10 minutes at room temperature. [15] * Add the pre-activated acid solution to the deprotected Rink Amide resin.

    • Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring the Reaction: The completion of the reaction can be monitored using a Kaiser test. [15]A small sample of the resin is washed, and the Kaiser test reagents are added. A positive test (blue color) indicates the presence of free primary amines, meaning the reaction is incomplete. The reaction should continue until a negative test (yellow/colorless) is obtained.

  • Washing and Drying:

    • Once the reaction is complete, wash the resin sequentially with DMF (3 x 15 mL), DCM (3 x 15 mL), and MeOH (3 x 15 mL).

    • Dry the resin under vacuum to a constant weight.

Summary of Reaction Conditions

ParameterWang ResinMerrifield ResinRink Amide Resin
Functional Group Hydroxyl (-OH)Chloromethyl (-CH₂Cl)Amino (-NH₂)
Bond Formed EsterEsterAmide
Coupling Reagents DIC, HOBt, DMAPCesium CarbonateDIC, HOBt
Solvent DCM/DMFDMFDMF
Temperature Room Temperature50°CRoom Temperature
Reaction Time 4-12 hours12-24 hours2-4 hours
Key Considerations Use of catalytic DMAP is crucial. Capping is recommended.Requires anhydrous conditions for cesium salt formation.Requires prior Fmoc deprotection. Monitor with Kaiser test.

Troubleshooting and Key Considerations

  • Low Loading Efficiency:

    • Ensure the resin is properly swelled before the reaction.

    • Use a sufficient excess of the carboxylic acid and coupling reagents.

    • For Merrifield resin, ensure the cesium salt is completely anhydrous.

    • Extend the reaction time or increase the temperature (within reasonable limits).

  • Side Reactions:

    • The nitro group on the aromatic ring is generally stable under these coupling conditions. However, for subsequent synthetic steps involving strong reducing agents, this group will be reactive.

    • The thioether linkage is also relatively stable but can be susceptible to oxidation under harsh conditions.

  • Monitoring Reaction Completion: The Kaiser test is an invaluable tool for reactions involving primary amines (like on Rink Amide resin). For hydroxyl-functionalized resins, quantitative methods like spectrophotometric determination of a cleavable protecting group or gravimetric analysis (weight gain) can be employed to determine loading efficiency.

Conclusion

The successful immobilization of this compound onto a solid support is a critical first step for its use in solid-phase synthesis. By understanding the underlying chemistry of the coupling reactions and selecting the appropriate resin and protocol, researchers can efficiently prepare these valuable starting materials. The detailed procedures and troubleshooting tips provided in this application note serve as a robust guide to achieving high loading efficiencies and paving the way for the successful synthesis of novel chemical entities.

References

  • Aapptec Peptides. (n.d.). Attaching the first amino acid to a resin; Merrifield resin, 2-CTC resin.
  • Aapptec Peptides. (n.d.). Coupling Reagents.
  • Combinatorial Chemistry Review. (2020, March 10). Carboxylic Acid Linkers - Solid Phase Synthesis.
  • ResearchGate. (n.d.). Coupling Reagents.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1048 - Merrifield Resin.
  • Loffet, A. (1971). A rapid method for the preparation of amino acid resin esters for merrifield solid‐phase peptide synthesis. International Journal of Protein Research, 3(4), 297-299.
  • de Figueiredo, R. M., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14(24), 17089-17097.
  • Applied Polytech. (n.d.). Rink Amide Resin, MBHA Resin.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Choosing the Right Resin for Peptide Synthesis: A Guide to Rink Amide MBHA Resin.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1054 - Rink Amide MBHA Resin.
  • MySkinRecipes. (n.d.). This compound.
  • Peptideweb.com. (n.d.). Loading protocols.
  • Vágner, J., et al. (2000). Acid-Stable Ester Linkers for the Solid-Phase Synthesis of Immobilized Peptides.
  • Bonkowski, B., et al. (2013). Basic Concepts of using Solid Phase Synthesis to Build Small Organic Molecules using 2-Chlorotrityl Chloride Resin.
  • LSU Scholarly Repository. (n.d.). Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis.
  • Google Patents. (n.d.). CN115215967A - Merrifield resin and preparation method and application thereof.
  • OpenStax. (2023, September 20). 26.8 Automated Peptide Synthesis: The Merrifield Solid-Phase Method. In Organic Chemistry.
  • ResearchGate. (2025, August 6). Immobilization of glyoxylic acid on Wang resin.
  • Wikipedia. (n.d.). (2-Nitrophenyl)acetic acid.
  • MySkinRecipes. (n.d.). This compound.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin.
  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1027.

Sources

Application Notes and Protocols: Cleavage of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the cleavage conditions for 2-[(4-nitrophenyl)sulfanyl]acetic acid esters. These esters are valuable as protecting groups or linkers due to their specific cleavage characteristics. This guide delves into the underlying chemical principles, offers detailed step-by-step protocols for various cleavage methods, presents comparative data in a clear format, and provides troubleshooting advice. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure scientific integrity and reproducibility.

Introduction: The Role and Utility of the 2-[(4-Nitrophenyl)sulfanyl]acetyl Moiety

The 2-[(4-nitrophenyl)sulfanyl]acetyl group serves as a versatile tool in modern organic synthesis, particularly in the fields of medicinal chemistry and peptide synthesis. Its utility stems from the unique electronic properties conferred by the 4-nitrophenyl group, which facilitates selective cleavage under specific, often mild, conditions.[1] This moiety is typically used to protect hydroxyl groups in complex molecules, allowing other chemical transformations to be performed on different parts of the molecule without affecting the protected alcohol.

The key to the functionality of this group is the electron-withdrawing nature of the nitro group on the phenyl ring. This electronic effect acidifies the protons on the adjacent methylene group and weakens the C-S bond, making the entire thioether linkage susceptible to nucleophilic attack under controlled conditions. Understanding and harnessing these properties are crucial for its successful application.

Chemical Principles of Cleavage

The cleavage of this compound esters is fundamentally an ester hydrolysis or transesterification reaction, but the specific mechanism is facilitated by the thioether linkage and the electronic influence of the 4-nitrophenyl group. The primary mechanism involves nucleophilic attack at the ester carbonyl, which is a common reaction for esters.[2] However, the conditions required can be modulated by targeting the thioether linkage.

Thiol-Mediated Cleavage Mechanism

A prevalent and mild method for cleaving these esters involves the use of a thiol nucleophile, often in the presence of a base. This process is a trans-thioesterification reaction.

The mechanism can be summarized as follows:

  • Deprotonation of the attacking thiol: A base deprotonates the external thiol (e.g., thiophenol or an aliphatic thiol), increasing its nucleophilicity.

  • Nucleophilic attack: The resulting thiolate anion attacks the carbonyl carbon of the ester.

  • Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

  • Leaving group departure: The original alcohol (the group that was protected) is expelled, resulting in the formation of a new thioester and the deprotected alcohol.

The presence of the 4-nitrophenyl group makes the sulfur atom a better leaving group in alternative cleavage pathways and activates the overall moiety towards nucleophilic attack.

Diagram: Generalized Thiol-Mediated Cleavage

Cleavage_Mechanism Substrate R-O-C(=O)CH₂-S-Ar(NO₂) {Target Ester} Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Thiol R'-SH {Cleaving Agent} Thiolate R'-S⁻ {Nucleophile} Thiol->Thiolate Base Base Base->Thiolate Deprotonation Thiolate->Intermediate Nucleophilic Attack Product_Alcohol R-OH {Deprotected Alcohol} Intermediate->Product_Alcohol Leaving Group Departure Product_Thioester R'-S-C(=O)CH₂-S-Ar(NO₂) {Byproduct} Intermediate->Product_Thioester Formation

Caption: Generalized workflow of thiol-mediated ester cleavage.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cleavage of this compound esters. It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of thiol reagents.

Protocol 3.1: Thiophenol-Mediated Cleavage with a Non-Nucleophilic Base

This method is highly effective and generally proceeds under mild conditions, making it suitable for sensitive substrates. The use of a non-nucleophilic base like potassium carbonate ensures that the thiophenol is the primary nucleophile.[3]

Materials:

  • This compound ester substrate

  • Thiophenol (PhSH)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers, etc.)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the this compound ester (1.0 eq).

  • Solvent and Reagents: Dissolve the substrate in anhydrous NMP (approx. 0.1 M concentration). Add thiophenol (1.5 eq) followed by anhydrous potassium carbonate (2.0 eq).

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

  • Workup: a. Upon completion, dilute the reaction mixture with diethyl ether. b. Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) to remove excess thiophenol and acidic byproducts. c. Wash with brine (1x). d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate) to isolate the deprotected alcohol.

Diagram: Experimental Workflow for Protocol 3.1

Workflow_3_1 start Start setup 1. Dissolve Substrate in NMP under Inert Atmosphere start->setup add_reagents 2. Add Thiophenol (1.5 eq) and K₂CO₃ (2.0 eq) setup->add_reagents react 3. Stir at Room Temperature (Monitor by TLC/HPLC) add_reagents->react workup 4. Workup: - Dilute with Et₂O - Wash with NaHCO₃, Brine react->workup dry 5. Dry Organic Layer (MgSO₄ or Na₂SO₄) workup->dry isolate 6. Concentrate under Reduced Pressure dry->isolate purify 7. Purify by Flash Column Chromatography isolate->purify end End purify->end

Caption: Step-by-step workflow for thiophenol-mediated cleavage.

Protocol 3.2: Basic Hydrolysis

For more robust substrates where other functional groups are not base-sensitive, direct basic hydrolysis is a straightforward cleavage method.[4][5]

Materials:

  • This compound ester substrate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF) or Ethanol (EtOH)

  • Water (H₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve the ester substrate (1.0 eq) in a mixture of THF (or EtOH) and water (e.g., 3:1 v/v).

  • Reagent Addition: Add NaOH (2.0-3.0 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or gently heat to 40-50 °C to expedite the reaction. Monitor by TLC or HPLC until the starting material is consumed.

  • Workup: a. Cool the reaction mixture to room temperature. b. Carefully neutralize the mixture with 1 M HCl to pH ~7. c. Extract the aqueous layer with ethyl acetate (3x). d. Combine the organic extracts and wash with brine (1x). e. Dry the organic layer over anhydrous Na₂SO₄.

  • Isolation and Purification: Filter the drying agent, concentrate the solvent, and purify the resulting alcohol by flash column chromatography as needed.

Comparative Analysis of Cleavage Conditions

The choice of cleavage condition depends heavily on the substrate's overall functionality and stability. The following table summarizes the key features of the described protocols.

Parameter Protocol 3.1: Thiophenol-Mediated Protocol 3.2: Basic Hydrolysis
Reagents Thiophenol, K₂CO₃NaOH or LiOH
Solvent NMPTHF/H₂O or EtOH/H₂O
Temperature Room TemperatureRoom Temperature to 50 °C
Reaction Time 2 - 4 hours1 - 6 hours
Advantages Mild conditions, high chemoselectivity, suitable for base-sensitive substrates.[3]Simple reagents, straightforward procedure.[4][5]
Disadvantages Use of odorous and toxic thiophenol.Not suitable for substrates with base-labile functional groups (e.g., other esters, epoxides).
Typical Substrates Complex molecules, peptides, natural products with sensitive functionalities.Simple alcohols, robust molecules.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Incomplete Reaction 1. Insufficient reagent. 2. Low reaction temperature. 3. Deactivated catalyst/reagent.1. Add more cleaving reagent (e.g., thiophenol) and base. 2. Gently warm the reaction mixture (e.g., to 40 °C). 3. Use fresh, anhydrous reagents and solvents.
Formation of Byproducts 1. Presence of oxygen (for thiol-mediated methods). 2. Side reactions due to harsh conditions. 3. Substrate degradation.1. Ensure the reaction is run under a strict inert atmosphere. 2. Use milder conditions (lower temperature, weaker base). 3. Re-evaluate the chosen cleavage method for compatibility with the substrate.
Low Yield after Workup 1. Product is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl before extraction to reduce the polarity. 2. Add more brine to the separatory funnel to break the emulsion.

Conclusion

The 2-[(4-nitrophenyl)sulfanyl]acetyl group is a valuable protecting group for hydroxyl functionalities, offering cleavage pathways that can be tailored to the specific requirements of a synthetic route. Thiol-mediated cleavage provides a mild and chemoselective option for complex and sensitive molecules, while basic hydrolysis offers a simpler alternative for more robust substrates. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively utilize this protecting group to advance their synthetic goals in drug discovery and development.

References

  • The Role of 4-Nitrothiophenol in Pharmaceutical Synthesis.Vertex AI Search.
  • Thioacetate Deprotection Procedure.Sigma-Aldrich.
  • Thioester - Wikipedia.Wikipedia.
  • Thioacetate Deprotection Procedure.Sigma-Aldrich.
  • Selective Deprotection of Aryl Acetates, Benzoates, Pivalates, and Tosylates under Nonhydrolytic and Virtually Neutral Condition.Journal of Organic Chemistry.
  • Hydrolysis of Thioesters, Esters, and Amides.Chemistry LibreTexts.

Sources

UV wavelength for photocleavage of 2-nitrobenzyl compounds.

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Optimal UV Wavelength and Methodologies for the Photocleavage of 2-Nitrobenzyl Compounds

Abstract

The 2-nitrobenzyl (o-NB) group and its derivatives are among the most widely utilized photolabile protecting groups (PPGs), or "caging" groups, in chemistry and biology.[1][2] Their ability to be cleaved by near-UV light provides unparalleled spatiotemporal control over the release of bioactive molecules, making them invaluable tools for applications ranging from photo-triggered drug delivery to the precise activation of signaling pathways in living cells.[3][4] This guide provides an in-depth analysis of the photochemical principles governing the cleavage of o-NB compounds, with a focus on selecting the optimal UV wavelength. We will explore the reaction mechanism, factors influencing efficiency, and provide detailed, field-tested protocols for both solution-phase and in-vitro uncaging experiments.

The Photochemical Mechanism of 2-Nitrobenzyl Cleavage

The photocleavage of o-NB ethers, esters, and carbamates is a well-studied intramolecular redox reaction.[5] The process is initiated by the absorption of a UV photon, which promotes the o-NB chromophore to an excited state. The subsequent reaction cascade is best described as a Norrish Type II mechanism.[1]

The key steps are as follows:

  • Photoexcitation: Upon irradiation with UV light (typically in the 300-365 nm range), the nitro group absorbs a photon, transitioning from the ground state to an excited singlet or triplet state.[6]

  • Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the carbon atom attached to the leaving group). This is the primary photochemical process and results in the formation of a diradical species.[1][7]

  • Rearrangement to aci-Nitro Intermediate: The diradical rapidly rearranges to form a transient intermediate known as an aci-nitro tautomer.[1][7][8] This intermediate is characterized by a strong absorbance around 400 nm.[8]

  • Cyclization and Cleavage: The aci-nitro intermediate undergoes a series of electronic and atomic rearrangements. It typically cyclizes to form a five-membered ring intermediate (a benzisoxazolidine derivative).[9][10] This cyclic intermediate is unstable and rapidly decomposes.

  • Product Release: The decomposition of the cyclic intermediate results in the cleavage of the benzylic carbon-heteroatom bond, releasing the "uncaged" molecule (e.g., an alcohol, carboxylic acid, or amine) and forming a 2-nitrosobenzaldehyde or 2-nitrosoacetophenone byproduct.[1][9][10]

The overall quantum yield (Φ), which is the fraction of absorbed photons that result in a cleavage event, is a critical measure of the efficiency of a PPG. For a PPG to be considered effective, its quantum yield should typically be greater than 0.10.[1]

Photocleavage Mechanism of 2-Nitrobenzyl Compounds cluster_0 Step 1-2: Excitation & H-Abstraction cluster_1 Step 3: Intermediate Formation cluster_2 Step 4-5: Rearrangement & Release A 2-Nitrobenzyl Compound (Ground State) B Excited State (Diradical) A->B hν (UV Photon) Intramolecular H-Abstraction C aci-Nitro Intermediate B->C Rearrangement D Cyclic Intermediate C->D Cyclization E Released Molecule (e.g., Acid, Alcohol) D->E Decomposition F 2-Nitroso Byproduct D->F Decomposition

Caption: Mechanism of o-NB photocleavage.

Optimizing Photocleavage: Wavelength, Yield, and Derivatives

The choice of irradiation wavelength is a critical parameter that directly impacts cleavage efficiency and experimental integrity, especially in biological systems. An ideal wavelength should be strongly absorbed by the o-NB chromophore but minimally absorbed by the biological sample and the photorelease products to prevent photodamage and interfering side reactions.[1]

  • Standard o-NB Groups: The parent 2-nitrobenzyl group has an absorption maximum around 260-280 nm, but it retains sufficient absorbance in the 320-365 nm range to be cleaved efficiently.[6] Irradiating at wavelengths greater than 300 nm is highly desirable to minimize damage to cells and biomolecules.[1]

  • Red-Shifted Derivatives: To improve compatibility with biological systems and enable deeper tissue penetration, derivatives have been developed with absorption maxima shifted to longer wavelengths.[3] The most common modification is the addition of two methoxy groups at the 4 and 5 positions of the benzene ring, creating the 4,5-dimethoxy-2-nitrobenzyl group, often referred to as DMNB or used in the NVOC (nitroveratryloxycarbonyl) protecting group. This modification shifts the optimal cleavage wavelength to the 350-365 nm range.[4][6]

The table below summarizes the photophysical properties of common o-NB derivatives.

DerivativeCommon Acronym(s)Typical λmaxRecommended Cleavage WavelengthTypical Quantum Yield (Φ)Key Characteristics
2-Nitrobenzyl o-NB~260-280 nm300-365 nm0.1 - 0.6The parent PPG. High quantum yields are possible but requires shorter UV wavelengths.[9][10]
4,5-Dimethoxy-2-nitrobenzyl DMNB, NVOC~350 nm350-380 nm0.01 - 0.1"Red-shifted" absorption minimizes cellular damage. Most common PPG for biological studies.[6][11]
1-(2-Nitrophenyl)ethyl NPE~260-280 nm300-365 nm0.5 - 0.63α-carbon substitution can increase cleavage rate and yield.[2]

Factors Influencing Reaction Efficiency

Beyond wavelength selection, several other factors can significantly influence the outcome of a photocleavage reaction.

  • Solvent: The reaction mechanism can be solvent-dependent.[8][9] In aqueous solutions at neutral pH, the classical cyclization mechanism predominates.[9][10] In aprotic solvents, an alternative pathway involving proton transfer may occur.[9][10] It is crucial to validate the cleavage efficiency in the specific solvent system being used.

  • pH: The decay rate of the key aci-nitro intermediate is pH-dependent.[8] While cleavage occurs over a broad pH range, extreme acidic or basic conditions can alter reaction pathways and should be considered during optimization.[12]

  • Leaving Group: The nature of the caged molecule (the leaving group) can influence the quantum yield.[6][13] Groups that better stabilize radicals can weaken the benzylic C-H bond, potentially lowering the barrier for the initial hydrogen abstraction step and affecting the overall efficiency.[6][14]

  • Side Reactions and Byproducts: The primary byproduct, a 2-nitroso derivative, can absorb light at the same wavelength used for cleavage, creating a "light-filtering" effect that reduces efficiency over time.[15] Furthermore, if the released molecule is a primary amine, it can react with the nitrosoaldehyde byproduct to form an imine, complicating the product mixture.[15][16]

Experimental Protocol: General Photocleavage in Solution

This protocol provides a general framework for the photolysis of an o-NB caged compound in a standard laboratory setting.

A. Materials and Equipment

  • o-NB Protected Compound: The molecule of interest.

  • Solvent: HPLC-grade solvent appropriate for the compound (e.g., acetonitrile, methanol, buffered aqueous solution).

  • Reaction Vessel: Quartz cuvette or vial (Note: Borosilicate glass like Pyrex will block most UV light below ~300 nm and is not recommended).

  • UV Light Source:

    • Medium-pressure mercury arc lamp with appropriate band-pass filters (e.g., 365 nm).

    • UV LED lamp with a specific wavelength output (e.g., 340 nm, 365 nm).[2]

  • Stirring: Magnetic stir plate and stir bar.

  • Analytical Instrument: HPLC or UV-Vis Spectrophotometer for monitoring reaction progress.

B. Protocol Steps

  • Sample Preparation: Prepare a solution of the o-NB protected compound in the chosen solvent. A typical starting concentration is in the micromolar (μM) to low millimolar (mM) range. The concentration should be optimized to ensure sufficient light absorption without causing significant inner filter effects.

  • Actinometry (Optional but Recommended): To ensure reproducible results and quantify the light output of your source, perform chemical actinometry. 2-Nitrobenzaldehyde itself can be used as a chemical actinometer.[17]

  • Establish Baseline: Before irradiation, take an initial sample (t=0) and analyze it using HPLC or UV-Vis spectroscopy. This will serve as your baseline for calculating conversion.

  • Irradiation:

    • Place the quartz reaction vessel containing the sample solution on the stir plate.

    • Position the UV light source at a fixed and reproducible distance from the vessel.

    • Turn on the light source to begin photolysis. For high-power lamps, a cooling fan or water jacket may be necessary to maintain a constant temperature.

  • Reaction Monitoring: At set time intervals (e.g., 2, 5, 10, 20, 30 minutes), briefly turn off the lamp, withdraw a small aliquot of the reaction mixture, and analyze it.

  • Analysis:

    • HPLC: Monitor the decrease in the peak area of the starting material and the corresponding increase in the peak area(s) of the released product(s). This is the most quantitative method.[2][18]

    • UV-Vis: If the product has a distinct chromophore from the starting material, you can monitor the change in absorbance at a specific wavelength.

  • Completion: Continue irradiation until the starting material is no longer detected or its concentration has plateaued. The complete cleavage of micromolar solutions can often be achieved in 10-20 minutes with a standard laboratory UV lamp.[2][18]

Experimental Workflow for Photocleavage A 1. Prepare Sample (o-NB Compound in Quartz Vessel) B 2. Analyze Baseline (t=0) (HPLC / UV-Vis) A->B C 3. Irradiate with UV Light (e.g., 365 nm) B->C D 4. Monitor Reaction (Take Aliquots at Time Intervals) C->D E 5. Analyze Aliquots (HPLC / UV-Vis) D->E F Decision: Reaction Complete? E->F F->C No G 6. Final Product Analysis & Characterization F->G Yes H End G->H

Caption: General experimental workflow.

Protocol: Spatially-Controlled Uncaging in a Cellular Context

This protocol outlines a method for releasing a caged bioactive molecule within a specific region of interest (ROI) in a cell culture using a confocal microscope.

A. Materials

  • Cultured cells grown on a glass-bottom imaging dish.

  • Membrane-permeant, o-NB caged bioactive molecule.

  • Fluorescent indicator dye sensitive to the released molecule (e.g., a Ca2+ indicator if releasing caged Ca2+).

  • Confocal microscope equipped with a UV laser (e.g., 351 nm, 364 nm, or 405 nm depending on the cage and laser availability).[17][19]

B. Protocol Steps

  • Cell Loading: Incubate the cultured cells with the caged compound and the fluorescent indicator dye in a physiological buffer. Concentrations and loading times must be optimized for the specific cell type and compounds.

  • Microscopy Setup: Place the imaging dish on the microscope stage. Locate and focus on the cells of interest using transmitted light or the indicator fluorescence with a non-activating wavelength.

  • Pre-Irradiation Imaging: Acquire a series of baseline fluorescence images of the indicator dye to establish the resting state of the cell.

  • Photolysis (Uncaging): Use the microscope's software to define a specific Region of Interest (ROI) for uncaging. Apply the UV laser to this ROI for a defined duration and intensity. These parameters control the dosage and must be optimized to achieve desired release without causing significant cytotoxicity.

  • Post-Irradiation Imaging: Immediately following UV irradiation, acquire a time-lapse series of fluorescence images. An increase in fluorescence from the indicator dye within the ROI will report the successful release and activity of the uncaged substance.[17]

  • Data Analysis: Quantify the change in fluorescence intensity over time within the ROI and in control regions to analyze the kinetics and spatial confinement of the cellular response.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or No Cleavage Incorrect wavelength; Low light intensity; Glassware blocking UV light; Compound degradation.Verify lamp/filter output. Use a quartz vessel. Check compound stability. Increase irradiation time or intensity.
Incomplete Reaction Inner filter effect from high concentration or byproduct formation; Insufficient irradiation time.Dilute the sample. Monitor the reaction for longer. Consider a wavelength less absorbed by the byproduct.
Complex Product Mixture Side reactions (e.g., imine formation); Photodegradation of product.Add a scavenger for the nitroso byproduct (e.g., a mild reducing agent). Reduce total irradiation time. Use HPLC to identify side products.[15][16]
Cell Death (In Vitro) Phototoxicity from high UV dose; Toxicity of the caged compound or byproduct.Reduce laser power or dwell time. Confirm compound is non-toxic before uncaging. Use a red-shifted PPG (e.g., DMNB/NVOC) with a longer wavelength.[3]

References

  • Wikipedia. Photolabile protecting group. [Link]
  • Klán, P., et al. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
  • ResearchGate. Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. [Link]
  • National Center for Biotechnology Information. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. [Link]
  • Europe PubMed Central. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. [Link]
  • Wirz, J., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. [Link]
  • Vapourtec. (2015).
  • Houk, K. N. 2.4 Photocleavable Protecting Groups. [Link]
  • Felsenfeld, G., et al. (2023).
  • Anseth, K. S., et al. (2012). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. PMC. [Link]
  • Royal Society of Chemistry. (2005).
  • Deiters, A. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC. [Link]
  • Mitragotri, S., & Yoo, J. (2011). Photoresponsive nanoparticles for drug delivery. PMC. [Link]
  • Ju, J., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS. [Link]
  • ResearchGate.
  • Royal Society of Chemistry. (2018).
  • SciSpace. Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. [Link]
  • ResearchGate. o-nitrobenzyl Liposomes with Dual-responsive Release Capabilities for Drug Delivery. [Link]
  • Wan, P., & Yates, K. (1986). Photoredox chemistry of nitrobenzyl alcohols in aqueous solution. Acid and base catalysis of reaction. Canadian Journal of Chemistry. [Link]
  • Fink, A. L., et al. (2025). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
  • Furuta, T., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal. [Link]
  • ResearchGate. (PDF) Photolysis of ortho-nitrobenzylic derivatives: The importance of the leaving group. [Link]

Sources

Application Note: A Protocol for Protein Bioconjugation and Quantification Using 2-[(4-Nitrophenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive guide to the application of 2-[(4-Nitrophenyl)sulfanyl]acetic acid (NPSA) as a novel bioconjugation linker. While not a conventional off-the-shelf reagent, its structure, featuring a terminal carboxylic acid and a chromophoric nitrophenyl group, makes it suitable for stable protein labeling. This guide details the chemical principles, a step-by-step experimental protocol for conjugating NPSA to proteins via amine chemistry, and methods for characterizing the final conjugate. The protocol leverages the nitrophenyl group for straightforward spectrophotometric quantification of the degree of labeling (DOL), offering a practical method for researchers developing new bioconjugates.

Introduction and Principle of Action

Bioconjugation is a foundational technique for covalently linking molecules to proteins, antibodies, and other biomacromolecules, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and research tools[1]. The choice of linker is critical, dictating the stability, functionality, and characteristics of the final conjugate.

This compound (NPSA) is a synthetic building block[2][3] whose structure is uniquely suited for a role in bioconjugation. It possesses two key features:

  • A Terminal Carboxylic Acid (-COOH): This functional group serves as the primary handle for covalent attachment. It can be chemically activated to react with nucleophilic residues on a protein, most commonly the primary amines of lysine side chains and the N-terminus[4].

  • A 4-Nitrophenyl Group: This moiety acts as a stable, built-in chromophore. The strong electron-withdrawing nature of the nitro group provides a distinct UV-visible absorbance signature, allowing for simple and rapid quantification of the number of linkers attached to each protein molecule.

The conjugation strategy is based on the well-established carbodiimide chemistry[5]. A water-soluble carbodiimide (EDC) activates the carboxylic acid of NPSA, which is then stabilized by N-hydroxysuccinimide (NHS) or its sulfonated, water-soluble analog (Sulfo-NHS) to form a semi-stable NHS ester. This amine-reactive intermediate efficiently couples with lysine residues on a target protein under mild physiological conditions, forming a highly stable amide bond.

Mechanism of Conjugation

The process occurs in two primary stages:

  • Activation: The carboxyl group of NPSA is activated by EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis, but its reaction with Sulfo-NHS yields a more stable, water-soluble Sulfo-NHS ester.

  • Conjugation: The amine-reactive Sulfo-NHS ester readily reacts with primary amines on the protein, leading to the formation of a stable amide bond and the release of Sulfo-NHS.

Mechanism_of_NPSA_Conjugation cluster_conjugation Step 2: Conjugation to Protein NPSA NPSA-COOH Active_Intermediate O-Acylisourea Intermediate NPSA->Active_Intermediate + EDC EDC EDC Activated_NPSA NPSA-Sulfo-NHS Ester (Amine-Reactive) Active_Intermediate->Activated_NPSA + Sulfo-NHS Sulfo_NHS Sulfo-NHS Conjugate Protein-NH-CO-NPSA (Stable Amide Bond) Activated_NPSA->Conjugate + Protein-NH₂ Protein Protein-NH₂

Figure 1: Reaction scheme for the EDC/Sulfo-NHS mediated conjugation of NPSA to a primary amine on a protein.

Detailed Experimental Protocol

This protocol describes the conjugation of NPSA to a model protein, such as a monoclonal antibody (mAb), at a concentration of 10 mg/mL. All steps should be performed in a fume hood with appropriate personal protective equipment.

Materials and Reagents
ReagentGradeSupplierNotes
This compound (NPSA)≥95% Puritye.g., BenchChemStore desiccated at 4°C.[2]
Target Protein (e.g., IgG mAb)Bioconjugation GradeIn-house or CommercialMust be in an amine-free buffer (e.g., PBS).
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular Biology GradeCommercialStore desiccated at -20°C. Prepare fresh solutions immediately before use.
Sulfo-NHS (N-Hydroxysulfosuccinimide)Molecular Biology GradeCommercialStore desiccated at 4°C. Prepare fresh solutions immediately before use.
Anhydrous Dimethyl Sulfoxide (DMSO)Molecular Biology GradeCommercialUse to dissolve NPSA.
Activation Buffer (MES)pH 6.0, 100 mMIn-houseMES (2-(N-morpholino)ethanesulfonic acid) is an amine-free buffer optimal for EDC chemistry.
Conjugation Buffer (PBS)pH 7.4, 1XIn-housePhosphate-Buffered Saline. Ensure it is free of Tris or other amine-containing components.
Quenching Buffer (Tris-HCl)pH 8.0, 1 MIn-houseTris (tris(hydroxymethyl)aminomethane) contains a primary amine to quench the reaction.
Desalting Columnse.g., Zeba™ SpinCommercialFor purification. Choose a column with a molecular weight cutoff (MWCO) appropriate for the protein.
Step-by-Step Conjugation Workflow

A. Preparation of Reagents

  • NPSA Stock Solution: Prepare a 100 mM stock solution of NPSA in anhydrous DMSO. Vortex until fully dissolved.

  • Protein Preparation: Ensure the protein solution is at the desired concentration (e.g., 10 mg/mL) in Conjugation Buffer (PBS, pH 7.4). If the protein is in a buffer containing amines (like Tris), it must be exchanged into PBS first.

  • EDC/Sulfo-NHS Solutions: Immediately before use, weigh out EDC and Sulfo-NHS and dissolve them in Activation Buffer (MES, pH 6.0) to a final concentration of 100 mM each. Note: These reagents hydrolyze quickly in aqueous solutions; do not store them.

B. Activation of NPSA

Rationale: This step creates the amine-reactive Sulfo-NHS ester of NPSA in a controlled, amine-free environment to maximize efficiency and minimize hydrolysis.

  • In a microcentrifuge tube, combine the following:

    • 10 µL of 100 mM NPSA stock solution.

    • 10 µL of 100 mM EDC solution.

    • 10 µL of 100 mM Sulfo-NHS solution.

  • Vortex briefly and incubate for 15 minutes at room temperature.

C. Conjugation to Protein

Rationale: The pH of the Conjugation Buffer (7.4) is a compromise between the stability of the NHS-ester and the reactivity of the lysine amines, which become more nucleophilic at higher pH.

  • Add the entire 30 µL of the activated NPSA mixture to your protein solution. The volume of the protein solution will depend on the desired molar excess of linker. For initial optimization, a 10-fold molar excess of NPSA to protein is recommended.

  • Incubate the reaction for 1 hour at room temperature with gentle mixing.

D. Quenching and Purification

  • Quench: Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 50 mM. This will consume any unreacted NPSA-Sulfo-NHS ester. Incubate for 15 minutes.

  • Purify: Remove excess NPSA and reaction byproducts by processing the entire reaction volume through a desalting column according to the manufacturer's protocol. Elute the final, purified NPSA-protein conjugate in fresh PBS.

Experimental_Workflow prep 1. Reagent Preparation (NPSA, EDC/Sulfo-NHS, Protein) activation 2. NPSA Activation (Mix NPSA + EDC + Sulfo-NHS in MES) Incubate 15 min prep->activation conjugation 3. Conjugation Reaction (Add activated NPSA to Protein in PBS) Incubate 1 hr activation->conjugation quench 4. Quench Reaction (Add Tris Buffer) Incubate 15 min conjugation->quench purify 5. Purification (Desalting Column) quench->purify characterize 6. Characterization (UV-Vis for DOL, MS for Mass) purify->characterize

Figure 2: High-level experimental workflow for the conjugation of NPSA to a target protein.

Characterization and Quality Control

Spectrophotometric Determination of Degree of Labeling (DOL)

The DOL, or the average number of NPSA molecules per protein, can be determined using UV-Vis spectrophotometry.

  • Principle: The absorbance of the purified conjugate solution is measured at 280 nm (for the protein) and at the absorbance maximum (λ_max) of the conjugated nitrophenyl group. The λ_max for 4-nitrothiophenol is ~380-420 nm, but the exact λ_max and molar extinction coefficient (ε) for the conjugated NPSA should be determined empirically. For this example, we will assume a λ_max of 380 nm and an ε_NPSA of 14,000 M⁻¹cm⁻¹.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 380 nm (A₃₈₀).

  • Calculate the protein concentration using the Beer-Lambert law, correcting for the NPSA's contribution at 280 nm.

    • A correction factor (CF) is needed: CF = A₃₈₀_NPSA / A₂₈₀_NPSA. This must be determined by measuring the absorbance of free NPSA. Assume CF = 0.5 for this example.

    • Corrected A₂₈₀ = A₂₈₀_measured - (A₃₈₀_measured × CF)

    • Protein Conc. (M) = Corrected A₂₈₀ / ε_protein

  • Calculate the DOL using the following formula:

    • DOL = (A₃₈₀ × ε_protein) / (Corrected A₂₈₀ × ε_NPSA)

Sample DOL Calculation Data

ParameterValueNotes
Measured A₂₈₀ 1.250
Measured A₃₈₀ 0.210
ε_protein (for IgG)210,000 M⁻¹cm⁻¹Molar extinction coefficient of the protein at 280 nm.
ε_NPSA 14,000 M⁻¹cm⁻¹Molar extinction coefficient of NPSA at 380 nm (assumed).
Correction Factor (CF) 0.5Assumed value for A₃₈₀/A₂₈₀ of NPSA.
Corrected A₂₈₀ 1.250 - (0.210 × 0.5) = 1.145
Calculated DOL (0.210 × 210,000) / (1.145 × 14,000)~2.75
Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) can provide definitive confirmation of conjugation and a distribution of species. The expected mass increase per NPSA modification is 212.2 Da (the mass of NPSA minus one water molecule). Analysis of the deconvoluted mass spectrum should show peaks corresponding to the unmodified protein and the protein modified with 1, 2, 3, or more NPSA molecules.

Discussion and Considerations

Advantages of NPSA as a Linker:

  • Built-in Chromophore: The nitrophenyl group allows for simple, non-destructive quantification of DOL, which is essential for batch-to-batch consistency.

  • Chemical Stability: The resulting amide bond and the aryl-thioether bond are highly stable under typical physiological conditions.

  • Straightforward Chemistry: The conjugation relies on well-established and robust EDC/NHS chemistry.

Limitations and Further Considerations:

  • Hydrophobicity: The nitrophenyl group is hydrophobic. High DOL values may increase the risk of protein aggregation and should be monitored by size-exclusion chromatography (SEC).

  • Non-Cleavable: The thioether bond is not cleavable under standard biological conditions, making this a permanent label. While methods exist to cleave aryl-thioether bonds, they typically require non-biocompatible conditions like palladium catalysis[6].

  • Empirical Optimization: For any new protein, the optimal molar ratio of NPSA, reaction time, and pH should be determined empirically to achieve the desired DOL without compromising protein function or stability.

  • Extinction Coefficient: For precise DOL calculations, the molar extinction coefficient of NPSA when conjugated to the protein of interest should be experimentally determined, as it may differ slightly from the free compound due to environmental effects.

References

  • Facile Preparation of Fluorescent Neoglycoproteins Using p-Nitrophenyl Anthranilate as a Heterobifunctional Linker. Bioconjugate Chemistry.
  • Rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters. PubMed.
  • Biomimetic Reductive Cleavage of Keto Aryl Ether Bonds by Small-Molecule Thiols. ChemSusChem.
  • A Ligand-Directed Nitrophenol Carbonate for Transient in situ Bioconjugation and Drug Delivery. PMC, NIH.
  • Alkyl–aryl exchange of thioethers via Pd-catalyzed inert C(sp3)–S bond cleavage. ChemRxiv, Cambridge Open Engage.
  • Cleavage of the C(O)–S Bond of Thioesters by Palladium/Norbornene/Copper Cooperative Catalysis: An Efficient Synthesis of 2-(Arylthio)aryl Ketones. Figshare.
  • Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. MDPI.
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. NIH.
  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. PubMed.
  • This compound. MySkinRecipes.
  • (PDF) Protein Labeling One-step, purification-free and site-specific labeling of polyhistidine-tagged proteins for MST. ResearchGate.
  • Site-specific protein labeling with PRIME and chelation-assisted Click chemistry. PMC, NIH.
  • Solid-Phase Synthesis of Optically Active Substituted 2-Aminofuranones Using an Activated Carbonate Linker. PMC, NIH.
  • Dextran Functionalized By 4-Nitrophenyl Carbonate Groups – Aminolysis Reactions. ResearchGate.

Sources

Strategic Use of Nitrophenylsulfenyl (Npys) Protected Cysteine in Peptide Synthesis for Regioselective Disulfide Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: The precise formation of disulfide bonds is paramount for the structural integrity and biological function of a vast array of peptides and proteins. This guide provides an in-depth technical overview of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group for cysteine, a powerful tool for achieving regioselective disulfide connectivity. While the user's query referenced 2-[(4-Nitrophenyl)sulfanyl]acetic acid, the prevalent and functionally analogous chemistry in peptide synthesis involves the Npys moiety. This document details the core mechanism, addresses the strategic challenges within Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and provides detailed, field-proven protocols for its successful application.

Introduction: The Dual Role of the Npys Protecting Group

Cysteine's thiol side chain is a focal point of peptide chemistry due to its ability to form stabilizing disulfide bridges.[1] During synthesis, this nucleophilic group must be protected to prevent undesired side reactions.[2] The 3-nitro-2-pyridinesulfenyl (Npys) group, introduced via reagents like Fmoc-Cys(Npys)-OH , serves a unique dual purpose. It not only masks the thiol during peptide chain elongation but also "activates" the sulfur atom.[3] This activation renders the sulfur highly electrophilic and susceptible to nucleophilic attack by a free thiol from another cysteine residue, facilitating a clean and directed thiol-disulfide exchange.[4] This property is expertly exploited for the regioselective formation of disulfide bonds, which is critical for the synthesis of complex peptides with multiple, defined cystine bridges.[5]

Mechanism of Action: Thiol-Disulfide Exchange

The primary utility of the Cys(Npys) residue is its role as a thiol acceptor in a thiol-disulfide exchange reaction. The reaction proceeds via a direct nucleophilic attack (SN2) by a deprotonated thiol (thiolate) on the electrophilic sulfur atom of the Cys(Npys) residue. The electron-withdrawing nature of the 3-nitropyridyl ring makes the sulfenyl sulfur an excellent leaving group. This highly efficient reaction proceeds under mild conditions and results in the formation of a new, stable disulfide bond and the release of the chromophoric byproduct, 3-nitro-2-thiopyridone.[3]

Mechanism of regioselective disulfide bond formation.

The Core Challenge: Instability in Fmoc-SPPS

A critical limitation for the routine use of Fmoc-Cys(Npys)-OH in automated solid-phase peptide synthesis (SPPS) is the lability of the Npys group to the standard basic conditions used for Nα-Fmoc deprotection.[6][7] Treatment with 20% piperidine in DMF, the cornerstone of the Fmoc/tBu strategy, leads to significant decomposition of the Npys group.[3] This instability precludes the incorporation of Fmoc-Cys(Npys)-OH at multiple positions within the peptide chain using standard iterative protocols. Consequently, specialized strategies must be employed to leverage the power of Npys chemistry within the Fmoc framework.

Strategic Applications and Detailed Protocols

To circumvent the instability of the Npys group, several robust strategies have been developed. The choice of strategy depends on the desired location of the disulfide bond and the overall complexity of the peptide.

Strategy 1: Post-Synthetic Introduction of Npys During Cleavage

This is one of the most common and practical approaches. The peptide is synthesized using the acid-labile and stable Fmoc-Cys(Trt)-OH. The Npys group is then introduced concurrently with the cleavage of the peptide from the resin and removal of other side-chain protecting groups.

Post_Synthetic_Workflow A 1. Synthesize Peptide on Resin with Fmoc-Cys(Trt)-OH B 2. Prepare Cleavage Cocktail (TFA/TIS/H₂O + DTNP) C 3. Add Cocktail to Resin B->C D Reaction: Trt Cleavage & in situ Npys Formation C->D E 4. Precipitate, Wash, and Purify Cys(Npys)-Peptide D->E

Workflow for post-synthetic Npys introduction.

Experimental Protocol:

  • Peptide Synthesis: Assemble the desired peptide sequence on a suitable solid support (e.g., Rink Amide resin) using standard automated or manual Fmoc-SPPS protocols. Incorporate cysteine residues using Fmoc-Cys(Trt)-OH .

  • Resin Preparation: Upon completion of the synthesis, perform a final Nα-Fmoc deprotection. Wash the peptidyl-resin thoroughly with DMF (5x), DCM (3x), and methanol (3x), then dry it completely under a high vacuum for at least 4 hours.

  • Cleavage and Npys Formation:

    • Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% H₂O .

    • To this cocktail, add 5 equivalents (relative to the Cys(Trt) residue) of 2,2'-dithiobis(5-nitropyridine) (DTNP) .[8] Ensure the DTNP is fully dissolved.

    • Add the complete cleavage cocktail to the dried peptidyl-resin (e.g., 10 mL per 0.1 mmol of resin).

    • Stir the mixture at room temperature for 2-3 hours. During this time, the TFA cleaves the Trityl group, and the liberated free thiol reacts in situ with the DTNP to form the S-Npys protected cysteine.

  • Peptide Precipitation and Purification:

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding the filtrate dropwise into a 50 mL conical tube containing ~40 mL of cold diethyl ether.

    • Centrifuge the mixture (e.g., 3500 rpm for 10 minutes), decant the ether, and wash the peptide pellet twice more with cold ether.

    • Dry the crude Cys(Npys)-peptide pellet under vacuum.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Scientist's Notes (Causality):

  • Why Trt? The trityl (Trt) group is highly acid-labile, ensuring its complete removal by the TFA cleavage cocktail, making the thiol available for reaction with DTNP.[8]

  • Why TIS? Triisopropylsilane is a critical scavenger that irreversibly captures the liberated trityl cations (Trt+), preventing them from re-alkylating the cysteine thiol or modifying other sensitive residues like tryptophan.

  • Why DTNP? DTNP is an electrophilic disulfide that serves as the Npys donor. The in situ reaction is efficient and avoids the need to handle an isolated, free-thiol peptide, which can be prone to oxidation.

Strategy 2: On-Resin Regioselective Disulfide Bond Formation

This elegant strategy is employed for synthesizing peptides with multiple, defined disulfide bridges. It relies on an orthogonal protection scheme, where different cysteine protecting groups can be removed under distinct conditions. Here, a Cys(Npys) residue acts as an acceptor for a thiol that is selectively deprotected on the resin.

On_Resin_Workflow A 1. Synthesize Peptide with Cys(Npys) & Cys(Mmt) B 2. Selective Mmt Deprotection (e.g., 1-2% TFA in DCM) A->B C 3. On-Resin Thiol-Disulfide Exchange (Cyclization) B->C D 4. Cleave Cyclic Peptide from Resin C->D E 5. Final Purification D->E

Workflow for on-resin disulfide bond formation.

Experimental Protocol:

  • Peptide Synthesis: Assemble the peptide on the resin using standard Fmoc-SPPS. Incorporate the cysteine residues intended for the first disulfide bond using Fmoc-Cys(Npys)-OH (if its position allows, e.g., near the N-terminus with modified coupling) or more commonly, a Cys residue that will be converted to Cys(Npys) on-resin, and Fmoc-Cys(Mmt)-OH (4-methoxytrityl). The Mmt group is hyper-acid sensitive and can be removed orthogonally.[8]

  • Selective Mmt Deprotection:

    • Wash the fully assembled peptidyl-resin with DCM (5x).

    • Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM . Perform repeated short treatments (e.g., 5 x 2 minutes) until the yellow color of the Mmt cation is no longer released.

    • Immediately wash the resin with DCM (3x), followed by a neutralizing wash with 10% DIEA in DMF (2x), and finally with DMF (5x) to remove all traces of acid.

  • On-Resin Disulfide Formation:

    • Swell the resin in DMF. The thiol-disulfide exchange between the newly freed Cys-SH and the Cys(Npys) will proceed spontaneously.

    • Gently agitate the resin in DMF at room temperature for 2-4 hours. The reaction can be monitored by cleaving a small amount of resin and analyzing the peptide by LC-MS.

  • Cleavage and Purification: Once the intramolecular disulfide bond formation is complete, wash and dry the resin. Cleave the peptide from the support using a standard TFA/TIS/H₂O cocktail and purify via RP-HPLC as described in Strategy 1.

Scientist's Notes (Causality):

  • Orthogonality is Key: The success of this method hinges on the differential acid lability of the protecting groups. The Mmt group is cleaved by very dilute TFA, which leaves the t-butyl-based side-chain protecting groups and the resin linker intact.[8]

  • Neutralization: It is critical to thoroughly neutralize the resin after Mmt deprotection. Residual acid can interfere with the subsequent thiol-disulfide exchange reaction.

  • Spontaneous Reaction: The on-resin cyclization is often efficient due to the "pseudo-dilution" effect, where the resin matrix favors intramolecular reactions over intermolecular oligomerization.

Data and Strategic Comparison

The selection of a cysteine protection strategy is a critical decision in peptide synthesis design. The following tables provide a comparative overview.

Table 1: Comparison of Strategic Approaches for Npys Chemistry

StrategyKey FeatureAdvantagesDisadvantagesBest Suited For
Post-Synthetic Npys Introduction Cys(Trt) is converted to Cys(Npys) during cleavage.Robust, reliable, and compatible with standard Fmoc-SPPS; avoids handling unstable Npys-protected amino acids during synthesis.Requires an additional reagent (DTNP) in the cleavage step; peptide is cleaved in its activated form.Peptides requiring a single disulfide bond or for creating peptide-protein conjugates.[6]
On-Resin Disulfide Formation Orthogonal protecting groups (e.g., Npys and Mmt) are used for stepwise, on-resin cyclization.Allows for precise, regioselective formation of multiple disulfide bonds; minimizes intermolecular side reactions.[5]Requires careful planning of the orthogonal protection scheme; involves more on-resin manipulation steps.Synthesis of complex peptides with multiple, defined disulfide bridges (e.g., conotoxins).
N-Terminal Boc-Cys(Npys)-OH A Boc-protected Cys(Npys) is coupled as the final residue.The Boc group is stable to Fmoc deprotection conditions, allowing for late-stage introduction of the Npys moiety.[8]Limited to placing the Cys(Npys) residue at or very near the N-terminus of the peptide.Creating N-terminally activated peptides for subsequent ligation or cyclization.

Table 2: Orthogonal Protecting Groups Compatible with Npys Strategies

Protecting GroupAbbreviationCleavage ConditionOrthogonal To
TritylTrtStandard TFA cleavage (e.g., 95%)Acm, StBu, Npys (pre-cleavage)
4-MethoxytritylMmtVery mild acid (1-2% TFA in DCM)tBu-based groups, Acm, Trt, Npys
AcetamidomethylAcmOxidative (Iodine) or heavy metals (Hg2+, Ag+)Acid-labile groups (Trt, Mmt, tBu), Npys
S-tert-butylthioStBuReductive (Thiols like DTT, or phosphines)Acid-labile groups, Acm, Npys

Troubleshooting and Mitigation of Side Reactions

Cysteine Racemization: Cysteine is highly susceptible to racemization during coupling, particularly when using base-mediated activation methods (e.g., HBTU/DIEA).[2] The electron-withdrawing effect of the protected sulfur atom increases the acidity of the α-proton, facilitating its abstraction and subsequent epimerization.

  • Mitigation Strategies:

    • Avoid Pre-activation: Do not pre-activate the Fmoc-Cys(PG)-OH with base before adding it to the resin.[2]

    • Use a Weaker Base: Substitute strong bases like DIEA or NMM with a sterically hindered, weaker base such as 2,4,6-collidine (TMP) .[9]

    • Use Carbodiimide/Additive Methods: Coupling with reagents like diisopropylcarbodiimide (DIC) in the presence of an additive like OxymaPure is generally safer and results in significantly lower racemization.[8]

    • Lower Temperature: For particularly sensitive couplings, reducing the reaction temperature can help minimize racemization.

Incomplete Deprotection/Coupling: As with any SPPS, monitor all deprotection and coupling steps. Use a qualitative method like the Kaiser test to check for free primary amines after each step to ensure reactions go to completion.

Conclusion

The 3-nitro-2-pyridinesulfenyl (Npys) protecting group is a specialized and highly effective tool in the peptide chemist's arsenal. Its unique ability to activate the cysteine thiol for clean and regioselective disulfide bond formation is invaluable for the synthesis of complex cyclic and multi-disulfide peptides. While its instability to standard Fmoc-SPPS conditions presents a challenge, this is readily overcome by employing strategic approaches such as post-synthetic introduction or on-resin orthogonal cyclization. By understanding the underlying chemical principles and adhering to carefully optimized protocols, researchers can confidently leverage Npys chemistry to access challenging peptide targets that are crucial for drug discovery and biochemical research.

References

  • Albericio, F., Andreu, D., Giralt, E., Navalpotro, C., Pedroso, E., Ponsati, B., & Ruiz-Gayo, M. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide and Protein Research, 34(2), 124-128. [Link]
  • BenchChem. (2025). Application Notes and Protocols: Strategic Use of Fmoc-Cys(Npys)-OH in the Synthesis of Peptides with Multiple Disulfide Bonds. BenchChem Scientific Resources.
  • Albericio, F., & de la Torre, B. G. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters.
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(Npys)-OH in Peptide Synthesis. BenchChem Scientific Resources.
  • Chakraborty, A., Sharma, A., Albericio, F., & de la Torre, B. G. (2020). Disulfide-Based Protecting Groups for the Cysteine Side Chain. Organic Letters. [Link]
  • BenchChem. (2025). Application Notes and Protocols for Fmoc-Cys(Npys)-OH in the Synthesis of Multi-Disulfide Bridged Peptides. BenchChem Scientific Resources.
  • Han, Y., Albericio, F., & Barany, G. (1997). Occurrence and Minimization of Cysteine Racemization during Stepwise Solid-Phase Peptide Synthesis. The Journal of Organic Chemistry, 62(13), 4307-4312. [Link]
  • Albericio, F., Andreu, D., Giralt, E., et al. (1989). Use of the Npys thiol protection in solid phase peptide synthesis. Application to direct peptide-protein conjugation through cysteine residues. International Journal of Peptide & Protein Research, 34(2), 124-8.
  • Albericio, F., & de la Torre, B. G. (2017). The 3-nitro-2-pyridinesulfenyl group: synthesis and applications to peptide chemistry. Journal of Peptide Science, 23(7-8), 496-504. [Link]
  • Park, J. H., Vink, S., & Do, M. (2012). Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II. Journal of Peptide Science, 18(6), 397-402. [Link]
  • Pugh, K. C., Gera, L., & Stewart, J. M. (1993). Synthesis and stability of 3-nitro-2-pyridinesulfenyl chloride (NpysCl). International Journal of Peptide & Protein Research, 42(2), 159-64. [Link]
  • Postma, T. M., & Albericio, F. (2014). Cysteine pseudoprolines for thiol protection and peptide macrocyclization enhancement in Fmoc-based solid-phase peptide synthesis. Organic Letters, 16(6), 1772-5. [Link]
  • Chakraborty, A., et al. (2021). Chemoselective Disulfide Formation by Thiol-Disulfide Interchange in SIT-Protected Cysteinyl Peptides. Organic Letters.
  • Nagy, P. (2013). Kinetics and mechanisms of thiol-disulfide exchange covering direct substitution and thiol oxidation-mediated pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. [Link]

Sources

Application Notes and Protocols for Photolithographic Synthesis Using 2-[(4-Nitrophenyl)sulfanyl]acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Advancing High-Density Biomolecule Microarray Fabrication

The advent of high-density microarrays has revolutionized high-throughput screening and diagnostics in genomics, proteomics, and drug discovery. Photolithography stands out as a premier technology for the in-situ synthesis of these microarrays, offering unparalleled density and flexibility.[1] This is achieved through the use of photolabile protecting groups (PPGs), which allow for the spatially controlled, light-directed elongation of biomolecules like peptides and oligonucleotides on a solid support.[2]

This guide provides a comprehensive overview of the application of a specific class of photolabile protecting groups: 2-[(4-Nitrophenyl)sulfanyl]acetic acid derivatives . Research into related compounds, such as thiophenyl-2-(2-nitrophenyl)-propoxycarbonyl (SPh-NPPOC), has demonstrated that the inclusion of a thiophenyl moiety can dramatically increase the photodeprotection efficiency by up to twelve-fold compared to conventional PPGs like 2-(2-nitrophenyl)-propoxycarbonyl (NPPOC).[3][4] This enhancement is attributed to both a higher quantum yield of photolysis and increased molar absorptivity at the irradiation wavelength.[3] By leveraging these principles, this compound derivatives are poised to offer significant advantages in the speed and efficiency of photolithographic synthesis.

This document will delve into the underlying chemical principles, provide detailed protocols for the synthesis of the necessary building blocks, and outline a comprehensive procedure for their use in maskless photolithographic microarray synthesizers.

Core Principles: The Chemistry of this compound Derivatives as Photolabile Protecting Groups

The function of this compound as a photolabile protecting group is rooted in the well-established photochemistry of o-nitrobenzyl compounds.[5] The proposed mechanism for photocleavage is initiated by the absorption of UV light, typically around 365 nm, which excites the nitro group.

Proposed Photocleavage Mechanism

The photocleavage is believed to proceed via a Norrish Type II-like reaction mechanism.[5] Upon irradiation, the nitro group is excited to a diradical triplet state. This is followed by an intramolecular hydrogen abstraction from the adjacent methylene carbon, leading to the formation of an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the deprotected substrate (e.g., an amino acid) and form a nitroso-containing byproduct.

Figure 1: Proposed photocleavage mechanism of a 2-[(4-Nitrophenyl)sulfanyl]acetyl-protected amine.

Key Chemical and Photophysical Properties

The efficiency of a photolabile protecting group is determined by several key parameters. The following table summarizes the expected properties of this compound derivatives, drawing parallels with the high-efficiency SPh-NPPOC.

PropertyDescriptionExpected Value/CharacteristicRationale
Molar Absorptivity (ε) A measure of how strongly the molecule absorbs light at a given wavelength.High at ~365 nmThe nitrophenyl thioether chromophore is expected to have strong absorption in the near-UV range, similar to SPh-NPPOC, which shows a seven-fold higher absorbance than NPPOC at 365 nm.[3]
Quantum Yield (Φ) The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed.HighThe electronic properties of the thiophenyl group are known to enhance the quantum yield of photolysis in related nitrobenzyl PPGs.[3]
Photolytic Efficiency (εΦ) The product of molar absorptivity and quantum yield, representing the overall efficiency of photocleavage.Very HighThe combination of high ε and high Φ leads to a significantly higher overall photolytic efficiency, enabling shorter deprotection times.[3]
Cleavage Byproducts Molecules released along with the deprotected substrate.Nitroso-containing speciesAs with other o-nitrobenzyl PPGs, the byproduct is expected to be a nitroso derivative.[6] These can potentially react with free amines, so efficient washing steps are crucial.

Application Notes: Synthesis of Protected Monomers

To utilize this compound in photolithographic synthesis, it must first be coupled to the monomer units, such as the N-terminus of amino acids for peptide synthesis or the 5'-hydroxyl group of nucleoside phosphoramidites for DNA/RNA synthesis.

Protocol 1: Synthesis of N-{2-[(4-nitrophenyl)sulfanyl]acetyl}-protected Amino Acids

This protocol describes a general procedure for the N-terminal protection of amino acids using this compound. This method involves the activation of the carboxylic acid group followed by coupling to the amino acid.

Materials:

  • This compound

  • Amino acid (with any side-chain protecting groups as needed, e.g., Fmoc-Lys(Boc)-OH)

  • Coupling reagent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS), or HATU)

  • Base (e.g., Diisopropylethylamine (DIEA))

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.0 eq) and NHS (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DCC (1.1 eq) portion-wise while stirring.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • The formation of a white precipitate (dicyclohexylurea, DCU) indicates the reaction is proceeding.

    • Filter off the DCU and wash the precipitate with a small amount of DCM. The filtrate contains the activated NHS ester.

  • Coupling to the Amino Acid:

    • Dissolve the amino acid (1.0 eq) in a mixture of DMF and water, and add DIEA (2.0 eq).

    • Slowly add the filtrate containing the activated NHS ester to the amino acid solution.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Redissolve the residue in EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure N-{2-[(4-nitrophenyl)sulfanyl]acetyl}-protected amino acid.

Figure 2: Workflow for the synthesis of N-{2-[(4-nitrophenyl)sulfanyl]acetyl}-protected amino acids.

Protocols: Photolithographic Microarray Synthesis

The following protocol outlines the steps for the in-situ synthesis of a peptide microarray on a functionalized glass slide using a maskless microarray synthesizer and the custom-synthesized N-{2-[(4-nitrophenyl)sulfanyl]acetyl}-protected amino acids.

Protocol 2: Maskless Photolithographic Peptide Microarray Synthesis

Equipment and Materials:

  • Maskless microarray synthesizer (e.g., equipped with a Digital Micromirror Device (DMD))

  • UV light source (e.g., high-pressure mercury lamp with filters for 365 nm)

  • Amine-functionalized glass slides

  • N-{2-[(4-nitrophenyl)sulfanyl]acetyl}-protected amino acid solutions in a suitable solvent (e.g., DMF with a coupling activator)

  • Coupling activator solution (e.g., HATU/DIEA in DMF)

  • Capping solution (e.g., acetic anhydride in DMF)

  • Washing solvents (e.g., DMF, acetonitrile)

  • Deprotection solution for side-chain protecting groups (e.g., a cocktail containing trifluoroacetic acid (TFA), water, and scavengers)

Synthesis Cycle:

The synthesis proceeds in a layer-by-layer fashion, with each cycle consisting of a deprotection, coupling, and capping step.

Synthesis_Cycle start Start Cycle (n) deprotection 1. Photodeprotection Spatially selective UV exposure (365 nm) to remove PPG start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling 2. Coupling Flow N-protected amino acid (n+1) + activator solution wash1->coupling wash2 Wash (DMF) coupling->wash2 capping 3. Capping Flow capping solution to block unreacted amines wash2->capping wash3 Wash (Acetonitrile) capping->wash3 end End Cycle (n) wash3->end

Figure 3: The iterative cycle for photolithographic peptide synthesis.

Detailed Procedure:

  • Substrate Preparation:

    • Ensure the amine-functionalized glass slide is clean and dry.

    • Mount the slide in the reaction chamber of the synthesizer.

  • First Layer Coupling (Optional):

    • If a linker is desired, couple the linker to the entire surface of the slide using standard coupling chemistry.

  • Initiation of Photolithographic Synthesis:

    • Couple the first N-{2-[(4-nitrophenyl)sulfanyl]acetyl}-protected amino acid to the entire surface (or to the linker).

  • Iterative Synthesis Cycles:

    • Step 1: Photodeprotection:

      • Define the desired pattern for the next amino acid addition using the synthesizer's software. This pattern is projected onto the substrate using the DMD.

      • Expose the selected areas to UV light (365 nm). The high photolytic efficiency of the 2-[(4-Nitrophenyl)sulfanyl]acetyl group allows for short exposure times.[4] Start with an exposure dose of ~0.5-1.0 J/cm².

    • Step 2: Washing:

      • Wash the substrate thoroughly with DMF to remove the cleaved protecting groups and any byproducts.

    • Step 3: Coupling:

      • Flow a solution of the next N-{2-[(4-nitrophenyl)sulfanyl]acetyl}-protected amino acid and the coupling activator over the substrate. The coupling reaction will only occur at the sites that were deprotected in the previous step.

    • Step 4: Washing:

      • Wash the substrate with DMF to remove excess reagents.

    • Step 5: Capping:

      • Flow the capping solution over the substrate to acetylate any unreacted amino groups. This prevents the formation of deletion sequences.

    • Step 6: Washing:

      • Wash the substrate with acetonitrile and dry with an inert gas (e.g., argon or nitrogen).

    • Repeat:

      • Repeat this cycle for each subsequent amino acid until the desired peptide sequences are synthesized.

  • Final Deprotection:

    • After the final synthesis cycle, perform a global photodeprotection of the entire array to remove the terminal N-{2-[(4-nitrophenyl)sulfanyl]acetyl} groups.

    • Treat the microarray with a cleavage cocktail (e.g., TFA-based) to remove the side-chain protecting groups from the synthesized peptides. The specific cocktail and duration will depend on the amino acids used.

    • Wash the microarray extensively with appropriate solvents and dry it.

  • Storage:

    • Store the completed microarray in a cool, dark, and dry environment until use.

Recommended Starting Parameters for Photolithography
ParameterRecommended ValueNotes
Light Source High-pressure mercury arc lampProvides high intensity UV output.
Wavelength 365 nmOptimal for excitation of the o-nitrobenzyl chromophore.[3]
Radiant Exposure 0.5 - 1.5 J/cm²This is a starting point and should be optimized for your specific system and desired deprotection efficiency. The high efficiency of the thiophenyl derivative may allow for lower exposures.[4]
Coupling Reagent HATU/DIEAKnown for high coupling efficiency and low racemization.
Coupling Time 15 - 60 secondsShorter coupling times may be achievable due to the fast deprotection step.[4]
Capping Reagent Acetic Anhydride/DIEA in DMFStandard capping chemistry.

Conclusion

The use of this compound derivatives as photolabile protecting groups presents a promising avenue for enhancing the speed and efficiency of photolithographic synthesis of high-density biomolecule microarrays. The principles outlined in this guide, along with the detailed protocols, provide a solid foundation for researchers to adopt and optimize this technology for their specific applications in drug discovery, diagnostics, and fundamental biological research. The high photolytic efficiency of these compounds is expected to significantly reduce synthesis times, thereby increasing throughput and enabling the creation of more complex and diverse microarrays.

References

  • Singh-Gasson, S., Green, R. D., Yue, Y., Nelson, C., Blattner, F., Sussman, M. R., & Cerrina, F. (1999). Maskless fabrication of light-directed oligonucleotide microarrays using a digital micromirror array. Nature Biotechnology, 17(10), 974–978. [Link]
  • Fodor, S. P. A., Read, J. L., Pirrung, M. C., Stryer, L., Lu, A. T., & Solas, D. (1991). Light-directed, spatially addressable parallel chemical synthesis. Science, 251(4995), 767–773. [Link]
  • Gassmann, R., Hättig, C., & Wenzel, W. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. Angewandte Chemie International Edition, 54(23), 6742-6745. [Link]
  • Thompson, M. G., & Cerrina, F. (2016). Express photolithographic DNA microarray synthesis with optimized chemistry and high-efficiency photolabile groups. Journal of Biological Engineering, 10(1), 1. [Link]
  • Patchornik, A., Amit, B., & Woodward, R. B. (1970). Photosensitive protecting groups. Journal of the American Chemical Society, 92(21), 6333-6335. [Link]
  • Stadler, V., Felgenhauer, T., Beyer, M., Fernandez, S., Leibe, K., Güttler, S., ... & Breitling, F. (2008). Combinatorial synthesis of peptide arrays with a laser printer. Angewandte Chemie International Edition, 47(37), 7132-7135. [Link]
  • Givens, R. S., & Weber, J. F. (2012). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(4), 2351-2428. [Link]
  • Shin, D. S., Lee, K. N., Yoo, B. W., Kim, J., Kim, M., Kim, Y. K., & Lee, Y. S. (2010). Automated maskless photolithography system for peptide microarray synthesis on a chip. Journal of combinatorial chemistry, 12(4), 463-471. [Link]

Sources

Application Note & Protocol: Synthesis of Fluorescently Labeled Peptides with 2-[(4-Nitrophenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the synthesis of fluorescently labeled peptides utilizing the heterobifunctional linker, 2-[(4-Nitrophenyl)sulfanyl]acetic acid. This methodology enables the site-specific labeling of cysteine residues within a peptide sequence, offering a robust strategy for creating probes for various biological assays, including fluorescence microscopy, flow cytometry, and fluorescence resonance energy transfer (FRET) studies. We will delve into the underlying chemical principles, provide a detailed step-by-step protocol, and discuss critical considerations for successful conjugation and purification.

Introduction: The Rationale for Site-Specific Peptide Labeling

Fluorescently labeled peptides are indispensable tools in modern biological and pharmaceutical research. They allow for the visualization and quantification of peptide-protein interactions, receptor binding, and cellular uptake.[1][2] The precise location of the fluorescent tag on the peptide is crucial, as a randomly placed label can interfere with the peptide's biological activity. Labeling at specific amino acid residues, such as the thiol group of cysteine or the amino group of lysine, provides a greater degree of control over the final conjugate's structure and function.[3][4]

Cysteine's thiol group is a particularly attractive target for site-specific modification due to its relatively low abundance in proteins and its unique nucleophilicity.[4] This application note focuses on a two-step strategy employing this compound, a heterobifunctional linker, to achieve specific labeling at cysteine residues. This linker possesses two key functional groups:

  • A carboxylic acid group, which can be activated to react with primary amines, such as those found on many fluorescent dyes.

  • A (4-nitrophenyl)sulfanyl group, which forms a disulfide bond with the thiol group of a cysteine residue. This bond can be subsequently cleaved by another thiol-containing molecule, such as a fluorescent dye modified with a thiol group, in a thiol-disulfide exchange reaction.

This approach offers a versatile platform for conjugating a wide variety of fluorescent probes to peptides with high specificity.

The Chemical Principle: A Two-Step Conjugation Strategy

The synthesis of the fluorescently labeled peptide using this compound proceeds through a logical two-step pathway. This method ensures that the fluorescent dye is introduced at the desired cysteine residue with minimal side reactions.

Step 1: Activation of the Peptide's Cysteine Residue

The free thiol group of the cysteine residue in the peptide is reacted with 2,2'-dithiobis(5-nitropyridine) (DTNP) to form a peptide-5-nitropyridyl disulfide. This "activates" the cysteine residue for a subsequent thiol-disulfide exchange reaction.

Step 2: Conjugation with a Thiol-Modified Fluorescent Dye

The activated peptide is then reacted with a fluorescent dye that has been modified to contain a free thiol group. The thiol group of the dye displaces the 5-nitro-2-thiopyridyl group from the peptide, forming a stable disulfide bond between the peptide and the fluorescent dye.

G cluster_0 Step 1: Cysteine Activation cluster_1 Step 2: Fluorescent Labeling Peptide_Cys_SH Peptide with Cysteine (Peptide-Cys-SH) Activated_Peptide Activated Peptide (Peptide-Cys-S-Npys) Peptide_Cys_SH->Activated_Peptide Thiol-Disulfide Exchange DTNP 2,2'-dithiobis(5-nitropyridine) (DTNP) DTNP->Activated_Peptide Labeled_Peptide Fluorescently Labeled Peptide (Peptide-Cys-S-S-Dye) Activated_Peptide->Labeled_Peptide Thiol-Disulfide Exchange Thiol_Dye Thiol-Modified Fluorescent Dye (Dye-SH) Thiol_Dye->Labeled_Peptide

Detailed Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of fluorescently labeled peptides.

Materials and Reagents
  • Peptide: Custom synthesized with a single cysteine residue. Purity >95% is recommended.

  • 2,2'-dithiobis(5-nitropyridine) (DTNP): (e.g., Ellman's Reagent)

  • Thiol-modified fluorescent dye: (e.g., a maleimide- or iodoacetamide-functionalized dye subsequently reacted with a thiol-containing linker)

  • Solvents: Anhydrous Dimethylformamide (DMF), Acetonitrile (ACN), Diethyl ether (cold)

  • Buffers:

    • Reaction Buffer: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 7.5

    • Purification Buffers for HPLC:

      • Buffer A: 0.1% Trifluoroacetic acid (TFA) in water

      • Buffer B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Purification: Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.

  • Characterization: Mass spectrometer (e.g., MALDI-TOF or ESI-MS).

Protocol 1: Activation of the Cysteine-Containing Peptide

This protocol describes the formation of the peptide-5-nitropyridyl disulfide.

  • Dissolve the Peptide: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Prepare DTNP Solution: Prepare a 10-fold molar excess solution of DTNP in DMF.

  • Reaction: Add the DTNP solution to the peptide solution. The reaction mixture will likely turn yellow due to the release of 2-nitro-5-thiobenzoate.

  • Incubation: Incubate the reaction at room temperature for 1-2 hours with gentle stirring, protected from light.

  • Monitoring: Monitor the reaction progress by RP-HPLC. The activated peptide will have a longer retention time than the starting peptide.

  • Purification: Once the reaction is complete, purify the activated peptide by RP-HPLC using a gradient of Buffer A and Buffer B.

  • Lyophilization: Lyophilize the fractions containing the purified activated peptide.

Protocol 2: Conjugation with Thiol-Modified Fluorescent Dye

This protocol details the final labeling step.

  • Dissolve Activated Peptide: Dissolve the lyophilized activated peptide in the Reaction Buffer.

  • Dissolve Thiol-Modified Dye: Dissolve a 1.5 to 3-fold molar excess of the thiol-modified fluorescent dye in a minimal amount of DMF.

  • Conjugation Reaction: Add the dye solution to the activated peptide solution.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle stirring and protected from light.

  • Monitoring: Monitor the reaction progress by RP-HPLC. The fluorescently labeled peptide will have a significantly longer retention time and will be detectable by a fluorescence detector.

  • Purification: Purify the fluorescently labeled peptide by RP-HPLC.

  • Characterization and Storage: Confirm the identity of the product by mass spectrometry. Lyophilize the pure, labeled peptide and store it at -20°C or -80°C, protected from light and moisture.

Data Presentation and Expected Results

The success of the synthesis should be validated at each step.

StepAnalytical TechniqueExpected Outcome
Peptide Activation RP-HPLCA shift to a longer retention time for the activated peptide compared to the starting peptide.
Mass SpectrometryAn increase in mass corresponding to the addition of the 5-nitropyridyl disulfide group.
Fluorescent Labeling RP-HPLCA new peak with a longer retention time and fluorescence detection.
Mass SpectrometryAn increase in mass corresponding to the molecular weight of the fluorescent dye conjugate.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low Labeling Efficiency Incomplete activation of the peptide.Increase the molar excess of DTNP and/or the reaction time. Ensure the peptide was fully dissolved.
Degradation of the thiol-modified dye.Use a freshly prepared solution of the dye. Check the stability of the dye under the reaction conditions.
Multiple Peaks in HPLC Presence of unreacted starting materials or side products.Optimize the molar ratios of reactants. Improve the purification steps.
Peptide degradation.Ensure the pH of the reaction buffer is maintained. Avoid prolonged exposure to harsh conditions.
No Reaction Incorrect pH of the reaction buffer.Verify the pH of the buffer. The thiol-disulfide exchange is pH-dependent.
Inactive reagents.Use fresh, high-quality reagents.

Conclusion: A Versatile Tool for Peptide Research

The use of this compound as a heterobifunctional linker provides a reliable and specific method for the fluorescent labeling of cysteine-containing peptides. This approach offers the flexibility to conjugate a wide array of fluorescent dyes, enabling the generation of tailored probes for diverse biological applications. By following the detailed protocols and considering the key experimental parameters outlined in this guide, researchers can confidently synthesize high-quality fluorescently labeled peptides to advance their scientific investigations.

References

  • CD Formulation. Fluorescence Labeled Peptide Synthesis. [Link]
  • JPT Peptide Technologies. Fluorescent Peptides & Dye Labeled Peptides. [Link]
  • LifeTein. (2023). Strategies for the Synthesis of Labeled Peptides. [Link]
  • Biosyntan GmbH. Fluorescent Labeling of Peptides. [Link]
  • Lim, K. M., et al. (2008). Nitro-fatty Acid Reaction with Glutathione and Cysteine: KINETIC ANALYSIS OF THIOL ALKYLATION BY A MICHAEL ADDITION REACTION. Journal of Biological Chemistry, 283(46), 31541-31550. [Link]
  • D'Souza, C., et al. (2021). Peptide-Drug Conjugates with Different Linkers for Cancer Therapy. Pharmaceutics, 13(7), 1044. [Link]
  • Ozone, C., et al. (2020). Conjugation of Fab' Fragments with Fluorescent Dyes for Single-Molecule Tracking On Live Cells. Bio-protocol, 10(14), e3686. [Link]
  • Defoin, A., et al. (1994). Synthesis of short polyoxyethylene-based heterobifunctional cross-linking reagents. Application to the coupling of peptides to liposomes. Journal of the Chemical Society, Perkin Transactions 1, (18), 2593-2601. [Link]
  • Hnasko, R. M., et al. (2011). Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups. International Journal of Peptide Research and Therapeutics, 17(3), 195-203. [Link]
  • Mishan, M. P., et al. (2019).
  • Varkhedkar, V. M., et al. (2013). Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery.
  • Ogilvie, J. W., et al. (1964).
  • Creative Biolabs. Heterobifunctional Crosslinkers. [Link]
  • ResearchGate. (2008). Nitro-fatty acid reaction with glutathione and cysteine - Kinetic analysis of thiol alkylation by a Michael addition reaction. [Link]
  • Paulsen, C. E., & Carroll, K. S. (2010). Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery. Chemical Reviews, 110(8), 4858-4891. [Link]
  • Lanteigne, L. G., & Glick, B. R. (2012). Conjugation of Fluorochromes to Monoclonal Antibodies. Current Protocols in Immunology, 98(1), 18.2.1-18.2.12. [Link]
  • Kim, M. J., et al. (2011). Novel Oxidative Modifications in Redox-Active Cysteine Residues. Molecules and Cells, 31(1), 1-7. [Link]
  • ResearchGate. (2018). Spectroscopic characterization of thiol adducts formed in the reaction of 4-methylcatechol with DPPH in the presence of N-acetylcysteine. [Link]
  • Lund, M. N., et al. (2020). Quantitation of Protein Cysteine-Phenol Adducts in Minced Beef Containing 4-Methyl Catechol. Journal of Agricultural and Food Chemistry, 68(8), 2506-2515. [Link]

Sources

experimental setup for photocleavage of 2-[(4-Nitrophenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Setup for the Photocleavage of 2-[(4-Nitrophenyl)sulfanyl]acetic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Light to Control Molecular Function

Photoremovable Protecting Groups (PPGs), often termed "photocages," are a cornerstone of modern chemical biology and materials science. They offer unparalleled spatiotemporal control over the release of active molecules, from neurotransmitters in biological systems to reactants in organic synthesis.[1] The principle is elegant: a biologically or chemically active molecule is rendered inert by covalent attachment to a light-sensitive moiety. Upon irradiation with light of a specific wavelength, the PPG undergoes a photochemical reaction that results in its cleavage, releasing the active molecule "on-demand."[2]

Among the most widely studied classes of PPGs are those based on the o-nitrobenzyl scaffold. The canonical mechanism involves the photo-excited nitro group abstracting a hydrogen atom from the benzylic position, initiating a cascade that leads to cleavage.[3] This application note, however, focuses on a related but distinct compound: This compound . The placement of the nitro group in the para-position, rather than the traditional ortho-position, precludes the classical intramolecular hydrogen abstraction mechanism. This structural difference necessitates a dedicated investigation into its photocleavage properties and a tailored experimental approach.

This guide provides a comprehensive protocol for the experimental setup, execution, and analysis of the photocleavage of this compound. It is designed for researchers seeking to employ this molecule as a potential photocleavable linker, offering insights into the causality behind experimental choices to ensure robust and reproducible results.

Proposed Photocleavage Mechanism

Unlike ortho-nitrobenzyl compounds, the para-nitro isomer cannot undergo intramolecular hydrogen abstraction. The photocleavage of p-nitrophenyl thioethers is less common but is hypothesized to proceed via excitation of the nitrophenyl chromophore. The excited state can lead to the homolytic or heterolytic cleavage of the Carbon-Sulfur (Ar-S) bond or the Sulfur-Carbon (S-CH₂) bond. The expected products would be 4-nitrothiophenol and glyoxylic acid (if the S-CH₂ bond cleaves and is followed by oxidation) or 4-nitrobenzenesulfinic acid and other fragments.

The following diagram illustrates a plausible cleavage pathway upon photoexcitation.

G cluster_reactants Reactants cluster_process Photochemical Process cluster_products Potential Cleavage Products Reactant This compound ExcitedState Excited State Intermediate Reactant->ExcitedState Light Absorption Photon Photon (hν) Photon->ExcitedState Product1 4-Nitrothiophenol ExcitedState->Product1 Bond Cleavage Product2 Glyoxylic Acid ExcitedState->Product2 Bond Cleavage

Caption: Plausible photocleavage pathway for this compound.

Experimental Design and Key Considerations

A successful photochemical experiment hinges on the precise control of several key parameters. The choices made in designing the setup directly influence reaction efficiency, reproducibility, and the product profile.

1. Light Source Selection: The first law of photochemistry dictates that only light absorbed by a molecule can induce a photochemical change.[4] Therefore, the emission spectrum of the light source must overlap with the absorption spectrum of this compound. A preliminary UV-Vis absorption spectrum of the compound in the chosen reaction solvent is essential. Nitroaromatic compounds typically absorb in the UVA range (315-400 nm).

  • Recommended Sources:

    • Medium-Pressure Mercury Lamps: These are broadband sources with strong emission lines (e.g., 365 nm) suitable for many applications. They require cooling and appropriate filters to isolate specific wavelengths if needed.[5]

    • Light Emitting Diodes (LEDs): LEDs offer narrow emission bandwidths, high energy efficiency, and minimal heat output, making them ideal for controlled and reproducible experiments.[6][7] A 365 nm or 385 nm LED is a common and effective choice for nitrobenzyl-type compounds.

2. Photoreactor Setup: The reactor must be transparent to the chosen wavelength, allow for uniform irradiation, and maintain a constant temperature.

  • Reaction Vessel: Quartz is the material of choice for reaction vessels (flasks, tubes, or cuvettes) as it is transparent to UV light below 300 nm. Borosilicate glass (Pyrex) can be used if the excitation wavelength is above ~320 nm.

  • Temperature Control: Photochemical reactions can be sensitive to temperature, and lamps (especially mercury arcs) generate significant heat. A cooling system, such as a fan or a circulating water jacket, is crucial to maintain a constant temperature, typically near room temperature.[6]

  • Uniformity: Consistent stirring with a magnetic stir bar is necessary to ensure that the entire solution is uniformly irradiated.[8] For multiple parallel reactions, a dedicated photoreactor box with mirrors can provide even light distribution to all samples.[6]

3. Solvent and Concentration:

  • Solvent: The solvent must be photochemically inert and transparent at the irradiation wavelength. HPLC-grade acetonitrile, methanol, and buffered aqueous solutions (e.g., PBS) are common choices.

  • Concentration: The initial concentration of the substrate affects light penetration. According to the Beer-Lambert law, highly concentrated solutions may absorb all incident light within the first few millimeters of the path length, leading to inefficient mixing and potential side reactions.[9] It is often best to work with solutions where the absorbance at the excitation wavelength is below 0.1 to ensure uniform irradiation of the sample volume.

4. Atmospheric Control: Molecular oxygen can quench excited states or react with radical intermediates, leading to undesired side products. Unless an oxidative pathway is being studied, it is standard practice to deoxygenate the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes prior to and during irradiation.

Detailed Experimental Protocol

This protocol provides a step-by-step method for conducting the photocleavage and analyzing the results.

Materials and Reagents
Reagent/MaterialSpecification
This compound≥95% Purity
Acetonitrile (MeCN)HPLC or Spectroscopic Grade
WaterDeionized, 18 MΩ·cm
Formic AcidLC-MS Grade
Chemical Actinometer (e.g., Potassium Ferrioxalate)Reagent Grade
Nitrogen or Argon GasHigh Purity (≥99.99%)
Equipment
EquipmentSpecification
Photoreactore.g., EvoluChem™ PhotoRedOx Box or similar[6]
LED Light Source365 nm, with power supply
Quartz Reaction Vessels/VialsAppropriate volume (e.g., 2 mL)
Magnetic Stir Plate and Stir Bars
UV-Vis Spectrophotometer
HPLC-UV-MS SystemC18 reverse-phase column
Syringes and Syringe Filters (0.22 µm)
Experimental Workflow Diagram

G prep 1. Prepare Stock Solution (e.g., 1 mM in Acetonitrile) setup 2. Set Up Photoreactor (Vial, Stir Bar, LED Source) prep->setup degas 3. Deoxygenate Solution (Bubble N₂/Ar for 15 min) setup->degas irradiate 4. Irradiate Sample (Constant Stirring & Temp.) degas->irradiate sample 5. Collect Aliquots (At t = 0, 5, 15, 30, 60 min) irradiate->sample analyze 6. Analyze by HPLC-MS (Quantify Reactant & Products) sample->analyze

Caption: Step-by-step workflow for the photocleavage experiment.

Step-by-Step Procedure
  • Solution Preparation: Prepare a 1.0 mM stock solution of this compound in acetonitrile. Perform serial dilutions to prepare working solutions as needed (e.g., 50 µM).

  • Reactor Assembly: Place a small magnetic stir bar into a quartz reaction vial. Add 1.0 mL of the working solution to the vial. Place the vial into the photoreactor.

  • Deoxygenation: Seal the vial with a septum cap. Purge the solution by bubbling with argon or nitrogen gas for 15 minutes using a long needle for the gas inlet and a short needle as an outlet.

  • Initiate Reaction (t=0): While the solution is still under a positive pressure of inert gas, remove the needles. Place the photoreactor on a magnetic stir plate and begin stirring. Take an initial (t=0) aliquot of the solution (e.g., 20 µL) for analysis.

  • Irradiation: Turn on the 365 nm LED light source. Ensure the cooling fan is active to maintain a constant temperature.

  • Time-Course Sampling: At specified time intervals (e.g., 5, 10, 20, 40, 60 minutes), briefly turn off the light source and collect aliquots (20 µL) of the reaction mixture. Immediately dilute each aliquot into a clean vial containing mobile phase for HPLC analysis to quench the reaction.

  • Sample Analysis: Analyze all collected samples by reverse-phase HPLC-UV-MS. A typical method would be a gradient elution using water and acetonitrile with 0.1% formic acid on a C18 column. Monitor the disappearance of the starting material and the appearance of product peaks using the UV detector (monitoring at wavelengths relevant to the analyte, e.g., 254 nm and 330 nm) and identify masses using the mass spectrometer.

Data Analysis and Characterization

Reaction Monitoring and Product Identification

The progress of the reaction is quantified by integrating the peak area of the starting material and products from the HPLC chromatograms at each time point. The percent conversion can be calculated as:

Conversion (%) = [1 - (Peak Area_t / Peak Area_t=0)] x 100

The mass spectrometer will provide mass-to-charge (m/z) data for the eluting peaks, allowing for the confirmation of the molecular weights of the cleavage products and aiding in their identification.

Determination of Photochemical Quantum Yield (Φ)

The quantum yield is the ultimate measure of the efficiency of a photochemical reaction. It is defined as the ratio of the number of molecules reacted to the number of photons absorbed.[10][11] Its determination requires a calibrated light source, typically achieved using chemical actinometry.[9]

Protocol for Quantum Yield (Φ) Determination:

  • Measure Photon Flux (I₀):

    • Fill the identical reaction vessel with a chemical actinometer solution (e.g., potassium ferrioxalate).

    • Irradiate the actinometer solution under the exact same conditions as the sample (light source, distance, solvent) for a short, defined period where conversion is low (<20%).

    • Analyze the actinometer solution according to established protocols (e.g., for ferrioxalate, complexing the resulting Fe²⁺ with 1,10-phenanthroline and measuring the absorbance at 510 nm).

    • Calculate the photon flux (I₀, in moles of photons per second) entering the sample.

  • Measure Photons Absorbed by the Sample:

    • Measure the absorbance (A) of the sample solution at the irradiation wavelength (λ = 365 nm).

    • The fraction of light absorbed is given by (1 - 10⁻ᴬ).

    • The rate of photon absorption is Iₐ = I₀ * (1 - 10⁻ᴬ).

  • Measure Rate of Reaction:

    • From the initial linear portion of your time-course experiment, determine the rate of disappearance of the reactant in moles per second.

  • Calculate Quantum Yield (Φ):

    • Φ = (moles of reactant consumed per second) / (moles of photons absorbed per second)

A quantum yield greater than 0.1 is considered good, while values above 1.0 suggest a chain reaction mechanism.[4][11]

Expected Data Summary
ConditionIrradiation Time (min)Conversion (%)Major Product(s) Identified (by m/z)Quantum Yield (Φ)
MeCN, N₂ atmosphere6085%m/z 155 (4-nitrothiophenol)~0.05
PBS buffer, Air6030%m/z 155, other oxidation productsNot Determined

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction - Light source wavelength does not match substrate absorbance.- Light source intensity is too low.- Solvent is absorbing the light.- Verify substrate absorbance with UV-Vis; select appropriate LED or filtered lamp.- Decrease distance to lamp or use a more powerful lamp.- Use a spectroscopic grade solvent with a high UV cutoff.
Irreproducible Results - Temperature fluctuations.- Inconsistent vial positioning.- Oxygen contamination varies.- Use a photoreactor with active cooling.- Use a photoreactor with fixed vial holders.- Ensure thorough and consistent deoxygenation for each run.
Formation of Multiple Side Products - Reaction with oxygen.- Over-irradiation leading to product degradation.- Solvent participation in the reaction.- Rigorously deoxygenate the solution.- Perform a time-course experiment to find optimal irradiation time; avoid driving reaction to 100% completion.- Select a more photochemically inert solvent.

Conclusion

This application note provides a robust framework for the successful execution and analysis of the photocleavage of this compound. By carefully controlling the experimental parameters—light source, reactor setup, solvent, and atmosphere—researchers can obtain reliable and reproducible data. The analytical protocols outlined, particularly HPLC-MS for reaction monitoring and chemical actinometry for quantum yield determination, are essential for characterizing the efficiency and outcome of the photoreaction. This detailed guide empowers scientists to explore the utility of this p-nitrophenyl thioether compound as a novel tool in applications requiring precise, light-mediated molecular release.

References

  • Scribd. (n.d.). Experimental Set Up For Photochemical Reactions.
  • Mishchanyun, A., et al. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
  • HepatoChem. (n.d.). Photochemical Reactor Setup - Photoreactor Setup and Design.
  • Journal of Chemical Education. (n.d.). Low-Cost Equipment for Photochemical Reactions.
  • ResearchGate. (n.d.). Experimental set up for photochemical reactions and product identification.
  • Shanghai 3S Technology. (2024). What is a photochemical reactor?.
  • Fiveable. (n.d.). Quantum yield determination and interpretation | Photochemistry Class Notes.
  • Wikipedia. (n.d.). Quantum yield.
  • MySkinRecipes. (n.d.). This compound.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods.
  • ChemRxiv. (n.d.). The Breaking Beads Approach for Photocleavage from Solid Support.
  • Oregon Medical Laser Center. (n.d.). Quantum Yield.
  • National Institutes of Health. (2023). Enhanced Monitoring of Photocatalytic Reactive Oxygen Species: Using Electrochemistry for Rapid Sensing of Hydroxyl Radicals Formed during the Degradation of Coumarin.
  • AZoM. (2013). Understanding Photocleavage Reactions.
  • HORIBA. (n.d.). Investigating photocleavage using time-resolved emission spectra.
  • ResearchGate. (n.d.). Direct observation of 4-nitrophenyl disulfide produced from p-nitrothiophenol in air by Raman spectroscopy.
  • MDPI. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis.
  • National Institutes of Health. (2009). Photocleavage of the polypeptide backbone by 2-nitrophenylalanine.
  • ACS Publications. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • SIELC Technologies. (2018). 4-Nitrodiphenyl thioether.
  • ResearchGate. (n.d.). Photolabile Protecting Groups for Nucleosides: Mechanistic Studies of the 2-(2-Nitrophenyl)ethyl Group.

Sources

Application Note: Quantitative Analysis of Molecule Release from 2-Nitrobenzyl Photocleavable Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-nitrobenzyl (NB) group is a cornerstone of photoremovable protecting group chemistry, enabling spatiotemporal control over the release of bioactive molecules and functional moieties.[1][2] Its application in drug delivery, materials science, and chemical biology is critically dependent on the ability to precisely quantify the kinetics and efficiency of payload release. This guide provides a comprehensive overview of the principles and methodologies for quantifying molecule release from NB linkers. We present detailed, field-proven protocols for analysis by High-Performance Liquid Chromatography (HPLC) and fluorescence spectroscopy, explain the causality behind key experimental choices, and offer insights into data interpretation and troubleshooting.

Introduction: The Need for Precision in Photorelease

Photocleavable linkers offer an unparalleled level of control, allowing researchers to initiate a biological or chemical process at a specific time and location using light as an external trigger.[3] The ortho-nitrobenzyl (oNB) linker is one of the most widely used motifs due to its well-established chemistry, synthetic accessibility, and predictable cleavage upon near-UV light irradiation.[2]

The efficacy of any system employing an oNB linker—be it a light-activated drug, a dynamic hydrogel, or a tool for studying cell signaling—hinges on a quantitative understanding of its release profile.[1][4] Key questions that researchers must answer include:

  • What is the rate of release? (Kinetics)

  • What percentage of the total payload is released? (Efficiency/Quantum Yield)

  • How do environmental factors influence release? (e.g., solvent, pH, temperature)

This application note serves as a practical guide for researchers, scientists, and drug development professionals to design, execute, and interpret experiments aimed at answering these critical questions.

The Mechanism of 2-Nitrobenzyl Photocleavage

Understanding the photochemical reaction is fundamental to designing a robust quantification assay. Upon absorption of a photon (typically in the 300-365 nm range), the 2-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of an aci-nitro intermediate.[5] This transient species then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde or 2-nitrosoketone byproduct.[5][6]

This mechanism is critical because it dictates what can be measured. We can quantify the:

  • Disappearance of the starting material (the intact conjugate).

  • Appearance of the released molecule of interest (the payload).

  • Appearance of the nitroso byproduct .

The choice of which species to monitor forms the basis of the analytical method.

G Figure 1: Photocleavage Mechanism of a 2-Nitrobenzyl Linker cluster_0 Reactant cluster_1 Intermediate cluster_2 Products Intact_Conjugate 2-Nitrobenzyl-Moiety-Payload Aci_Nitro aci-Nitro Intermediate Intact_Conjugate->Aci_Nitro hν (UV Light, ~365 nm) Released_Payload Released Payload Aci_Nitro->Released_Payload Rearrangement Byproduct 2-Nitroso-Byproduct Aci_Nitro->Byproduct

Caption: Figure 1: Photocleavage Mechanism of a 2-Nitrobenzyl Linker.

Experimental Design: Keys to a Self-Validating System

A robust quantification experiment is a self-validating one. The design must account for variables that can affect the photorelease and include controls to ensure the observed changes are due to the intended photocleavage.

The Light Source: Wavelength and Intensity
  • Wavelength (λ): The chosen wavelength should overlap with the absorption maximum (λmax) of the nitrobenzyl chromophore, typically between 300 nm and 365 nm.[2] Using derivatives with electron-donating groups, such as the 4,5-dimethoxy-2-nitrobenzyl (DMNB) group, can shift the absorption to longer, less phototoxic wavelengths (~350 nm).[2][7] A band-pass filter is highly recommended to prevent irradiation with shorter wavelengths that could damage the payload molecule.[8]

  • Intensity (Irradiance): Light intensity, measured in mW/cm², directly influences the rate of cleavage.[1] It is crucial to keep the distance between the light source and the sample constant for all time points and experiments to ensure reproducibility.[8] For absolute quantification of quantum yield, the photon flux must be determined using chemical actinometry.[8]

Sample Preparation and Environment
  • Solvent: The choice of solvent (e.g., buffer, organic solvent) can impact cleavage kinetics.[7] Ensure the solvent is UV-transparent at the irradiation wavelength and that all components (conjugate, released payload, byproduct) are soluble.

  • Concentration: The sample concentration should be low enough to avoid inner filter effects, where molecules at the surface absorb most of the light, preventing it from reaching molecules deeper in the solution.

  • Temperature: Use a cooling system if employing a high-power lamp to maintain a constant temperature, as reaction kinetics can be temperature-dependent.[8]

  • Oxygen: While not always necessary, degassing the solution can sometimes prevent side reactions, though the primary oNB cleavage mechanism is not oxygen-dependent.

Essential Controls
  • Dark Control: An identical sample shielded from light is essential. This control accounts for any light-independent degradation or hydrolysis of the linker, ensuring that the observed release is truly photo-induced.

  • Payload Standard: A pure sample of the molecule that is expected to be released. This is used to confirm its identity in the analytical run (e.g., by retention time in HPLC) and to build a calibration curve for quantification.

  • Starting Material Standard: A pure sample of the uncleaved conjugate, used for identification and quantification of its disappearance.

G Figure 2: Experimental Design Workflow A Define Objectives (Kinetics, Efficiency) B Select Light Source (λ, Intensity) A->B C Prepare Samples (Solvent, Concentration) B->C D Include Controls (Dark, Standards) C->D E Irradiation Time Course D->E F Analytical Measurement (HPLC, Fluorescence) E->F Collect Aliquots G Data Analysis F->G H Interpret Results G->H

Caption: Figure 2: Experimental Design Workflow.

Protocol 1: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying photocleavage.[6][7][9] It provides unambiguous separation and quantification of the starting material, the released payload, and often the byproduct in a single run.

Materials
  • 2-Nitrobenzyl-linked conjugate of interest

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water with 0.1% TFA or formic acid)

  • Quartz cuvette or other UV-transparent reaction vessel

  • UV lamp with appropriate filter (e.g., 365 nm)

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)

  • Analytical HPLC column (a C18 column is a common starting point)

Step-by-Step Methodology
  • Develop an HPLC Method:

    • Create a method that achieves baseline separation of the starting conjugate and the expected released payload.

    • Inject standards of both compounds to determine their retention times.

    • Set the detector wavelength to a value where both the starting material and the product absorb, or use a DAD to monitor multiple wavelengths. A common approach is to monitor at two wavelengths: one for the payload and one for the DNA/linker.[10][11]

  • Prepare a Calibration Curve:

    • Prepare a series of known concentrations of the pure payload molecule.

    • Inject each concentration into the HPLC and record the peak area.

    • Plot peak area versus concentration to generate a linear calibration curve. This is essential for converting peak areas from the experiment into molar concentrations.

  • Set up the Photolysis Reaction:

    • Prepare a solution of the 2-nitrobenzyl conjugate at a known concentration in the desired solvent within the quartz cuvette.

    • Prepare a "dark control" sample in an amber vial or a vial wrapped in aluminum foil.

    • Place the quartz cuvette at a fixed distance from the UV lamp. If the solution is of a significant volume, gentle stirring is recommended to ensure homogeneity.[8]

  • Execute the Time Course:

    • Take an initial aliquot (t=0) before turning on the lamp.

    • Turn on the UV lamp to start the irradiation.

    • At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), withdraw an aliquot of the reaction mixture. Immediately place it in a dark vial (e.g., an amber HPLC vial) to prevent further reaction.

    • Also, take a final time point from the dark control sample.

  • Analyze Samples:

    • Inject each aliquot from the time course and the dark control into the HPLC system using the developed method.

    • Record the chromatograms.

Data Analysis
  • For each time point, identify the peaks corresponding to the starting material and the released payload based on their retention times.

  • Integrate the peak area for the released payload at each time point.

  • Using the calibration curve, convert the peak area of the released payload into its concentration.

  • Plot the concentration of the released payload versus irradiation time. This plot reveals the release kinetics.

  • The release efficiency at a given time point can be calculated as: Efficiency (%) = ([Released Payload] / [Initial Conjugate]) * 100

Protocol 2: Quantification by Fluorescence Spectroscopy

This method is applicable when either the released payload is fluorescent or the cleavage event causes a significant change in the fluorescence of a tethered fluorophore.[12][13]

Materials
  • Conjugate with a fluorescent payload or a fluorophore whose signal is modulated by cleavage.

  • Quartz micro-cuvette for fluorescence measurements.

  • Spectrofluorometer.

  • UV lamp for irradiation (can sometimes be the excitation source of the fluorometer if it provides sufficient power at the cleavage wavelength).

Step-by-Step Methodology
  • Characterize Spectra:

    • Record the fluorescence emission spectrum (at a fixed excitation wavelength) of the intact conjugate and the pure, released fluorophore.

    • Identify the emission wavelength with the maximum difference in intensity between the caged and uncaged states.

  • Set up the Experiment:

    • Place a known concentration of the conjugate solution in the quartz cuvette inside the spectrofluorometer.

    • Set the instrument to record the fluorescence intensity at the predetermined emission wavelength over time.

  • Execute the Time Course:

    • Record the baseline fluorescence (t=0).

    • Irradiate the sample continuously with the UV light source. This can be done in situ if the instrument allows, or by removing the cuvette, irradiating it for a set time, and returning it for a measurement. The in situ method is preferred for capturing rapid kinetics.

    • Monitor the increase (or decrease) in fluorescence intensity over time until it plateaus, indicating the reaction is complete.

  • Analyze Data:

    • Plot the fluorescence intensity versus irradiation time.

    • The kinetics can be fitted to a first-order model to determine the rate constant (k).

    • The total change in fluorescence is proportional to the amount of released payload. To convert this to an absolute concentration, a calibration curve of the pure fluorophore is required.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The primary output of a kinetic experiment is a plot of product concentration (or disappearance of starting material) versus time.

Table 1: Example HPLC Data for Photorelease of Molecule 'X'

Irradiation Time (min)Peak Area of 'X'Concentration of 'X' (μM)% Release
000.00
2150,45010.210.2
5315,80021.421.4
10520,10035.235.2
20789,30053.553.5
30915,60061.961.9
30 (Dark Control)5,2000.350.35

Initial Conjugate Concentration: 100 μM

From this data, one can determine the half-life (t½) of the release—the time required to release 50% of the payload. The data can also be fit to a kinetic model (often first-order) to extract a rate constant. The final % release value indicates the overall efficiency of the photocleavage under the tested conditions.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No or very slow release 1. Incorrect wavelength. 2. Light source is too weak or too far. 3. Solvent is absorbing UV light.1. Check lamp specifications and conjugate λmax. 2. Measure irradiance; move source closer. 3. Use UV-grade quartz cuvette and UV-transparent solvents.
Incomplete release 1. Photostationary state reached. 2. Side reactions or product degradation.1. This may be an inherent property of the system. 2. Use HPLC-DAD/MS to check for side products. Consider adding scavengers.
Poor reproducibility 1. Fluctuations in lamp intensity. 2. Inconsistent sample positioning. 3. Temperature variations.1. Allow lamp to warm up fully. Monitor output. 2. Use a fixed sample holder. 3. Use a temperature-controlled sample holder.
Degradation in dark control 1. Linker is hydrolytically unstable.1. This is a key finding. The linker is not suitable for applications requiring long-term stability in that medium. Test different pH or solvent conditions.

Conclusion

The quantitative analysis of molecule release from 2-nitrobenzyl linkers is a critical step in the development of light-controlled systems. By employing systematic experimental design, including essential controls, and leveraging robust analytical techniques like HPLC, researchers can gain a precise understanding of release kinetics and efficiency. This knowledge is paramount for optimizing linker chemistry, predicting in vivo behavior, and ensuring the reliable performance of photocleavable technologies in their target applications.

References

  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences.
  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. ResearchGate.
  • National Center for Biotechnology Information. (n.d.). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. National Institutes of Health.
  • ResearchGate. (2015). 2-Nitrobenzyl Borate Based Photolabile Linker for Breakable Polymer Vesicles.
  • ResearchGate. (2018). Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Blanc, A., et al. (2006). o-Nitrobenzyl Photolabile Protecting Groups with Red-Shifted Absorption: Syntheses and Uncaging Cross-Sections for One- and Two-Photon Excitation. Chemistry – A European Journal.
  • ResearchGate. (2021). Synthesis and UV-irradiation of photocaged nitrobenzyl-BODIPY derivatives.
  • Griffin, D. R., et al. (2019). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
  • Singh, Y., et al. (2011). A photochemical approach for controlled drug release in targeted drug delivery. National Institutes of Health.
  • Zieris, E. J., et al. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Azaria, R. P., & DeForest, C. A. (2018). Genetically Encoded Photocleavable Linkers for Patterned Protein Release from Biomaterials. National Institutes of Health.
  • K. C., B., & Shank, N. I. (2017). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health.
  • Lu, D., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. National Institutes of Health.
  • Zwerger, M., et al. (2019). Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates. National Institutes of Health.
  • ResearchGate. (2013). HPLC chromatogram of cleavage experiment and HR-MS of cleavage product.
  • Lee, H. J., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Penn Engineering.
  • ResearchGate. (2022). Using o-nitrobenzyls as photocleavable linker to prepare...
  • Asano, R., et al. (2000). Synthesis and HPLC analysis of an enzymatically cleavable linker consisting of poly(ethylene glycol) and dipeptide for the development of immunoconjugate. PubMed.

Sources

Application Notes and Protocols for 2-[(4-Nitrophenyl)sulfanyl]acetic acid in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Triggered Drug Release

In the landscape of targeted drug delivery, the intelligent design of linker molecules is paramount to achieving therapeutic efficacy while minimizing off-target effects. 2-[(4-Nitrophenyl)sulfanyl]acetic acid emerges as a valuable and versatile scaffold in this domain. Its unique trifunctional chemical architecture—comprising a carboxylic acid handle, a thioether linkage, and a reducible nitro group—offers a powerful toolkit for the design and synthesis of sophisticated drug delivery systems.

This guide provides an in-depth exploration of the applications of this compound, detailing its role as a precursor to stimuli-responsive linkers. We will delve into two primary strategies: first, leveraging the carboxylic acid for conjugation to amine-containing drugs or carrier systems, and second, exploiting the nitro group as a masked amine, which upon reduction, provides a secondary site for conjugation or modulates the physicochemical properties of the drug delivery system. These strategies are particularly relevant for developing systems that respond to the acidic tumor microenvironment or the reductive intracellular milieu.

This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for the synthesis, conjugation, and characterization of drug delivery systems incorporating this versatile linker.

Part 1: Chemical Properties and Rationale for Use

This compound is a building block in medicinal chemistry and organic synthesis, noted for its reactive nitro group and thiol moiety.[1] Its structure presents multiple avenues for chemical modification, making it an attractive candidate for the development of advanced drug delivery platforms.

The Carboxylic Acid Group: A Handle for Conjugation

The terminal carboxylic acid is the primary site for conjugation to amine- or hydroxyl-containing therapeutic agents or carrier molecules (e.g., polymers, lipids, antibodies). This is typically achieved through the formation of a stable amide or ester bond. The most common and efficient method for this transformation is the use of carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This two-step process first activates the carboxylic acid to form a semi-stable NHS ester, which then readily reacts with a primary amine at physiological pH to form a robust amide linkage.

The Nitro Group: A Precursor to a Secondary Functional Group and a Trigger for Release

The aromatic nitro group serves a dual purpose. Firstly, it can be chemically reduced to a primary amine (aniline derivative). This transformation from an electron-withdrawing nitro group to an electron-donating amino group significantly alters the electronic properties of the phenyl ring, which can influence the stability of the adjacent thioether bond. Secondly, the newly formed amine can act as a secondary conjugation site, allowing for the attachment of targeting ligands or imaging agents. Common reagents for the selective reduction of aromatic nitro groups include stannous chloride (SnCl2) or catalytic hydrogenation.

The Thioether Linkage: Potential for pH-Mediated Cleavage

While thioether bonds are generally stable, the electronic environment of the aromatic ring can influence their lability. In the context of the 4-nitrophenyl derivative, the electron-withdrawing nature of the nitro group can make the thioether bond susceptible to nucleophilic attack. Upon reduction of the nitro group to an amine, the increased electron density on the ring may modulate this stability. While direct acid-catalyzed cleavage of simple aryl thioethers is not facile under physiological conditions, the design of more complex systems where the thioether is part of a self-immolative linker triggered by other stimuli is an area of active research. For the purpose of this guide, we will focus on the more established conjugation strategies.

Part 2: Protocols for Synthesis and Conjugation

This section provides detailed, step-by-step protocols for the key chemical transformations involving this compound.

Protocol 1: Activation of this compound with EDC/NHS

This protocol describes the activation of the carboxylic acid group to form an amine-reactive NHS ester.

Materials:

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare the Linker Solution: Dissolve this compound in a minimal amount of anhydrous DMF or DMSO before diluting with Activation Buffer to a final concentration of 10 mM.

  • Prepare EDC and NHS Solutions: Immediately before use, prepare 100 mM stock solutions of EDC-HCl and NHS in Activation Buffer.

  • Activation Reaction: To the linker solution, add EDC and NHS stock solutions to achieve a 2-fold molar excess of each over the linker.

  • Incubation: Incubate the reaction mixture at room temperature for 15-30 minutes with gentle stirring. The resulting solution contains the activated NHS ester of this compound and is ready for conjugation to an amine-containing molecule.

Diagram of EDC/NHS Activation Workflow

EDC_NHS_Activation cluster_activation Activation Step (pH 6.0) Linker This compound Intermediate O-acylisourea intermediate (unstable) Linker->Intermediate + EDC EDC EDC EDC->Intermediate NHS NHS ActivatedLinker NHS-activated Linker (semi-stable) Intermediate->ActivatedLinker + NHS

Caption: Workflow for the activation of the carboxylic acid group.

Protocol 2: Conjugation of the Activated Linker to an Amine-Containing Drug (e.g., Doxorubicin)

This protocol outlines the conjugation of the NHS-activated linker to the primary amine of Doxorubicin (DOX).

Materials:

  • Activated this compound solution (from Protocol 2.1)

  • Doxorubicin hydrochloride (DOX-HCl)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Conjugation Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4

  • Anhydrous DMF or DMSO

  • Reaction vials

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare DOX Solution: Dissolve DOX-HCl in anhydrous DMF or DMSO to a concentration of 10 mM. Add 1.2 equivalents of TEA or DIPEA to neutralize the hydrochloride salt and free the primary amine.

  • Conjugation Reaction: Add the DOX solution to the activated linker solution in a 1:1.2 molar ratio (Linker:DOX). Adjust the pH of the reaction mixture to 7.4 with the Conjugation Buffer if necessary.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring, protected from light.

  • Purification: The resulting DOX-linker conjugate can be purified using techniques such as preparative HPLC or column chromatography.

Diagram of Drug Conjugation Workflow

Drug_Conjugation cluster_conjugation Conjugation Step (pH 7.4) ActivatedLinker NHS-activated Linker Conjugate Drug-Linker Conjugate ActivatedLinker->Conjugate Drug Amine-containing Drug (e.g., Doxorubicin) Drug->Conjugate +

Caption: General workflow for conjugating the activated linker to a drug.

Protocol 3: Reduction of the Nitro Group to an Amine

This protocol describes the conversion of the nitro group of the linker (or the drug-linker conjugate) to a primary amine using stannous chloride.

Materials:

  • This compound or Drug-Linker Conjugate

  • Stannous chloride dihydrate (SnCl2·2H2O)

  • Ethanol or Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Round-bottom flask

  • Magnetic stirrer and stir bars

Procedure:

  • Dissolve the Starting Material: Dissolve the nitro-containing compound in ethanol or ethyl acetate in a round-bottom flask.

  • Add Reducing Agent: Add a 5-10 fold molar excess of SnCl2·2H2O to the solution.

  • Reaction: Stir the reaction mixture at room temperature or gently heat to 50-60°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, cool the reaction to room temperature and carefully add saturated NaHCO3 solution to neutralize the acid and precipitate the tin salts.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude amine product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Diagram of Nitro Group Reduction

Nitro_Reduction cluster_reduction Reduction of Nitro Group NitroCompound Nitro-containing Linker/Conjugate AmineCompound Amine-containing Linker/Conjugate NitroCompound->AmineCompound + SnCl2·2H2O ReducingAgent SnCl2·2H2O ReducingAgent->AmineCompound

Caption: Conversion of the nitro group to a primary amine.

Part 3: Formulation and Characterization of Drug Delivery Systems

Once the drug-linker conjugate is synthesized, it can be incorporated into a variety of drug delivery systems, such as nanoparticles.

Protocol 4: Formulation of Nanoparticles using a Drug-Linker Conjugate

This protocol provides a general method for formulating polymeric nanoparticles encapsulating the drug-linker conjugate using the nanoprecipitation method.

Materials:

  • Drug-Linker Conjugate

  • Poly(lactic-co-glycolic acid) (PLGA) or other suitable biodegradable polymer

  • Acetone or Acetonitrile (organic solvent)

  • Poly(vinyl alcohol) (PVA) or other suitable surfactant

  • Deionized water

  • Magnetic stirrer and stir bars

  • Homogenizer or sonicator

Procedure:

  • Organic Phase Preparation: Dissolve the drug-linker conjugate and PLGA in the organic solvent.

  • Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA).

  • Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under vigorous stirring.

  • Solvent Evaporation: Continue stirring for several hours to allow for the evaporation of the organic solvent.

  • Nanoparticle Collection: Collect the nanoparticles by ultracentrifugation.

  • Washing: Wash the nanoparticles several times with deionized water to remove excess surfactant and unencapsulated drug-linker conjugate.

  • Lyophilization: Lyophilize the nanoparticles for long-term storage.

Characterization of Drug-Linker Conjugates and Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the synthesized conjugates and formulated nanoparticles.

Table 1: Key Characterization Techniques

Parameter Technique(s) Purpose
Drug-Linker Conjugate
Chemical Structure¹H NMR, ¹³C NMR, Mass Spectrometry (MS)To confirm the successful conjugation and purity of the product.[2][3]
PurityHPLCTo determine the purity of the conjugate and quantify any unreacted starting materials.
Nanoparticles
Size and PolydispersityDynamic Light Scattering (DLS)To measure the average particle size and size distribution.
MorphologyScanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM)To visualize the shape and surface morphology of the nanoparticles.
Surface ChargeZeta Potential MeasurementTo determine the surface charge of the nanoparticles, which influences their stability and interaction with biological systems.
Drug Loading and Encapsulation EfficiencyUV-Vis Spectroscopy, HPLCTo quantify the amount of drug-linker conjugate loaded into the nanoparticles.

Part 4: In Vitro Drug Release Studies

To evaluate the stimuli-responsive nature of the drug delivery system, in vitro drug release studies are performed under different pH conditions.

Protocol 5: In Vitro Drug Release Assay

This protocol describes a typical dialysis-based method for assessing drug release from nanoparticles at physiological and acidic pH.

Materials:

  • Drug-loaded nanoparticles

  • Phosphate Buffered Saline (PBS) at pH 7.4 and pH 5.5

  • Dialysis membrane (with an appropriate molecular weight cut-off)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Prepare Nanoparticle Suspension: Disperse a known amount of drug-loaded nanoparticles in PBS at pH 7.4.

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag and seal it.

  • Release Study: Immerse the dialysis bag in a larger volume of PBS at pH 7.4 and pH 5.5 in separate containers. Maintain the temperature at 37°C with gentle shaking.

  • Sample Collection: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh buffer.

  • Quantification: Analyze the amount of drug released into the medium using HPLC or UV-Vis spectrophotometry.

  • Data Analysis: Plot the cumulative drug release as a function of time for each pH condition. A significantly higher release at pH 5.5 compared to pH 7.4 would indicate a pH-sensitive release profile.[4][5][6][7]

Conclusion

This compound offers a strategic platform for the development of sophisticated drug delivery systems. By leveraging its versatile chemical handles, researchers can create drug-linker conjugates that can be incorporated into various carrier systems. The ability to modulate the linker's properties through the reduction of the nitro group opens up possibilities for creating multi-functional and stimuli-responsive delivery vehicles. The protocols and guidelines presented in this document provide a solid foundation for harnessing the potential of this promising molecule in the advancement of targeted therapies.

References

  • Stepwise pH-responsive nanoparticles for enhanced cellular uptake and on-demand intracellular release of doxorubicin. (n.d.). National Institutes of Health.
  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (n.d.). National Institutes of Health.
  • Assessment of ADC Higher Order Structure Through 2D NMR Analysis. (2025). National Institutes of Health.
  • Transition-Metal-Free Acid-Mediated Synthesis of Aryl Sulfides from Thiols and Thioethers. (n.d.). ACS Publications.
  • The effect of the linker on the hydrolysis rate of drug-linked ester bonds. (n.d.). PubMed.
  • Cleavage of arylglycerol β-aryl ethers under neutral and acid conditions. (2025). ResearchGate.
  • Metal-Free C(sp3)–S Bond Cleavage of Thioethers to Selectively Access Aryl Aldehydes and Dithioacetals. (n.d.). MDPI.
  • pH-sensitive nanogels with ortho ester linkages prepared via thiol-ene click chemistry for efficient intracellular drug release. (2017). PubMed.
  • Synthesis of thioethers, arenes and arylated benzoxazoles by transformation of the C(aryl)–C bond of aryl alcohols. (n.d.). National Institutes of Health.
  • A pH-responsive crosslinker platform for antibody-drug conjugate (ADC) targeting delivery. (n.d.). Royal Society of Chemistry.
  • In vitro drug release profile of NPs in PBS with different pH value and... (n.d.). ResearchGate.
  • Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends. (2016). PubMed.
  • IgG1 Thioether Bond Formation in Vivo. (n.d.). National Institutes of Health.
  • Comparative Evaluation of In Vitro Drug Release Methods Employed for Nanoparticle Drug Release Studies. (2021). Dissolution Technologies.
  • Layer-by-layer pH-sensitive nanoparticles for drug delivery and controlled release with improved therapeutic efficacy in vivo. (n.d.). National Institutes of Health.
  • Reactions of Ethers: Acidic Cleavage. (n.d.). Fiveable.
  • Advances in Mass Spectrometry for the Characterisation and Bioanalysis of Antibody-Drug Conjugates. (2025). Biopharma Asia.
  • Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). (n.d.). National Institutes of Health.
  • Thiol Alkylation below Neutral pH. (2025). ResearchGate.
  • Characterization of antibody-drug conjugates by mass spectrometry: Advances and future trends. (2025). ResearchGate.
  • Anticancer nanoparticulate polymer-drug conjugate. (n.d.). National Institutes of Health.
  • Delivery of Antibody Drug Conjugates via Lipid Nanoparticles. (2024).
  • Acetals as pH-Sensitive Linkages for Drug Delivery. (2025). ResearchGate.
  • Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025). LCGC International.
  • Antibody-Nanoparticle Conjugates in Therapy: Combining the Best of Two Worlds. (n.d.). National Institutes of Health.
  • Synthesis of adc linker payload. (n.d.). Slideshare.
  • Abzena's Expertise in Custom Designed Linker- Payload Synthesis and Bioconjugation towards Antibody-Drug Conjugates. (n.d.).
  • Thioether-Bonded Fluorescent Probes for Deciphering Thiol-Mediated Exchange Reactions on the Cell Surface. (2017). PubMed.
  • Lysosomal protein thermal stability does not correlate with cellular half-life: Global observations and a case study of tripeptidyl-peptidase 1. (n.d.). National Institutes of Health.
  • Linker Design for Antibody–Drug Conjugates. (n.d.). ResearchGate.
  • Linkers for ADCs. (n.d.). NJ Bio, Inc.
  • Radical Approach to Enzymatic β-Thioether Bond Formation. (2019). PubMed.

Sources

Application Note: Fabrication of Photocleavable Microarrays Using 2-[(4-Nitrophenyl)sulfanyl]acetic Acid as a Spatially Addressable Linker

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Microarray technology is a cornerstone of high-throughput biological analysis. The ability to immobilize and subsequently release captured analytes in a controlled manner unlocks advanced applications in proteomics, genomics, and cell-based assays. This guide provides a comprehensive framework for fabricating microarrays using a novel photocleavable linker, 2-[(4-Nitrophenyl)sulfanyl]acetic acid. This linker leverages a nitroaromatic group for light-induced cleavage and a carboxylic acid moiety for robust covalent attachment to standard amine-functionalized surfaces. We present the underlying chemical principles, detailed step-by-step protocols for surface preparation, linker immobilization, probe attachment, and a workflow for validation and application.

Introduction: The Rationale for Photocleavable Linkers

The static nature of traditional microarrays, where probes are permanently affixed, limits their experimental scope. Photocleavable (PC) linkers introduce a dynamic dimension, allowing for the non-invasive, spatially- and temporally-controlled release of immobilized probes or their captured targets.[1] This "catch and release" capability is highly desirable for applications such as the recovery of rare cells for culture, the analysis of captured proteins by mass spectrometry, or performing sequential enzymatic reactions on a single chip.[2]

The this compound linker is built upon the well-established photochemistry of nitroaromatic compounds.[3] Similar to classic o-nitrobenzyl linkers, the nitrophenyl group absorbs near-UV light, initiating a cleavage reaction that breaks the linker chain.[4][5] Its structure offers two key functionalities:

  • A Terminal Carboxylic Acid (-COOH): Provides a reactive handle for stable, covalent amide bond formation with amine-functionalized microarray substrates.

  • A Photocleavable 4-Nitrophenyl Group: Serves as the light-sensitive trigger for probe release. This group can be chemically modified (reduced) to provide an attachment point for probes.

This application note details the synthesis of a custom microarray surface chemistry based on this linker, transforming a standard glass substrate into a sophisticated, light-addressable platform.

Principle of the Method: A Multi-Stage Workflow

The fabrication process is a sequential, multi-step procedure that builds the functional microarray from the ground up. Each step is critical for the final performance of the array. The entire workflow is predicated on robust and verifiable surface chemistry modifications.[6][7]

G cluster_prep Surface Preparation cluster_link Linker Chemistry cluster_probe Array Fabrication & Use A 1. Glass Substrate (Bare Slide) B 2. Cleaning & Hydroxylation (RCA or Piranha) A->B C 3. Aminosilanization (APTES Coating) B->C D 4. Linker Immobilization (EDC/NHS Coupling) C->D E 5. Nitro Group Reduction (Chemical Conversion to Amine) F 6. Probe Immobilization (Spotting Amine-Reactive Probes) E->F G 7. Hybridization (Binding of Target Molecule) F->G H 8. Photocleavage (UV Light Exposure) G->H I 9. Analysis (Released Analyte) H->I

Figure 2: Chemical pathway for linker attachment and activation on the surface.

Materials:

  • Aminosilanized slides

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Sodium Dithionite (Na₂S₂O₄)

  • Phosphate Buffered Saline (PBS)

Protocol:

  • Linker Activation: In a moisture-free environment, prepare the linker solution. For recommended concentrations, see Table 1.

  • Immobilization Reaction: Immerse the aminosilanized slides in the activated linker solution. Let the reaction proceed for 4-6 hours at room temperature in a sealed container to prevent evaporation.

  • Washing: After incubation, wash the slides thoroughly with DMF, followed by ethanol, and finally DI water to remove any non-covalently bound linker. Dry under nitrogen.

  • Nitro Group Reduction: Prepare a fresh solution of 1 M sodium dithionite in DI water. Immerse the slides in this solution for 1 hour at room temperature. This step reduces the -NO₂ group to a reactive -NH₂ group.

  • Final Wash: Wash the slides extensively with DI water and dry carefully under a nitrogen stream. The slides now have a surface of terminal amine groups, ready for probe spotting.

Table 1: Recommended Reaction Conditions for Linker Immobilization

Parameter Recommended Value Rationale
Linker Concentration 10-20 mM Ensures sufficient linker density on the surface.
EDC Concentration 50 mM Activates carboxyl groups for reaction with surface amines.
NHS Concentration 25 mM Stabilizes the activated intermediate, improving reaction efficiency.
Solvent Anhydrous DMF A polar aprotic solvent that dissolves reactants and does not interfere with the reaction.
Reaction Time 4-6 hours Allows for near-complete surface coverage.

| Temperature | Room Temperature | Sufficient for the reaction; avoids potential side reactions at higher temperatures. |

Part 3.3: Probe Immobilization

Causality: The goal is to covalently attach pre-synthesized probes to the activated linker surface in discrete spots. This protocol assumes the use of probes (e.g., oligonucleotides, peptides) modified with an amine-reactive group, such as an NHS-ester. The amine on the surface reacts with the NHS-ester on the probe to form a stable amide bond.

Materials:

  • Linker-activated slides

  • Amine-reactive probes (e.g., NHS-ester modified oligonucleotides)

  • Microarray spotting buffer (e.g., 150 mM sodium phosphate, pH 8.5)

  • Microarray spotter (contact or non-contact)

  • Blocking solution (e.g., 1% BSA or succinic anhydride in borate buffer) [6][8] Protocol:

  • Probe Preparation: Resuspend amine-reactive probes in the spotting buffer to the desired final concentration (typically 10-50 µM for oligonucleotides).

  • Spotting: Transfer the probe solutions to a microplate and use a microarray spotter to print the probes onto the activated slide surface. Perform this in a humidity-controlled environment (~50-60% RH) to prevent spot evaporation.

  • Incubation: Place the spotted slides in a humid chamber and incubate overnight at room temperature to allow the coupling reaction to go to completion.

  • Blocking: Wash the slides to remove unbound probes. Then, immerse the slides in a blocking solution for 30 minutes to deactivate any remaining reactive amine groups on the surface. This crucial step minimizes non-specific binding during hybridization and reduces background noise. [6]5. Final Processing: Wash the slides with DI water and dry via centrifugation or under a nitrogen stream. The microarray is now ready for use.

Part 3.4: Application: Hybridization and Photocleavage

Causality: This section demonstrates the use of the microarray. A fluorescently labeled target complementary to the probe is hybridized to the array. After washing, the array is imaged. Then, a specific region is exposed to UV light, which cleaves the linker and releases the probe-target duplex. A second imaging step confirms the successful release by showing a loss of signal in the irradiated area.

Sources

Application Notes and Protocols for the Use of Photolabile Protecting Groups in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Light for Spatiotemporal Control in Chemical Synthesis

Photolabile protecting groups (PPGs), also known as photocleavable or caging groups, are moieties that can be removed from a molecule upon irradiation with light. This unique property offers an unparalleled level of control over chemical reactions, enabling chemists to dictate the precise time and location of deprotection. Unlike conventional protecting groups that require chemical reagents for removal, PPGs utilize light as a traceless reagent, minimizing the risk of side reactions and simplifying purification procedures. This guide provides a comprehensive overview of the principles, applications, and detailed protocols for using photolabile protecting groups in chemical synthesis.

The ideal photolabile protecting group should exhibit several key characteristics:

  • Stability: It must be stable to a wide range of chemical conditions to be compatible with multi-step syntheses.

  • Efficient Cleavage: It should be removed with a high quantum yield (Φ), meaning that a large fraction of the absorbed photons leads to deprotection.

  • Wavelength Specificity: The deprotection should be triggered by a specific wavelength of light, ideally in a region that does not cause damage to the substrate or other components of the reaction mixture (typically >300 nm).

  • Clean Byproducts: The photolysis byproducts should be non-toxic and not interfere with the desired reaction or subsequent purification steps.

Major Classes of Photolabile Protecting Groups

Several classes of photolabile protecting groups have been developed, each with its own distinct photochemical properties and applications. The most common classes are based on o-nitrobenzyl, coumarin, and BODIPY scaffolds.

ortho-Nitrobenzyl Protecting Groups

The o-nitrobenzyl (oNB) group is one of the most widely used and well-studied classes of PPGs. Upon UV irradiation (typically 300-365 nm), an intramolecular hydrogen abstraction by the excited nitro group initiates a rearrangement that leads to the release of the protected functional group and the formation of an o-nitrosobenzaldehyde byproduct.

Key features of o-nitrobenzyl PPGs:

  • Versatility: They can protect a wide range of functional groups, including alcohols, amines, carboxylic acids, and phosphates.

  • Tunability: Modifications to the aromatic ring, such as the addition of methoxy groups (e.g., 4,5-dimethoxy-2-nitrobenzyl, DMNB), can red-shift the absorption maximum and improve the quantum yield.[1]

Coumarin-Based Protecting Groups

Coumarin-based PPGs have gained popularity due to their absorption at longer wavelengths (typically 350-450 nm) compared to o-nitrobenzyl groups, which can reduce the potential for photodamage to sensitive substrates.[2][3] The deprotection mechanism involves a photoinduced heterolytic cleavage of the bond to the protected group.

Key features of coumarin-based PPGs:

  • Visible Light Absorption: Many coumarin derivatives can be cleaved with visible light, making them suitable for biological applications.[2][3]

  • Fluorescence: The coumarin core is often fluorescent, which can be utilized for tracking and imaging purposes.[3]

BODIPY-Based Protecting Groups

Boron-dipyrromethene (BODIPY) dyes are another class of PPGs that absorb in the visible region of the spectrum. Their photophysical properties can be finely tuned through chemical modifications of the BODIPY core.

Key features of BODIPY-based PPGs:

  • High Extinction Coefficients: They absorb light very efficiently.

  • Tunable Absorption: Their absorption and emission properties can be systematically altered to suit specific applications.

Quantitative Comparison of Common Photolabile Protecting Groups

The choice of a photolabile protecting group is a critical step in the design of a photochemical experiment. The following table provides a comparison of the key photophysical properties of some commonly used PPGs.

Photolabile Protecting Group (PPG)Typical Absorption Maximum (λmax, nm)Typical Photolysis Wavelength (nm)Quantum Yield (Φu)Protected Functional GroupsKey Features & Drawbacks
o-Nitrobenzyl (oNB)260-350300-3650.01-0.3Alcohols, Amines, Carboxylic Acids, PhosphatesWell-established chemistry; UV activation can be phototoxic; byproducts can be reactive.
4,5-Dimethoxy-2-nitrobenzyl (DMNB/NV)~350350-3650.006-0.16Alcohols, Amines, Carboxylic Acids, PhosphatesRed-shifted absorption compared to oNB; improved quantum yield in some cases.[1]
p-Hydroxyphenacyl (pHP)300-350300-3500.1-0.4Carboxylic Acids, Phosphates, SulfonatesHigh quantum yields; rapid release kinetics; clean photoproducts; requires UV activation.
Coumarin-based (e.g., DEACM)350-450365-4500.01-0.2+Alcohols, Amines, Carboxylic Acids, PhosphatesVisible light absorption; often fluorescent; good two-photon sensitivity.[2][3]
7-Nitroindoline (NI)300-380350-4050.02-0.2Carboxylic AcidsFaster release kinetics than some oNB derivatives; improved two-photon sensitivity.
BODIPY-based450-650470-660VariesAlcohols, Amines, Carboxylic AcidsVisible to near-IR absorption; high extinction coefficients; tunable properties.

Experimental Workflow for Using Photolabile Protecting Groups

The successful application of PPGs in synthesis follows a logical workflow, from the initial protection of the functional group to the final light-induced deprotection.

G cluster_protection Protection Stage cluster_synthesis Intermediate Synthesis cluster_deprotection Deprotection Stage p1 Select Appropriate PPG p2 Protection Reaction p1->p2 Based on substrate stability and desired λ p3 Purification and Characterization p2->p3 Standard organic techniques s1 Perform Subsequent Synthetic Steps p3->s1 d1 Setup Photochemical Reactor s1->d1 d2 Irradiation d1->d2 Choose appropriate light source and wavelength d3 Reaction Monitoring d2->d3 TLC, HPLC, or NMR d3->d2 Continue if incomplete d4 Work-up and Purification d3->d4 Proceed upon completion

Caption: General workflow for synthesis using photolabile protecting groups.

Detailed Experimental Protocols

Protocol 1: Protection of an Alcohol with an o-Nitrobenzyl Group

This protocol describes the protection of a primary alcohol using o-nitrobenzyl bromide.

Materials:

  • Primary alcohol

  • o-Nitrobenzyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of o-nitrobenzyl bromide (1.1 equivalents) in anhydrous DMF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Dilute the mixture with diethyl ether and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired o-nitrobenzyl protected alcohol.

Protocol 2: Photolytic Deprotection of an o-Nitrobenzyl Protected Alcohol

This protocol details the removal of the o-nitrobenzyl group using a medium-pressure mercury lamp.

Materials:

  • o-Nitrobenzyl protected alcohol

  • Solvent (e.g., methanol, acetonitrile, or a mixture with water)

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter (to block wavelengths below 300 nm)

  • Quartz or Pyrex reaction vessel

  • Cooling system for the lamp and reaction vessel

Procedure:

  • Dissolve the o-nitrobenzyl protected alcohol in an appropriate solvent in the reaction vessel. The concentration should be optimized but is typically in the range of 0.01-0.1 M.

  • Degas the solution by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

  • Assemble the photochemical reactor, ensuring the cooling system is operational.

  • Irradiate the solution with the medium-pressure mercury lamp.

  • Monitor the progress of the deprotection by TLC or HPLC. A co-spot of the starting material should be used as a reference.

  • Continue irradiation until the starting material is no longer visible by TLC or HPLC analysis.

  • Once the reaction is complete, turn off the lamp and allow the apparatus to cool.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate the deprotected alcohol and separate it from the o-nitrosobenzaldehyde byproduct.

Protocol 3: Protection of an Amine with a Coumarin-Based Chloroformate

This protocol describes the protection of a primary amine as a carbamate using a coumarin-based chloroformate.

Materials:

  • Primary amine

  • Coumarin-based chloroformate (e.g., 7-(diethylamino)coumarin-4-yl)methyl chloroformate)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine or triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the primary amine (1.0 equivalent) and pyridine or TEA (1.5 equivalents) in anhydrous DCM at 0 °C under an inert atmosphere.

  • To this solution, add a solution of the coumarin-based chloroformate (1.1 equivalents) in anhydrous DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the coumarin-protected amine.

Protocol 4: Photolytic Deprotection of a Coumarin-Protected Amine

This protocol outlines the cleavage of a coumarin-based carbamate using a high-power LED.

Materials:

  • Coumarin-protected amine

  • Solvent (e.g., methanol, acetonitrile/water mixture)

  • High-power LED with a specific wavelength (e.g., 405 nm or 450 nm)

  • Quartz cuvette or reaction vessel

  • Stirring mechanism

Procedure:

  • Prepare a solution of the coumarin-protected amine in the chosen solvent.

  • Place the solution in a quartz cuvette or reaction vessel and position it in front of the LED light source.

  • Irradiate the solution while stirring.

  • Monitor the reaction by HPLC to follow the disappearance of the starting material and the appearance of the free amine.

  • Continue irradiation until the deprotection is complete.

  • Remove the solvent and purify the product as necessary.

Monitoring the Reaction

Effective monitoring is crucial for determining the endpoint of both protection and deprotection reactions.

  • Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring reaction progress.[4][5] A three-lane spotting strategy (starting material, co-spot, and reaction mixture) is recommended to clearly visualize the consumption of the starting material and the formation of the product.[4] The choice of eluent is critical for good separation. For many organic compounds, a mixture of hexanes and ethyl acetate is a good starting point.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress.[7] By developing a suitable method (e.g., reverse-phase with a water/acetonitrile gradient), one can accurately measure the percentage of starting material remaining and the amount of product formed over time.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Deprotection - Insufficient irradiation time or light intensity. - "Inner filter effect" where the photoproduct absorbs at the same wavelength as the starting material. - Low quantum yield of the PPG. - Precipitation of the starting material or product.- Increase irradiation time or use a more powerful light source. - Dilute the reaction mixture. - Choose a PPG with a higher quantum yield. - Use a more solubilizing solvent system.
Side Reactions - Photodegradation of the substrate or product. - Reaction of the photobyproduct with the desired product (e.g., reaction of the o-nitrosobenzaldehyde with a free amine).- Use a filter to remove shorter, more energetic wavelengths. - Add a scavenger for the reactive byproduct (e.g., dithiothreitol for nitroso compounds).[8] - Choose a PPG with cleaner photochemistry (e.g., p-hydroxyphenacyl).
Low Yield - Incomplete reaction. - Degradation of the product. - Loss of product during work-up and purification.- Ensure the reaction goes to completion by careful monitoring. - Minimize exposure of the product to light and harsh conditions. - Optimize the purification procedure.
Premature Deprotection - Exposure to ambient light during handling or storage.- Work in a dark room or use amber vials. - Cover reaction flasks and chromatography columns with aluminum foil.[9]

Safety Precautions in Photochemical Synthesis

  • UV Radiation: UV light is harmful to the eyes and skin. Always use appropriate shielding for the photochemical reactor and wear UV-blocking safety glasses.[10]

  • High-Voltage Equipment: Photochemical lamps often operate at high voltages. Ensure that all electrical connections are secure and properly grounded.

  • Solvent Flammability: Many organic solvents are flammable. Keep the photochemical apparatus in a well-ventilated fume hood and away from ignition sources.

  • Chemical Hazards: Handle all chemicals with appropriate personal protective equipment (gloves, lab coat, safety glasses).[11]

Conclusion

Photolabile protecting groups are powerful tools that offer synthetic chemists the ability to control reactions with high spatiotemporal precision. By understanding the principles of their design and the practical aspects of their application, researchers can leverage the power of light to achieve complex synthetic goals. The protocols and guidelines presented in this document provide a solid foundation for the successful implementation of photolabile protecting groups in a variety of synthetic endeavors.

References

  • Wikipedia. Photolabile protecting group. [Link]
  • Hasan, A., et al. (1997). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. Tetrahedron, 53(12), 4247-4264.
  • Photochemical Reactors Ltd. Safety and Protection. [Link]
  • Bio-Synthesis Inc. (2023). The photolabile 2-(2-nitrophenyl) propoxy-carbonyl (NPPOC) group allows for orthogonal protection of oligonucleotides. [Link]
  • Scribd. Experimental Set Up For Photochemical Reactions. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Singh, V., & Kumar, S. (2020). Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties. Molecules, 25(22), 5434.
  • Canepari, M., et al. (2005). Synthesis of a caged glutamate for efficient one- and two-photon photorelease on living cells.
  • Hansen, P. R., et al. (2013). Facile Synthesis of o-Nitrobenzylcarbamate and 1-(2-Nitrophenylethyl) Carbamate Protected α,ω-Diamines.
  • Šebej, P., et al. (2012). Bichromophoric fluorescent photolabile protecting group for alcohols and carboxylic acids. Photochemical & Photobiological Sciences, 11(9), 1465-1475.
  • Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Loudon, G. M. (2014). Expeditious, mechanochemical synthesis of BODIPY dyes. Beilstein Journal of Organic Chemistry, 10, 884-890.
  • Law, S., et al. (2020). Short communication: Two steps Synthesis of a BODIPY carboxylic-Curcumin. Journal of Materials and Environmental Science, 11(8), 1361-1367.
  • Mattay, J., & Griesbeck, A. G. (Eds.). (1991). Photochemical Key Steps in Organic Synthesis: An Experimental Course Book. Wiley-VCH.
  • Furuta, T., et al. (2007). Synthesis and Photocleavage of 7-[{Bis(carboxymethyl)amino}coumarin-4-yl]methyl-Caged Neurotransmitters. Organic Letters, 9(22), 4439-4442.
  • Wikipedia. Photolabile protecting group. [Link]
  • Shchepinov, M. S., et al. (2017). Selective immunocapture and light-controlled traceless release of transiently caged proteins.
  • Papageorgiou, G., et al. (2019). Improved Synthesis of Caged Glutamate and Caging Each Functional Group. ACS Omega, 4(7), 12265-12274.
  • Haas, Y., & Zilberg, S. (2001). Photochemistry by conical intersections: a practical guide for experimentalists. Journal of Photochemistry and Photobiology A: Chemistry, 144(1), 1-10.
  • Moravek. Chemical Synthesis Safety Tips To Practice in the Lab. [Link]
  • Albini, A., & Fagnoni, M. (Eds.). (2010). Photochemical Synthesis. John Wiley & Sons.
  • K. C. Dissanayake, et al. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 95(5), 1133-1147.
  • ResearchGate. Protecting Groups in Solid-Phase Organic Synthesis. [Link]
  • Kramer, R. H., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.
  • Wang, Y., et al. (2007). A Novel Photolabile Protecting Group for Carbonyl Compounds. Organic Letters, 9(7), 1243-1246.
  • van der Vorm, S. (2018).
  • Griesbeck, A. G., et al. (2023). A Collection of Experimental Standard Procedures in Synthetic Photochemistry. Pure and Applied Chemistry.
  • Washington State University. Monitoring Reactions by TLC. [Link]
  • Kramer, R. H., et al. (2024). Elucidating and Optimizing the Photochemical Mechanism of Coumarin-Caged Tertiary Amines. Journal of the American Chemical Society.
  • Yang, H., et al. (2020). Synthesis and Application of a Thiol Photolabile Protecting Group. ChemistrySelect, 5(42), 13174-13178.
  • Chembites. (2020). Release the molecule! Photolabile protecting groups. [Link]
  • Givens, R. S., et al. (2011). Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Photochemical & Photobiological Sciences, 10(4), 449-464.
  • Hagen, V., & Bendig, J. (2003). Photoremovable Protecting Groups Used for the Caging of Biomolecules. In Photochemistry of Nucleic Acids (pp. 39-65). Wiley-VCH.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191.
  • Lokey Lab Protocols. (2017). Protecting Groups. [Link]
  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. [Link]
  • ResearchGate. Proposed reaction mechanism towards photocleavage of the DMNB moiety.... [Link]
  • Synonyms.com. TLC Monitoring: Significance and symbolism. [Link]
  • ResearchGate.
  • ResearchGate.

Sources

Troubleshooting & Optimization

Technical Support Center: Photocleavable Linkers in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing photocleavable (PC) linkers in Solid-Phase Peptide Synthesis (SPPS). This guide is designed to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate the complexities of photocleavage and optimize your peptide synthesis workflows.

Introduction to Photocleavable Linkers in SPPS

Photolabile linkers offer a powerful strategy for cleaving synthesized peptides from solid support under mild and neutral conditions, using light as the trigger.[1][2][3] This orthogonality is particularly advantageous for synthesizing peptides with sensitive amino acid residues, post-translational modifications, or complex architectures that are susceptible to degradation under harsh acidic conditions typically used with traditional linkers like Wang or Rink Amide.[1][4] The most common PC linkers are based on o-nitrobenzyl, phenacyl, and coumarin chemistries.[1] While offering significant advantages, their successful implementation requires a nuanced understanding of the photochemical process and potential pitfalls.

Troubleshooting Guide

This section addresses specific problems you may encounter during the photocleavage step of your SPPS protocol.

Problem 1: Incomplete or Low-Yield Cleavage

Q: I performed the photocleavage, but my peptide yield is very low. How can I troubleshoot this?

A: Incomplete cleavage is a frequent issue that directly impacts your final yield.[5] Several factors can contribute to this problem. Here’s a systematic approach to diagnose and resolve the issue.

Possible Causes & Solutions:

  • Inadequate Light Penetration: The solid support beads can scatter and absorb UV light, preventing efficient cleavage, especially in the core of the beads.[6][7]

    • Solution:

      • Agitation: Ensure the resin slurry is adequately agitated (e.g., using a magnetic stirrer or rocker) during irradiation to expose all beads to the light source.[6]

      • Resin Swelling: Perform the photocleavage in a solvent that sufficiently swells the resin (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

      • "Breaking Beads" Approach: For particularly difficult cleavages, consider gently crushing the beads during irradiation to increase the surface area exposed to light.[6]

  • Incorrect Wavelength or Insufficient Light Intensity: Each photolabile linker has an optimal absorption maximum. Using a light source with a mismatched wavelength or low power will result in inefficient cleavage.

    • Solution:

      • Verify Wavelength: Check the manufacturer's specifications for the optimal cleavage wavelength of your specific linker.

      • Lamp Intensity & Age: Ensure your UV lamp is functioning correctly and has not exceeded its operational lifespan, which can lead to reduced intensity. Consider using a high-power LED lamp for more consistent output.[6]

  • Suboptimal Irradiation Time: Cleavage kinetics can vary depending on the peptide sequence, linker, and setup.

    • Solution:

      • Time-Course Experiment: Perform a small-scale time-course experiment (e.g., 1, 2, 4, and 6 hours) to determine the optimal irradiation time for your specific peptide.[5]

      • Real-Time Monitoring: If possible, take small aliquots of the supernatant at different time points and analyze by HPLC to monitor the progress of the cleavage.[8]

  • Presence of UV-Absorbing Species: Scavengers or byproducts in the cleavage solution can absorb UV light, reducing the energy reaching the photolabile linker.

    • Solution:

      • Choose Appropriate Solvents: Use solvents that are transparent in the desired UV range.

      • Scavenger Selection: Be mindful that some scavengers may have UV absorbance.

Workflow for Diagnosing Incomplete Cleavage:

G start Low Peptide Yield After Photocleavage kaiser_test Perform Kaiser Test on Post-Cleavage Resin start->kaiser_test positive_kaiser Positive (Blue Beads) Peptide remains on resin kaiser_test->positive_kaiser Test Result negative_kaiser Negative (Yellow/Brown Beads) Cleavage was likely successful kaiser_test->negative_kaiser Test Result check_setup Review Irradiation Setup: - Wavelength - Lamp Intensity - Agitation - Solvent positive_kaiser->check_setup optimize_time Optimize Irradiation Time (Time-course experiment) check_setup->optimize_time re_cleave Re-cleave Resin with Optimized Conditions optimize_time->re_cleave check_precipitation Investigate Peptide Precipitation and Work-up Steps negative_kaiser->check_precipitation

Caption: Troubleshooting workflow for incomplete peptide cleavage.

Problem 2: Peptide Impurities and Side Reactions

Q: My cleaved peptide is impure. I see unexpected peaks in my HPLC and Mass Spectrometry data. What could be the cause?

A: The byproducts of the photocleavage reaction can be reactive and modify your target peptide, leading to impurities.[9]

Possible Causes & Solutions:

  • Reaction with o-Nitrosobenzaldehyde/Ketone Byproduct: The most common issue with o-nitrobenzyl-based linkers is the formation of a reactive o-nitrosobenzaldehyde or ketone byproduct.[7] This electrophilic species can react with nucleophilic amino acid side chains.

    • Tryptophan Modification: The indole ring of Tryptophan is particularly susceptible to alkylation by the cleavage byproduct and other carbocations generated during synthesis.[10][11][12]

    • Cysteine and Methionine: The thiol and thioether side chains of Cysteine and Methionine can also be targets for modification.[13][14]

    • Solution: Use of Scavengers:

      • Thiol-based Scavengers: Add scavengers like 1,2-ethanedithiol (EDT) or 1,4-benzenedimethanethiol (1,4-BDMT) to the cleavage solution to trap reactive byproducts.[13][15][16]

      • Amine Scavengers: In some cases, mild bases or amine-containing scavengers can help quench reactive aldehydes.

  • Photodegradation of the Peptide: Prolonged exposure to high-energy UV light can potentially damage certain amino acid residues.

    • Solution:

      • Optimize Irradiation Time: Avoid excessively long irradiation times. Determine the minimum time required for complete cleavage through a time-course study.

      • Use Longer Wavelength Linkers: If your peptide is particularly sensitive, consider using a linker that cleaves at a longer, less energetic wavelength (e.g., coumarin-based linkers cleaving at >400 nm).[17]

  • Oxidation: The presence of oxygen during photocleavage can lead to oxidation of sensitive residues like Methionine and Cysteine.

    • Solution:

      • Degas Solvents: Degas the cleavage solvent by bubbling with nitrogen or argon before use.

      • Inert Atmosphere: Perform the photocleavage under an inert atmosphere (e.g., nitrogen or argon blanket).

      • Reducing Agents: The inclusion of thiol scavengers like EDT also helps to maintain a reducing environment.[13]

Common Side Reactions and Their Prevention:

Side Reaction Affected Residue(s) Cause Prevention Strategy
Indole Alkylation Tryptophan (Trp)Reaction with o-nitrosobenzaldehyde or other carbocations.[10][11]Use of scavengers (e.g., triisopropylsilane (TIS), EDT).[14][15] Use of Boc-protected Trp (Fmoc-Trp(Boc)-OH) during synthesis.[12]
Oxidation Methionine (Met), Cysteine (Cys)Presence of oxygen during irradiation.Degas solvents; perform cleavage under inert atmosphere; add reducing scavengers (e.g., EDT).[13]
Intramolecular Cyclization N-terminal residuesReaction of the N-terminal amine with the cleavage byproduct.[9]Optimize scavenger conditions and pH of the cleavage solution.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right photocleavable linker for my peptide?

A1: The choice depends on several factors:

  • Peptide Sensitivity: For highly sensitive peptides, a linker that cleaves at a longer wavelength (e.g., coumarin-based, >400 nm) is preferable to minimize potential photodamage.[17]

  • Orthogonality: Ensure the linker is stable to all other reaction conditions used in your synthesis, particularly the Fmoc deprotection step (piperidine in DMF).[8]

  • Desired C-terminus: Different linkers will yield a C-terminal carboxylic acid or amide. Ensure the linker is appropriate for your desired product.

  • Cleavage Efficiency: Linkers based on the o-nitroveratryl (NV) scaffold often exhibit higher cleavage efficiency compared to standard o-nitrobenzyl linkers.[3][18]

Q2: What is a typical setup for a photocleavage reaction?

A2: A common setup involves:

  • A quartz reaction vessel to allow UV light transmission.

  • A UV lamp (e.g., high-power LED) emitting at the appropriate wavelength.[6]

  • A stirring mechanism (e.g., magnetic stir plate) to keep the resin suspended.[6]

  • The entire setup should be enclosed in a light-proof box or fume hood to protect the user from UV exposure.

Q3: Can I monitor the photocleavage reaction in real-time?

A3: Yes, you can take small aliquots of the cleavage solution at various time points, filter off the resin, and analyze the supernatant by RP-HPLC to quantify the amount of released peptide.[8] This is the most accurate way to determine the optimal cleavage time.

Q4: Are photolabile linkers stable to standard Fmoc-SPPS conditions?

A4: Generally, yes. Most commercially available photolabile linkers are designed to be stable to the basic conditions of Fmoc deprotection (e.g., 20% piperidine in DMF) and the acidic conditions of side-chain deprotection if performed separately.[4][8] However, it is always recommended to check the manufacturer's specifications for stability data.

Experimental Protocols

Protocol 1: General Procedure for Photocleavage of a Peptide from Solid Support

This protocol provides a general workflow for the photocleavage of a peptide synthesized on a resin functionalized with an o-nitrobenzyl-type linker.

Materials:

  • Peptide-bound resin (dried)

  • Photocleavage Solvent (e.g., HPLC-grade DCM, DMF, or a mixture)

  • Scavengers (e.g., 1,2-ethanedithiol (EDT), 5% v/v)

  • Quartz reaction vessel with a stir bar

  • UV lamp (e.g., 365 nm high-power LED)

  • Stir plate

  • Filtration apparatus

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 50-100 mg) in the quartz reaction vessel with a magnetic stir bar.

  • Solvent and Scavenger Addition: Add the photocleavage solvent to swell the resin (e.g., 2-5 mL). Add the appropriate scavenger (e.g., 5% EDT).

  • Irradiation: Place the vessel on the stir plate and position the UV lamp at a close, fixed distance. Begin stirring to ensure the resin remains suspended. Irradiate for the predetermined optimal time (typically 1-4 hours).

  • Peptide Collection: After irradiation, transfer the resin and solvent to a filtration apparatus. Collect the filtrate which contains the cleaved peptide.

  • Resin Washing: Wash the resin several times with fresh cleavage solvent to recover any remaining peptide. Combine all filtrates.

  • Peptide Precipitation: Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.

  • Isolation: Pellet the peptide by centrifugation. Carefully decant the ether.

  • Washing: Wash the peptide pellet 2-3 times with cold diethyl ether to remove residual scavengers and organic byproducts.

  • Drying: Dry the peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.

  • Analysis: Dissolve the crude peptide in a suitable solvent for analysis by RP-HPLC and mass spectrometry.

Protocol 2: Monitoring Cleavage Efficiency using the Kaiser Test

The Kaiser test can be used qualitatively to check for the presence of primary amines on the resin, indicating that the peptide has not been fully cleaved.[5]

Procedure:

  • After the photocleavage procedure, wash the resin thoroughly with DCM and methanol, then dry a small sample of the beads.

  • Place a few beads in a small glass test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions (ninhydrin in ethanol, phenol in ethanol, and potassium cyanide in pyridine).

  • Heat the tube at 100°C for 5 minutes.

  • Interpretation:

    • Positive Result (Blue Beads): Indicates the presence of primary amines, meaning a significant amount of peptide remains on the resin.

    • Negative Result (Yellow/Brown Beads): Indicates the absence of primary amines, suggesting successful cleavage.

Visualizations

SPPS_Workflow cluster_synthesis Peptide Synthesis cluster_cleavage Cleavage & Purification Resin Start with PC Linker Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Amino_Acid_Coupling Amino Acid Coupling (e.g., HATU/DIPEA) Wash Wash Amino_Acid_Coupling->Wash Repeat Repeat for each Amino Acid Wash->Repeat Repeat->Fmoc_Deprotection Next Cycle Photocleavage Photocleavage (UV Light, Solvent, Scavengers) Repeat->Photocleavage Final Cycle Precipitation Precipitation (Cold Ether) Photocleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Final_Peptide Pure Peptide Purification->Final_Peptide Fmoc_Deproterecation Fmoc_Deproterecation Fmoc_Deproterecation->Amino_Acid_Coupling

Caption: General workflow of SPPS using a photocleavable linker.

References

  • Hansen, P. R., & Jensen, K. J. (2018). Photolabile Linkers for Solid-Phase Synthesis.
  • Weinstain, R., et al. (2020).
  • Semantic Scholar. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. [Link]
  • Hansen, P. R., & Jensen, K. J. (2018). Photolabile Linkers for Solid-Phase Synthesis. PubMed. [Link]
  • Jensen, K. J. (2013). Photolabile Linkers for Solid-Phase Synthesis. In Methods in Molecular Biology (Vol. 1047, pp. 23-42). Humana Press.
  • Pore, S. K., et al. (2019). Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. ACS Central Science, 5(6), 1077-1087. [Link]
  • ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. [Link]
  • Pawlas, J., et al. (2019). 1,4-Benzenedimethanethiol (1,4-BDMT) as a scavenger for greener peptide resin cleavages. RSC Advances, 9(69), 40359-40364. [Link]
  • Kulanthaivel, P., et al. (2007). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Journal of the American Chemical Society, 129(44), 13452-13453. [Link]
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. [Link]
  • Delso, I., et al. (2023). Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Organic & Biomolecular Chemistry, 21(2), 266-271. [Link]
  • LeValley, P. J., et al. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 21(4), 1439-1449. [Link]
  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins. [Link]
  • Fields, G. B. (2005). Guide for resin and linker selection in solid-phase peptide synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.7. [Link]
  • Li, X. (2024). A Photocleavage Approach for the Fmoc-based Solid-phase Peptide Synthesis of Vancomycin Aglycone Peptide Scaffold. Princeton University. [Link]
  • Albericio, F., et al. (2022). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 27(19), 6649. [Link]
  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. [Link]
  • ResearchGate. (n.d.). Thermal Cleavage of the Fmoc Protection Group. [Link]
  • Bond, N. J., et al. (2022). Site-Selective Installation of Nϵ-Modified Sidechains into Peptide and Protein Scaffolds via Visible-Light-Mediated Desulfurative C-C Bond Formation. Angewandte Chemie International Edition, 61(12), e202115937. [Link]
  • Cole, K. L., et al. (2022). Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. [Link]
  • ResearchGate. (n.d.). Analytical Methods for Solid Phase Peptide Synthesis. [Link]
  • ResearchGate. (2014). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage?[Link]
  • CEM Corporation. (n.d.). Ultra-Efficient Solid Phase Peptide Synthesis (UE-SPPS). [Link]
  • Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. Journal of Peptide Science, 5(10), 457-461. [Link]
  • Giraud, M., et al. (1999). A side-reaction in the SPPS of Trp-containing peptides. PubMed. [Link]
  • Singh, R. K., et al. (2015). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins. Biomacromolecules, 16(5), 1549-1558. [Link]
  • Liu, Y., et al. (2022). Synthesis of Cyclic Peptides in SPPS with Npb-OH Photolabile Protecting Group. Molecules, 27(7), 2191. [Link]
  • Fields, G. B., et al. (1992). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. In Peptides: Chemistry and Biology (pp. 501-502). ESCOM. [Link]
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
  • University of California, Irvine. (2020).
  • Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. [Link]
  • Möller, G., et al. (2021). Reactivity and degradation products of tryptophan in solution and proteins. Biochimica et Biophysica Acta (BBA) - General Subjects, 1865(2), 129782. [Link]
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. [Link]
  • ResearchGate. (n.d.). Design of photocleavable peptides. [Link]
  • Buten, C., et al. (2007). Reaction of the indole group with malondialdehyde: application for the derivatization of tryptophan residues in peptides.

Sources

Technical Support Center: 2-Nitrobenzyl Ester Photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-nitrobenzyl (oNB) photolabile protecting groups. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into troubleshooting one of the most common issues encountered with this chemistry: incomplete cleavage. This guide moves beyond simple checklists to explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Troubleshooting Guide: Diagnosing Incomplete Cleavage

Incomplete photolysis of 2-nitrobenzyl esters is a multifaceted problem. The following diagnostic workflow is designed to systematically identify the root cause of low cleavage yields or the formation of unexpected side products. Each step in this flowchart corresponds to a detailed explanation in the FAQ section below.

Troubleshooting_Flowchart start START: Incomplete Cleavage Observed check_light Step 1: Verify Light Source (Wavelength & Intensity) start->check_light light_ok Parameters Match Substrate? check_light->light_ok check_conditions Step 2: Examine Reaction Conditions (Solvent, O2, Temp, Conc.) light_ok->check_conditions Yes solution_light SOLUTION: Adjust wavelength to match substrate's λmax. Increase irradiation time or intensity. light_ok->solution_light No conditions_ok Conditions Optimized? check_conditions->conditions_ok check_byproducts Step 3: Investigate Byproduct Interference (Inner Filter & Side Reactions) conditions_ok->check_byproducts Yes solution_conditions SOLUTION: Switch to an appropriate solvent (e.g., MeCN, MeOH). Degas solution with N2 or Ar. Optimize concentration. conditions_ok->solution_conditions No byproducts_ok Byproducts Managed? check_byproducts->byproducts_ok check_substrate Step 4: Assess Substrate Properties (Leaving Group pKa) byproducts_ok->check_substrate Yes solution_byproducts SOLUTION: Add a scavenger (e.g., semicarbazide). Dilute the reaction mixture. Monitor reaction to avoid over-irradiation. byproducts_ok->solution_byproducts No solution_substrate SOLUTION: Increase irradiation time for esters of weaker acids (higher pKa). check_substrate->solution_substrate

Caption: Diagnostic workflow for troubleshooting incomplete 2-nitrobenzyl ester cleavage.

Frequently Asked Questions (FAQs)

This section provides detailed scientific explanations for the troubleshooting steps outlined above.

Q1. My cleavage yield is low. What is the first thing I should check?

Answer: The first and most critical parameter to verify is your light source. The photochemical cleavage is initiated by the absorption of a photon, and if the wavelength of your lamp does not sufficiently overlap with the absorbance spectrum of your specific 2-nitrobenzyl derivative, the reaction will be inefficient or fail entirely.

The parent 2-nitrobenzyl (oNB) chromophore absorbs light in the UV range, but many common derivatives are chemically modified to shift this absorption to longer, less damaging wavelengths (e.g., 365 nm).[1] For instance, using a 365 nm light source on a standard oNB ester that absorbs maximally below 320 nm will result in very slow conversion.[2]

Expertise in Action: Always match your irradiation wavelength to the specific photolabile group you are using. Consult the literature or your supplier for the absorbance maximum (λmax) of your compound.

2-Nitrobenzyl Derivative Common Abbreviation(s) Typical Absorption Range (λmax)
2-NitrobenzyloNB~230 - 380 nm[3]
4,5-Dimethoxy-2-nitrobenzylDMNB, NV~260 - 420 nm[3]
α-Methyl-2-nitrobenzylMe-oNBSimilar to oNB, but often higher quantum yield[1]
2,6-DinitrobenzylDNBCan increase quantum yield significantly[2]

Troubleshooting Steps:

  • Confirm λmax: Verify the absorbance spectrum of your 2-nitrobenzyl ester.

  • Check Lamp Output: Ensure your lamp (e.g., mercury arc lamp, LED) emits at the correct wavelength. Use a band-pass filter to isolate the desired wavelength and avoid exciting unwanted transitions.[4]

  • Verify Intensity & Duration: Low lamp power or insufficient irradiation time will lead to incomplete conversion. If the reaction stalls, increase the exposure time or move the sample closer to the lamp.[5] A small-scale time-course experiment monitored by HPLC or LC-MS is highly recommended to determine the optimal irradiation time.

Q2. I've confirmed my light source is correct, but the cleavage is still incomplete. What's next?

Answer: Your next step is to scrutinize the reaction conditions. The solvent, presence of dissolved oxygen, and substrate concentration can all have a profound impact on cleavage efficiency.

Causality Explained: The photolytic mechanism proceeds from an excited singlet state to form an aci-nitro intermediate.[1] However, the initial excited state can also undergo intersystem crossing to a non-reactive triplet state.[3] Dissolved molecular oxygen is a highly efficient quencher of triplet states and can also interact with other radical intermediates, reducing the overall quantum yield of the desired reaction.

Furthermore, the solvent can influence the stability and decay pathways of the reaction intermediates that form after the initial photochemical step.[6][7] In some cases, protic solvents like methanol can even be incorporated into intermediates, affecting the final release rate.[7]

Troubleshooting Steps:

  • Degas Your Solvent: Before irradiation, purge your reaction mixture with an inert gas (high-purity nitrogen or argon) for 15-30 minutes. This removes dissolved oxygen and is one of the most effective ways to improve quantum yield.

  • Solvent Choice: While many solvents can be used, aprotic solvents like acetonitrile or dioxane are often good starting points. Protic solvents like methanol are also common but be aware that they can alter reaction kinetics.[8] Ensure your starting material is fully dissolved.

  • Concentration: Very high concentrations can exacerbate the "inner filter" effect, where the byproduct or starting material in the outer layers of the solution absorbs all the incident light, preventing it from reaching molecules deeper in the solution. If you suspect this, dilute your sample.

Q3. I'm observing unexpected side products and my solution is turning yellow/brown. What is happening?

Answer: This is a classic sign of byproduct interference. The primary byproduct of the cleavage is 2-nitrosobenzaldehyde (or a related ketone).[1][9] This molecule is highly reactive and chromophoric, leading to two major problems:

  • Inner Filter Effect: The 2-nitrosobenzaldehyde byproduct often absorbs light in the same region as your 2-nitrobenzyl ester starting material.[2] As the reaction proceeds, the byproduct accumulates and begins competing for photons, effectively shielding the remaining starting material from the light source and causing the reaction to stall.

  • Side Reactions: The aldehyde group of the nitroso byproduct is reactive. It can potentially react with your deprotected target molecule (especially if it contains a free amine) or undergo self-condensation/dimerization reactions, leading to colored impurities.[10][11]

Mechanism_Byproduct Start oNB-Ester + hν (Light) Excited Excited State [oNB-Ester]* Start->Excited Intermediate aci-Nitro Intermediate Excited->Intermediate Intramolecular H-transfer Products Released Acid (Product) Intermediate->Products Byproduct 2-Nitrosobenzaldehyde (Byproduct) Intermediate->Byproduct Problem1 Inner Filter Effect (Absorbs hν) Byproduct->Problem1 Problem2 Side Reactions (Reacts with Product) Byproduct->Problem2

Caption: Cleavage mechanism showing byproduct formation and associated problems.

Q4. How can I mitigate problems caused by the 2-nitrosobenzaldehyde byproduct?

Answer: The most effective strategy is to trap the aldehyde byproduct as it forms using a scavenger . A scavenger is a molecule added to the reaction mixture that selectively and rapidly reacts with the byproduct to form a stable, non-interfering adduct.

Expertise in Action: Hydrazine derivatives are excellent scavengers for aldehydes, as they react quickly to form stable hydrazones.[3][12] Adding a small excess of a scavenger can dramatically improve cleavage yields by eliminating both the inner filter effect and unwanted side reactions.

Scavenger Class Example Compound Mechanism of Action Notes
Hydrazines Semicarbazide, Carbohydrazide, IsoniazidReacts with the aldehyde to form a stable hydrazone.[2]Highly effective. Use a mild derivative; avoid anhydrous hydrazine. 1.5-5 equivalents are typically sufficient.
Thiols Glutathione, CysteineCan act as radical scavengers and may react with nitroso compounds.[7][13]May be useful in biological systems or if radical side reactions are suspected.

Troubleshooting Steps:

  • Add a Scavenger: Before irradiation, add 1.5-5 equivalents of semicarbazide or a similar hydrazine-based scavenger to your reaction mixture.

  • Monitor the Reaction: Use HPLC to track the disappearance of starting material. Avoid excessive irradiation, which can sometimes degrade the desired product or the scavenger adduct.

Q5. Does the specific acid I'm releasing affect the reaction?

Answer: Yes, absolutely. The nature of the leaving group—the carboxylate being released—has a direct and predictable effect on the rate of photolysis.

Causality Explained: Recent studies have established a clear correlation between the cleavage rate and the acidity (pKa) of the released carboxylic acid.[14][15] Esters of stronger acids (lower pKa) undergo cleavage more rapidly than esters of weaker acids (higher pKa). This is a critical consideration. If you are attempting to cleave an ester of a relatively weak acid, you may need a significantly longer irradiation time compared to an ester of a strong acid like trifluoroacetic acid under the same conditions.

Troubleshooting Steps:

  • Consider the pKa: Be aware of the pKa of the acid you are trying to liberate.

  • Adjust Irradiation Time: If you are working with a high-pKa leaving group, plan for a longer reaction time. Perform a time-course experiment to determine when the reaction reaches completion.

Q6. Can you provide a general starting protocol for an analytical cleavage experiment?

Answer: Certainly. This protocol is designed for a small-scale test reaction to optimize conditions before scaling up.

Detailed Experimental Protocol: Analytical Scale Photocleavage

  • Sample Preparation:

    • Prepare a stock solution of your 2-nitrobenzyl ester in a suitable solvent (e.g., acetonitrile) at a concentration of 1-5 mM.

    • Optional (Recommended): Prepare a stock solution of a scavenger (e.g., semicarbazide) in the same solvent at a concentration of 10-25 mM.

  • Reaction Setup:

    • In a quartz cuvette or a UV-transparent vial, add 1 mL of your 2-nitrobenzyl ester solution.

    • Optional: Add the scavenger solution to achieve a final concentration of 1.5-5 equivalents relative to the ester.

    • Cap the vessel with a septum and place a stir bar inside.

  • Degassing:

    • Using a long needle for the gas inlet and a short needle for the outlet, gently bubble argon or nitrogen gas through the solution for 15-30 minutes while stirring. This step is crucial for removing dissolved oxygen.

  • Irradiation:

    • Place the sealed, degassed reaction vessel in front of your UV light source (e.g., a 365 nm UV-LED or a filtered mercury lamp). Ensure consistent positioning for reproducible results.

    • Begin irradiation while maintaining stirring.

  • Monitoring and Analysis:

    • At defined time points (e.g., 0, 5, 15, 30, 60 minutes), carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Immediately dilute the aliquot into a vial containing mobile phase for analysis to quench the reaction.

    • Analyze the samples by HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the cleaved acid.

    • Plot the percentage of remaining starting material versus time to determine the reaction kinetics and the time required for complete cleavage.

This systematic approach will allow you to confidently diagnose and solve issues with incomplete cleavage, leading to more efficient and successful experiments.

References
Click to expand
  • Pelliccioli, A. P., & Wirz, J. (2002). Photoremovable protecting groups: reaction mechanisms and applications. Photochemical & Photobiological Sciences, 1(7), 441-458.
  • Il'ichev, Y. V., Schwörer, M. A., & Wirz, J. (2004). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 126(14), 4581-4595.
  • Hellrung, B., Kamdzhilov, Y., Schwörer, M., & Wirz, J. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates. Journal of the American Chemical Society, 127(25), 8934-8935.
  • Wikipedia contributors. (2023, October 28). Photolabile protecting group. In Wikipedia, The Free Encyclopedia.
  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Schwörer, M. A., & Wirz, J. (2001). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds in Solution, I. 2-Nitrotoluene: Thermodynamic and Kinetic Parameters of the aci-Nitro Tautomer. Helvetica Chimica Acta, 84(5), 1441-1453.
  • Gäb, N., Leichnitz, S., & Schacher, F. H. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 6(32), 21068-21075.
  • Salomon, C., Sàlà, M., & El-Sagheer, A. H. (2008). Carbonyl scavenger and antiatherogenic effects of hydrazine derivatives. Free Radical Biology and Medicine, 45(9), 1279-1287.
  • Givens, R. S., & Rubina, M. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society Reviews, 44(21), 7514-7531.
  • Fischer, W. G., & Hoffmann, D. (1994). Potential nitrite scavengers as inhibitors of the formation of N-nitrosamines in solution and tobacco matrix systems. Carcinogenesis, 15(11), 2511-2514.
  • Falvey, D. E. (2015). Photochemistry of o-Nitrobenzyl Compounds. In CRC Handbook of Organic Photochemistry and Photobiology, Third Edition. CRC Press.
  • Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA. Proceedings of the National Academy of Sciences, 101(6), 1549-1554.
  • Fedorova, O. A., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(10), 6349-6426.
  • Wikipedia contributors. (2023, December 1). 2-Nitrobenzaldehyde. In Wikipedia, The Free Encyclopedia.
  • ResearchGate. (n.d.). Request PDF: Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42.
  • Lee, J. H., et al. (2014). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Tetrahedron Letters, 55(47), 6467-6469.
  • Bai, X., et al. (2004). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 101(43), 15299-15304.
  • Singh, A., & Lee, J. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Accounts of Chemical Research, 48(12), 3064-3072.
  • Lee, J., et al. (2009). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 19(5), 1403-1405.
  • ResearchGate. (n.d.). (a) The photocleavage reaction of o-nitrobenzyl and (b) the reaction of o-nitrosobenzaldehyde and primary amine.

Sources

Technical Support Center: Optimizing Photocleavage Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for photocleavage applications. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to optimize your photocleavage experiments for maximal efficiency, yield, and reproducibility.

I. Troubleshooting Guide: Diagnosing and Resolving Common Photocleavage Issues

This section addresses specific problems you may encounter during your photocleavage experiments. Each issue is followed by a step-by-step troubleshooting workflow and a detailed explanation of the underlying principles.

Issue 1: Low or Incomplete Photocleavage Yield

You've set up your reaction, irradiated your sample, but the analysis shows a low yield of the deprotected product.

G cluster_0 Troubleshooting: Low Photocleavage Yield A Low Cleavage Yield Observed B Verify Light Source Wavelength Matches Photolabile Group's λmax A->B Wavelength Mismatch? C Increase Exposure Time or Light Intensity B->C Wavelength Correct D Measure Photon Flux using Actinometry C->D Still Low Yield E Check for Competing Absorbance (Solvent, Byproducts) D->E Photon Flux Adequate F Optimize Reaction Conditions (pH, Solvent, Additives) E->F No Competing Absorbance G Consider Alternative Photolabile Group F->G Optimization Fails

Caption: Workflow for troubleshooting low photocleavage yield.

  • Wavelength Mismatch: The most critical factor for efficient photocleavage is the overlap between the emission spectrum of your light source and the absorption spectrum of the photolabile protecting group (PPG).[1][2]

    • Action: Confirm the absorbance maximum (λmax) of your PPG from the literature or by measuring it with a UV-Vis spectrophotometer. Ensure your light source emits at or very near this wavelength. Using filters with broad-spectrum lamps can help isolate the desired wavelength range.[1][3]

  • Insufficient Light Dose (Intensity x Time): Photocleavage is a photochemical reaction, and like any reaction, it requires a sufficient amount of the "reagent," which in this case is photons.[4]

    • Action:

      • Increase Exposure Time: This is often the simplest first step. Double the irradiation time and analyze the result. Be cautious of potential photodamage to sensitive molecules with prolonged exposure.[5]

      • Increase Light Intensity: If your light source's power is adjustable, incrementally increase the intensity. Be aware that higher intensity can also increase heat, which may require cooling.[6]

  • Inaccurate Photon Flux: The wattage of a lamp is not a direct measure of the number of photons reaching your sample.[4][7] Factors like the lamp's geometry, distance to the sample, and the vessel material all affect the actual photon flux.[1][4]

    • Action: For quantitative and reproducible experiments, measure the photon flux of your specific setup using chemical actinometry. Ferrioxalate is a common actinometer for the UV-Vis range.[4][7] This will give you the number of photons per unit time (Einsteins/s) reaching your sample, allowing for precise control over the light dose.[7][8]

  • Competing Absorbance: If other components in your reaction mixture absorb at the irradiation wavelength, they will compete with your PPG for photons, reducing the cleavage efficiency.[1][9]

    • Action:

      • Solvent Cutoff: Choose a solvent that is transparent at the excitation wavelength. For example, cyclohexane and acetone have UV cutoffs around 215 nm and 330 nm, respectively.[1]

      • Byproduct Formation: Some photocleavage reactions generate byproducts that absorb at the same wavelength as the starting material, acting as an "inner filter" and slowing the reaction over time.[9][10] If this is the case, you may need to accept a lower final yield or explore alternative PPGs with photochemically "silent" byproducts.[10]

  • Suboptimal Reaction Conditions: The quantum yield (the efficiency of converting an absorbed photon into a cleavage event) can be influenced by the chemical environment.[11]

    • Action: Review the literature for your specific PPG. Some reactions are sensitive to pH or the presence of radical scavengers. For instance, the photocleavage of α-methyl-6-nitroveratryl-based linkers can be improved at a slightly acidic pH and in the presence of dithiothreitol (DTT).[12][13]

Issue 2: Formation of Undesired Side Products

Your desired product is present, but so are unexpected byproducts, complicating purification and reducing the overall yield.

G cluster_1 Troubleshooting: Side Product Formation A Side Products Observed B Reduce Light Intensity/Exposure Time A->B Photodegradation? C Use a Narrow-Bandwidth Light Source (LED) B->C Still an Issue D Check for Reactivity with Byproducts C->D Side Products Persist E Optimize Solvent and Additives (e.g., Scavengers) D->E Byproduct Reactivity Confirmed F Consider a Different PPG with Cleaner Photochemistry E->F Optimization Fails

Caption: Workflow for addressing side product formation.

  • Photodegradation: Both your starting material and your cleaved product might be sensitive to the high-energy photons, leading to their degradation over time.

    • Action: Try reducing the light intensity or the total exposure time. The goal is to provide just enough photons for cleavage without excessive irradiation. This is where knowing your reaction kinetics is valuable.

  • Broad Spectrum Irradiation: Mercury-vapor lamps emit light at multiple wavelengths.[14][15] Shorter, higher-energy wavelengths may be initiating unwanted side reactions.[16]

    • Action:

      • Use Optical Filters: If using a mercury lamp, employ a bandpass or cutoff filter to eliminate unwanted wavelengths.[1][3]

      • Switch to an LED: LEDs are nearly monochromatic, emitting light in a very narrow wavelength range.[14][17] This specificity can significantly reduce side reactions by only exciting the intended chromophore.[18]

  • Reactive Byproducts: The cleavage of the PPG itself generates byproducts. These are not always inert and can sometimes react with your substrate or product. For example, nitroso-ketone byproducts from 2-nitrobenzyl PPGs can undergo further reactions.[10]

    • Action: Investigate the known photochemistry of your chosen PPG.[9] If reactive byproducts are a known issue, you may need to add a scavenger to the reaction mixture. For example, N-butylamine has been used to trap reactive intermediates in some cases.[12]

  • Solvent and Solute Interactions: The solvent or other molecules in the solution can participate in the photochemical reaction, especially if they have amino or thiol groups.[12][13]

    • Action: If you suspect such interactions, consider changing the solvent to a more inert one. Additionally, as mentioned before, optimizing the pH can suppress certain side reactions.[12]

Issue 3: Phototoxicity in Biological Samples

When working with live cells or other biological systems, you observe decreased cell viability or other signs of stress after irradiation.

G cluster_2 Troubleshooting: Phototoxicity A Phototoxicity Observed B Switch to a Longer Wavelength PPG (>350 nm) A->B UV-induced damage? C Reduce Light Intensity and/or Exposure Time B->C Still Toxic D Consider Two-Photon Excitation C->D Minimize Photon Dose E Ensure Byproducts are Biocompatible D->E Toxicity Persists

Caption: Workflow for mitigating phototoxicity.

  • High-Energy UV Light: UV light, especially below 350 nm, can be damaging to cells and biomolecules.[19][20]

    • Action: The most effective solution is to use a PPG that absorbs at longer, less energetic wavelengths (in the near-UV or visible range).[19][21] Many modern PPGs, such as coumarin-based ones, are designed for this purpose.[21]

  • Excessive Light Dose: Even at "safer" wavelengths, a high dose of photons can still cause cellular stress.

    • Action: Minimize the light intensity and exposure time to the minimum required for effective cleavage. Run control experiments with cells exposed to the light source without the photocleavable compound to isolate the effect of the light itself.

  • Two-Photon Excitation (2PE): This technique uses two lower-energy (typically near-infrared) photons to achieve the same electronic excitation as one high-energy photon.[19][22]

    • Action: If available, a two-photon microscope can be an excellent tool. 2PE significantly reduces phototoxicity because the excitation is confined to a very small focal volume, and the longer wavelength light has better tissue penetration.[19][22]

  • Toxic Byproducts: The byproducts of the photocleavage reaction must be biocompatible.[9]

    • Action: Research the biocompatibility of the byproducts generated by your PPG. If they are known to be toxic, you will need to switch to a different PPG.

II. Frequently Asked Questions (FAQs)

Q1: Which light source is better for my experiment: a mercury lamp or an LED?

This depends on your specific needs. The table below summarizes the key differences.

FeatureMercury-Vapor LampLight Emitting Diode (LED)
Spectral Output Broad spectrum with multiple emission peaks.[14][15]Narrow, monochromatic spectrum.[14][17]
Wavelength Selection Requires optical filters to isolate wavelengths.[1]Wavelength is fixed by the LED's semiconductor material.[17]
Energy Efficiency Lower; much energy is lost as heat.[6]Higher; more efficient conversion of electricity to light.[14][23]
Side Reactions Higher potential due to broad spectrum.[18]Lower potential, leading to cleaner reactions.[18]
Warm-up Time Requires a warm-up period to stabilize.[14][23]Instant on/off with stable output.[14][23]
Lifespan Shorter (1,000 - 2,000 hours).[14]Much longer (>10,000 hours).[14][18]
Cost Lower initial cost for the lamp.Higher initial cost, but lower operating cost.[14]
Best For... Exploratory work where the optimal wavelength is unknown; reactions requiring very high intensity across a broad range.[6]Optimized, reproducible reactions; applications requiring high specificity and minimal side products; biological experiments.[18][24]

Recommendation: For most modern applications, especially in biological contexts or for well-characterized reactions, LEDs are the superior choice due to their monochromaticity, stability, and energy efficiency.[6][24]

Q2: How do I determine the optimal exposure time for my reaction?

The optimal exposure time is the shortest duration that provides the desired cleavage yield without causing significant degradation or side product formation.

  • Initial Scoping: Based on literature for a similar PPG and substrate, choose a conservative starting exposure time (e.g., 30 minutes).

  • Time-Course Experiment:

    • Prepare several identical samples.

    • Irradiate the samples for increasing amounts of time (e.g., 0, 15, 30, 60, 120, 240 minutes).

    • Ensure all other parameters (light intensity, temperature, concentration) are kept constant. A fan may be needed to maintain a stable temperature.[25]

  • Analysis:

    • Quench the reaction at each time point.

    • Analyze the reaction mixture using an appropriate technique (e.g., HPLC, LC-MS, UV-Vis spectroscopy) to quantify the amount of starting material remaining and the amount of product formed.

  • Plot the Data: Plot the percentage of product formation versus time. The optimal exposure time will be the point at which the curve plateaus, indicating the reaction has gone to completion. Choose a time point on this plateau.

Q3: What is quantum yield, and why is it important?

The quantum yield (Φ) is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules that undergo a specific event (e.g., cleavage) divided by the number of photons absorbed by the system.[11][26][27]

  • Φ = 1: A perfectly efficient reaction where every absorbed photon leads to one cleavage event.

  • Φ < 1: This is the most common scenario, indicating that some absorbed photons are lost to other processes like fluorescence or heat dissipation.[27]

  • Φ > 1: This is possible in chain reactions where one photon initiates a cascade of multiple reactions.[11]

Why it matters: A PPG with a high quantum yield will require a lower light dose (less intensity or shorter time) to achieve complete cleavage. This is particularly important for sensitive biological samples where minimizing light exposure is crucial.[26][28]

Q4: How far should I place my light source from my sample?

The intensity of light decreases with the square of the distance from the source (the inverse square law). Therefore, the distance is a critical parameter.

  • Closer is not always better: While a closer distance increases intensity, it can also lead to uneven illumination and excessive heating.

  • Consistency is key: The most important thing is to keep the distance constant across all experiments to ensure reproducibility.[29] Use a fixed sample holder and lamp position.

  • Measure, don't guess: The best practice is to measure the light intensity (irradiance, in mW/cm²) at the sample position using a radiospectrometer or power meter.[4][7] This allows you to report and reproduce the exact light conditions used.

Q5: My reaction is on solid support (e.g., beads). How can I ensure efficient cleavage?

Photocleavage from solid supports can be inefficient because the beads themselves can block light, preventing it from reaching the linkers inside the pores.[29]

  • Agitation: Constant agitation (stirring or shaking) is crucial to ensure all beads are exposed to the light source.[29] Studies have shown that increasing the stirring rate directly improves cleavage efficiency.[29]

  • Reactor Type: For larger scale reactions, a continuous flow reactor, where the bead slurry is pumped through transparent tubing past the light source, can provide more uniform and efficient irradiation than a batch reactor.[29]

  • Crushing the Beads: For some applications where the integrity of the beads is not required post-cleavage, crushing them into a fine powder before irradiation can dramatically increase the surface area exposed to light and improve yields.[29]

III. References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]

  • HepatoChem. (n.d.). Evaluating Light Sources in Photochemistry. [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC, 113(1), 119-191. [Link]

  • Pelliccioli, A. P., & Wirz, J. (2002). Side reactions during photochemical cleavage of an alpha-methyl-6-nitroveratryl-based photolabile linker. Journal of peptide science, 8(8), 433-441. [Link]

  • Szymański, W., Beierle, J. M., Kistemaker, H. A., Velema, W. A., & Feringa, B. L. (2013). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical reviews, 113(8), 6114-6174. [Link]

  • AZoM. (2013). Understanding Photocleavage Reactions. [Link]

  • Singh, B. N., & Defrancq, E. (2018). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, 23(11), 2143. [Link]

  • Wikipedia. (n.d.). Photochemistry. [Link]

  • HepatoChem. (n.d.). Photochemistry 101, Part II: Understanding and Measuring Light Sources. [Link]

  • Gstöttner, C., Zirkl, M., & Slugovc, C. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing, 8(23), 12695-12701. [Link]

  • Shanghai 3S Technology. (2024). How to choose the wavelength for a photochemical reactor? [Link]

  • Oelgemöller, M. (2016). Light Sources for Photochemical Processes - Estimation of Technological Potentials. Chemie Ingenieur Technik, 88(9), 1148-1163. [Link]

  • ResearchGate. (n.d.). Side reactions during photochemical cleavage of an α-methyl-6-nitroveratryl-based photolabile linker. [Link]

  • Hopelight. (2025). Understanding the Difference Between Mercury Lamp and LED Curing in UV Materials. [Link]

  • Eye On Annapolis. (2025). Quantifying Biochemical Reactions: How to Accurately Measure Light Signals. [Link]

  • Excelitas Noblelight. (n.d.). UV light for photochemical processes. [Link]

  • Integration Technology. (2021). Comparison between mercury & LED UV systems from a chemistry and process perspective. [Link]

  • Phoseon Technology. (n.d.). UV LED Light Sources for Photochemistry. [Link]

  • Excelitas Noblelight. (n.d.). Photochemical UV processes. [Link]

  • ChemRxiv. (n.d.). The Breaking Beads Approach for Photocleavage from Solid Support. [Link]

  • ResearchGate. (2018). A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. [Link]

  • NDT-Tech. (n.d.). The Advantages of LED UV-A Lamps Compared with Mercury Vapor Lamps. [Link]

  • Fiveable. (n.d.). Quantum yield determination and interpretation. [Link]

  • Primelite. (2025). UV-LED Exposure Systems vs Mercury Discharge Lamps. [Link]

  • Wikipedia. (n.d.). Photolabile protecting group. [Link]

  • Ju, J., Li, Z., & Russo, J. J. (2002). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. PNAS, 99(8), 5116-5121. [Link]

  • Hönle. (n.d.). Chemistry. [Link]

  • Wikipedia. (n.d.). Ultraviolet. [Link]

  • Wikipedia. (n.d.). Quantum yield. [Link]

  • HepatoChem. (n.d.). Photochemistry 101, Part III: Setting Up Your Initial Photochemistry Reactions. [Link]

  • Szymański, W., & Feringa, B. L. (2020). Photoresponsive molecular tools for emerging applications of light in medicine. Chemical Science, 11(42), 11463-11475. [Link]

  • ResearchGate. (n.d.). a) Reaction Scheme for the photocleavage of 1 under 365 nm UV light or... [Link]

  • Lumitex. (n.d.). Light Measurement. [Link]

  • Omega Engineering. (n.d.). What is light intensity? Shining a light on intensity measurement. [Link]

  • Foy, J., & André, J. (2019). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. PMC, 19(18), 4423. [Link]

  • MDPI. (2023). An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions in Nps-Based Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

From the Office of the Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document addresses common side reactions and troubleshooting scenarios encountered when utilizing nitrophenylsulfenyl (Nps) chemistry in peptide synthesis. While the query mentioned 2-[(4-Nitrophenyl)sulfanyl]acetic acid, this guide will focus on the widely applied and historically significant o-nitrophenylsulfenyl (Nps) protecting group , as the side reactions associated with this moiety are well-documented and of primary concern in this context.

The Nps group is an Nα-amino protecting group that is highly sensitive to acid and can be cleaved under very mild conditions, offering an alternative to standard Boc and Fmoc strategies. However, its unique reactivity profile can lead to specific side reactions that require careful management. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My Tryptophan-containing peptide shows a significant, unexpected modification. What is happening?

Question: I am synthesizing a peptide containing a Tryptophan (Trp) residue using an Nps-amino acid. My final analysis (LC-MS) shows a major byproduct with the same mass as my target peptide, but with different retention characteristics. Could the Nps group be the cause?

Answer & Scientific Explanation: Yes, this is a classic and well-documented side reaction in Nps-based peptide synthesis. The Nps group can undergo an acid-catalyzed electrophilic transfer from the α-amino group to the electron-rich indole side chain of a Tryptophan residue.[1] The indole ring is highly susceptible to electrophilic attack, particularly at the C2 position. During the synthesis, especially under acidic conditions (e.g., during cleavage or even from trace acids in solvents), the Nps group can be partially cleaved, generating a reactive sulfenyl cation (Nps+) or a related electrophilic species. This species can then irreversibly modify a nearby Trp residue, leading to a modified peptide that is often difficult to separate from the desired product.

Troubleshooting Protocol: Suppressing Nps Migration to Tryptophan

  • Scavenger Selection: The most effective way to prevent this side reaction is to include a scavenger in the Nps cleavage cocktail that acts as a more favorable electrophile acceptor than the Trp side chain.

  • Cleavage Cocktail Preparation: Prepare a cleavage solution containing a thiol, which acts as a soft nucleophile to cleave the Nps group, and an indole-based scavenger.

    • Recommended Reagent: Thiophenol (20-30 equivalents) in a suitable solvent like DMF or DCM.

    • Scavenger Addition: Add 2-methylindole or skatole (10-20 equivalents) to the cocktail. This scavenger will competitively react with any free Nps+ species.

  • Cleavage Procedure:

    • Swell the peptide-resin in the reaction vessel.

    • Add the cleavage cocktail containing the thiol and scavenger.

    • Allow the reaction to proceed for 30-60 minutes at room temperature.

    • Monitor the cleavage progress using a qualitative test (e.g., Kaiser test on a resin sample).

    • Once complete, filter the resin and wash thoroughly with the solvent to collect the deprotected peptide.

  • Analysis: Analyze the crude product by RP-HPLC and Mass Spectrometry to confirm the absence of the Trp-modified byproduct.

Preventative Workflow: Nps Cleavage with Trp Protection

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis P1 Swell Nps-Peptide-Resin (Trp-containing) R1 Add Cocktail to Resin P1->R1 P2 Prepare Cleavage Cocktail: Thiophenol + 2-Methylindole in DMF P2->R1 R2 React for 30-60 min at Room Temperature R1->R2 R3 Monitor Deprotection (e.g., Kaiser Test) R2->R3 W1 Filter and Wash Resin R3->W1 If Complete W2 Collect Cleaved Peptide W1->W2 W3 Analyze Crude Product (HPLC/MS) W2->W3 Success Success W3->Success cluster_mechanism Intramolecular Cyclization cluster_products Products N_terminus H₂N-CHR¹-C(=O) Resin_Linker -NH-CHR²-C(=O)-O-Resin Attack N-terminal amine attacks ester carbonyl N_terminus->Attack Nucleophilic Attack DKP Diketopiperazine (cleaved) Attack->DKP Cleavage Resin Capped Resin (synthesis terminated) Attack->Resin Termination

Caption: Pathway of DKP formation in SPPS.

References
  • Komatsuzaki, T., et al. (1975). Chemical modification of tryptophan residues in ribonuclease from a Rhizopus sp. Journal of Biochemistry, 78(2), 377-384.
  • Matsueda, R., & Walter, R. (1980). Thiolysis of the 3-nitro-2-pyridinesulfenyl (Npys) protecting group. An approach towards a general deprotection scheme in peptide synthesis. International Journal of Peptide and Protein Research, 35(6), 545-549.
  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme.
  • Fukuyama, T., Jow, C. K., & Cheung, M. (1995). 2- and 4-Nitrobenzenesulfonamides: Exceptionally versatile means for preparation of secondary amines and protection of amines. Tetrahedron Letters, 36(36), 6373-6374.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.

Sources

preventing side product formation during 2-nitrobenzyl cleavage

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Side Product Formation and Maximizing Cleavage Efficiency

Welcome to the technical support center for 2-nitrobenzyl (NB) photocleavage. This guide is designed for researchers, scientists, and drug development professionals who utilize 2-nitrobenzyl and its derivatives as photolabile protecting groups (PPGs). As a Senior Application Scientist, I've compiled this resource to address common challenges and provide in-depth, field-proven insights to help you optimize your photocleavage reactions.

The 2-nitrobenzyl group is a powerful tool for spatiotemporal control in various applications, including organic synthesis, caged compounds for biological studies, and drug delivery.[1][2][3] However, the photochemical nature of its cleavage can sometimes lead to the formation of undesired side products, impacting yield and purity. This guide will walk you through the mechanisms of side product formation and provide actionable troubleshooting strategies.

Frequently Asked Questions (FAQs)

Here are some of the most common questions we receive regarding 2-nitrobenzyl photocleavage.

Q1: What are the primary side products I should be aware of during 2-nitrobenzyl cleavage?

The most common and problematic side product is the corresponding 2-nitrosobenzaldehyde (or 2-nitrosoketone) derivative.[3][4] This species is formed concurrently with the release of your desired molecule. The issue with this byproduct is twofold: it can be reactive and it often absorbs light in a similar region as the starting 2-nitrobenzyl-protected compound, which can lead to an "inner filter" effect, reducing the efficiency of the photocleavage.[3][4]

In some cases, particularly when the released molecule is an amine, the 2-nitrosobenzaldehyde can react with the deprotected amine to form an imine, further complicating the product mixture.[1][5]

Q2: What is the mechanism behind the formation of these side products?

The photocleavage of a 2-nitrobenzyl protecting group proceeds through a Norrish Type II-like mechanism.[1] Upon absorption of a photon, the nitro group is excited, leading to an intramolecular hydrogen abstraction from the benzylic carbon. This forms an aci-nitro intermediate, which then undergoes a series of rearrangements to release the protected molecule and form the 2-nitrosobenzaldehyde byproduct.[1][2]

G cluster_main 2-Nitrobenzyl Photocleavage Mechanism Start 2-Nitrobenzyl Protected Substrate Excited Excited State (Diradical) Start->Excited hv AciNitro aci-Nitro Intermediate Excited->AciNitro Intramolecular H-abstraction Cyclic Cyclic Intermediate (Benzisoxazolidine) AciNitro->Cyclic Rearrangement Cleavage Cleavage Event Cyclic->Cleavage Products Released Substrate + 2-Nitrosobenzaldehyde Cleavage->Products SideReaction Side Reactions (e.g., Imine Formation) Products->SideReaction [if amine released] G cluster_workflow Photocleavage Workflow Prep 1. Prepare Solution of Protected Substrate Scavenger 2. Add Aldehyde Scavenger Prep->Scavenger Degas 3. Degas Solution (Optional) Scavenger->Degas Irradiate 4. Irradiate at Optimal Wavelength Degas->Irradiate Monitor 5. Monitor Reaction (TLC/HPLC) Irradiate->Monitor Monitor->Irradiate Continue if incomplete Workup 6. Work-up and Purification Monitor->Workup If complete

Sources

Technical Support Center: Optimizing Peptide Cleavage from Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our technical support center dedicated to enhancing the yield of peptide cleavage from photolabile linkers. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions. Our goal is to empower you with the scientific understanding and practical steps necessary to overcome common challenges in photocleavage experiments.

Frequently Asked Questions (FAQs)

Q1: What are photolabile linkers and why are they used in peptide synthesis?

A1: Photolabile linkers, also known as photocleavable or photosensitive linkers, are chemical moieties that can be cleaved upon exposure to light of a specific wavelength.[1] In solid-phase peptide synthesis (SPPS), these linkers serve to anchor the growing peptide chain to a solid support. The key advantage of using photolabile linkers is the ability to release the synthesized peptide under mild and neutral conditions, avoiding the harsh acidic or basic reagents typically required for cleavage from traditional resins.[2][3] This "orthogonal" cleavage strategy is particularly valuable for synthesizing sensitive or modified peptides that might be damaged by harsh chemicals.[4][5]

Q2: What is the most common type of photolabile linker?

A2: The most prevalent class of photolabile linkers is based on the ortho-nitrobenzyl (oNB) group.[6][7] Derivatives of this scaffold, such as those containing α-methyl substitutions or additional alkoxy groups (e.g., veratryl-based linkers), are widely used to fine-tune the linker's properties.[8][9] These modifications can enhance cleavage kinetics, shift the optimal cleavage wavelength, and reduce the reactivity of byproducts.[8][9]

Q3: What are the primary factors that influence the efficiency of photocleavage?

A3: Several factors critically impact the efficiency of photocleavage:

  • Irradiation Wavelength and Intensity: The chosen wavelength must overlap with the absorbance maximum of the photolabile linker, typically in the UV-A range (320-400 nm) for o-nitrobenzyl derivatives.[10] Higher light intensity generally accelerates the cleavage process.[10]

  • Irradiation Time: Sufficient exposure to the light source is essential for complete cleavage.[10] Inadequate irradiation time is a common cause of low peptide yield.

  • Solvent: The choice of solvent can significantly affect cleavage rates. Protic solvents may sometimes slow down the reaction compared to aprotic environments.[8]

  • Linker Chemistry: The specific chemical structure of the linker, including substituents on the aromatic ring and at the benzylic position, dictates its cleavage kinetics and quantum yield.[8][9][11]

  • Presence of Scavengers/Additives: Certain additives can either enhance cleavage by mitigating side reactions or quench the excited state of the linker, thereby reducing efficiency.

Q4: What are the common byproducts of o-nitrobenzyl linker cleavage and can they be problematic?

A4: The photocleavage of o-nitrobenzyl linkers typically generates a reactive aromatic nitroso ketone or aldehyde byproduct.[10] These byproducts can potentially react with nucleophilic residues (such as cysteine or tryptophan) on the target peptide, leading to undesired modifications and reduced purity of the final product.[10] The use of linkers with an α-methyl group at the benzylic position can help to generate less reactive ketone byproducts.[8]

Troubleshooting Guide: Low Peptide Cleavage Yield

Low peptide yield is one of the most frequently encountered issues when working with photolabile linkers. The following guide provides a systematic approach to diagnosing and resolving this problem.

Problem 1: Incomplete Cleavage from the Resin

Possible Causes:

  • Insufficient Irradiation Time or Intensity: The total dose of photons delivered to the sample may be inadequate to cleave all the linker molecules.

  • Incorrect Wavelength: The light source may not be emitting at the optimal wavelength for the specific photolabile linker being used.

  • Light Source Degradation: The output of UV lamps can decrease over time, leading to lower than expected light intensity.

  • Shadowing Effect: At high resin loadings or with certain reactor geometries, resin beads can shield each other from the light source, preventing uniform irradiation.

Solutions & Optimization Strategies:

  • Optimize Irradiation Time: Perform a time-course experiment to determine the optimal irradiation duration. Collect aliquots at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze the cleavage yield by HPLC.

  • Verify Light Source Specifications: Ensure your UV lamp's emission spectrum is appropriate for your linker. For most o-nitrobenzyl linkers, a wavelength of 365 nm is effective.[2][12]

  • Measure Light Intensity: If possible, use a radiometer to measure the intensity of your light source at the sample position to ensure it meets the recommended levels.

  • Improve Resin Agitation: Ensure the resin is well-suspended and agitated during irradiation to allow for uniform light exposure. This can be achieved through gentle stirring, rocking, or bubbling with an inert gas.

  • Consider a Different Solvent: The choice of solvent can influence cleavage kinetics. While dioxane has been shown to be effective, other solvents like methanol or aqueous buffers may also be used, though rates might differ.[9]

Problem 2: Peptide Precipitation or Adsorption

Possible Causes:

  • Poor Solubility of the Cleaved Peptide: The peptide may have limited solubility in the cleavage solvent, causing it to precipitate onto the resin or the walls of the reaction vessel. This is particularly common for hydrophobic peptides.[13]

  • Non-specific Adsorption: The peptide may adsorb to the resin beads or the reaction vessel, preventing its recovery.

Solutions & Optimization Strategies:

  • Solvent Modification: If peptide precipitation is suspected, try adding a co-solvent to the cleavage mixture to improve solubility. For hydrophobic peptides, trifluoroethanol (TFE) can be an effective additive.[13]

  • Post-Cleavage Washes: After the initial collection of the cleavage solution, wash the resin with a series of solvents of varying polarity (e.g., acetonitrile/water mixtures, or solutions containing a small amount of acid like acetic acid) to recover any adsorbed peptide.

  • Check for Precipitation: After cleavage and filtering off the resin, carefully inspect the filtrate for any precipitated peptide. If present, attempt to redissolve it in a suitable solvent before proceeding with purification.[14]

Problem 3: Side Reactions and Peptide Degradation

Possible Causes:

  • Photodegradation of the Peptide: Some amino acid residues, particularly tryptophan, methionine, and cysteine, can be susceptible to photooxidation during prolonged UV exposure.[8]

  • Reaction with Linker Byproducts: As mentioned, reactive byproducts from linker cleavage can modify the peptide.[10]

  • pH Effects: The local pH of the cleavage solution can influence the stability of the peptide and the rate of side reactions.[15]

Solutions & Optimization Strategies:

  • Minimize Irradiation Time: Use the minimum irradiation time necessary for complete cleavage, as determined by a time-course experiment.

  • Use Scavengers: The addition of scavengers can help to mitigate side reactions. Dithiothreitol (DTT) has been shown to have a positive effect on both the rate and yield of photocleavage, particularly in reducing undesirable side reactions.[15]

  • Adjust pH: A slightly acidic pH may help to reduce certain side reactions.[15] However, the optimal pH will be peptide-dependent.

  • Work at Lower Temperatures: Performing the photocleavage at a reduced temperature (e.g., using a cooling fan or a jacketed reaction vessel) can sometimes help to minimize side reactions.

Experimental Protocols

Protocol 1: Time-Course Experiment for Optimizing Irradiation Time
  • Swell a known amount of peptide-bound resin in the chosen cleavage solvent in a suitable UV-transparent reaction vessel.

  • Place the vessel at a fixed distance from the UV light source.

  • Begin irradiation while ensuring adequate agitation of the resin.

  • At predetermined time points (e.g., 30, 60, 90, 120, 180, 240 minutes), carefully withdraw a small, measured aliquot of the supernatant.

  • Analyze each aliquot by RP-HPLC to quantify the amount of cleaved peptide.

  • Plot the peptide concentration versus irradiation time to determine the point at which the cleavage reaction plateaus. This represents the optimal irradiation time.

Protocol 2: General Photocleavage Procedure
  • Place the peptide-resin in a quartz or borosilicate glass reaction vessel.

  • Add the desired cleavage solvent (e.g., dioxane, methanol, or a buffered solution). A typical resin concentration is 10-20 mg/mL.

  • If required, add any scavengers or additives (e.g., DTT to a final concentration of 10-20 mM).

  • Seal the vessel and begin agitation to ensure the resin is fully suspended.

  • Irradiate the sample with a UV lamp (e.g., 365 nm) for the optimized duration determined from the time-course experiment.

  • After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional aliquots of the cleavage solvent or other suitable solvents to ensure complete recovery of the peptide.

  • Combine the filtrate and washes for subsequent analysis and purification.

Data Presentation

Table 1: Comparison of Common Photolabile Linkers

Linker TypeCommon AbbreviationTypical Cleavage WavelengthRelative Cleavage RateKey Features
ortho-NitrobenzyloNB~350-365 nmModerateThe classic photolabile linker.
α-Methyl-ortho-nitrobenzylMeNB~350-365 nmFaster than oNBProduces less reactive ketone byproducts.[8]
ortho-NitroveratrylNV~350-365 nmFaster than oNBIncreased absorbance at 365 nm enhances cleavage.[8][9]
α-Methyl-ortho-nitroveratrylMeNV~350-365 nmSignificantly faster than NVCombines the benefits of α-methylation and veratryl substitution for rapid cleavage.[9]
Coumarin-based-~365-405 nmVariesCan offer wavelength-selective cleavage in the presence of oNB linkers.[16]

Visualizations

Cleavage_Workflow cluster_prep Preparation cluster_cleavage Cleavage cluster_recovery Recovery cluster_analysis Analysis & Purification Resin Peptide-Resin Solvent Add Cleavage Solvent Resin->Solvent Irradiation Irradiate with UV Light (e.g., 365 nm) Solvent->Irradiation Filter Filter Resin Irradiation->Filter Wash Wash Resin Filter->Wash Resin Collect Collect Filtrate (Crude Peptide) Filter->Collect Filtrate Wash->Collect HPLC HPLC/MS Analysis Collect->HPLC Purify Purification HPLC->Purify Troubleshooting_Yield cluster_cleavage Cleavage Issues cluster_solubility Solubility Issues cluster_degradation Degradation Issues Start Low Peptide Yield IncompleteCleavage Incomplete Cleavage? Start->IncompleteCleavage CheckTime Increase Irradiation Time IncompleteCleavage->CheckTime Yes Precipitation Precipitation/Adsorption? IncompleteCleavage->Precipitation No CheckWavelength Verify Wavelength/Intensity CheckTime->CheckWavelength ImproveAgitation Improve Agitation CheckWavelength->ImproveAgitation ModifySolvent Modify Solvent (e.g., add TFE) Precipitation->ModifySolvent Yes Degradation Peptide Degradation? Precipitation->Degradation No PostWash Perform Post-Cleavage Washes ModifySolvent->PostWash UseScavengers Add Scavengers (e.g., DTT) Degradation->UseScavengers Yes AdjustpH Adjust pH UseScavengers->AdjustpH

Sources

stability of 2-[(4-Nitrophenyl)sulfanyl]acetic acid under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-[(4-Nitrophenyl)sulfanyl]acetic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound under various experimental conditions. Understanding the stability profile of this compound is critical for its effective use in organic synthesis, medicinal chemistry, and agrochemical research.[1][2] This guide will address common questions and troubleshooting scenarios encountered during its handling, storage, and application.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

The stability of this compound is influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing or reducing agents. The molecule possesses three key functional groups that can be susceptible to degradation: the carboxylic acid, the thioether linkage, and the nitroaromatic ring.

  • pH: The pH of the solution can significantly impact the stability of the thioether and carboxylic acid moieties.

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Photodegradation can occur, particularly due to the presence of the nitroaromatic ring.

  • Oxidizing/Reducing Agents: The thioether is susceptible to oxidation, and the nitro group is susceptible to reduction.

Q2: How does pH influence the stability of this compound?
  • Acidic Conditions (Low pH): Under strong acidic conditions, there is a potential for hydrolysis of the thioether linkage, although this is generally more stable than an ester linkage. The carboxylic acid group will be protonated.

  • Neutral Conditions (pH ~7): The compound is expected to be relatively stable at neutral pH. The carboxylic acid will be deprotonated, existing as the carboxylate anion.[3]

  • Alkaline Conditions (High pH): In strongly basic solutions, the acidity of the α-proton to the carbonyl group could potentially lead to side reactions. Additionally, the nitro group's electron-withdrawing nature can influence the reactivity of the aromatic ring.

A general workflow for assessing pH stability is outlined below.

Caption: Workflow for pH-dependent stability testing.

Q3: What are the likely degradation products of this compound?

Based on the structure, several degradation pathways can be hypothesized. Identifying these potential degradants is a key aspect of developing a stability-indicating analytical method.[4]

  • Oxidation of the Thioether: The sulfide can be oxidized to a sulfoxide and then to a sulfone. This is a common degradation pathway for thioethers.

  • Reduction of the Nitro Group: The nitro group can be reduced to a nitroso, hydroxylamino, or amino group. This is more likely to occur in the presence of reducing agents.

  • Hydrolysis of the Thioether Linkage: Cleavage of the C-S bond would lead to 4-nitrothiophenol and glycolic acid. This is generally less favorable than ester hydrolysis but can occur under harsh conditions.

  • Decarboxylation: Loss of the carboxylic acid group is possible under certain conditions, though typically requires high heat.

The following diagram illustrates these potential degradation pathways.

Degradation_Pathways cluster_Oxidation Oxidation cluster_Reduction Reduction cluster_Hydrolysis Hydrolysis A This compound B 2-[(4-Nitrophenyl)sulfinyl]acetic acid (Sulfoxide) A->B Oxidation D 2-[(4-Aminophenyl)sulfanyl]acetic acid A->D Reduction E 4-Nitrothiophenol A->E Hydrolysis F Glycolic Acid A->F Hydrolysis C 2-[(4-Nitrophenyl)sulfonyl]acetic acid (Sulfone) B->C Further Oxidation

Caption: Potential degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Rapid degradation observed at acidic pH Thioether hydrolysis may be occurring.Confirm the identity of degradants using LC-MS. Consider using a less acidic buffer system if the application allows.
Appearance of new peaks in HPLC at basic pH Potential for base-catalyzed side reactions.Analyze the structure of the new peaks. Store solutions at a lower pH if possible.
Loss of compound in the presence of peroxides Oxidation of the thioether to sulfoxide or sulfone.Avoid peroxide-containing reagents. Use antioxidants if compatible with the experimental setup.
Discoloration of the solid compound upon storage Possible photodegradation or slow oxidation.Store the solid compound in a dark, inert atmosphere (e.g., under argon or nitrogen) at the recommended temperature.
Poor mass balance in stability studies Degradants may not be UV-active or are volatile. Precipitation of the compound or degradants.Use a mass detector (e.g., LC-MS) in parallel with a UV detector. Check for precipitation in your samples.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish a stability-indicating analytical method.[5]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Temperature-controlled oven

  • Photostability chamber

Methodology:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours.

  • Photostability: Expose a solution of the compound (1 mg/mL in methanol/water) and the solid compound to light conditions as per ICH Q1B guidelines.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.

Protocol 2: pH-Dependent Stability Assessment

Objective: To determine the stability of this compound in buffered solutions at different pH values.

Materials:

  • This compound

  • Buffer solutions (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with UV detector

Methodology:

  • Solution Preparation: Prepare stock solutions of the compound in an organic solvent (e.g., methanol).

  • Incubation Solutions: Dilute the stock solution into the various buffer solutions to a final concentration of 0.1 mg/mL.

  • Incubation: Store the solutions at a constant temperature (e.g., 25°C and 40°C).

  • Time Points: Withdraw aliquots at initial (t=0), 24, 48, 72 hours, and 1 week.

  • Analysis: Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.

  • Data Analysis: Plot the percentage of the remaining compound against time for each pH and temperature condition.

Summary of Stability Data (Hypothetical Example)

pHTemperature (°C)% Degradation after 72h (Hypothetical)Major Degradant(s) (Hypothetical)
2.04015%4-Nitrothiophenol
7.040< 2%Not significant
9.0405%Unidentified polar species
7.0 (with 3% H₂O₂)2525%Sulfoxide derivative

Note: This table is for illustrative purposes. Actual data must be generated experimentally.

References

  • MySkinRecipes. This compound. [Link]
  • PubChem. (4-Nitrophenyl)acetic acid | C8H7NO4 | CID 4661.
  • ICH. Q1A(R2) Stability Testing of New Drug Substances and Products.
  • Rane, K., and P. Sangshetti.
  • Singh, R., and Z. Rehman. Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research, 2014.
  • PubChem. (4-Nitrophenyl)acetate | C8H6NO4- | CID 6931101.

Sources

Technical Support Center: Purification of Peptides After Cleavage from a 2-[(4-Nitrophenyl)sulfanyl]acetic acid (NPS) Linker

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of peptides synthesized using the 2-[(4-Nitrophenyl)sulfanyl]acetic acid (NPS) linker. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to navigate the specific challenges associated with purifying peptides cleaved from this linker. The unique chemical nature of the NPS linker, particularly the release of 4-nitrothiophenol as a primary byproduct, necessitates tailored purification strategies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts I should expect after cleaving my peptide from the NPS linker?

A1: The most significant byproduct from the cleavage of the this compound linker is 4-nitrothiophenol . This compound is a yellow, crystalline solid.[1] Depending on your cleavage cocktail and the amino acid composition of your peptide, you may also encounter scavenged protecting group adducts.

Q2: Why is my crude peptide pellet yellow after ether precipitation?

A2: The yellow coloration is almost certainly due to the presence of residual 4-nitrothiophenol. This byproduct is intensely colored and can be trapped in the peptide pellet during precipitation. While some coloration is expected, a bright yellow, oily, or sticky pellet suggests that the precipitation and washing steps were not sufficient to remove this impurity.

Q3: Can the 4-nitrothiophenol byproduct interfere with my HPLC purification?

A3: Yes, 4-nitrothiophenol can interfere with HPLC purification in two main ways. First, its yellow color can be misleading during fraction collection if you are relying on visual cues. Second, and more importantly, 4-nitrothiophenol has a strong UV absorbance, which can overlap with the peptide's absorbance at typical monitoring wavelengths (214-220 nm and 280 nm), potentially masking your peptide peak or co-eluting with it.[2][3]

Q4: What is the best initial purification strategy after cleavage from an NPS linker?

A4: Ether precipitation is the recommended first step.[4] This technique is effective at removing the bulk of the trifluoroacetic acid (TFA), scavengers, and, crucially, the highly ether-soluble 4-nitrothiophenol.[1][5] A thorough ether washing protocol is critical for obtaining a cleaner crude peptide before proceeding to more refined purification methods like SPE or HPLC.

Section 2: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Issue 1: The Crude Peptide is a Sticky, Yellow Oil After Ether Precipitation.

Cause: This is a common issue when a significant amount of 4-nitrothiophenol and other cleavage byproducts are trapped within the precipitated peptide. Oily consistency often indicates the presence of scavengers and protecting group remnants that were not effectively washed away.[6]

Troubleshooting Steps:

  • Improve Ether Washing:

    • Ensure you are using a sufficient volume of cold diethyl ether (at least 10 times the volume of your TFA cleavage solution).[1]

    • Perform multiple wash/centrifugation cycles (at least 3-4 times).[4] With each wash, break up the pellet thoroughly to maximize the surface area exposed to the fresh ether.

    • Consider using a combination of diethyl ether and another non-polar solvent like hexane to improve the removal of a wider range of organic impurities.

  • Optimize Precipitation Conditions:

    • Pre-chill your ether to at least -20°C.[5] This enhances the precipitation of the peptide while keeping the byproducts in solution.

    • Add the TFA/peptide solution dropwise to the cold ether while vortexing to promote the formation of a fine, easily washable precipitate rather than a dense, sticky mass.

Issue 2: A Significant Yellow Peak is Observed During HPLC, Co-eluting with the Peptide.

Cause: This indicates that the initial purification steps were insufficient to remove 4-nitrothiophenol, and its chromatographic properties are similar to your peptide under the chosen HPLC conditions.

Troubleshooting Steps:

  • Pre-HPLC Cleanup with Solid-Phase Extraction (SPE):

    • Utilize a reversed-phase SPE cartridge (e.g., C18) to perform a rapid cleanup of your crude peptide. The more non-polar 4-nitrothiophenol can often be washed away with a lower concentration of organic solvent, allowing for the subsequent elution of the more polar peptide.

  • Modify HPLC Gradient and/or Mobile Phase:

    • Shallow Gradient: Employ a shallower gradient during the elution phase of your HPLC run. This can improve the resolution between your peptide and the 4-nitrothiophenol.

    • Change Mobile Phase pH: Altering the pH of your mobile phases (if your peptide's stability allows) can change the ionization state and, therefore, the retention times of both your peptide and the 4-nitrothiophenol, potentially leading to better separation.[7]

    • Alternative Organic Modifier: If you are using acetonitrile, consider switching to methanol or isopropanol. This can alter the selectivity of the separation.

Issue 3: Low Peptide Recovery After Purification.

Cause: Low recovery can stem from several factors, including incomplete precipitation, loss during transfer steps, or poor solubility of the peptide.

Troubleshooting Steps:

  • Optimize Peptide Solubility:

    • Before purification, ensure your lyophilized crude peptide is fully dissolved. If it is insoluble in the initial mobile phase, try adding a small amount of an organic solvent like DMSO or DMF to the sample before dilution.[8] For very hydrophobic peptides, dissolving in a small amount of neat TFA or formic acid before dilution may be necessary.[9]

  • Check for Peptide in Supernatant:

    • After the first ether precipitation and centrifugation, carefully collect a small aliquot of the ether supernatant. Evaporate the ether and analyze the residue by mass spectrometry to see if a significant amount of your peptide was lost due to partial solubility in the ether. If so, you may need to use a different precipitating solvent or move directly to a dilution and SPE/HPLC strategy.

  • Ensure Proper SPE Protocol:

    • Condition and equilibrate the SPE cartridge according to the manufacturer's instructions.

    • Load the sample in a solution with low organic content to ensure binding.

    • Wash with an intermediate organic concentration that is high enough to remove byproducts like 4-nitrothiophenol but low enough to retain your peptide.

    • Elute the peptide with a sufficiently high concentration of organic solvent.

Section 3: Detailed Protocols

Protocol 1: Enhanced Ether Precipitation for Peptides Cleaved from NPS Linker
  • Following cleavage, transfer the TFA/peptide solution to a centrifuge tube.

  • In a separate, larger centrifuge tube, add cold (-20°C or colder) diethyl ether, using at least 10-20 times the volume of the TFA solution.

  • While vigorously vortexing the ether, slowly add the TFA/peptide solution dropwise. A white or off-white precipitate should form.

  • Centrifuge the mixture at 3000-4000 rpm for 5-10 minutes to pellet the peptide.

  • Carefully decant the ether supernatant, which will contain the majority of the 4-nitrothiophenol and other organic byproducts.

  • Add a fresh portion of cold ether, equal to the initial volume, to the peptide pellet.

  • Thoroughly break up the pellet using a vortexer or a clean spatula. This step is crucial for effective washing.

  • Repeat the centrifugation and decanting steps (steps 4-5).

  • Perform a total of 3-4 ether washes.

  • After the final wash, lightly cap the tube and allow the residual ether to evaporate in a fume hood. Do not dry under high vacuum for an extended period, as this can make the peptide difficult to redissolve.

Protocol 2: Solid-Phase Extraction (SPE) for Removal of 4-Nitrothiophenol
  • Select Cartridge: Choose a C18 SPE cartridge with a bed weight appropriate for your sample amount.

  • Conditioning: Condition the cartridge with one column volume of methanol or acetonitrile.

  • Equilibration: Equilibrate the cartridge with two to three column volumes of 0.1% TFA in water.

  • Sample Loading: Dissolve your crude peptide in a minimal amount of 0.1% TFA in water (if necessary, use a small amount of organic solvent to aid dissolution, but ensure the final organic concentration is low, e.g., <5%). Load the sample onto the equilibrated cartridge.

  • Wash Step: Wash the cartridge with 2-3 column volumes of a low-to-moderate concentration of organic solvent (e.g., 10-20% acetonitrile in 0.1% TFA in water). This step is designed to elute the more hydrophobic 4-nitrothiophenol while retaining the peptide. Collect this fraction and analyze by HPLC if you suspect peptide loss.

  • Elution: Elute your peptide with 1-2 column volumes of a higher concentration of organic solvent (e.g., 60-80% acetonitrile in 0.1% TFA in water).

  • Analysis: Analyze the eluted fraction by HPLC and mass spectrometry to confirm purity and identity.

Section 4: Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying peptides cleaved from an NPS linker.

PurificationWorkflow cluster_start Start cluster_precipitation Initial Purification cluster_hplc Final Purification cluster_end Finish Start Crude Peptide in TFA (Post-NPS Cleavage) Precipitation Enhanced Ether Precipitation (Protocol 1) Start->Precipitation Analysis1 Assess Pellet: White/Off-White Powder? Precipitation->Analysis1 HPLC Direct RP-HPLC Analysis1->HPLC Yes SPE Pre-HPLC Cleanup with SPE (Protocol 2) Analysis1->SPE No (Sticky/Yellow) Final Pure Peptide HPLC->Final HPLC_after_SPE RP-HPLC SPE->HPLC_after_SPE HPLC_after_SPE->Final

Caption: Decision workflow for NPS-cleaved peptide purification.

References

  • Wikipedia. 4-Nitrothiophenol.
  • Google Patents. US10954266B2 - Linker molecule and use thereof in methods for purifying peptides.
  • ResearchGate. Peptide precipitation in ether?
  • American Peptide Society. Peptide Purification.
  • AAPPTec. Post Cleavage Purification and Analysis of Peptides; TFA removal.
  • University of Washington. Peptide fractionation and Clean-Up Protocols.
  • MDPI. Removal of 4-Nitrophenol from Aqueous Solution by Using Polyphenylsulfone-Based Blend Membranes: Characterization and Performance.
  • Google Patents. WO2015028599A1 - Cleavage of synthetic peptides.
  • SciSpace. A Sequential Dual Cleavage of the Arylsulfamate Linker to Provide Both Sulfamate and Phenol Derivatives.
  • National Institutes of Health. Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
  • Agilent. Efficient Purification of Synthetic Peptides at High and Low pH.
  • Sannova. Peptide Bioanalysis: Mitigating Matrix Interference in Preclinical and Clinical Trials.
  • protocols.io. HPLC Purification of Peptides.
  • Waters Corporation. Peptide Isolation – Method Development Considerations.
  • Waters Corporation. Peptide Isolation & Purification Techniques.
  • National Institutes of Health. HPLC Analysis and Purification of Peptides.
  • GenScript. Guidelines for Dissolving Peptides.
  • Royal Society of Chemistry. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach.

Sources

Technical Support Center: Solid-Phase Synthesis with Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for solid-phase synthesis utilizing photolabile linkers. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during their experiments. As Senior Application Scientists, we provide not just procedural steps, but the underlying scientific principles to empower you to make informed decisions in your work.

Troubleshooting Guide

This section addresses specific issues you may encounter during solid-phase synthesis with photolabile linkers in a question-and-answer format.

Issue 1: Low or No Cleavage of the Target Molecule

Question: I've irradiated my resin, but I'm seeing a very low yield of my cleaved product. What could be the problem?

Answer: Low cleavage efficiency is a common issue with several potential causes. A systematic approach is crucial to identify the root of the problem.

Potential Causes and Solutions:

  • Inadequate Irradiation: The energy delivered to the photolabile linker may be insufficient.

    • Wavelength Selection: Ensure you are using the optimal wavelength for your specific photolabile linker. While the maximum absorption wavelength (λmax) is a good starting point, the optimal wavelength for cleavage may differ.[1] Most o-nitrobenzyl-based linkers, for instance, are efficiently cleaved at around 365 nm.[2][3]

    • Irradiation Time: The duration of UV exposure may be too short. Optimization is key; perform a time-course experiment by taking small aliquots of the resin at different time points (e.g., 1, 2, 4, and 6 hours) and analyzing the cleavage efficiency by HPLC.

    • Light Source Intensity and Proximity: The intensity of your UV lamp and its distance from the reaction vessel are critical. Ensure the lamp is functioning correctly and is positioned as close to the vessel as possible to maximize photon delivery. High-power LED lamps are often effective.[4]

    • Reaction Setup: The material of your reaction vessel must be UV-transparent at the desired wavelength (e.g., quartz). Standard glass or plastic may block a significant portion of the UV light.

  • Solvent and Reagent Issues: The chemical environment during cleavage plays a significant role.

    • Solvent Choice: The choice of solvent can influence cleavage kinetics. While some linkers cleave well in organic solvents like methanol or p-dioxane, others perform better in aqueous buffers.[5] It's essential to consult the literature for your specific linker.

    • Degassed Solvents: Dissolved oxygen can quench the excited state of the photolabile linker, reducing cleavage efficiency. Using degassed solvents for the cleavage reaction can sometimes improve yields.

    • pH of the Medium: For certain applications, the pH of the cleavage medium can be a factor. For example, slightly acidic conditions (pH ~5.5) have been shown to be necessary for the efficient cleavage of some linkers.

  • Resin and Linker-Related Problems:

    • Steric Hindrance: The growing peptide or molecule on the solid support may sterically hinder the photolabile linker, preventing efficient light absorption or the necessary conformational changes for cleavage.

    • Incomplete Synthesis: If the synthesis of your target molecule was incomplete, the low yield might not be a cleavage issue but a synthesis problem. Confirm the presence of the full-length product on the resin before cleavage.

    • Microenvironment Effects: The local environment within the resin beads can affect the rate of photocleavage.[2][6] Factors like resin swelling and the nature of the polymer support can play a role.

Experimental Protocol: Test Cleavage for Diagnosing Low Yield

This protocol helps determine if the issue lies with the cleavage step itself.

  • Sample Preparation: Suspend a small, known amount of the dried peptide-resin (e.g., 10-20 mg) in a UV-transparent vessel (e.g., a quartz cuvette) with a suitable solvent.[4]

  • Irradiation: Irradiate the resin suspension with a UV lamp at the recommended wavelength for your linker. Use a magnetic stirrer to ensure the resin remains suspended and evenly illuminated.[4]

  • Time Points: At predefined time intervals (e.g., 30, 60, 120, 240 minutes), carefully withdraw a small aliquot of the supernatant.

  • Analysis: Analyze the collected supernatant at each time point by RP-HPLC to quantify the amount of cleaved product. This will allow you to determine the kinetics of the cleavage reaction and identify the optimal irradiation time.

  • Post-Cleavage Resin Analysis: After the final time point, you can perform a qualitative test, such as the Kaiser test, on the remaining resin beads to check for the presence of free primary amines, which would indicate incomplete cleavage.[7][8]

Issue 2: Premature Cleavage of the Linker

Question: I'm observing my product in the wash solutions during synthesis, indicating the linker is cleaving before the final irradiation step. Why is this happening?

Answer: Premature cleavage suggests that the photolabile linker is unstable under the conditions of your solid-phase synthesis protocol.

Potential Causes and Solutions:

  • Instability to Synthesis Reagents: While photolabile linkers are designed to be orthogonal to many chemical conditions, some can exhibit instability.

    • Acid/Base Sensitivity: Although many photolabile linkers are stable to both acidic and basic conditions, this is not universally true.[5] For example, prolonged exposure to strong acids or bases used for deprotection steps in peptide synthesis (e.g., TFA or piperidine) could potentially lead to slow cleavage of some linkers.

    • Nucleophiles: Certain reagents used in synthesis may have nucleophilic properties that could attack the linker.

  • Ambient Light Exposure: Photolabile linkers are, by their nature, sensitive to light.

    • Laboratory Lighting: Working under standard laboratory lighting, especially for extended periods, can be sufficient to cause gradual cleavage of highly sensitive linkers. It is good practice to protect the reaction vessel from light by wrapping it in aluminum foil during synthesis.

  • Linker-Specific Instability: The inherent chemical structure of the linker may predispose it to certain degradation pathways. For example, some o-nitrobenzyl esters can be susceptible to hydrolysis, especially at elevated temperatures.[9]

Preventative Measures:

  • Linker Selection: Choose a photolabile linker that is well-documented to be stable under your specific synthesis conditions.

  • Protect from Light: Always protect the reaction vessel from ambient light throughout the synthesis process.

  • Minimize Exposure to Harsh Reagents: Reduce the time the resin is exposed to potentially problematic reagents to the minimum required for the reaction to go to completion.

Issue 3: Side Reactions and Impurities in the Cleaved Product

Question: After cleavage and purification, I'm seeing unexpected side products in my mass spectrometry and HPLC analysis. What are the likely culprits?

Answer: The photocleavage process, particularly with o-nitrobenzyl-based linkers, can generate reactive byproducts that may modify your target molecule.

Common Side Products and Their Origins:

  • o-Nitrosobenzaldehyde/Ketone: This is a common byproduct of the cleavage of o-nitrobenzyl linkers.[10] This electrophilic species can potentially react with nucleophilic residues in your peptide or molecule, leading to adduct formation.

  • Reattachment of Protecting Groups: During cleavage, protecting groups from your synthesized molecule are also liberated. These can form reactive carbocations that may re-attach to sensitive residues.

  • Photodegradation of the Target Molecule: Prolonged exposure to high-energy UV light can potentially damage certain sensitive functional groups within your target molecule itself.

Mitigation Strategies:

  • Use of Scavengers: While scavengers are more commonly associated with acidolytic cleavage, their use during photocleavage can sometimes be beneficial to trap reactive byproducts. The choice of scavenger would depend on the specific side reaction you are trying to prevent.

  • Optimize Irradiation Time: As determined by a test cleavage experiment, use the minimum irradiation time necessary for complete cleavage to minimize the exposure of your product to UV light and reactive byproducts.

  • Purification: A robust purification strategy, typically involving RP-HPLC, is essential to separate your desired product from any side products.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right photolabile linker for my synthesis?

A1: The choice of linker depends on several factors:

  • Orthogonality: The linker must be stable to all the chemical conditions used in your synthesis (e.g., deprotection, coupling).[11][12]

  • Cleavage Conditions: Consider the desired cleavage conditions. Most common linkers are cleaved with UV light in the 350-365 nm range.

  • Target Molecule: The nature of your target molecule is important. For example, if you are synthesizing a peptide with sensitive amino acids, a linker that allows for very mild cleavage conditions would be preferable.[13]

Q2: Can I monitor the progress of my solid-phase synthesis when using a photolabile linker?

A2: Yes. A small amount of resin can be taken at various points during the synthesis, and the attached molecule can be cleaved by photolysis for analysis by techniques like LC-MS or MALDI-TOF MS. This allows you to check the progress of your synthesis and identify any potential issues early on.

Q3: What are the advantages of using a photolabile linker over a traditional acid-labile linker?

A3: Photolabile linkers offer several advantages:

  • Mild Cleavage: Cleavage with light is a very mild method that avoids the use of harsh acids, which can be detrimental to sensitive molecules.[14]

  • Orthogonality: They provide an additional level of orthogonality in complex syntheses, allowing for selective deprotection and cleavage strategies.[11]

  • Cleanliness: Cleavage does not introduce any chemical reagents into the product solution, simplifying downstream purification.[14]

Data and Protocols

Table 1: Common Photolabile Linkers and Their Properties
Linker TypeCommon AbbreviationTypical Cleavage Wavelength (nm)Key Features & Considerations
o-NitrobenzylNB~350-365The most common class; cleavage efficiency can be tuned by substituents on the aromatic ring.
o-NitroveratrylNVOC~350-365Increased cleavage rate compared to standard o-nitrobenzyl linkers due to methoxy groups.
Phenacyl-~350Cleavage can be slower than o-nitrobenzyl linkers.[5]
Coumarin-based-365-405Can offer wavelength-selective cleavage in combination with other photolabile groups.[15]
Diagrams

sps_workflow Resin Solid Support (Resin) Linker Attach Photolabile Linker Resin->Linker Load Load First Building Block Linker->Load Deprotect Deprotection Load->Deprotect Couple Couple Next Building Block Deprotect->Couple Repeat Repeat (Deprotect/Couple) Couple->Repeat n cycles Cleave Photolytic Cleavage (UV) Repeat->Cleave Product Purified Product Cleave->Product

Caption: General workflow for solid-phase synthesis using a photolabile linker.

troubleshooting_tree Start Low Cleavage Yield Check_Irradiation Check Irradiation Conditions Start->Check_Irradiation Check_Solvent Check Cleavage Solvent/Reagents Start->Check_Solvent Check_Resin Check Resin & On-Bead Product Start->Check_Resin Wavelength Incorrect Wavelength? Check_Irradiation->Wavelength Yes Time Irradiation Time Too Short? Check_Irradiation->Time Yes Intensity Lamp Intensity/Distance Issue? Check_Irradiation->Intensity Yes Solvent_Effect Solvent Inhibiting Cleavage? Check_Solvent->Solvent_Effect Possible Degradation Reagent Degradation? Check_Solvent->Degradation Possible Synthesis_Incomplete Incomplete Synthesis? Check_Resin->Synthesis_Incomplete Possible Steric_Hindrance Steric Hindrance? Check_Resin->Steric_Hindrance Possible Solution_Optimize_Irradiation Optimize Wavelength, Time, and Setup Wavelength->Solution_Optimize_Irradiation Time->Solution_Optimize_Irradiation Intensity->Solution_Optimize_Irradiation Solution_Change_Solvent Test Different Solvents Solvent_Effect->Solution_Change_Solvent Degradation->Solution_Change_Solvent Solution_Verify_Synthesis Verify On-Bead Product (Test Cleavage) Synthesis_Incomplete->Solution_Verify_Synthesis Steric_Hindrance->Solution_Verify_Synthesis

Sources

impact of solvent on the efficiency of 2-nitrobenzyl photocleavage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Nitrobenzyl Photocleavage

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-nitrobenzyl (o-NB) photocleavage applications. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges you face in the lab. Solvent choice is not a trivial parameter; it is a critical determinant of reaction efficiency, kinetics, and even the success or failure of your experiment.

This resource is structured to provide immediate answers to common problems while offering a deeper mechanistic understanding to empower your experimental design.

Section 1: Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the high-level questions that form the foundation of working with 2-nitrobenzyl photocleavable groups.

Q1: What is the fundamental mechanism of 2-nitrobenzyl (o-NB) photocleavage?

A1: The photocleavage of the o-NB group is an intramolecular redox reaction initiated by the absorption of UV light (typically ~340-365 nm).[1][2][3] Upon excitation, the nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate.[4][5] This transient species then undergoes a series of rearrangements, ultimately cleaving the bond to the protected molecule (the leaving group) and producing a 2-nitrosobenzaldehyde byproduct.[4][6]

Q2: Why is solvent selection so critical for this reaction?

A2: Solvents can significantly influence the reaction's quantum yield (the number of molecules cleaved per photon absorbed) and overall rate.[7] This is because the solvent interacts with the excited state of the o-NB group and the various charged or radical intermediates formed during the reaction.[8][9][10] Key solvent properties like polarity, proticity (ability to donate protons), and viscosity can stabilize or destabilize these intermediates, directly impacting the efficiency of the cleavage process.

Q3: What is a "caged compound" and how does it relate to o-NB groups?

A3: A "caged compound" is a bioactive molecule that has been chemically modified with a photolabile protecting group, like the 2-nitrobenzyl group, rendering it inactive.[11] UV light exposure acts as a "key" to "unlock the cage," releasing the bioactive molecule with high spatial and temporal precision. This technique is invaluable for studying dynamic biological processes.[11][12]

Q4: Can I use any UV light source for the cleavage?

A4: While the o-NB group has a broad absorption peak, efficiency is wavelength-dependent. Most standard o-NB groups are cleaved effectively with light in the 340-365 nm range.[1][2][3] It is crucial to match your light source to the absorbance spectrum of your specific o-NB-protected compound. High-power lamps may require cooling to prevent thermal side reactions, and consistent geometry between the lamp and sample is key for reproducible results.[11]

Section 2: Troubleshooting Guide: Overcoming Common Hurdles

This section is formatted to directly address specific experimental failures and provide actionable, causality-driven solutions.

Q: My photocleavage reaction is slow or incomplete, even after prolonged UV exposure. What's wrong?

A: This is a common issue that often points to suboptimal solvent choice or reaction conditions.

  • Underlying Cause 1: Poor Solvent Polarity. The key aci-nitro intermediate is polar. Aprotic solvents with low polarity may fail to stabilize this intermediate, slowing down the entire process.

  • Solution: Consider switching to a more polar solvent. For example, if you are using dioxane, try switching to acetonitrile or an acetonitrile/water mixture.[2] A study on o-nitrobenzyl tosylate showed that apparent first-order dissociation was significantly faster in more polar solvents like methanol and DMSO compared to dioxane or chloroform.[13]

  • Underlying Cause 2: Presence of Quenchers. Your solvent or reagents may contain impurities that "quench" the excited state of the o-NB group before it has a chance to react.

  • Solution: Ensure you are using high-purity or spectroscopy-grade solvents. If your reaction mixture contains other chromophores that absorb at the excitation wavelength, they may be competitively absorbing photons, reducing the efficiency of cleavage.[7]

  • Underlying Cause 3: Insufficient Photon Flux. The reaction may simply be "photon-starved."

  • Solution: Confirm the output of your UV lamp and ensure your reaction vessel is made of a UV-transparent material like quartz.[11] Increasing the concentration of your compound may not help if the solution's optical density becomes too high (an "inner filter effect"), preventing light from penetrating the full sample. Dilution may sometimes be more effective.

Q: I'm observing significant side products and my yield of the desired released molecule is low. What causes this?

A: The formation of side products often indicates that the reaction pathway is being diverted, a problem frequently influenced by the solvent environment.

  • Underlying Cause 1: Radical Side Reactions. In less polar or aprotic solvents, radical intermediates can be longer-lived and may participate in undesired side reactions.

  • Solution: The addition of a protic solvent like water or methanol can help. Protic solvents can protonate the aci-nitro intermediate, guiding it toward the desired cleavage pathway and away from alternative reactions.[14] Mixtures of acetonitrile and water are commonly used to balance solubility and efficiency.[2][6]

  • Underlying Cause 2: Photodegradation of Products. The released molecule or the 2-nitrosobenzaldehyde byproduct might be unstable to the UV light, degrading over the course of the experiment.

  • Solution: Monitor the reaction over time using HPLC or LC-MS to identify the optimal irradiation time that maximizes the desired product before significant degradation occurs.[2][3] If possible, use a filter to narrow the wavelength of irradiation to one that is primarily absorbed by the o-NB group and not the products.

Q: My compound is not soluble in the recommended polar solvents. What are my options?

A: This is a frequent challenge when working with hydrophobic molecules.

  • Solution 1: Use a Co-Solvent System. You don't have to commit to a single solvent. A mixture of a non-polar solvent (like dioxane or THF) to dissolve your compound and a polar, protic co-solvent (like water or methanol) to facilitate the reaction can be highly effective. A 1:1 (v/v) water:acetonitrile mixture is a common starting point for DNA-based applications.[2]

  • Solution 2: Explore Aprotic Polar Solvents. Solvents like DMSO or DMF are polar enough to support the key intermediates but may offer better solubility for non-polar compounds than aqueous mixtures. One study found the photocleavage rate in DMSO to be robust.[13] However, always ensure these solvents are compatible with your downstream applications.

Section 3: In-Depth Protocols & Data

Experimental Protocol: Solvent Screening for Optimal Photocleavage

This protocol provides a systematic workflow for identifying the best solvent system for your specific o-NB protected molecule.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of o-NB compound in a soluble solvent (e.g., ACN) C Add stock solution to each test solvent for final conc. (e.g., 100 µM) A->C B Prepare aliquots of test solvents: - ACN/H2O (9:1, 1:1, 1:9) - MeOH - Dioxane - DMSO B->C D Take T=0 sample from each vial for HPLC C->D E Irradiate all samples simultaneously with UV source (e.g., 365 nm) D->E F Take aliquots at fixed time points (e.g., 2, 5, 10, 30 min) E->F G Analyze all samples by HPLC F->G H Calculate % conversion: (Peak Area_Product) / (Peak Area_Start + Peak Area_Product) G->H I Plot % conversion vs. time for each solvent H->I J Identify solvent with fastest rate and highest final conversion I->J G Start o-Nitrobenzyl Compound (Ground State) Excited Excited State* Start->Excited 1. UV Photon (hν) ~365 nm AciNitro aci-Nitro Intermediate Excited->AciNitro 2. Intramolecular H-Abstraction (RATE-DETERMINING STEP) AciNitro->Start Reversion to Ground State (Favored in Aprotic/Non-polar Solvents) AciNitro->Start Cyclic Cyclic Intermediate (e.g., Dihydrobenzisoxazol) AciNitro->Cyclic 3a. Rearrangement (Favored in Protic/Polar Solvents) SideProducts Side Products AciNitro->SideProducts Hemiacetal Hemiacetal Intermediate Cyclic->Hemiacetal 3b. Further Rearrangement Products Released Molecule + 2-Nitroso Byproduct Hemiacetal->Products 4. Final Cleavage

Sources

Technical Support Center: Minimizing Phototoxicity in Live-Cell Applications of Photocleavable Linkers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) to help you minimize phototoxicity when using photocleavable (PC) linkers in live-cell applications. Our goal is to equip you with the knowledge to obtain reliable, reproducible data while maintaining the health of your biological samples.

Understanding the Challenge: The Dual Nature of Light

Photocleavable linkers offer remarkable spatiotemporal control for releasing molecules in live cells.[1][2] However, the very light required to activate these linkers can be detrimental to the cells under investigation.[3][4] This phenomenon, known as phototoxicity, arises from the generation of reactive oxygen species (ROS) and other harmful photoproducts upon illumination.[5][6] These ROS can damage cellular components, disrupt normal physiological processes, and ultimately lead to cell death, compromising the integrity of your experimental results.[3][7]

This guide will walk you through the principles of phototoxicity and provide actionable strategies to mitigate its effects, ensuring the success of your live-cell experiments.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding phototoxicity and photocleavable linkers.

Q1: What are the primary signs of phototoxicity in my live-cell experiment?

A1: Phototoxicity can manifest in various ways, from subtle to severe. Obvious signs include cell rounding, blebbing, detachment from the substrate, and ultimately, cell death (apoptosis or necrosis).[4][8] However, more subtle effects can be equally compromising to your data and include altered cell morphology, changes in mitochondrial dynamics, reduced cell migration or division rates, and altered signaling pathways.[5][9] It's crucial to monitor for both overt and subtle indicators of cellular stress.

Q2: I'm seeing phototoxicity, but I'm using a low light intensity. What else could be the cause?

A2: While high light intensity is a major contributor, the total light dose delivered to the sample is the critical factor.[5] This is a product of intensity and exposure time. Even low-intensity light delivered over a long duration can induce phototoxicity. Furthermore, consider the wavelength of light you are using. Shorter wavelengths (e.g., UV and blue light) are more energetic and generally more phototoxic than longer wavelengths (e.g., green, red, or near-infrared light).[6][10] Additionally, "illumination overhead," the period when the sample is illuminated but the camera is not acquiring an image, can significantly contribute to the total light dose and subsequent phototoxicity.[5][11][12]

Q3: Are some photocleavable linkers less phototoxic than others?

A3: Yes, the choice of photocleavable linker can significantly impact the level of phototoxicity. Traditional ortho-nitrobenzyl (oNB) based linkers are widely used but often require UV light for cleavage, which is known to be phototoxic and has low tissue penetration.[10][13] Newer generations of PC linkers have been developed to be sensitive to longer, less damaging wavelengths of light, such as visible or near-infrared (NIR) light.[10][14][15] For example, coumarin-based linkers can be cleaved with blue light (400-450 nm), and BODIPY or cyanine-based linkers can be activated at even longer wavelengths.[10][16] When selecting a linker, consider its cleavage wavelength and quantum yield (the efficiency of the cleavage reaction). A higher quantum yield means less light is required for cleavage, reducing the overall light dose.[10][13]

Q4: Can the cell culture medium influence phototoxicity?

A4: Absolutely. Some components in standard culture media, like riboflavin and certain amino acids, can act as photosensitizers, absorbing light and generating ROS, thereby exacerbating phototoxicity.[6] Consider using imaging-specific media formulations that are low in these components. Additionally, supplementing your medium with antioxidants can help quench ROS and reduce cellular damage.[9][17]

Q5: What is two-photon excitation, and can it help reduce phototoxicity?

A5: Two-photon excitation (2PE) is an advanced microscopy technique that can significantly reduce phototoxicity.[18][19] Instead of using a single high-energy photon, 2PE uses two lower-energy (typically near-infrared) photons that are simultaneously absorbed by the photocleavable linker to induce cleavage.[20][21] Because the probability of two-photon absorption is highest at the focal point, excitation is confined to a very small volume, minimizing damage to the surrounding areas of the cell and reducing overall phototoxicity.[18][21] This makes 2PE particularly advantageous for thick samples and long-term imaging.[18]

Troubleshooting Guides

This section provides structured approaches to common problems encountered during live-cell experiments with photocleavable linkers.

Guide 1: Optimizing Light Exposure for Photocleavage

Problem: You are observing significant cell death or stress after light-induced cleavage of your linker.

Causality: The total light dose delivered to your cells is exceeding their tolerance threshold, leading to acute phototoxicity.

Solution Workflow:

G cluster_0 Light Dose Optimization Workflow start Start: High Phototoxicity Observed reduce_intensity Step 1: Reduce Light Intensity (to minimum required for cleavage) start->reduce_intensity reduce_time Step 2: Minimize Exposure Time (use a high quantum yield linker if possible) reduce_intensity->reduce_time increase_wavelength Step 3: Increase Wavelength (e.g., move from UV to visible or NIR-cleavable linkers) reduce_time->increase_wavelength pulsed_light Step 4: Implement Pulsed Illumination (reduce continuous exposure) increase_wavelength->pulsed_light check_overhead Step 5: Check for Illumination Overhead (use TTL triggering if available) pulsed_light->check_overhead assess_viability Step 6: Assess Cell Viability (use a phototoxicity assay) check_overhead->assess_viability end End: Optimized Conditions (minimal phototoxicity) assess_viability->end

Caption: Workflow for optimizing light exposure to minimize phototoxicity.

Detailed Steps:

  • Reduce Light Intensity: Lower the power of your light source to the minimum level required for efficient cleavage. Determine this by performing a dose-response curve on a test sample.

  • Minimize Exposure Time: Use the shortest possible exposure time to achieve the desired level of cleavage. This can be facilitated by choosing a photocleavable linker with a high quantum yield.[13]

  • Increase Wavelength: If possible, switch to a photocleavable linker that is activated by a longer, less energetic wavelength.[10][16] The hierarchy of decreasing phototoxicity is generally UV > blue > green > red > NIR.

  • Implement Pulsed Illumination: Instead of continuous illumination, deliver the light in short pulses. This can give the cells time to recover and dissipate thermal effects.[22]

  • Check for Illumination Overhead: Ensure that your imaging software and hardware are synchronized to illuminate the sample only during image acquisition. Using TTL (Transistor-Transistor Logic) controlled light sources can eliminate illumination overhead.[5][12]

  • Assess Cell Viability: After adjusting your parameters, perform a phototoxicity assay to confirm that cellular health is maintained.

Guide 2: Selecting the Right Photocleavable Linker and Imaging Conditions

Problem: Your chosen photocleavable linker requires a wavelength that is causing phototoxicity, or the cleavage efficiency is low, requiring a high light dose.

Causality: A mismatch between the photophysical properties of the linker and the biological constraints of the experiment.

Solution Strategy:

A systematic approach to selecting your linker and imaging modality is crucial.

Photocleavable Linker Properties

Photocleavable MoietyTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Key AdvantagesKey Disadvantages
o-Nitrobenzyl (oNB)~3650.01 - 0.07Well-established chemistryHigh phototoxicity, low tissue penetration[10][13]
Coumarin400 - 450~0.02 - 0.25Cleavage with less damaging blue light[10][16]Can still be phototoxic for sensitive cells
BODIPY~520VariableVisible light cleavage, often fluorescentCan generate ROS
Cyanine>650 (NIR)VariableDeep tissue penetration, low phototoxicity[10]Can have lower quantum yields
p-dialkylaminonitrobiphenyl (ANBP)~415HighVisible light cleavage, good stability[14][15]Newer chemistry, less commercially available

Advanced Imaging Modalities to Reduce Phototoxicity

TechniquePrincipleAdvantages for Reducing Phototoxicity
Total Internal Reflection Fluorescence (TIRF) Microscopy Excites a very thin section of the sample near the coverslip.Confines illumination to a small volume, reducing out-of-focus phototoxicity.[3]
Light-Sheet Fluorescence Microscopy (LSFM) Illuminates a single thin plane of the sample from the side.Dramatically reduces phototoxicity and photobleaching compared to confocal microscopy.[3][9]
Two-Photon Excitation (2PE) Microscopy Uses non-linear absorption of two lower-energy photons.Confines excitation to the focal point, reducing out-of-focus damage and enabling deep-tissue imaging.[3][18][21]
Controlled Light-Exposure Microscopy (CLEM) Spatially controls the light-exposure time based on sample features.Reduces the overall light dose without compromising image quality.[23]
Guide 3: Implementing a Phototoxicity Control Experiment

Problem: You are unsure if the observed cellular changes are due to the released molecule or phototoxicity from the cleavage process.

Causality: Lack of a proper control to deconvolve the effects of light exposure from the effects of the uncaged molecule.

Experimental Protocol:

This protocol allows you to isolate the effects of illumination.

Objective: To determine the impact of the light dose used for photocleavage on cell health and the biological process of interest, independent of the released molecule.

Materials:

  • Cells of interest cultured under standard conditions.

  • Microscope setup identical to the one used for the photocleavage experiment.

  • A control group of cells that does not contain the photocleavable linker but is otherwise identical to the experimental group.

  • Cell viability assays (e.g., Propidium Iodide or Annexin V staining).

  • Assays for sublethal phototoxicity (e.g., cell migration tracking, mitochondrial morphology analysis).[5][11]

Procedure:

  • Prepare Samples: Plate your cells (both the experimental group with the PC linker and the control group without) and culture them under identical conditions.

  • Mock Illumination: Subject the control group of cells to the exact same illumination protocol (wavelength, intensity, duration, and frequency) that you use to cleave the linker in your experimental group.

  • Experimental Illumination: Perform the photocleavage on your experimental group.

  • Monitor Cellular Response: Image both the control and experimental groups over time, monitoring for signs of phototoxicity.

    • Morphological Changes: Observe for cell rounding, blebbing, or detachment.[9]

    • Viability: At the end of the experiment, perform a cell viability assay on both groups.

    • Functional Readouts: Quantify relevant functional parameters, such as cell migration speed, cell division rate, or mitochondrial integrity, for both groups.[5]

  • Analyze Data: Compare the outcomes of the control and experimental groups.

    • If the control group shows signs of stress or altered function, your illumination conditions are phototoxic.

    • If the control group is healthy but the experimental group shows a response, it is likely due to the action of the released molecule.

Data Interpretation Workflow

G cluster_1 Phototoxicity Control Interpretation start Start: Compare Illuminated Control vs. Experimental Group control_stressed Control Group Shows Stress? start->control_stressed phototoxicity_present Conclusion: Illumination is Phototoxic (Optimize light dose) control_stressed->phototoxicity_present Yes experimental_response Experimental Group Shows Response? control_stressed->experimental_response No phototoxicity_present->experimental_response control_healthy Conclusion: No Significant Phototoxicity effect_of_molecule Conclusion: Response is due to Released Molecule experimental_response->effect_of_molecule Yes no_effect Conclusion: No Effect Observed experimental_response->no_effect No

Caption: Decision tree for interpreting the results of a phototoxicity control experiment.

References

  • Icha, J., Weber, M., Rohrbach, A., & Celler, K. (2017). Phototoxicity in live fluorescence microscopy, and how to avoid it. Bioessays, 39(8), 1700003. [Link]
  • Kiepas, A., Voorand, E., Mubaid, F., Siegel, P. M., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. Journal of Cell Science, 133(4), jcs242834. [Link]
  • Karim, R., & Ting, T. H. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 14(11), 1109. [Link]
  • Douthwright, C. M., & Sluder, G. (2017). Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it. Journal of cellular physiology, 232(9), 2461–2468. [Link]
  • Nikon MicroscopyU. Cellular Phototoxicity. [Link]
  • Nikon Instruments Inc. Low Phototoxicity Long-Term Live Cell Apoptosis Assay Using Label-free Live Cell Imaging. [Link]
  • Nikon Corporation Healthcare Business Unit. Low Phototoxicity Long-Term Live Cell Apoptosis Assay Using Label-free Live Cell Imaging. [Link]
  • Wäldchen, S., Lehmann, J., Klein, T., van de Linde, S., & Sauer, M. (2015). Between life and death: strategies to reduce phototoxicity in super-resolution microscopy. Scientific reports, 5, 15348. [Link]
  • Ask this paper | Bohrium. (2017). phototoxicity-in-live-fluorescence-microscopy-and-how-to-avoid-it. [Link]
  • Goldman, R. D., & Spector, D. L. (2005). Live-cell microscopy – tips and tools. Journal of Cell Science, 118(4), 753–755. [Link]
  • ResearchGate. (2025). Photocleavable linkers. [Link]
  • Nanolive. Overcoming phototoxicity. [Link]
  • Kiepas, A., Voorand, E., Mubaid, F., Siegel, P. M., & Brown, C. M. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. PubMed, 31988150. [Link]
  • Request PDF. (2020). Optimizing live-cell fluorescence imaging conditions to minimize phototoxicity. [Link]
  • Line A. (2020). How to minimize phototoxicity in fluorescence live cell imaging?. [Link]
  • Tyreman, B., & De Bank, P. A. (2012). A photocleavable linker for the chemoselective functionalization of biomaterials. Journal of Materials Chemistry, 22(18), 8814-8816. [Link]
  • Request PDF. (2025). New photocleavable linker: α-Thioacetophenone-type linker. [Link]
  • Konig, K. (2000). Two-Photon Excitation Microscopy for the Study of Living Cells and Tissues. Current Protocols in Cell Biology, Chapter 4, Unit 4.11. [Link]
  • Hoebe, R. A., van Oven, C. H., Gadella, T. W., Jr, Dhonukshe, P. B., van Noorden, C. J., & Manders, E. M. (2007). Controlled light-exposure microscopy reduces photobleaching and phototoxicity in fluorescence live-cell imaging. Nature biotechnology, 25(2), 249–253. [Link]
  • Griffin, D. R., Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomacromolecules, 13(5), 1349-1361. [Link]
  • Lee, C. Y., et al. (2025). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. Journal of the American Chemical Society. [Link]
  • K. C., B., & Samanta, D. (2016). Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins.
  • Pfreundschuh, M., et al. (2020). Control of Ligand-Binding Specificity Using Photocleavable Linkers in AFM Force Spectroscopy. Nano letters, 20(5), 3764–3770. [Link]
  • Wiley Analytical Science. (2020). Simplifying two-photon microscopy. [Link]
  • YouTube. (2015).
  • Grienberger, C., & Konnerth, A. (2012). Two-Photon Excitation Microscopy and Its Applications in Neuroscience. Neuron, 74(1), 29–49. [Link]
  • Hansen, M. J., Velema, W. A., Lerch, M. M., Szymanski, W., & Feringa, B. L. (2015). Wavelength-selective cleavage of photoprotecting groups: strategies and applications in dynamic systems. Chemical Society reviews, 44(11), 3358–3377. [Link]
  • Verhelst, S. H., & Bogyo, M. (2005). A Simple and Effective Cleavable Linker for Chemical Proteomics Applications. Journal of proteome research, 4(3), 856–860. [Link]
  • Pfreundschuh, M., et al. (2020). Control of Ligand-Binding Specificity Using Photocleavable Linkers in AFM Force Spectroscopy. Nano Letters, 20(5), 3764-3770. [Link]
  • Chemistry REU Program. Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs)
  • Lee, C. Y., et al. (2025). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. PubMed, 38737380. [Link]

Sources

Technical Support Center: Scaling Up Reactions with 2-[(4-Nitrophenyl)sulfanyl]acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-[(4-Nitrophenyl)sulfanyl]acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for scaling up reactions involving this versatile chemical intermediate. Here, we address common challenges, from reaction optimization and safety concerns to product purification and analysis, grounding our advice in established scientific principles and practical, field-proven insights.

Introduction

This compound is a valuable building block in medicinal chemistry and organic synthesis.[1] Its utility stems from the presence of three key functional groups: a carboxylic acid, a thioether linkage, and an electron-deficient nitroaromatic ring. This combination allows for a variety of subsequent chemical transformations, making it a key precursor for pharmaceuticals and agrochemicals.[1][2]

The most common synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction of a 4-halonitrobenzene (typically 4-chloronitrobenzene) with thioglycolic acid in the presence of a base.[3] While this reaction is straightforward on a laboratory scale, scaling up presents significant challenges related to reaction control, safety, and product purity. This guide will provide a comprehensive overview of these challenges and offer practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound on a larger scale?

A1: The most prevalent industrial synthesis is the nucleophilic aromatic substitution (SNAr) reaction between 4-chloronitrobenzene and thioglycolic acid.[3] This reaction is typically carried out in a polar aprotic solvent in the presence of a base to deprotonate the thioglycolic acid, forming a more potent nucleophile.

Q2: Why is the nitro group essential for this reaction?

A2: The strongly electron-withdrawing nitro group is crucial for activating the aromatic ring towards nucleophilic attack.[4] It stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thereby facilitating the displacement of the halide.[4]

Q3: What are the primary safety concerns when scaling up this reaction?

A3: The primary safety concern is the thermal instability of the nitroaromatic components.[5] Nitroaromatic compounds can undergo exothermic decomposition, which can lead to a runaway reaction if not properly controlled.[5] Careful temperature management and understanding the thermal profile of the reaction mixture are critical.

Q4: What are the typical byproducts in this synthesis?

A4: Common byproducts can include unreacted starting materials, the disulfide of thioglycolic acid (dithioglycolic acid) formed by oxidation, and potentially products of side reactions involving the nitro group, especially at elevated temperatures.

Q5: How can I monitor the progress of the reaction?

A5: On a laboratory scale, Thin Layer Chromatography (TLC) is a common method. For larger-scale production and more precise monitoring, High-Performance Liquid Chromatography (HPLC) is the preferred method.[6][7] An HPLC method would typically involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[6][7]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of reactions involving this compound.

Issue Potential Cause(s) Troubleshooting & Optimization
Low Reaction Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Poor nucleophilicity: Incomplete deprotonation of thioglycolic acid. 3. Side reactions: Oxidation of the thiolate or degradation of the product.1. Reaction Monitoring: Use HPLC to monitor the consumption of starting materials and formation of the product to determine the optimal reaction time. Consider a moderate increase in temperature, but with caution due to the thermal sensitivity of the nitro-compound. 2. Base Selection and Stoichiometry: Ensure at least two equivalents of a suitable base (e.g., K₂CO₃, NaOH) are used to first neutralize the carboxylic acid of the thioglycolic acid and then to deprotonate the thiol. 3. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of the thiolate to the disulfide.
Product Purity Issues (e.g., discoloration, presence of impurities) 1. Oxidation: Air oxidation of the thiol or thioether. 2. Thermal degradation: Decomposition of the nitro-compound at elevated temperatures. 3. Incomplete work-up: Residual starting materials or byproducts.1. Inert Atmosphere & Antioxidants: Maintain an inert atmosphere throughout the reaction and work-up. In some cases, a small amount of a reducing agent or antioxidant can be beneficial. 2. Strict Temperature Control: Maintain the reaction temperature within a validated range. Avoid localized overheating through efficient stirring.[8] 3. Optimized Work-up: Develop a robust work-up procedure. This may involve pH adjustments to separate the acidic product from neutral or basic impurities, and washes to remove salts. The use of an extraction solvent followed by crystallization is common.[9]
Difficulty with Product Isolation/Crystallization 1. "Oiling out": The product separates as a liquid instead of a solid during crystallization. 2. Poor crystal formation: Formation of very fine needles or an amorphous solid. 3. Impurities inhibiting crystallization. 1. Solvent Selection: Experiment with different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent and then add an anti-solvent to induce crystallization.[10][11] For this compound, a mixture of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexanes or heptane) may be effective. 2. Controlled Cooling: Employ a slow, controlled cooling rate during crystallization to promote the formation of larger, more easily filterable crystals. Seeding with a small amount of pure product can also be beneficial. 3. Pre-purification: If impurities are the issue, consider a pre-purification step, such as a charcoal treatment or a quick filtration through a plug of silica gel, before crystallization.
Runaway Reaction/Exotherm 1. Poor heat dissipation: Inadequate cooling capacity for the reactor size. 2. Rapid reagent addition: Adding a reagent too quickly, leading to a rapid build-up of heat.[12] 3. Localized "hot spots": Inefficient stirring.[8]1. Reactor Design: Ensure the reactor has a sufficient surface area-to-volume ratio for efficient heat exchange. For very exothermic processes, consider a continuous flow reactor.[12] 2. Controlled Addition: Add the more reactive reagent (e.g., the deprotonated thioglycolic acid solution) slowly and sub-surface to the solution of 4-chloronitrobenzene, while carefully monitoring the internal temperature.[8] 3. Agitation: Use a properly designed agitator to ensure efficient mixing and uniform temperature distribution throughout the reaction mass.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound

This protocol outlines a general procedure for the synthesis of this compound on a larger laboratory scale. Note: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. A risk assessment should be conducted prior to starting the experiment.

Materials:

  • 4-Chloronitrobenzene

  • Thioglycolic acid

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Hydrochloric Acid (HCl), concentrated

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a properly sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge the thioglycolic acid and DMF.

  • Base Addition: Cool the mixture in an ice bath and slowly add potassium carbonate in portions, ensuring the temperature remains below 20 °C. Stir the mixture until the gas evolution ceases.

  • Nucleophile Formation: To the resulting slurry, add the 4-chloronitrobenzene dissolved in a minimal amount of DMF via the addition funnel at a rate that maintains the internal temperature below 25 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to a predetermined temperature (e.g., 50-70 °C), monitoring the reaction progress by HPLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a stirred mixture of ice and water.

  • Acidification: Acidify the aqueous mixture to a pH of approximately 1-2 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with cold water.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/heptane.[10][11]

Protocol 2: HPLC Method for Reaction Monitoring and Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a suitable ratio of A:B (e.g., 80:20), and gradually increase the proportion of B over a set time to elute the product and any less polar impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm and 310 nm (the nitroaromatic chromophore will have a strong absorbance).

  • Injection Volume: 10 µL

Visualizations

Diagram 1: Synthetic Pathway

G A 4-Chloronitrobenzene C This compound A->C B Thioglycolic Acid B->C Base Base (e.g., K₂CO₃) Solvent (e.g., DMF) Base->C

Caption: Synthesis of this compound via SNAr.

Diagram 2: Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Is the reaction complete? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was an inert atmosphere used? A1_Yes->Q2 Action1 Increase reaction time or temperature (cautiously) A1_No->Action1 End Yield Improved Action1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Was sufficient base used? A2_Yes->Q3 Action2 Implement N₂ or Ar blanket A2_No->Action2 Action2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End Action3 Use at least 2 eq. of base A3_No->Action3 Action3->End

Caption: Decision tree for troubleshooting low reaction yield.

References

  • A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. (n.d.). National Institutes of Health.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Ritonavir. (2024). Molecular Pharmaceutics.
  • Common Solvents for Crystallization. (n.d.).
  • Handling Reaction Exotherms – A Continuous Approach. (n.d.). Chemical Industry Journal.
  • Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. (n.d.). WordPress.
  • Reactions of Thiols. (n.d.). Chemistry Steps.
  • Video: Preparation and Reactions of Thiols. (2023). JoVE.
  • Thermally Stable Nitrothiacalixarene Chromophores: Conformational Study and Aggregation Behavior. (n.d.). National Institutes of Health.
  • TNT. (n.d.). In Wikipedia.
  • Thermolysis and Photolysis of some Selected Aryl Thioesters. (2006). ResearchGate.
  • Separation of Acetic acid, 4-nitrophenyl ester on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • p-NITROPHENYLACETIC ACID. (n.d.). Organic Syntheses.
  • Purification of thioglycolic acid. (n.d.). Google Patents.
  • Thiol anions in nucleophilic aromatic substitution reactions with activated aryl halides. Attack on carbon vs attack on halogen. (n.d.). The Journal of Organic Chemistry.
  • Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. (n.d.).
  • Method of crystallization. (n.d.). Google Patents.
  • Extraction of thioglycolic acid from acidic aqueous media. (n.d.). Google Patents.
  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate.
  • Process for the preparation of thioglycolic acid and salts thereof. (n.d.). Google Patents.
  • This compound. (n.d.). MySkinRecipes.
  • Thermal Decomposition of Aliphatic Nitro-compounds. (n.d.). ResearchGate.
  • Synthesis method of 2-nitro-4-substituted phenylacetic acid. (n.d.). Google Patents.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (n.d.). MDPI.
  • Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024). ResearchGate.
  • Mechanistic and Other Relevant Data - Some nitrobenzenes and other industrial chemicals. (n.d.). National Center for Biotechnology Information.
  • 4-Nitrochlorobenzene. (n.d.). In Wikipedia.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). ResearchGate.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. (n.d.). National Institutes of Health.

Sources

Technical Support Center: Identifying Cleavage Byproducts by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for identifying cleavage byproducts using mass spectrometry (MS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and characterizing proteolytic cleavage events. Here, we address common challenges with in-depth, experience-driven advice to ensure the integrity and success of your experiments.

Section 1: Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your mass spectrometry experiments.

Q1: I'm not detecting my expected cleavage products. What are the most likely causes?

A1: This is a frequent challenge that can stem from several factors, ranging from sample preparation to instrument settings. Let's break down the likely culprits.

  • Low Abundance of Cleavage Products: Proteolytic cleavage can be inefficient, resulting in very low concentrations of the desired byproducts.[1][2] High-abundance proteins in your sample can mask the signals from these low-level fragments.[2]

    • Expert Insight: Before blaming the mass spectrometer, always consider the biology. Is the cleavage event expected to be substoichiometric? If so, you'll need to optimize your strategy for detecting low-abundance species.

  • Suboptimal Sample Preparation: The quality of your results is intrinsically linked to the quality of your sample preparation.[3]

    • Inefficient Protein Digestion: If you're using a "bottom-up" proteomics approach, incomplete digestion of your protein of interest by enzymes like trypsin can prevent the generation of peptides that are of an ideal size for MS analysis.[4][5]

    • Sample Loss: Low-concentration peptide samples are prone to loss through adsorption to plasticware.[2]

    • Contaminants: Detergents, salts, and polymers (like polyethylene glycol - PEG) can interfere with ionization and suppress the signal of your target peptides.[6][7][8]

  • Mass Spectrometer Settings Not Optimized: The instrument parameters play a critical role in detecting elusive peptides.

    • Poor Ionization: Incorrect source settings can lead to inefficient ionization of your cleavage products.[9]

    • Incorrect Mass Range: If the mass-to-charge (m/z) ratio of your expected fragments falls outside the scanned range, they will not be detected.

    • Insufficient Fragmentation: In tandem MS (MS/MS), if the collision energy is too low, the peptide will not fragment sufficiently for identification. Conversely, if it's too high, you might see excessive fragmentation, losing critical information.[10]

  • Data Analysis Parameters are Too Stringent: The parameters used in your database search can inadvertently filter out correct identifications.

    • Narrow Mass Tolerance: If the mass accuracy of your instrument has drifted, a very narrow mass tolerance in your search can cause you to miss otherwise valid peptide-spectrum matches (PSMs).[11]

    • Missed Cleavages Set Too Low: If your primary protease digestion was incomplete, setting the number of allowed missed cleavages too low in your search parameters will prevent the identification of larger peptide fragments.[12]

Q2: I'm seeing many unexpected peaks in my mass spectrum. How can I determine if they are artifacts or real cleavage byproducts?

A2: Distinguishing between meaningful signals and noise is a critical skill in mass spectrometry. Here's a systematic approach to deconvolute your complex spectra.

  • Common Contaminants: Before assuming a novel biological finding, rule out common sources of contamination.

    • Keratin: Human keratin from skin and hair is a very common contaminant in proteomics experiments.[13]

    • Protease Autolysis: The enzymes used for digestion (e.g., trypsin) can digest themselves, leading to characteristic autolytic peptides.[8][13]

    • Chemical Artifacts: Reagents used during sample preparation can introduce modifications. For example, acetone precipitation can lead to +84, +98, or +112 Da adducts.[14] Iodoacetamide, used for alkylating cysteine residues, can sometimes modify methionine.[15] Urea can cause carbamylation of free amine groups.[9]

  • In-Source Decay/Fragmentation: Sometimes, peptides can fragment within the ion source of the mass spectrometer before they are selected for MS/MS analysis. This is known as in-source decay (ISD) and can generate a series of fragment ions in your MS1 spectrum.[16]

  • Data Analysis Strategies to Differentiate:

    • Error-Tolerant Searches: Use search algorithms with "error-tolerant" or "open modification" settings.[11] These can help identify peptides with unexpected post-translational modifications or chemical adducts.

    • Peak Shift Analysis: Tools like Mass Spectrometry-Peak Shift Analysis (MS-PSA) can identify related spectra by looking for characteristic mass shifts between fragment ions, which can indicate a modification or cleavage event.[17][18]

Q3: My peptide identifications for the cleavage products have low confidence scores. How can I improve them?

A3: Low confidence scores often point to poor quality MS/MS spectra. Here's how to address this.

  • Optimize Fragmentation:

    • Collision Energy: As mentioned, the collision energy needs to be just right. For low-abundance peptides, you might need to perform a more targeted analysis with optimized collision energies for the expected precursor ions.

    • Fragmentation Method: Different fragmentation techniques (e.g., CID, HCD, ETD) produce different types of fragment ions. If you are not getting good fragmentation with one method, consider trying another if your instrument allows.

  • Improve Chromatographic Separation:

    • Gradient Length: A longer, shallower gradient during liquid chromatography (LC) can better separate co-eluting peptides, leading to cleaner MS/MS spectra with less interference.[11]

    • Column Choice: Ensure you are using an appropriate LC column for your peptides of interest.

  • Enhance Signal-to-Noise:

    • Sample Cleanup: Thoroughly desalt and clean your sample to remove interfering substances.[8][19]

    • Instrument Calibration: A well-calibrated instrument will provide more accurate mass measurements, which is crucial for confident peptide identification.[6][8]

  • Refine Data Analysis:

    • Appropriate Database: Ensure you are searching against the correct protein database for your sample's species.

    • Consider Post-Translational Modifications (PTMs): If your cleavage event is associated with a PTM, you must include that modification in your search parameters.[20]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the best way to prepare a sample to enrich for low-abundance cleavage byproducts?

A: A combination of depletion and enrichment strategies is often most effective.[2] First, consider depleting high-abundance proteins using immunoaffinity columns.[2] Then, you can enrich for your target cleavage products. If the cleavage creates a new N-terminus, there are specific chemical labeling strategies, such as N-terminal COFRADIC or iTRAQ, that can selectively isolate these neo-N-terminal peptides.[21][22]

Q: How can I validate a novel cleavage site I've identified?

A: Validation is key. One approach is to use a quantitative proteomics strategy. For example, you can use stable isotope labeling (SILAC) to compare a sample treated with your protease of interest to an untreated control.[22] The newly generated N-terminal peptides from the cleavage event will show a distinct quantitative signature. Another method involves synthesizing a peptide standard corresponding to your putative cleavage product and comparing its fragmentation pattern and retention time to what you observe in your sample.

Q: My protein of interest is very large. Does this pose any special challenges?

A: Yes, large proteins can be challenging. They may not digest efficiently, leading to very large or very small peptides that are difficult to detect by mass spectrometry.[5][23] Additionally, for top-down proteomics where the intact protein is analyzed, the fragmentation of large proteins can be complex, though terminal fragments are often favored.[24] You may need to experiment with different proteases or a combination of proteases to generate peptides in the optimal mass range for your instrument.[25]

Q: What are the key parameters to check in my mass spectrometer's tune file for this type of analysis?

A: For detecting low-abundance ions, pay close attention to the Automatic Gain Control (AGC) or maximum ion injection time settings.[26] You want to allow the instrument to collect enough ions for a good quality MS/MS scan without causing space-charge effects. Also, ensure your source temperatures and voltages are optimized for your specific analytes.[26]

Section 3: Experimental Protocols & Data Visualization

Protocol: General Bottom-Up Workflow for Cleavage Site Identification
  • Protein Extraction and Quantification: Lyse cells or tissues using a mass spectrometry-compatible buffer. Avoid strong detergents if possible.[7] Quantify the total protein concentration.

  • Reduction and Alkylation: Reduce disulfide bonds with DTT or TCEP and then alkylate the resulting free thiols with iodoacetamide to prevent them from reforming.[19]

  • Protease Digestion: Digest the proteins with a specific protease, most commonly trypsin.[4][5] The enzyme-to-substrate ratio and digestion time should be optimized.

  • Sample Cleanup: Desalt the peptide mixture using C18 solid-phase extraction (SPE) to remove salts and other contaminants.[8][19]

  • LC-MS/MS Analysis: Separate the peptides by reverse-phase liquid chromatography and analyze them by tandem mass spectrometry.[3]

  • Database Searching: Search the resulting MS/MS spectra against a protein database using a search engine like Mascot or SEQUEST.[27][28] Ensure you have set appropriate parameters for potential modifications and missed cleavages.

Data Interpretation: Key Metrics
ParameterDescriptionImportance for Cleavage Product ID
Peptide Score A statistical measure of the confidence in a peptide-spectrum match.Higher scores indicate a more reliable identification.
Mass Accuracy The difference between the measured and theoretical mass of a peptide.High mass accuracy (low ppm error) increases confidence.[20]
Fragment Ion Coverage The extent to which the observed b- and y-ions match the theoretical fragmentation pattern.[29][30]A good series of b- and y-ions provides strong evidence for the peptide sequence.
Peptide Count The number of unique peptides identified for a given protein.For cleavage products, you may only expect one or two unique peptides.
Workflow Visualizations

Cleavage_ID_Workflow cluster_SamplePrep Sample Preparation cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Protein_Extraction Protein Extraction Reduction_Alkylation Reduction & Alkylation Protein_Extraction->Reduction_Alkylation Digestion Protease Digestion Reduction_Alkylation->Digestion Cleanup Sample Cleanup (SPE) Digestion->Cleanup LC LC Separation Cleanup->LC MS1 MS1 Scan (Precursor Mass) LC->MS1 MS2 MS2 Scan (Fragmentation) MS1->MS2 Database_Search Database Search MS2->Database_Search Validation Validation & Interpretation Database_Search->Validation

Caption: General workflow for identifying cleavage byproducts.

Caption: Troubleshooting decision tree for cleavage product detection.

References

  • Babu, K., & Feeney, R. E. (2017). Mass Spectrometry of Intact Proteins Reveals +98 u Chemical Artifacts Following Precipitation in Acetone. Journal of the American Society for Mass Spectrometry, 28(2), 388–391. [Link]
  • Yen, C.-Y., & Loo, J. A. (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. Proteomics, 12(4-5), 529–542. [Link]
  • Smith, J. B., & Smith, D. L. (2000). Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. Journal of Mass Spectrometry, 35(4), 572–575. [Link]
  • Blethrow, J. D., et al. (2012).
  • Brademan, D. R., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(9), 4094–4101. [Link]
  • Karty, J. A., et al. (2002). Artifacts and unassigned masses encountered in peptide mass mapping. Journal of Proteome Research, 1(4), 323–333. [Link]
  • Brademan, D. R., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(9), 4094–4101. [Link]
  • Catherman, A. D., et al. (2014). A Comprehensive Guide for Performing Sample Preparation and Top-Down Protein Analysis. Journal of Visualized Experiments, (89), e51522. [Link]
  • MtoZ Biolabs. (n.d.). How to Interpret Proteomics Mass Spectrometry Data.
  • Schilling, O., & Overall, C. M. (2007). Identification of proteolytic cleavage sites by quantitative proteomics. Current Opinion in Biotechnology, 18(4), 318–326. [Link]
  • Laurent, G. (n.d.). Chapter 7 Mass spectrometry. In Omics Data Analysis.
  • GenTech Scientific. (2021, January 4). A Guide To Troubleshooting Mass Spectrometry.
  • Prudova, A., et al. (2010). Broad Coverage Identification of Multiple Proteolytic Cleavage Site Sequences in Complex High Molecular Weight Proteins Using Quantitative Proteomics as a Complement to Edman Sequencing. Molecular & Cellular Proteomics, 9(7), 1469–1482. [Link]
  • Carrol, K. S., et al. (2017). Optimizing High-Resolution Mass Spectrometry for the Identification of Low-Abundance Post-Translational Modifications of Intact Proteins. Journal of the American Society for Mass Spectrometry, 28(9), 1836–1846. [Link]
  • Cleary, S. P., et al. (2017). The Ups and Downs of Repeated Cleavage and Internal Fragment Production in Top-Down Proteomics. Journal of the American Society for Mass Spectrometry, 28(10), 2052–2062. [Link]
  • G-Biosciences. (2018, December 4). Sample preparation for Mass spectrometric analysis.
  • Wang, X., & Li, L. (2012). Affinity Enrichment for MS: Improving the yield of low abundance biomarkers. Expert Review of Proteomics, 9(3), 293–304. [Link]
  • Smarr, B. L., et al. (2017).
  • Chen, E. I., & Yates, J. R. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Spectroscopy, 28(7), 26–35. [Link]
  • Adav, S. S., & Sze, S. K. (2013). Sample Preparation Techniques for the Untargeted LC-MS-Based Discovery of Peptides in Complex Biological Matrices. Journal of Biomedicine and Biotechnology, 2013, 810156. [Link]
  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong.
  • Wikipedia. (n.d.). Protein mass spectrometry.
  • Stoll, D. R., & Meston, D. (2022). Pitfalls in Proteomics: Avoiding Problems That Can Occur Before Data Acquisition Begins. LCGC North America, 40(11), 528–531. [Link]
  • The University of Manchester. (2020, March 27). Basics: How mass spectrometry is used to identify and characterise proteins.
  • Van Damme, P., et al. (2010). A Quantitative Proteomics Design for Systematic Identification of Protease Cleavage Events. Molecular & Cellular Proteomics, 9(5), 973–981. [Link]
  • Weerapana, E., et al. (2007). Global profiling of protease cleavage sites by chemoselective labeling of protein N-termini. Proceedings of the National Academy of Sciences, 104(19), 7785–7790. [Link]
  • University of Virginia School of Medicine. (n.d.). Protein Analysis.
  • Reddit. (2022, February 17). How exactly does the "missed cleavages" parameter affect data analysis in MS-based proteomics?.
  • Takayama, M. (2011). MALDI In-Source Decay of Protein: The Mechanism of c-Ion Formation. Mass Spectrometry, 28(4), 181–191. [Link]
  • ResearchGate. (2013, July 8). Analysis of a cleavage site of a protein (shedding)?.
  • Chambers, M. C., & Tabb, D. L. (2016). How to identify low-abundance modified peptides with proteomics mass spectrometry.
  • ResearchGate. (2014, January 11). How would you recommend to troubleshoot a proteomics identification experiment (data-dependent MS)?.
  • Aebersold, R., & Mann, M. (2016). Protein Mass Spectrometry Made Simple.

Sources

Technical Support Center: Enhancing Quantum Yield of Photocleavage Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for photocleavage reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing photorelease efficiency. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, empowering you to troubleshoot effectively and enhance your results.

Section 1: Troubleshooting Guide

This section addresses common issues encountered during photocleavage experiments. Each problem is presented in a question-and-answer format, detailing probable causes and providing step-by-step solutions grounded in photochemical principles.

Q1: My photocleavage quantum yield (Φ) is significantly lower than expected. What are the likely causes and how can I fix this?

A1: A low quantum yield is a frequent challenge, indicating that absorbed photons are not efficiently leading to the desired bond cleavage. The issue can typically be traced back to molecular structure, reaction conditions, or competing deactivation pathways.

Probable Causes & Solutions:

  • Inefficient Excited State Pathway: The desired photocleavage reaction competes with other, non-productive ways for the excited molecule to return to the ground state.

    • Causality: Upon absorbing a photon, a molecule enters an excited singlet state (S₁). For many photolabile protecting groups (PPGs), the productive cleavage reaction occurs from this S₁ state. However, the molecule can also return to the ground state (S₀) via non-radiative decay (heat) or fluorescence, or it can undergo intersystem crossing (ISC) to a triplet state (T₁).[1][2] These competing pathways reduce the number of molecules that proceed through the desired cleavage channel.

    • Solution:

      • Structural Modification: A key strategy is to modify the PPG to disfavor non-productive pathways. A highly successful approach involves stabilizing the cationic intermediate formed during heterolytic cleavage.[3][4] This reduces the rate of unproductive recombination of the ion pair, thereby increasing the probability of the forward, productive reaction.[3][4] For instance, adding substituents to the α-carbon of coumarin PPGs can increase quantum yield by up to 35-fold.[3]

      • Minimize Intersystem Crossing (ISC): If cleavage occurs from the singlet state, ISC to the triplet state is an unproductive pathway. Avoid heavy atoms (e.g., bromine, iodine) in the PPG structure, as they enhance spin-orbit coupling and promote ISC.[5]

  • Triplet State Quenching: The reactive excited state (often a triplet state for certain PPGs like benzoin derivatives) is being deactivated by quenchers.

    • Causality: The triplet state has a longer lifetime than the singlet state, making it more susceptible to deactivation through collisions with quenching species.[6] Dissolved molecular oxygen is a ubiquitous and highly efficient triplet quencher.[7]

    • Solution:

      • Degas Your Solvent: Rigorously degas the reaction solvent before and during irradiation. Common methods include bubbling an inert gas (N₂ or Ar) through the solution for 15-30 minutes or using several freeze-pump-thaw cycles for more sensitive experiments.

  • Environmental & Setup Issues: The reaction environment itself is hindering the efficiency.

    • Causality: Solvent, temperature, and light source characteristics play a critical role in the fate of the excited state molecule.[8]

    • Solution:

      • Optimize Solvent: The choice of solvent can dramatically alter quantum yield by influencing excited-state lifetimes and the stability of intermediates.[9][10] Polar solvents can stabilize charged intermediates in heterolytic cleavage, potentially increasing the quantum yield.[8][11] However, hydrogen-bonding protic solvents might quench the excited state. Experiment with a range of solvents (e.g., acetonitrile, DMSO, water, dioxane) to find the optimal medium for your specific PPG.

      • Control Temperature: While many photochemical reactions are less sensitive to temperature than thermal reactions, temperature can still have an effect.[12][13] It can influence the rate of non-radiative decay and diffusion-controlled quenching processes.[14] For most organic photolyses, operating between 20-80°C is considered ideal.[14]

      • Verify Light Source: Ensure your lamp or laser output matches the absorption maximum (λ_max) of your PPG. An inefficient overlap results in poor photon absorption and consequently, a low reaction rate. Also, check for intensity fluctuations or degradation of the light source.

Here is a logical workflow to diagnose and solve low quantum yield issues.

TroubleshootingWorkflow Start Low Quantum Yield (Φ) Observed Check_Structure Step 1: Analyze PPG Structure Start->Check_Structure Check_Quenching Step 2: Investigate Quenching Start->Check_Quenching Check_Conditions Step 3: Evaluate Experimental Conditions Start->Check_Conditions Check_Measurement Step 4: Verify Measurement Technique Start->Check_Measurement Sol_Structure Modify PPG to stabilize cleavage intermediates. [Ref. 2, 3] Check_Structure->Sol_Structure Is cleavage pathway inherently inefficient? Sol_Quenching Degas solvent (N2/Ar sparge or Freeze-Pump-Thaw). Check_Quenching->Sol_Quenching Is dissolved O2 or other quencher present? Sol_Solvent Optimize solvent polarity and H-bonding properties. Check_Conditions->Sol_Solvent Is solvent optimal? Sol_Wavelength Match irradiation λ to PPG λ_max. Verify light source intensity. Check_Conditions->Sol_Wavelength Is light source correct? Sol_Actinometry Recalibrate using a reliable chemical actinometer (e.g., ferrioxalate). Check_Measurement->Sol_Actinometry Is actinometry accurate?

Caption: A step-by-step workflow for troubleshooting low quantum yield.

Q2: I am observing significant side-product formation and my chemical yield is poor, even though the photoreaction seems to be proceeding. Why is this happening?

A2: The formation of unwanted byproducts indicates that the excited molecule or the subsequent reactive intermediates are participating in secondary reactions.

Probable Causes & Solutions:

  • Secondary Photoreactions: The photoproducts themselves are absorbing light and undergoing further, undesired photochemical reactions.

    • Causality: The protecting group fragment and/or the released substrate may have significant absorbance at the irradiation wavelength. This can lead to their degradation or reaction with other species in the mixture. For example, the o-nitrosobenzaldehyde product from o-nitrobenzyl PPGs is known to be photoreactive.[1]

    • Solution:

      • Use a Wavelength Cut-off Filter: If the product absorbs at shorter wavelengths than the starting material, use a long-pass filter to block the problematic excitation light.

      • Choose a Self-Destructing PPG: Some PPGs are designed so their chromophore is destroyed upon cleavage, preventing internal filter effects and secondary reactions. The p-hydroxyphenacyl (pHP) group is a good example, as its rearrangement leads to products with very different UV absorption profiles.[1][15]

      • Monitor Reaction Progress: Avoid over-irradiating the sample. Monitor the reaction by HPLC or TLC and stop the irradiation once the starting material is consumed.

  • Radical Reactions: The reaction is proceeding through a radical pathway, and the radicals are reacting non-selectively.

    • Causality: Homolytic cleavage (as opposed to heterolytic cleavage) generates radicals. These high-energy species can abstract hydrogen atoms from the solvent or other molecules, or engage in other undesired coupling reactions.

    • Solution:

      • Include a Radical Trap: If a radical mechanism is suspected or unavoidable, consider adding a mild radical scavenger, like TEMPO, but be aware this may also reduce the quantum yield of the desired reaction.

      • Switch to a Heterolytic PPG: If possible, choose a PPG known to cleave via a heterolytic mechanism, which produces ions rather than radicals. Coumarin- and nitrobenzyl-based PPGs typically undergo heterolytic cleavage.[3]

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual and practical questions about enhancing photocleavage quantum yield.

Q1: What is quantum yield (Φ) and how is it defined for a photocleavage reaction?

A1: The quantum yield (Φ) is the fundamental measure of the efficiency of a photochemical process.[16] It is defined as the ratio of the number of specific events occurring to the number of photons absorbed by the system.[8] For a photocleavage or "uncaging" reaction, it is expressed as:

Φ = (Number of molecules of substrate released) / (Number of photons absorbed)[2][17]

A quantum yield of 1.0 (or 100%) means that for every photon absorbed, one molecule of the substrate is released.[8] In practice, Φ is often less than 1 due to competing non-radiative and radiative deactivation pathways.[8] However, quantum yields greater than 1 are possible in cases of photo-induced chain reactions.[8]

Q2: How do I choose the right photolabile protecting group (PPG) for high quantum yield?

A2: Selecting the optimal PPG requires balancing several photophysical and chemical properties. The product of the quantum yield (Φ) and the molar extinction coefficient (ε) at the irradiation wavelength (λ_irr) is a crucial metric for the overall efficacy of a PPG.[2]

Photolabile Protecting Group (PPG)Typical λ_max (nm)Typical Quantum Yield (Φ)Cleavage MechanismKey Advantages & Disadvantages
o-Nitrobenzyl (NB)~260-3500.01 - 0.5Heterolytic (Norrish Type II)Adv: Widely used, well-understood.[15] Disadv: Forms photoreactive nitroso byproduct.[1]
Coumarin-4-ylmethyl (CM)~320-4000.001 - 0.2HeterolyticAdv: Longer λ_max, fluorescent.[3] Disadv: Can have low Φ without structural optimization.
Benzoin Esters~340-3600.1 - 0.6Radical or HeterolyticAdv: Generally high quantum yields. Disadv: Mechanism can be complex.
p-Hydroxyphenacyl (pHP)~280-3200.1 - 0.4 (can approach 1.0)Photo-Favorskii RearrangementAdv: Clean reaction, high chemical yield.[1][15] Disadv: Requires water for efficient release.[1]
BODIPY-based~500-6500.01 - 0.5Photoinduced Electron TransferAdv: Very high ε, visible light absorption.[18] Disadv: Can be synthetically complex.

Data compiled from various sources, including[1][15][18]. Values are approximate and can vary significantly with substitution and environment.

Q3: What is the role of the excited state (singlet vs. triplet) in determining quantum yield?

A3: The nature of the excited state from which the reaction occurs is paramount. The competition between fluorescence, internal conversion, intersystem crossing, and the chemical reaction itself dictates the final quantum yield.

  • Singlet State (S₁): This is a spin-paired excited state formed immediately upon photon absorption. It is short-lived (nanoseconds). For many PPGs, like coumarins, cleavage occurs directly from S₁.[3] Efficient cleavage requires the rate of the chemical reaction (k_reaction) to be competitive with the rates of fluorescence (k_f) and non-radiative decay (k_nr).

  • Triplet State (T₁): This is a spin-parallel excited state formed from the singlet state via intersystem crossing (ISC). It is much longer-lived (microseconds to seconds), which allows more time for bimolecular reactions (like quenching by O₂) to occur.[5][6] For some PPGs, such as certain aromatic ketones, the reaction proceeds from T₁.[1] In this case, a high quantum yield of ISC (Φ_ISC) is necessary for an efficient overall photoreaction.

The relationship between these states is often visualized with a Jablonski diagram.

Jablonski cluster_0 Singlet States cluster_1 Triplet State S0 S₀ (Ground State) S1 S₁ S0->S1 Absorption S1->S0 Fluorescence S1->S0 Non-Radiative Decay (Heat) T1 T₁ S1->T1 Intersystem Crossing (ISC) Cleavage_S Products S1->Cleavage_S Photocleavage (from S₁) T1->S0 Phosphorescence Cleavage_T Products T1->Cleavage_T Photocleavage (from T₁)

Caption: Jablonski diagram illustrating key photophysical and photochemical pathways.

Section 3: Experimental Protocols

Protocol: Measuring Quantum Yield by Chemical Actinometry

This protocol describes the relative method for determining photocleavage quantum yield using a well-characterized chemical actinometer, such as potassium ferrioxalate.

Objective: To determine the quantum yield (Φ_sample) of a photocleavage reaction relative to a chemical actinometer with a known quantum yield (Φ_std).

Materials:

  • Your photocleavable compound ("Sample")

  • Potassium ferrioxalate (Actinometer Standard)

  • 0.05 M H₂SO₄

  • 1,10-phenanthroline solution

  • Sodium acetate buffer

  • UV-Vis Spectrophotometer

  • Monochromatic light source (e.g., laser or filtered lamp) with a cuvette holder

  • Matched quartz cuvettes

Methodology:

  • Prepare the Actinometer Solution: Prepare a solution of potassium ferrioxalate in 0.05 M H₂SO₄. The concentration should be adjusted so that the absorbance at the irradiation wavelength is >2, ensuring nearly all light is absorbed.

  • Irradiate the Actinometer:

    • Fill a cuvette with the actinometer solution and irradiate it for a specific time (t). The irradiation time should be short enough to ensure less than 10% decomposition.

    • After irradiation, add 1,10-phenanthroline solution and buffer. This complexes with the photogenerated Fe²⁺ ions to form a colored complex.

    • Measure the absorbance of the colored complex at its λ_max (~510 nm).

    • Determine the moles of Fe²⁺ formed using its molar extinction coefficient. This value is proportional to the photon flux of your light source.

  • Prepare the Sample Solution:

    • Prepare a solution of your sample in a suitable, degassed solvent.

    • The concentration should be adjusted so that the absorbance at the irradiation wavelength is identical to that of the actinometer solution under the same path length. This ensures an identical rate of photon absorption.

  • Irradiate the Sample:

    • Under identical conditions (same light source, cuvette, temperature, irradiation time t), irradiate your sample solution.

  • Analyze Sample Conversion:

    • Immediately after irradiation, analyze the solution to determine the number of moles of the released substrate or consumed starting material. HPLC is the most common and accurate method for this quantification. Create a calibration curve for your analyte to ensure accurate concentration determination.

  • Calculate the Quantum Yield:

    • The quantum yield of your sample (Φ_sample) is calculated using the following formula:

      Φ_sample = Φ_std * (moles of sample reacted / moles of Fe²⁺ formed)

    • Where Φ_std is the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.

Self-Validation:

  • Ensure the absorbance of both the sample and actinometer are matched to guarantee equal photon absorption.

  • Run a dark control (a sample kept in the dark for the same time t) to ensure no thermal decomposition is occurring.

  • Keep the conversion below 10-15% to avoid complications from product absorption or changes in reactant concentration.

References

  • Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates.
  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society. [Link]
  • (PDF) A Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups Through Cation Stabilization.
  • Effects of Reaction Temperature on the Photocatalytic Activity of TiO 2 with Pd and Cu Coc
  • Photolabile protecting group - Wikipedia. Wikipedia. [Link]
  • Triplet-Energy Quenching Functions of Antioxidant Molecules. PubMed Central. [Link]
  • Reversible photobleaching of fluorescein conjugates in air-saturated viscous solutions: singlet and triplet state quenching by tryptophan. PubMed. [Link]
  • Effect of solvent on the quantum yield (ϕ) of the reaction.
  • Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-arom
  • Quenching in photochemistry explained. YouTube. [Link]
  • Understanding Photocleavage Reactions. AZoM. [Link]
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PubMed Central. [Link]
  • a) Chemical scheme of the photocleavage reaction that takes place when the Passerini adducts (A and B) undergo photouncaging to yield A' and B', with the loss of benzoic acid.
  • Quantum yield - Wikipedia. Wikipedia. [Link]
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • Direct Determination of the Rate of Intersystem Crossing in a Near-IR Luminescent Cr(III) Triazolyl Complex.
  • Photoremovable Protecting Groups. MDPI. [Link]
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PubMed Central. [Link]
  • Intersystem crossing - Wikipedia. Wikipedia. [Link]
  • Photochemistry. MSU chemistry. [Link]
  • Mechanism of catalyst-free photocleavage reaction a Proposed reaction mechanism and routes for the oxidative cleavage of TPE-2MO2NT. b Energy profiles calculated for the reaction Path a and Path b.
  • Solvent effects in the photochemistry of xanthone. Journal of the American Chemical Society. [Link]
  • In a photochemical reaction,: a) The temperature has the opposite effect as on thermal reactions. Homework.Study.com. [Link]
  • Intersystem crossing – Knowledge and References. Taylor & Francis. [Link]
  • Solvent effect on the relative quantum yield and fluorescence quenching of 2DAM.
  • Solvent Effects on Ultrafast Photochemical P
  • Photochemistry: Quantum Yield, reasons for high & low quantum yield. YouTube. [Link]
  • High and Low Quantum Yield in Photochemistry. Scribd. [Link]
  • The effect of temperature on r

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Peptides from Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics and drug discovery, the precise and controlled release of molecules for analysis is paramount. Photolabile linkers, chemical moieties that can be cleaved by light, have emerged as indispensable tools, offering spatiotemporal control over the release of peptides and other biomolecules. This guide provides an in-depth comparison of common photolabile linkers, supported by experimental data, and details the subsequent mass spectrometry workflows for the analysis of the cleaved peptides. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical protocols to confidently select and utilize these powerful chemical tools in your research.

The Dawn of Photocleavage: A Gentle Revolution in Sample Release

Traditional methods for cleaving peptides from solid supports or releasing them from conjugates often rely on harsh chemical reagents, such as strong acids. While effective, these methods can lead to the degradation of sensitive peptide sequences and the introduction of unwanted chemical artifacts. Photocleavage offers a mild and orthogonal alternative, utilizing light to trigger the release of the target molecule.[1] This "traceless" release minimizes sample handling and preserves the integrity of the peptide, making it particularly advantageous for the analysis of post-translationally modified peptides and complex protein interaction studies.[2]

The core of a photolabile linker is a chromophore that, upon absorption of light of a specific wavelength, undergoes a photochemical reaction leading to the cleavage of a covalent bond. The choice of linker dictates the cleavage wavelength, efficiency, and the nature of the resulting cleavage products.

A Comparative Analysis of Workhorse Photolabile Linkers

The selection of a photolabile linker is a critical experimental decision. Factors to consider include the wavelength of light required for cleavage (to avoid photodamage to the sample), the quantum yield of the cleavage reaction (a measure of its efficiency), and the chemical nature of the cleavage products. Here, we compare three of the most common classes of photolabile linkers: o-nitrobenzyl, coumarin, and phenacyl derivatives.

The Classic Choice: o-Nitrobenzyl Linkers

The ortho-nitrobenzyl (oNB) group is one of the most widely used photolabile moieties.[3][4] Upon irradiation with UV light (typically around 365 nm), the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that leads to the release of the tethered peptide and the formation of a 2-nitrosobenzaldehyde byproduct.[5]

Mechanism of o-Nitrobenzyl Photocleavage:

The cleavage process involves an intramolecular hydrogen abstraction by the excited nitro group, followed by a series of electronic rearrangements.

G cluster_0 o-Nitrobenzyl Linker Photocleavage oNB_Peptide o-Nitrobenzyl-Peptide Conjugate Excited_State Excited State (n,π*) oNB_Peptide->Excited_State hν (UV light) Aci_nitro aci-Nitro Intermediate Excited_State->Aci_nitro Intramolecular H-abstraction Cyclic_Intermediate Cyclic Intermediate Aci_nitro->Cyclic_Intermediate Cyclization Cleavage Bond Cleavage Cyclic_Intermediate->Cleavage Rearrangement Products Released Peptide + 2-Nitrosobenzaldehyde Cleavage->Products

Caption: Photocleavage mechanism of an o-nitrobenzyl linker.

Modifications to the oNB core, such as the introduction of methoxy groups to create the "veratryl" scaffold, can red-shift the absorption maximum and increase the cleavage rate.[6]

The Visible Light Contender: Coumarin Linkers

A significant drawback of oNB linkers is their requirement for UV light, which can be damaging to biological samples. Coumarin-based linkers offer an attractive alternative, as they can be cleaved with longer wavelength, less energetic visible light (typically 400-470 nm).[4][7] The cleavage mechanism of coumarin esters involves a heterolytic bond cleavage in the excited singlet state, leading to the formation of a carbocation intermediate and subsequent release of the peptide.[7]

Mechanism of Coumarin Photocleavage:

G cluster_1 Coumarin Linker Photocleavage Coumarin_Peptide Coumarin-Peptide Conjugate Excited_State Excited Singlet State (S1) Coumarin_Peptide->Excited_State hν (Visible light) Carbocation Carbocation Intermediate Excited_State->Carbocation Heterolytic Cleavage Solvolysis Solvolysis Carbocation->Solvolysis + H2O Products Released Peptide + Coumarin Alcohol Solvolysis->Products

Caption: Photocleavage mechanism of a coumarin-based linker.

The quantum yield of coumarin cleavage can be influenced by the substitution pattern on the coumarin ring.

The Ketone Player: Phenacyl Linkers

Phenacyl esters represent another class of photolabile linkers, typically cleaved by UV irradiation. The cleavage mechanism is believed to proceed through an intramolecular hydrogen abstraction by the excited carbonyl group. While useful, they can be susceptible to nucleophilic attack, which can be a limitation in certain applications.

Mechanism of Phenacyl Photocleavage:

G cluster_2 Phenacyl Linker Photocleavage Phenacyl_Peptide Phenacyl-Peptide Conjugate Excited_State Excited State Phenacyl_Peptide->Excited_State hν (UV light) Enol_Intermediate Enol Intermediate Excited_State->Enol_Intermediate Intramolecular H-abstraction Cyclization Cyclization Enol_Intermediate->Cyclization Cleavage Rearrangement Cyclization->Cleavage Products Released Peptide + Acetophenone Derivative Cleavage->Products

Caption: Photocleavage mechanism of a phenacyl linker.

Performance Comparison: A Data-Driven Overview

To facilitate the selection of the most appropriate photolabile linker, the following table summarizes key performance characteristics based on available literature data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions.

Linker TypeTypical Cleavage Wavelength (nm)Quantum Yield (Φ)Cleavage TimeAdvantagesDisadvantagesPotential Side Reactions
o-Nitrobenzyl (oNB) 350 - 3650.1 - 0.6[8]Minutes to hoursWell-established chemistry, high efficiency.Requires UV light, potential for side reactions.Formation of nitrosobenzaldehyde can lead to secondary reactions.
Coumarin 400 - 4700.01 - 0.3Minutes to hoursCleavage with less damaging visible light.Generally lower quantum yields than oNB.Susceptible to nucleophilic attack in some cases.
Phenacyl 300 - 360VariableMinutes to hoursAlternative to oNB for UV cleavage.Can be sensitive to nucleophiles.Potential for side reactions depending on the substrate.
pcPIR ~355Not reportedOn-line/Off-lineMass-identifiable reporter simplifies data analysis.[9]More complex linker structure.Not as widely commercially available as other linkers.

Experimental Corner: Protocols for Success

The successful application of photolabile linkers hinges on robust and reproducible experimental protocols. Below are detailed, step-by-step methodologies for the photocleavage of peptides and their subsequent analysis by mass spectrometry.

General Workflow for Photocleavage and Mass Spectrometry Analysis

The overall process involves the synthesis or labeling of the peptide with the photolabile linker, followed by photocleavage and analysis of the released peptide by mass spectrometry.

G Start Start: Peptide with Photolabile Linker Photocleavage Photocleavage (UV/Visible Light) Start->Photocleavage Sample_Prep Sample Preparation for MS Photocleavage->Sample_Prep MS_Analysis Mass Spectrometry Analysis (MALDI-TOF or LC-MS/MS) Sample_Prep->MS_Analysis Data_Analysis Data Analysis and Peptide Identification MS_Analysis->Data_Analysis End End: Identified Peptide Sequence Data_Analysis->End

Caption: General workflow for photocleavage and MS analysis.

Protocol 1: Photocleavage of Peptides from Solid-Phase Resin

This protocol describes the cleavage of a peptide synthesized on a solid support functionalized with a photolabile linker.

Materials:

  • Peptide-bound resin with a photolabile linker

  • Photoreactor equipped with a suitable lamp (e.g., 365 nm for oNB linkers)

  • Solvent for swelling the resin (e.g., dichloromethane (DCM) or N,N-dimethylformamide (DMF))

  • Cleavage solvent (e.g., a mixture of trifluoroacetic acid (TFA), water, and scavengers, or a neutral buffer)

  • Collection vessel

Procedure:

  • Resin Swelling: Transfer the peptide-bound resin to a reaction vessel and swell in an appropriate solvent (e.g., DCM) for 30 minutes.

  • Solvent Exchange: Wash the resin with the cleavage solvent to be used during photolysis.

  • Photocleavage: Irradiate the resin suspension with the appropriate wavelength of light for a predetermined time (optimization may be required). Ensure the suspension is gently agitated during irradiation to ensure uniform light exposure.

  • Collection of Cleaved Peptide: After irradiation, filter the resin and collect the filtrate containing the cleaved peptide.

  • Resin Washing: Wash the resin with additional cleavage solvent to recover any remaining peptide. Combine the filtrates.

  • Solvent Removal: Remove the solvent from the combined filtrates, typically by rotary evaporation or lyophilization.

  • Sample Preparation for MS: Prepare the dried peptide for mass spectrometry analysis as described in Protocol 3.

Protocol 2: Photocleavage of Peptides in Solution

This protocol is suitable for peptides that have been labeled with a photolabile cross-linker in solution.

Materials:

  • Solution of peptide labeled with a photolabile linker

  • Quartz or UV-transparent cuvette/plate

  • Photoreactor or UV lamp with the appropriate wavelength

  • Solvents for sample preparation

Procedure:

  • Sample Preparation: Prepare a solution of the photolabile linker-peptide conjugate in a suitable buffer or solvent in a quartz cuvette or a UV-transparent plate.

  • Irradiation: Expose the solution to light of the appropriate wavelength for a specific duration. The optimal irradiation time should be determined empirically.

  • Post-Cleavage Processing: The sample can then be directly prepared for mass spectrometry analysis.

Protocol 3: Sample Preparation and MALDI-TOF MS Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a rapid and sensitive method for analyzing peptide mixtures.

Materials:

  • Dried peptide sample from photocleavage

  • MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid (CHCA) in acetonitrile/water with 0.1% TFA)

  • MALDI target plate

  • Pipettes

Procedure:

  • Sample Reconstitution: Dissolve the dried peptide sample in a small volume of 0.1% TFA in water.

  • Matrix-Sample Co-crystallization: Mix the peptide solution with the MALDI matrix solution in a 1:1 ratio directly on the MALDI target plate.

  • Drying: Allow the mixture to air-dry completely, forming crystals.

  • MALDI-TOF Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in reflectron mode for accurate mass determination.

Protocol 4: Sample Preparation and LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides separation of peptides before mass analysis and allows for peptide sequencing.

Materials:

  • Dried peptide sample from photocleavage

  • LC-MS grade solvents (e.g., water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B))

  • Reversed-phase C18 column

  • LC-MS/MS system

Procedure:

  • Sample Reconstitution: Dissolve the dried peptide in Solvent A.

  • Chromatographic Separation: Inject the sample onto a reversed-phase C18 column and separate the peptides using a gradient of Solvent B.

  • Mass Spectrometry Analysis: Analyze the eluting peptides using an electrospray ionization (ESI) mass spectrometer operating in data-dependent acquisition (DDA) mode to acquire both MS and MS/MS spectra.

Decoding the Data: Mass Spectrometry Data Analysis

The analysis of mass spectrometry data from photocleaved peptides follows standard proteomics workflows. However, the use of specialized linkers, such as photocleavable cross-linkers, can introduce unique data analysis challenges and opportunities.

Standard Peptide Identification

For peptides cleaved from a simple photolabile linker, the data analysis workflow is straightforward:

  • Peak Picking and Preprocessing: Raw MS and MS/MS data are processed to identify peptide precursor ions and their corresponding fragmentation spectra.

  • Database Searching: The MS/MS spectra are searched against a protein sequence database using search engines like Mascot, Sequest, or MaxQuant.

  • Peptide Identification: The search engine scores the matches between experimental and theoretical fragmentation patterns to identify the peptide sequences.

Analysis of Cross-Linked Peptides: The pcPIR Advantage

Photocleavable cross-linkers are used to study protein-protein interactions. The analysis of the resulting complex mixture of cross-linked peptides can be challenging. This is where "mass spectrometry identifiable" linkers like pcPIR (photocleavable Protein Interaction Reporter) offer a significant advantage.[9]

The pcPIR linker contains a mass-encoded reporter that is released upon photocleavage, along with the two cross-linked peptides.[9] This unique feature simplifies the identification of cross-linked peptides because the masses of the precursor ion, the two released peptides, and the reporter are mathematically related.[9]

Data Analysis Workflow for pcPIR:

G Start LC-MS/MS Data Acquisition of Cross-linked Peptides Precursor_Detection Detection of Precursor Ions Start->Precursor_Detection Photocleavage_MS On-line Photocleavage and MS of Released Peptides + Reporter Precursor_Detection->Photocleavage_MS Mass_Relationship Identification of Related Ions based on Mass Relationship Photocleavage_MS->Mass_Relationship Peptide_Sequencing MS/MS of Released Peptides for Sequencing Mass_Relationship->Peptide_Sequencing Database_Search Database Search with Released Peptide Masses Peptide_Sequencing->Database_Search Crosslink_ID Identification of Cross-linked Peptides and Interaction Sites Database_Search->Crosslink_ID End End: Mapped Protein Interaction Crosslink_ID->End

Caption: Data analysis workflow for pcPIR cross-linked peptides.

Specialized software is often required to automate the identification of these related ions and perform the subsequent database searches.

Conclusion and Future Outlook

The use of photolabile linkers in conjunction with mass spectrometry has revolutionized our ability to study peptides and proteins with unprecedented control and precision. The choice of linker should be carefully considered based on the specific experimental requirements, with o-nitrobenzyl and coumarin derivatives offering distinct advantages in terms of cleavage wavelength and efficiency. The development of advanced linkers, such as the mass-identifiable pcPIR, is further simplifying the analysis of complex protein interactions.

As technology continues to advance, we can expect the development of new photolabile linkers with improved properties, such as cleavage at even longer wavelengths and higher quantum yields. These advancements, coupled with increasingly sensitive mass spectrometers and sophisticated data analysis tools, will undoubtedly continue to push the boundaries of proteomics and drug discovery research.

References

  • Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release.
  • Chemical cross-linking with mass spectrometry: A tool for systems structural biology. Current Opinion in Structural Biology. (URL: [Link])
  • A photocleavable and mass spectrometry identifiable cross-linker for protein interaction studies. Analytical Chemistry. (URL: [Link])
  • Investigation of Product Ions Generated by 193 nm Ultraviolet Photodissociation of Peptides and Proteins Containing Disulfide. Journal of the American Society for Mass Spectrometry. (URL: [Link])
  • Enabling Photoactivated Cross-Linking Mass Spectrometric Analysis of Protein Complexes by Novel MS-Cleavable Cross-Linkers. Molecular & Cellular Proteomics. (URL: [Link])
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society. (URL: [Link])
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry. (URL: [Link])
  • Traceless Photolabile Linker Expedites the Chemical Synthesis of Complex Oligosaccharides by Automated Glycan Assembly. ACS Central Science. (URL: [Link])
  • High-Performance Workflow for Identifying Site-Specific Crosslinks Originating from a Genetically Incorporated, Photoreactive Amino Acid. Journal of Proteome Research. (URL: [Link])
  • Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins.
  • Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. ChemBioChem. (URL: [Link])
  • Accurate and Automated High-Coverage Identification of Chemically Cross-Linked Peptides with MaxLynx. Journal of Proteome Research. (URL: [Link])
  • Photolabile Protecting Groups and Linkers. Chemical Reviews. (URL: [Link])
  • General workflow for LC-MS/MS analysis.
  • Sample preparation for Mass spectrometric analysis - G-Biosciences. (URL: [Link])
  • The Ups and Downs of Repeated Cleavage and Internal Fragment Production in Top-Down Proteomics. Journal of the American Society for Mass Spectrometry. (URL: [Link])
  • Cleavable Linkers in Chemical Proteomics Applications. Methods in Molecular Biology. (URL: [Link])
  • Procedure for MALDI-TOF Analysis - Protein Chemistry Lab. (URL: [Link])
  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols in Protein Science. (URL: [Link])
  • Photocleavable peptide hydrogel arrays for MALDI-TOF analysis of kinase activity. The Analyst. (URL: [Link])
  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications.
  • Part I: Solid - phase synthesis of peptides using photolabile linkersPart II: Discovery of lead compounds by fragment screening to target pathogenic Gram-positive bacteria.
  • Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. Journal of the American Chemical Society. (URL: [Link])
  • Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols. (URL: [Link])
  • Preparation and analysis of proteins and peptides using MALDI TOF/TOF mass spectrometry. Current Protocols in Protein Science. (URL: [Link])
  • Peptide probes for proteases – innovations and applications for monitoring proteolytic activity. Chemical Society Reviews. (URL: [Link])
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. (URL: [Link])
  • Creating a High-Throughput Workflow for Automated Peptide Characterization using LC-MS.
  • MALDI-TOF Sample Preparation. University of Illinois Urbana-Champaign. (URL: [Link])
  • o‐Nitrobenzyl (oNB) and coumarin‐based photodegradable crosslinkers...
  • A complete workflow for discovering small bioactive peptides in foods by LC-MS/MS: A case study on almonds. Food Chemistry. (URL: [Link])
  • Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA. Proceedings of the National Academy of Sciences. (URL: [Link])
  • Multi-Step Preparative LC–MS Workflow for Peptide Purification.
  • Key comparison study on peptide purity—synthetic human C-peptide. Metrologia. (URL: [Link])
  • Optimized Fragmentation Improves the Identification of Peptides Cross-Linked by MS-Cleavable Reagents. Journal of Proteome Research. (URL: [Link])
  • A cross-linking/mass spectrometry workflow based on MS-cleavable cross-linkers and the MeroX software for studying protein structures and protein–protein interactions.
  • Cross-linked peptide identification: A computational forest of algorithms. Mass Spectrometry Reviews. (URL: [Link])
  • Peptide Purity & Yield Optimizing in SPPS. Gyros Protein Technologies. (URL: [Link])
  • Detecting diagnostic features in MS/MS spectra of post-translationally modified peptides.
  • Formylation of His Residues at Position 2 in Peptide b Ions due to Noncanonical C‐CO Bond Cleavage: Assignment of the m/z 166 Product Ion in Proteome Data. Journal of the American Society for Mass Spectrometry. (URL: [Link])
  • Formation of Diagnostic Product Ions From Cyanobacterial Cyclic Peptides by the Two-Bond Fission Mechanism Using Ion Trap Liquid chromatography/multi-stage Mass Spectrometry. Journal of Mass Spectrometry. (URL: [Link])
  • Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. JoVE (Journal of Visualized Experiments). (URL: [Link])

Sources

A Comparative Guide to Photocleavable Linkers: Focus on 2-[(4-Nitrophenyl)sulfanyl]acetic Acid and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Light in Molecular Release

In the intricate world of drug delivery, diagnostics, and fundamental biological research, the ability to control molecular interactions with high precision is paramount. Photocleavable (PC) linkers, often referred to as photocages, represent a powerful class of chemical tools that offer unparalleled spatiotemporal control over the release of active molecules.[1][2] These linkers act as covalent tethers that can be selectively broken by an external light stimulus, allowing for the on-demand release of everything from small-molecule drugs and signaling molecules to large biologics like peptides and antibodies.[1][3] This light-mediated release avoids the need for chemical reagents and can be precisely directed to a specific location at a specific time, minimizing off-target effects and opening up new therapeutic and diagnostic possibilities.[1][4]

This guide provides an in-depth comparison of several key classes of photocleavable linkers, with a particular focus on the characteristics of the p-nitrophenyl chemical scaffold, as exemplified by 2-[(4-Nitrophenyl)sulfanyl]acetic acid . We will compare this class to the more established ortho-nitrobenzyl (ONB) and coumarin-based linkers, providing the quantitative data and experimental context necessary for researchers to make informed decisions for their applications.

The Critical Role of the Linker in Conjugate Design

The linker is a critical component of any drug conjugate, profoundly impacting its stability, circulation time, and the efficiency of payload release at the target site.[1] An ideal photocleavable linker should possess several key attributes:

  • High Stability: It must remain intact in the absence of light to prevent premature payload release.

  • Efficient Cleavage: Upon irradiation, it should break cleanly and rapidly with a high quantum yield (Φ), which is the measure of the efficiency of a photochemical reaction.

  • Biocompatible Wavelength: The cleavage should be triggered by light at a wavelength that is minimally damaging to biological tissues and offers reasonable tissue penetration (typically longer wavelengths in the UV-A or visible spectrum).[4]

  • Inert Byproducts: The fragments of the linker remaining after cleavage should be non-toxic and biologically inert.

A Closer Look at Nitrophenyl-Based Linkers

The nitrobenzyl moiety is one of the most widely used and studied photolabile protecting groups.[5] However, the position of the nitro group on the aromatic ring—ortho versus para—dramatically alters the mechanism and efficiency of photocleavage.

The Gold Standard: ortho-Nitrobenzyl (ONB) Linkers

The ortho-nitrobenzyl (ONB) group is the archetypal photocleavable linker, valued for its versatility in protecting a wide array of functional groups, including carboxylates, phosphates, and amines.[6][7]

Mechanism of Action: The efficiency of ONB linkers stems from a well-defined intramolecular rearrangement. Upon absorption of UV light (typically ~340-365 nm), the ortho-nitro group abstracts a hydrogen atom from the benzylic carbon.[8][9] This initiates a cascade that results in the formation of an aci-nitro intermediate, which then rearranges to release the caged molecule and a 2-nitrosobenzaldehyde byproduct.[9][10]

Mechanism of o-Nitrobenzyl (ONB) Photocleavage.
The Alternative: p-Nitrophenyl Linkers and this compound

The topic of this guide, This compound , belongs to the broader class of p-nitrophenyl compounds. Unlike their ortho-isomers, p-nitrobenzyl groups lack the necessary proximity between the nitro group and the benzylic proton for the efficient intramolecular hydrogen abstraction mechanism.[6] This fundamental structural difference renders simple p-nitrobenzyl esters and ethers significantly less photolabile under conditions that readily cleave ONB linkers.[6]

However, the thioether linkage in this compound introduces a different photochemical pathway. While less common as a photocleavable linker for payload release, the p-nitrophenyl ether and thioether scaffolds have been investigated as photoreagents for crosslinking and affinity labeling.[11] In these cases, irradiation in the presence of a nucleophile (like an amine) can lead to nucleophilic aromatic substitution, where the nitrophenyl group is transferred to the amine, releasing the alcohol or thiol.[11] This mechanism is fundamentally different from the intramolecular cleavage of ONB linkers and is generally less efficient for simple release applications.

For this compound specifically, its primary utility is as a synthetic building block rather than a widely-adopted photocleavable linker. Its structure is more analogous to linkers that are cleaved by other means, such as reduction of the nitro group followed by cyclization, or enzymatic cleavage. While photolysis might be achievable under high-energy, short-wavelength UV light, it is not considered an efficient or practical choice for controlled release in biological systems compared to its alternatives.

A Superior Alternative for Longer Wavelengths: Coumarin-Based Linkers

A significant drawback of nitrobenzyl-based linkers is their reliance on UV light, which has limited tissue penetration and can be cytotoxic.[4] Coumarin-based linkers have emerged as a highly attractive alternative, as they can be engineered to cleave at longer, more biocompatible wavelengths in the near-UV and visible light spectrum (400-475 nm).[4][12]

Mechanism of Action: The photocleavage of coumarin derivatives proceeds through a heterolytic bond cleavage in the excited singlet state.[13] Upon photoexcitation, the bond connecting the payload to the coumarin scaffold weakens and breaks, forming a contact ion pair. This intermediate is then trapped by a solvent molecule (like water) to release the payload.[13] The efficiency and cleavage wavelength of coumarin linkers can be finely tuned by modifying the substituents on the coumarin ring.[13][14]

Performance Comparison: A Head-to-Head Analysis

The choice of a photocleavable linker is a critical experimental design decision. The following table summarizes the key performance characteristics of the major linker classes discussed.

Parametero-Nitrobenzyl (ONB) DerivativesThis compound (p-NPS)Coumarin Derivatives
Cleavage Wavelength (λmax) ~340-365 nm (UV-A)[4][8]Inefficient; requires high-energy UV or different mechanism[6]365-475 nm (UV-A to Blue Light)[4]
Quantum Yield (Φ) 0.01 - 0.63 (highly substituent-dependent)[15]Not well-established for photocleavage; generally very low[6]~0.01 - 0.3 (can be highly efficient)
Key Advantages Well-established chemistry, versatile for many functional groups.[7]Useful synthetic precursor.Longer, biocompatible cleavage wavelength, tunable properties.[4]
Key Disadvantages Requires potentially damaging UV light, can produce reactive byproducts.[4][8]Inefficient photocleavage, not suitable for controlled release.[6]Can be synthetically more complex, photoproducts can be fluorescent.
Typical Applications Caged compounds for cell biology, photolithography, solid-phase synthesis.[7]Synthetic intermediate for pharmaceuticals and agrochemicals.Targeted drug delivery, tissue engineering, real-time release monitoring.[3][14]

Experimental Methodologies

To ensure scientific integrity, protocols must be robust and validated. Below are representative, generalized protocols for the synthesis of a photocleavable conjugate and its subsequent photolysis.

Workflow for Conjugation and Photocleavage
General workflow for using a photocleavable linker.
Protocol 1: Synthesis of an o-Nitrobenzyl Ester Conjugate

This protocol describes the general steps for conjugating a carboxylic acid-containing payload to a hydroxyl-functionalized carrier molecule using an ONB linker.

  • Activation of the Payload: Dissolve the carboxylic acid-containing payload and a coupling agent (e.g., HBTU) in an anhydrous organic solvent (e.g., DMF). Add a non-nucleophilic base (e.g., DIPEA) and stir for 15-30 minutes to form the activated ester.

  • Conjugation: To the activated payload solution, add the carrier molecule containing a hydroxyl group and the ONB linker (e.g., 4-(hydroxymethyl)-3-nitrobenzoic acid).

  • Reaction Monitoring: Allow the reaction to proceed at room temperature for 2-24 hours. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification: Once the reaction is complete, quench the reaction and remove the solvent under reduced pressure. Purify the crude product using flash column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure ONB-linked conjugate.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and high-resolution mass spectrometry.

Causality Note: The use of anhydrous solvents and coupling agents is critical to efficiently form the ester bond and prevent hydrolysis of the activated intermediate, ensuring a high yield of the desired conjugate.

Protocol 2: Photocleavage and HPLC Analysis

This protocol outlines the procedure for irradiating a conjugate and analyzing the release of the payload.

  • Sample Preparation: Prepare a stock solution of the purified photocleavable conjugate in a suitable solvent system (e.g., a mixture of acetonitrile and water or an aqueous buffer).[15] A typical starting concentration is in the micromolar range (e.g., 10-100 µM).

  • Initial Analysis (t=0): Inject an aliquot of the non-irradiated solution into an HPLC system to obtain a baseline chromatogram. This will show the retention time of the intact conjugate.

  • Irradiation: Place the solution in a quartz cuvette and irradiate it with a light source of the appropriate wavelength (e.g., a 365 nm LED lamp for ONB linkers).[8] The power and distance of the light source should be kept constant for reproducibility.

  • Time-Course Analysis: At specific time intervals (e.g., 1, 5, 10, 30 minutes), withdraw aliquots of the solution and inject them into the HPLC.[8][15]

  • Data Analysis: Monitor the chromatograms for the decrease in the peak area of the starting conjugate and the corresponding increase in the peak area of the released payload. Quantify the percentage of release by comparing the peak areas relative to the t=0 sample. The identity of the cleaved products can be confirmed by collecting the fractions and analyzing them by LC-MS.[16]

Self-Validation Note: This protocol is self-validating. The HPLC analysis provides a direct, quantitative measure of the disappearance of the starting material and the appearance of the product, confirming that cleavage has occurred. The use of LC-MS provides definitive structural confirmation of the released payload and the linker byproduct.

Conclusion and Future Outlook

The field of photocleavable linkers continues to expand, driven by the demand for more precise and less invasive methods of molecular control. While the ortho-nitrobenzyl linker remains a workhorse in the field due to its well-understood chemistry and versatility, its reliance on UV light is a significant limitation for many in vivo applications. For these, coumarin-based systems and other novel linkers that are sensitive to visible or even near-infrared light (via two-photon absorption or upconversion nanoparticles) represent the future.[4][17]

In this context, This compound is best understood not as a direct competitor to ONB or coumarin linkers for photocleavage applications, but as a valuable synthetic intermediate. The crucial lesson for researchers is the profound impact of isomeric structure on photochemical mechanisms. The ortho-positioning of the nitro group in ONB linkers is essential for their efficient release mechanism, a feature that the para-substituted scaffold lacks.[6] For applications requiring robust, light-triggered release, the choice of a well-validated linker like an o-nitrobenzyl or a long-wavelength absorbing coumarin derivative is paramount for success.

References
  • Shen, Y., et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications.
  • Johan, A. N., & Li, Y. (2022). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals, 15(6), 655. [Link]
  • Johan, A. N., & Li, Y. (2022).
  • Zhang, Z., et al. (2020). Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
  • Prakash, G., & Kkelin, T. (2019). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.
  • Huang, H., et al. (2012). Photocleavable coumarin crosslinkers based polystyrene microgels: phototriggered swelling and release.
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]
  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
  • Kim, M. S., et al. (2006).
  • Singh, R. K., et al. (2022). Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages. Biomacromolecules. [Link]
  • Bargh, J. D., et al. (2019).
  • Hansen, M. J., et al. (2016).
  • Kim, M. S., et al. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters. [Link]
  • ADC Review. (2019). A Review of Cleavable Linkers.
  • Various Authors. (n.d.).
  • Furuta, T., et al. (2003). Synthesis and Photochemical Properties of a New Water-Soluble Coumarin, Designed as a Chromophore for Highly Water-Soluble and Photolabile Protecting Group.
  • Bargh, J. D., et al. (2019).
  • van den Berg, T., et al. (2019). Optical control of antibody activity using photocleavable bivalent peptide-DNA locks. Eindhoven University of Technology. [Link]
  • Fink, A. L., et al. (2022). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
  • Gnanakumar, E. S., & Ugrankar, Y. (2022). Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl. Journal of High School Science. [Link]
  • Glick, Y., et al. (2023).
  • Wikipedia. (n.d.). Photolabile protecting group. Wikipedia. [Link]
  • Glick, Y., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications.
  • Jelenc, P. C., et al. (1978). High Yield Photoreagents for Protein Crosslinking and Affinity Labeling.
  • Wu, N., et al. (2004). Photocleavage of the Polypeptide Backbone by 2-Nitrophenylalanine. Angewandte Chemie. [Link]
  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

Sources

A Comparative Guide to Cleavable Linker Technologies: 2-[(4-Nitrophenyl)sulfanyl]acetic Acid vs. Coumarin-Based Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted drug delivery, particularly in the design of Antibody-Drug Conjugates (ADCs), the choice of a linker to tether a potent payload to its delivery vehicle is a critical determinant of therapeutic success. An ideal linker must ensure the stability of the conjugate in systemic circulation while facilitating the efficient and specific release of the active drug at the target site. This guide provides an in-depth, objective comparison of two distinct classes of cleavable linkers: the safety-catch linker exemplified by 2-[(4-Nitrophenyl)sulfanyl]acetic acid and the photocleavable systems based on coumarin derivatives.

Introduction: The Pivotal Role of Linkers in Drug Conjugates

Linkers are the linchpin of an ADC's efficacy and safety profile.[1] They are broadly categorized as cleavable or non-cleavable. Non-cleavable linkers release the drug upon lysosomal degradation of the antibody, while cleavable linkers are designed to break under specific conditions, such as changes in pH, redox potential, or the presence of specific enzymes. This guide focuses on two types of cleavable linkers that respond to distinct external triggers: chemical activation and light.

This compound: A Safety-Catch Approach

The this compound linker and its analogs operate on a "safety-catch" principle.[2] This means the linker is initially stable and requires a specific chemical activation step to become labile for cleavage. In this case, the thioether linkage is oxidized to a more electron-withdrawing sulfoxide or sulfone, which then facilitates the release of the payload, often through a β-elimination mechanism.[3]

Mechanism of Activation and Cleavage

The release of a drug from a this compound-based linker is a two-step process:

  • Activation (Oxidation): The thioether is oxidized to a sulfoxide or, more commonly, a sulfone. This can be achieved using various oxidizing agents. In a therapeutic context, this could potentially be triggered by reactive oxygen species (ROS) present in the tumor microenvironment, although the kinetics of this process with biologically relevant ROS concentrations can be slow.[4][5]

  • Cleavage (β-Elimination): The resulting electron-withdrawing sulfone group significantly acidifies the α-proton, making it susceptible to abstraction by a base. This initiates a β-elimination reaction, leading to the release of the payload.[6]

cluster_0 This compound Linker Payload-Linker Payload-O-CO-CH₂-S-Ph-NO₂ Activated_Linker Payload-O-CO-CH₂-SO₂-Ph-NO₂ Payload-Linker->Activated_Linker Oxidation (e.g., m-CPBA, H₂O₂) Released_Payload Payload-OH + O=C=CH-SO₂-Ph-NO₂ Activated_Linker->Released_Payload Base-mediated β-Elimination cluster_1 Coumarin-Based Linker Payload-Linker_C Payload-O-CH₂-Coumarin Excited_State [Payload-O-CH₂-Coumarin]* Payload-Linker_C->Excited_State Light (hν) Released_Payload_C Payload-OH + [CH₂=Coumarin] Excited_State->Released_Payload_C Heterolytic Cleavage

Figure 2. Photocleavage mechanism of a coumarin-based linker.
Advantages and Disadvantages

Advantages:

  • High Spatiotemporal Control: Drug release can be precisely controlled in terms of location and timing by directing the light source.

  • Rapid Cleavage Kinetics: Photocleavage can be a very fast process, allowing for rapid drug release upon illumination. [7]* Orthogonal Trigger: Light is a non-invasive and orthogonal trigger that does not interfere with biological processes.

Disadvantages:

  • Limited Tissue Penetration of Light: The penetration of UV or visible light into tissues is limited, which can be a major hurdle for treating deep-seated tumors.

  • Potential for Phototoxicity: High-energy light can cause damage to healthy tissues.

  • Complexity of Delivery: The need for a light source at the target site adds complexity to the therapeutic regimen.

Head-to-Head Comparison: Performance and Properties

FeatureThis compound LinkerCoumarin-Based Linker
Cleavage Trigger Chemical Oxidation + BaseLight (UV/Visible)
Cleavage Mechanism β-eliminationPhotochemical heterolysis
Plasma Stability Generally High (as thioether)Generally High (in the dark)
Cleavage Kinetics Dependent on oxidation rate and base availabilityCan be very rapid (milliseconds to minutes)
Control over Release Dependent on the presence of the activatorHigh spatiotemporal control
Traceless Release Typically non-traceless (leaves a linker remnant)Can be designed for traceless release
Key Advantage High initial stabilityPrecise external control over release
Key Limitation Reliance on a two-step activation/cleavage processLimited tissue penetration of light

Experimental Protocols

To facilitate a direct comparison of these linker technologies, the following experimental workflows are proposed.

Experimental Workflow for Linker Evaluation

cluster_workflow Comparative Linker Evaluation Workflow Synthesis Synthesize Drug-Linker Conjugates Stability_Assay Plasma Stability Assay Synthesis->Stability_Assay Cleavage_Assay Cleavage Assay Synthesis->Cleavage_Assay Data_Analysis Data Analysis and Comparison Stability_Assay->Data_Analysis Cytotoxicity_Assay In Vitro Cytotoxicity Assay Cleavage_Assay->Cytotoxicity_Assay Cytotoxicity_Assay->Data_Analysis

Sources

A Comparative Guide to Cleavage Chemistries: 2-Nitrobenzyl Linkers vs. Traditional Fmoc/Boc Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic use of protecting groups and cleavable linkers is fundamental to the successful synthesis of complex molecules. The choice of cleavage chemistry dictates not only the reaction conditions but also the orthogonality, efficiency, and ultimate purity of the final product. This guide provides an in-depth comparison of the photolabile 2-nitrobenzyl (o-NB) linker system against the two titans of solid-phase peptide synthesis (SPPS): the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the acid-labile tert-butoxycarbonyl (Boc) group. We will explore the mechanistic underpinnings, performance metrics, and ideal use-cases for each, supported by established experimental protocols.

The Principle of Orthogonal Protection

In multi-step synthesis, the ability to selectively deprotect one functional group while others remain intact is paramount. This concept, known as orthogonal protection, allows for precise and ordered chemical modifications.[1][2][3] The three systems discussed here—photolabile (o-NB), base-labile (Fmoc), and acid-labile (Boc)—are mutually orthogonal, meaning the conditions used to cleave one will not affect the others.[3][4] This orthogonality is the cornerstone of advanced synthetic strategies, enabling the construction of highly complex molecules.

cluster_0 Orthogonal Deprotection Pathways cluster_1 Selective Cleavage Conditions Molecule Complex Molecule (Multiple Protected Groups) NB 2-Nitrobenzyl Group Fmoc Fmoc Group Boc Boc Group UV UV Light (~340-365 nm) NB->UV Trigger Base Mild Base (e.g., Piperidine) Fmoc->Base Trigger Acid Strong Acid (e.g., TFA) Boc->Acid Trigger Deprotected_NB Selective Deprotection 1 UV->Deprotected_NB Yields Deprotected_Fmoc Selective Deprotection 2 Base->Deprotected_Fmoc Yields Deprotected_Boc Selective Deprotection 3 Acid->Deprotected_Boc Yields

Caption: Orthogonal protection allows selective cleavage of specific groups.

Mechanistic Foundations of Cleavage

Understanding the "how" and "why" behind each cleavage mechanism is critical to anticipating potential side reactions and optimizing protocols.

2-Nitrobenzyl (o-NB) Linker: Light-Induced Liberation

The o-NB group is a cornerstone of photolabile chemistry. Its cleavage is not initiated by a chemical reagent but by photons, offering unparalleled spatial and temporal control.

  • Mechanism: Upon irradiation with near-UV light (typically 340-365 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon. This triggers an intramolecular redox reaction, rearranging the structure into an aci-nitro intermediate. This intermediate is unstable and rapidly rearranges to release the protected molecule, leaving behind a 2-nitrosobenzaldehyde or related byproduct.[5] This process is traceless on the target molecule.

Fmoc Group: Mild Base-Mediated Deprotection

The Fmoc group is the dominant choice for modern SPPS due to its mild cleavage conditions.[][]

  • Mechanism: The hydrogen on the C9 position of the fluorenyl ring system is acidic. A mild base, most commonly a 20% solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), abstracts this proton.[8][9][10] This initiates an E1cB elimination reaction, leading to the formation of a stable dibenzofulvene (DBF) intermediate, which is typically scavenged by the piperidine to form a stable adduct.[9][11] The deprotected amine and carbon dioxide are released simultaneously.

Boc Group: Strong Acid-Catalyzed Removal

The Boc group was the foundation of Merrifield's Nobel Prize-winning work in SPPS and remains a robust, reliable choice.

  • Mechanism: Cleavage requires a strong acid, typically trifluoroacetic acid (TFA).[12][13] The reaction proceeds via protonation of the carbamate's carbonyl oxygen. This is followed by the loss of a highly stable tert-butyl cation. The resulting unstable carbamic acid rapidly decarboxylates to release the free amine and CO₂ gas.[12][14] The tert-butyl cation is electrophilic and can cause side reactions, necessitating the use of "scavenger" molecules to trap it.[13]

cluster_NB 2-Nitrobenzyl Cleavage cluster_Fmoc Fmoc Cleavage cluster_Boc Boc Cleavage NB_Start o-NB-Protected Molecule NB_Trigger UV Light (hv) ~365 nm NB_Start->NB_Trigger NB_Intermediate Aci-nitro Intermediate NB_Trigger->NB_Intermediate NB_End Deprotected Molecule + 2-Nitrosobenzaldehyde NB_Intermediate->NB_End Fmoc_Start Fmoc-Protected Amine Fmoc_Trigger Piperidine (Base) Fmoc_Start->Fmoc_Trigger Fmoc_Intermediate Dibenzofulvene Adduct Fmoc_Trigger->Fmoc_Intermediate Fmoc_End Deprotected Amine Fmoc_Intermediate->Fmoc_End Boc_Start Boc-Protected Amine Boc_Trigger TFA (Strong Acid) Boc_Start->Boc_Trigger Boc_Intermediate t-Butyl Cation + Carbamic Acid Boc_Trigger->Boc_Intermediate Boc_End Deprotected Amine (as TFA salt) Boc_Intermediate->Boc_End

Caption: High-level comparison of cleavage mechanisms and triggers.

Head-to-Head Performance Comparison

The choice between these strategies hinges on a careful evaluation of their performance characteristics.

Feature2-Nitrobenzyl (o-NB) LinkerFmoc Protecting GroupBoc Protecting Group
Cleavage Trigger UV Light (~340-365 nm)Mild Base (e.g., 20% Piperidine/DMF)Strong Acid (e.g., 95% TFA)
Conditions Reagentless, mild temperatureMild, room temperatureHarsh, corrosive, requires ventilation
Orthogonality Excellent; orthogonal to acid/baseExcellent; orthogonal to acid/lightExcellent; orthogonal to base/light
Cleavage Time Minutes to hours (light intensity dependent)1-20 minutes30-60 minutes
Byproducts 2-NitrosobenzaldehydeDibenzofulvene-piperidine adductIsobutylene, CO₂, t-butyl cation
Monitoring HPLC, Mass SpectrometryUV absorbance of byproduct at ~301 nmN/A (typically assumed complete)
Key Advantage Spatiotemporal control, "on-demand" cleavageMild conditions, high efficiency, easy automationRobust, well-established, low cost
Key Disadvantage Potential for photodamage to substrateByproduct removal, potential for racemizationHarsh acid can cleave side-chain groups
Efficiency, Compatibility, and Side Reactions
  • 2-Nitrobenzyl Linkers: Photocleavage efficiency can be very high, often exceeding 80-90%.[15][16][17] However, it is sensitive to the quantum yield of the specific o-NB derivative, light scattering in solid-phase applications, and the presence of other chromophores in the molecule that might absorb at the same wavelength.[18] The primary concern is potential photodamage to sensitive moieties like tryptophan or fluorescent dyes. The nitroso byproduct can also sometimes react with the newly liberated functional group.

  • Fmoc Strategy: Deprotection is extremely efficient and fast, making it ideal for automated SPPS. The mild basic conditions are compatible with most amino acid side-chain protecting groups (which are typically acid-labile, e.g., tBu, Boc, Trt).[][19] The main challenge is preventing side reactions. For instance, the DBF byproduct must be effectively scavenged to prevent it from re-attaching to the deprotected amine. Additionally, prolonged exposure to base can lead to racemization of sensitive amino acids like cysteine and histidine.

  • Boc Strategy: Like Fmoc, Boc deprotection is highly efficient. However, the reliance on strong TFA presents significant compatibility challenges.[] It requires that all side-chain protecting groups be stable to strong acid but cleavable by an even harsher, final-step reagent (often hydrofluoric acid, HF). The electrophilic t-butyl cation generated during cleavage can alkylate sensitive residues like methionine and tryptophan, making the inclusion of scavengers (e.g., triisopropylsilane, water, ethanedithiol) mandatory.[13]

Application Showcase

The distinct characteristics of each strategy lend them to different applications.

StrategyPrimary ApplicationsRationale
2-Nitrobenzyl Caged Compounds: Spatiotemporal release of neurotransmitters, drugs, or signaling molecules.Light provides precise "on-demand" activation in biological systems.
Photolithography & Surface Patterning: Creating chemically defined surfaces.Spatial control allows for patterning at the micro-scale.
Specialty Bioconjugation: Releasing molecules from surfaces or other biomolecules.[18]Reagentless cleavage avoids contamination of sensitive biological samples.
Fmoc/tBu Routine & Automated SPPS: The go-to method for academic and industrial peptide synthesis.[][19]Mild conditions preserve peptide integrity, and the process is easily automated.
Synthesis of Long or Complex Peptides: Including those with post-translational modifications.The orthogonality with acid-labile side-chain groups simplifies complex syntheses.
Boc/Bzl Synthesis of Specific Short Peptides: Where Fmoc chemistry may be problematic.A robust and cost-effective alternative for certain sequences.
Solution-Phase Synthesis: Often used for large-scale synthesis of smaller organic molecules.The chemistry is well-understood and highly scalable.
Thioester Preparation: Used in native chemical ligation.[20]The Boc strategy can be more amenable to the on-resin synthesis of peptide thioesters.

Validated Experimental Protocols

Adherence to established protocols is key to reproducible success. The following are representative procedures.

Protocol 1: General Photocleavage of a 2-Nitrobenzyl Linker

This protocol describes a typical solution-phase cleavage.

  • Preparation: Dissolve the o-NB-linked substrate in a UV-transparent solvent (e.g., acetonitrile, methanol, or buffered aqueous solution) to a concentration of 10 µM to 1 mM. Ensure the vessel is also UV-transparent (e.g., quartz cuvette).

  • Irradiation: Place the solution under a UV lamp emitting at or near 365 nm (e.g., a mercury lamp with appropriate filters or a dedicated LED source). The distance and power should be consistent.

  • Monitoring: At set time intervals (e.g., 2, 5, 10, 30 minutes), withdraw an aliquot and analyze by analytical HPLC or LC-MS to monitor the disappearance of the starting material and the appearance of the cleaved product.

  • Completion & Work-up: Continue irradiation until the reaction is complete. The solvent can then be removed in vacuo, and the product purified from the 2-nitrosobenzaldehyde byproduct by standard chromatographic methods.

Protocol 2: Standard Fmoc Deprotection in Solid-Phase Peptide Synthesis

This protocol outlines a single deprotection cycle in manual SPPS.

start Start: Fmoc-Peptide-Resin swell 1. Swell resin in DMF (5 min) start->swell wash1 2. Drain, wash with DMF (3x) swell->wash1 deprotect 3. Add 20% Piperidine/DMF Treat for 3-5 min wash1->deprotect deprotect2 4. Drain, repeat step 3 Treat for 10-15 min deprotect->deprotect2 monitor Collect flow-through (Monitor UV at 301 nm) deprotect2->monitor wash2 5. Drain, wash with DMF (5-7x) deprotect2->wash2 end End: H₂N-Peptide-Resin (Ready for coupling) wash2->end

Caption: Standard workflow for an Fmoc deprotection cycle in SPPS.

  • Resin Preparation: Swell the Fmoc-protected peptide-resin in DMF for at least 15 minutes in a reaction vessel.

  • Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-20 minutes. The reaction progress can be monitored by taking the filtrate and measuring its absorbance at ~301 nm, which corresponds to the DBF-piperidine adduct.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to completely remove all traces of piperidine and the byproduct.

  • Confirmation: Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection before proceeding to the next amino acid coupling step.

Protocol 3: Boc Deprotection and Final Cleavage from Resin

This protocol describes the final cleavage of a Boc-protected peptide from a standard resin like Merrifield resin.

  • Resin Preparation: Wash the Boc-protected peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.

  • Prepare Cleavage Cocktail: In a well-ventilated fume hood, prepare the cleavage cocktail. A common formulation is "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% ethanedithiol. The scavengers are critical to prevent side reactions.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dried resin (approx. 10 mL per gram of resin). Agitate at room temperature for 1.5-2 hours.

  • Peptide Precipitation: Filter the resin and wash it with a small amount of fresh TFA. Collect the combined filtrate and add it dropwise to a large volume of cold (0°C) methyl-t-butyl ether (MTBE) to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension, decant the ether, and wash the peptide pellet several times with cold ether to remove scavengers and organic byproducts. Dry the crude peptide under vacuum. The product will require subsequent purification, typically by RP-HPLC.

Conclusion

The selection of a cleavage strategy is a critical decision in chemical synthesis that extends far beyond simple deprotection.

  • The 2-Nitrobenzyl linker offers an unmatched level of control, enabling "on-demand" molecular release with spatial and temporal precision. It is the premier choice for applications in chemical biology, materials science, and any field requiring triggered release without chemical reagents.

  • The Fmoc group represents the modern standard for peptide synthesis, balancing high efficiency with mild, automatable conditions. Its compatibility with a wide range of functionalities makes it the workhorse for producing complex and sensitive peptides.[][19]

  • The Boc group , while requiring harsher conditions, remains a powerful and robust tool. Its well-established protocols and different orthogonality make it invaluable for specific synthetic challenges and in solution-phase applications where its cost-effectiveness is an advantage.

Ultimately, a deep understanding of the mechanisms, advantages, and limitations of each of these orthogonal systems empowers the modern scientist to design more elegant, efficient, and successful synthetic routes.

References

  • Fiveable. Orthogonal Protection Definition - Organic Chemistry Key Term.
  • BOC Sciences.
  • BOC Sciences.
  • University of Bristol.
  • Machado, et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.
  • Organic Chemistry Portal. Protective Groups.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Wikipedia. Protecting group.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Bai, X., et al. (2003). Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
  • Slideshare. T boc fmoc protocols in peptide synthesis.
  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group.
  • LifeTein. Basic Peptides synthesis introduction.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • Payne, R. J., et al. (2012). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed.
  • PNAS. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
  • Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism.
  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA.
  • ResearchGate. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.
  • NIH. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA.
  • Papageorgiou, G., et al. (2005). Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society.
  • Tokyo Chemical Industry Co., Ltd. o-Nitrobenzyl Photolabile Bifunctional Linkers.

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of Cleavage Efficiency for Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly advancing fields of drug delivery, proteomics, and high-throughput screening, the ability to precisely control molecular interactions in a spatiotemporal manner is paramount. Photolabile linkers, often called photocleavable or photoremovable protecting groups (PPGs), are exquisite molecular tools that fulfill this need.[1][2] By harnessing the energy of light, these linkers can be selectively cleaved, liberating a molecule of interest at a specific time and location.[2][3] This guide provides a comprehensive comparison of common photolabile linkers and details a robust, field-proven protocol for the quantitative analysis of their cleavage efficiency.

The selection of an appropriate photolabile linker is a critical decision, balancing the need for stability during synthesis and storage with the requirement for efficient cleavage under specific, often biologically compatible, light conditions.[2][4] Key performance metrics include the wavelength of maximum absorption (λmax), the molar absorptivity (ε), and, most critically, the photocleavage quantum yield (Φ). The quantum yield represents the efficiency of converting an absorbed photon into a cleavage event and is a primary determinant of the required light dose and irradiation time.[5]

Part 1: A Comparative Overview of Common Photolabile Linkers

The landscape of photolabile linkers is dominated by several core chromophores, each with a distinct set of properties. The choice among them is dictated by the specific requirements of the application, such as the desired wavelength for cleavage, tolerance for byproducts, and required cleavage kinetics.[3][6]

The o-Nitrobenzyl (ONB) Workhorse

The ortho-nitrobenzyl (ONB) group is arguably the most classic and widely used photolabile linker.[6][7] Upon irradiation with UV-A light (typically 350-365 nm), the ONB moiety undergoes an intramolecular redox reaction, leading to the release of the caged molecule and the formation of a 2-nitrosobenzaldehyde byproduct.[8]

Mechanism & Properties:

  • Cleavage Wavelength: Typically ~365 nm.[9][10]

  • Advantages: Well-understood chemistry, readily available starting materials, and stability to many chemical conditions used in synthesis.[9]

  • Disadvantages: Requires UV light, which can be damaging to living cells. The cleavage can be slow, with photolysis times ranging from minutes to hours, and the nitroso byproduct can be reactive towards cellular components like thiols.[9][11]

Structural Modifications for Improved Performance: Researchers have developed numerous ONB derivatives to enhance performance. Adding electron-donating groups (like methoxy groups, creating the o-nitroveratryl or ONV linker) can shift the absorption to longer wavelengths and increase the rate of cleavage.[9][11] Substitution at the benzylic position (the α-carbon) with a methyl group can also significantly increase the cleavage rate and quantum yield.[6][11]

Coumarin-Based Linkers: The Longer Wavelength Alternative

Coumarin-based linkers have emerged as a powerful alternative to ONB systems, largely due to their absorption at longer, more biocompatible wavelengths.[10][12][13]

Mechanism & Properties:

  • Cleavage Wavelength: Can be tuned from the UV-A into the visible range (~365 nm to >450 nm) depending on the substitution pattern.[10]

  • Advantages: Higher molar absorptivity and often higher quantum yields compared to ONB linkers.[10] Many coumarin derivatives are fluorescent, providing a convenient spectroscopic handle to monitor cleavage.[14][15] Their cleavage is typically very fast, with some reactions occurring on the nanosecond to microsecond timescale.[14]

  • Disadvantages: The synthesis can be more complex than for simple ONB linkers.

The cleavage mechanism proceeds through a heterolytic bond cleavage in the excited state, forming a contact ion pair (CIP).[1][15] The stability of this intermediate is a key determinant of the overall quantum yield.[1][15]

Part 2: Quantitative Comparison of Photolabile Linker Performance

The efficiency of a photolabile linker is a product of its molar absorptivity (how well it absorbs light at a given wavelength) and its quantum yield (how efficiently it uses that absorbed light for cleavage). The table below summarizes key quantitative data for representative linkers from the two major classes.

Linker ClassRepresentative StructureTypical λmax (nm)Molar Absorptivity (ε) at λmax (M⁻¹cm⁻¹)Quantum Yield (Φ)Key Features & Applications
o-Nitrobenzyl 2-Nitrobenzyl~280, ~350~5,0000.01 - 0.1The classic standard; widely used in synthesis.[9]
4,5-Dimethoxy-2-nitrobenzyl (NVOC)~350~5,0000.003 - 0.05Red-shifted absorption, common in photolithography.[6][9]
α-Methyl-2-nitrobenzyl~350~5,000~0.14Faster cleavage due to α-substitution.[11]
Coumarin (7-Methoxycoumarin-4-yl)methyl (MCM)~320~15,0000.004 - 0.02UV-cleavable coumarin.
(7-(Diethylamino)coumarin-4-yl)methyl (DEACM)~400~35,0000.03 - 0.2Cleavable with visible light, highly fluorescent.[15]
Brominated Hydroxycoumarin (Bhc)~450~40,000Up to 0.8High quantum yield, two-photon compatible.

Note: Quantum yields are highly dependent on the solvent, pH, and the nature of the leaving group (the molecule being released). The values presented are representative ranges from the literature.

Part 3: Experimental Protocol for Quantifying Cleavage Efficiency

To ensure reproducible and comparable data, a standardized protocol is essential. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the disappearance of the parent conjugate and the appearance of the cleaved product over time.[9][16]

Principle

A solution of the photolabile linker-conjugate of known concentration is irradiated with a light source of a specific wavelength and constant intensity. At defined time points, aliquots are removed and analyzed by reverse-phase HPLC (RP-HPLC). The decrease in the peak area of the starting material is used to calculate the cleavage kinetics.

Workflow for Cleavage Efficiency Analysis

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution (Linker-Conjugate in Solvent) D Irradiate Sample (Constant Wavelength & Intensity) A->D B Prepare 'Dark Control' (No Light Exposure) F Inject Aliquots into HPLC B->F Validate Stability C Prepare 'Light Control' (Solvent Only) C->F Check for Artifacts E Collect Aliquots at Time Points (t=0, 1, 2...) D->E Time Course E->F G Integrate Peak Areas (Starting Material & Product) F->G H Calculate % Cleavage vs. Time G->H I Determine Rate Constant (k) & Half-Life (t½) H->I

Caption: Workflow for quantitative analysis of photocleavage.

Detailed Step-by-Step Methodology

1. Instrumentation and Materials:

  • HPLC System: An HPLC with a UV-Vis or Photodiode Array (PDA) detector and an autosampler is required.[17][18]

  • Light Source: A collimated LED or a filtered lamp with a stable power output and a narrow emission spectrum centered at the desired cleavage wavelength. A radiometer is crucial for measuring the light intensity (in mW/cm²).

  • Reaction Vessel: A quartz cuvette or a multi-well plate suitable for irradiation.

  • Reagents: HPLC-grade solvents (e.g., acetonitrile, methanol, water), buffers, and a reference standard of the photolabile linker-conjugate.

2. Sample Preparation:

  • Prepare a stock solution of the linker-conjugate in a suitable solvent (e.g., acetonitrile/water) at a concentration that gives a clear, unsaturated detector signal (e.g., absorbance of ~1 AU at the detection wavelength).

  • Expert Insight: The choice of solvent is critical. The polarity and pH can significantly influence cleavage kinetics.[9] Whenever possible, use a solvent system that mimics the intended application environment.

  • Prepare a "dark control" sample by wrapping a vial of the stock solution in aluminum foil. This sample will be analyzed at the end of the experiment to ensure the conjugate is stable in the absence of light.

3. Irradiation Procedure:

  • Place a known volume of the stock solution into the reaction vessel. Ensure the geometry is consistent for all experiments.

  • Position the light source at a fixed distance from the sample. Measure and record the light intensity at the sample's surface.

  • Begin irradiation. At predetermined time intervals (e.g., 0, 30s, 1min, 2min, 5min, 10min, 30min), withdraw a small aliquot (e.g., 10 µL) and transfer it to an HPLC vial, which may contain a quenching agent if the reaction is extremely fast.

  • Trustworthiness Check: The t=0 sample is taken before the light is turned on and serves as the 100% starting material reference.

4. HPLC Analysis:

  • Method Development: Develop an RP-HPLC method that provides baseline separation between the starting linker-conjugate and the cleaved photoproduct. A C18 column is a common starting point.[18]

  • Typical Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.[18]

    • Mobile Phase: A gradient of 0.1% Trifluoroacetic Acid (TFA) in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B).

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at a wavelength where both the starting material and one of the products absorb, or use a PDA detector to capture the full spectra.

  • Inject the collected aliquots, including the dark control.

5. Data Analysis and Interpretation:

  • Integrate the peak area of the starting material at each time point.

  • Normalize the data by dividing the peak area at each time point (Aₜ) by the peak area at t=0 (A₀).

  • Plot the natural logarithm of the normalized peak area (ln[Aₜ/A₀]) versus time (t).

  • For a first-order reaction, this plot should yield a straight line. The negative slope of this line is the observed rate constant (k_obs).

  • The cleavage half-life (t₁/₂) can be calculated using the formula: t₁/₂ = ln(2) / k_obs .

Determining the Quantum Yield (Φ)

Calculating the absolute quantum yield is more complex as it requires precise measurement of the photon flux from the light source and the number of molecules reacted.[5][19] A common approach is the relative method, where the cleavage rate of the unknown compound is compared to that of a well-characterized chemical actinometer (a compound with a known quantum yield) under identical irradiation conditions.[20][21]

Simplified Relationship: Φ_sample / Φ_actinometer ≈ (k_obs_sample / k_obs_actinometer) * (ε_actinometer / ε_sample)

This relationship holds if the fraction of light absorbed by both samples is low (Absorbance < 0.1).

Part 4: Conclusion and Future Outlook

The quantitative assessment of cleavage efficiency is not merely an academic exercise; it is a prerequisite for the rational design of photoresponsive systems. A linker with a high quantum yield cleaved by visible light may be ideal for in-vivo drug delivery, while a linker with slower, more controlled cleavage under UV light might be better suited for solid-phase synthesis.[3][22]

The field continues to evolve, with significant effort directed towards developing linkers that can be cleaved with near-infrared (NIR) light, which offers deeper tissue penetration and lower phototoxicity.[2][4] Two-photon absorption strategies are also gaining traction, allowing for highly localized cleavage in three dimensions.[11] As these next-generation photolabile linkers are developed, the robust and systematic quantitative analysis outlined in this guide will remain the cornerstone of their evaluation and validation.

References

  • Kinetics study of the photocleavage of (coumarin-4-yl)methyl esters.
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release.
  • Using o-nitrobenzyls as photocleavable linker to prepare...
  • Photolabile Linkers for Solid-Phase Synthesis.
  • The fate of the contact ion pair determines the photochemistry of coumarin-based photocleavable protecting groups.
  • Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage.
  • Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks.
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjug
  • Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
  • An Assessment of Photoreleasable Linkers and Light Capturing Antennas on a Photoresponsive Cobalamin Scaffold. PubMed Central. [Link]
  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabiliz
  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications.
  • Photocleavable linkers.
  • Photo cleavage efficiencies and hydrolytic stabilities of the synthetic...
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjug
  • Photolabile Protecting Groups and Linkers.
  • Robust Photocleavable Linkers for DNA Synthesis: Enabling Visible Light-Triggered Antisense Oligonucleotide Release in 3D DNA Nanocages.
  • Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release.
  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Royal Society of Chemistry. [Link]
  • A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy.
  • Continuous Photochemical Cleavage of Linkers for Solid-Phase Synthesis.
  • Relative Quantum Yield. Edinburgh Instruments. [Link]
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI. [Link]
  • Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu. [Link]
  • Kinetics study of the photocleavage reaction. (a) HPLC analysis of PC1...
  • A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Royal Society of Chemistry. [Link]
  • A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples.
  • HPLC-UV monitored photostability-test of LE404 and identification of the degradation products via NMR and LC‑HRMS.

Sources

A Comparative Guide to o-Nitrobenzyl Linkers in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of solid-phase synthesis (SPS), the linker—a molecular bridge connecting the nascent molecule to an insoluble support—is a critical determinant of the overall strategy's success. Its stability throughout multiple chemical transformations and the conditions required for its final cleavage dictate the purity, yield, and integrity of the target product. While traditional acid-labile linkers have been workhorses in the field, the demand for milder and more orthogonal cleavage methods has propelled the development of photolabile linkers.

Among these, the ortho-nitrobenzyl (ONB) scaffold has emerged as a cornerstone technology, offering cleavage under UV irradiation, a condition orthogonal to most chemical reagents used in synthesis.[1][2] This guide provides an in-depth analysis of ONB linkers, comparing their performance with key alternatives, and furnishes field-proven experimental data and protocols to empower researchers in drug development and chemical biology to make informed strategic decisions.

The o-Nitrobenzyl Linker: Mechanism and Inherent Properties

The utility of the ONB linker is rooted in a well-defined photochemical reaction. Upon irradiation with UV light (typically in the 350-365 nm range), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction, leading to the formation of a transient aci-nitro intermediate.[3] This intermediate rapidly rearranges to release the synthesized molecule, leaving behind an o-nitrosobenzaldehyde or ketone byproduct attached to the solid support.[4] This process is advantageous as it requires no chemical reagents, making it exceptionally mild and preventing contamination of the final product with cleavage reagents.[2]

The key strengths of the ONB linker system include:

  • Orthogonality: Cleavage is triggered by light, leaving acid- or base-labile protecting groups on the synthesized molecule intact. This allows for complex multi-step syntheses and the preparation of fully protected fragments.[5]

  • Mild Conditions: The absence of harsh chemical reagents preserves the integrity of sensitive functionalities within peptides, oligonucleotides, and complex small molecules.[6][7]

  • Spatiotemporal Control: Light allows for precise control over when and where cleavage occurs, an attribute leveraged in applications like microarray synthesis and spatially addressed libraries.[3]

However, the classic ONB linker is not without its limitations. Cleavage times can be lengthy, often requiring several hours of UV exposure, which may harm sensitive molecules.[4] Furthermore, the o-nitroso byproduct can potentially react with the cleaved product, reducing yields.[4]

Caption: Mechanism of o-nitrobenzyl (ONB) photocleavage.

Performance Enhancement Through Structural Modification

To address the limitations of the parent ONB linker, significant research has focused on structural modifications to enhance cleavage kinetics and minimize side reactions. These efforts have yielded a family of ONB-derived linkers with tunable properties.

  • Electron-Donating Groups: The introduction of electron-donating groups, such as two methoxy groups on the aromatic ring, creates the o-nitroveratryl (ONV) scaffold. These groups red-shift the absorption maximum, allowing for cleavage at longer, less damaging wavelengths and dramatically increasing the rate of photolysis.[4][8]

  • α-Substitution: Placing a methyl group on the benzylic carbon (the carbon attached to the synthesized molecule) also accelerates cleavage.[4] This modification is thought to favor the conformation required for the initial hydrogen abstraction step. An added benefit is that the resulting byproduct is a less reactive ketone instead of an aldehyde.[9]

The synergistic effect of these modifications is evident in linkers like the α-methyl-6-nitroveratryl scaffold, which combines both strategies for highly efficient cleavage.[4]

Quantitative Comparison of ONB Linker Derivatives

The choice of linker has a quantifiable impact on cleavage efficiency. The following table summarizes kinetic data from model studies, illustrating the performance gains achieved through chemical modification.

Linker TypeSubstituentsRelative Cleavage Rate (Approx.)Key AdvantagesPotential Issues
o-Nitrobenzyl (ONB) None1xStandard, well-understood.Slow cleavage, reactive aldehyde byproduct.[4]
o-Nitroveratryl (ONV) Two ring methoxy groups~10-20xFaster cleavage, shifted λ.[4]Still produces an aldehyde byproduct.
α-Methyl-ONB α-methyl group~3-5xFaster cleavage, less reactive ketone byproduct.[9]Rate increase is modest.
α-Methyl-ONV α-methyl + two methoxy~50-100xVery rapid cleavage, less reactive byproduct.[4]Can be too labile for some multi-step syntheses.

Comparative Analysis: ONB vs. Alternative Photolabile Linkers

While the ONB family is prominent, other photocleavable linkers offer distinct advantages and are suited for different applications. The primary alternatives include phenacyl and coumarin-based linkers.

Featureo-Nitrobenzyl (ONB) FamilyPhenacyl LinkersCoumarin Linkers
Cleavage Wavelength ~350-365 nm~320-360 nm~350-400 nm (can be tuned for two-photon cleavage >700 nm)
Cleavage Mechanism Intramolecular H-abstractionNorrish Type II reactionHeterolytic cleavage
Common Byproducts o-Nitroso aldehyde/ketoneAcetophenone derivativesCoumarin derivatives
Key Advantages Well-established, tunable kinetics, robust chemistry.[2][6]Good for releasing carboxylic acids.High quantum yields, potential for two-photon cleavage.[10]
Key Disadvantages Potentially reactive byproduct, can be slow.[4]Slower cleavage in aqueous media.Byproducts can act as photosensitizers.
Optimal For General purpose SPS of peptides, oligonucleotides, and small molecules.[1][11][12]Small molecule libraries where the target is a carboxylic acid.Bioconjugation, caged compounds, applications requiring deep tissue penetration (two-photon).[13]

The choice between these systems is dictated by the specific requirements of the synthesis. For routine solid-phase peptide synthesis (SPPS), a modified ONB linker like α-methyl-ONV offers a superb balance of speed and reliability.[1] For applications in live cells or deep tissue, the long-wavelength capabilities of a two-photon-sensitive coumarin linker would be superior.[10]

Experimental Protocols

The following protocols provide a validated workflow for the use of ONB linkers in solid-phase synthesis.

Workflow: Solid-Phase Synthesis Using an ONB Linker

Caption: A typical workflow for solid-phase peptide synthesis (SPPS).

Protocol 1: Loading the First Amino Acid onto an ONB Resin

This protocol describes the esterification of the first Fmoc-protected amino acid to a hydroxymethyl-functionalized ONB resin.

  • Resin Swelling: Swell 1.0 g of hydroxymethyl-ONB resin (e.g., 0.5 mmol/g loading) in 10 mL of dichloromethane (DCM) for 30 minutes in a peptide synthesis vessel.

  • Pre-activation: In a separate vial, dissolve 4 equivalents of the first Fmoc-amino acid (2.0 mmol) and 4 equivalents of HOBt (2.0 mmol) in a minimal amount of dimethylformamide (DMF). Add 4 equivalents of DIC (2.0 mmol) and allow the mixture to pre-activate for 10 minutes.

    • Causality Note: Pre-activation is crucial to form the active ester, minimizing side reactions and ensuring efficient coupling to the sterically hindered resin.

  • Coupling: Drain the DCM from the resin. Add the pre-activated amino acid solution to the resin. Add 0.1 equivalents of dimethylaminopyridine (DMAP) as a catalyst. Agitate the mixture at room temperature for 4-6 hours.

  • Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and Methanol (3 x 10 mL).

  • Capping: To block any unreacted hydroxyl groups, treat the resin with a solution of 10% acetic anhydride and 1% DMAP in DCM for 30 minutes.

    • Self-Validation: Capping prevents the formation of deletion sequences in the subsequent synthesis steps, ensuring a more homogeneous final product.

  • Final Wash and Dry: Wash the resin as in step 4 and dry under high vacuum. Determine the final loading using a spectrophotometric analysis of the Fmoc group released from a small, known mass of resin.

Protocol 2: Photocleavage of the Peptide from the Resin

This protocol details the final release of the synthesized peptide.

  • Resin Preparation: After completion of the synthesis and final N-terminal deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum. Transfer the resin (approx. 200 mg) to a flat-bottomed glass vial or a specialized photolysis vessel.

  • Solvent Addition: Add 5 mL of a suitable, UV-transparent solvent. A common choice is a mixture of trifluoroethanol (TFE) and DCM (1:4 v/v). For biological applications, aqueous buffers can be used.[14] Degas the solvent with nitrogen or argon for 15 minutes.

    • Causality Note: Degassing is critical to remove dissolved oxygen, which can quench the excited state of the nitrobenzyl group or oxidize sensitive residues like methionine and tryptophan during irradiation.[4]

  • Irradiation: Place the vessel in a photoreactor equipped with a 365 nm lamp. Ensure the suspension is gently agitated or stirred to keep the resin suspended, maximizing light exposure. Irradiate for 2-12 hours, depending on the specific linker used (e.g., 2-4 hours for α-methyl-ONV, 8-12 hours for standard ONB).

    • Experimental Choice: A long-pass filter (e.g., Pyrex) is often used to block shorter wavelengths (<320 nm) that could damage the peptide backbone.

  • Product Recovery: Filter the resin and collect the filtrate. Wash the resin with an additional 2 x 2 mL of the cleavage solvent.

  • Analysis and Purification: Combine the filtrates and evaporate the solvent. Analyze the crude product by HPLC and mass spectrometry. Purify the target peptide using preparative HPLC.

Conclusion and Future Outlook

The o-nitrobenzyl linker and its derivatives represent a mature and highly versatile tool for solid-phase synthesis.[6] Their key advantage of mild, orthogonal cleavage has secured their role in the synthesis of sensitive biomolecules and complex organic compounds.[11][15] While second-generation ONB linkers have largely overcome the issue of slow cleavage, research continues to push the boundaries. The development of ONB linkers responsive to longer wavelength light, including two-photon absorption in the near-infrared (NIR) spectrum, promises to further enhance their utility in biological contexts, enabling deeper tissue penetration and reduced phototoxicity for in situ release applications.[3] As the demands of chemical biology and drug discovery grow more complex, the foundational chemistry of the ONB linker will undoubtedly continue to evolve, enabling new scientific frontiers.

References

  • Benchchem. A Comparative Guide to Photolabile Linkers in Solid-Phase Peptide Synthesis: Fmoc-Photo.
  • Glick, G. D. et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews.
  • Zhou, Z. et al. (2020). Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. Acta Biomaterialia.
  • Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
  • Blanc, A. & Bochet, C. G. (2021). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega.
  • Rich, D. H. & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society.
  • Holmes, C. P. et al. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Using o-nitrobenzyls as photocleavable linker to prepare... [diagram].
  • Spivey, A. (n.d.). An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield.
  • Lalevée, J. et al. (2019). Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks. Polymers.
  • Albericio, F. et al. (2023). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Pharmaceuticals.
  • ResearchGate. (n.d.). Photolabile Linkers for Solid-Phase Synthesis [Request PDF].
  • Dawson, P. E. et al. (2004). An o-nitrobenzyl scaffold for peptide ligation: synthesis and applications. Bioorganic & Medicinal Chemistry.
  • Nielsen, T. E. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
  • Bio-Synthesis Inc. (2018). Applications of Photocleavable Oligonucleotides.
  • Seeberger, P. H. (2025). Photolabile Linkers for Solid-Phase Synthesis of Oligosaccharides. Methods in Molecular Biology.
  • Akerblom, E. B. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity.
  • Semantic Scholar. (n.d.). [PDF] Photolabile Linkers for Solid-Phase Synthesis.
  • Rich, D. H. & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of tert-butyloxycarbonyl-protected peptide acids. Journal of the American Chemical Society.
  • ResearchGate. (2020). (PDF) Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications.
  • Barner-Kowollik, C. & Theato, P. (2012). o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science. Macromolecules.
  • Olsen, C. A. (n.d.). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
  • Anseth, K. S. et al. (2019). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Biomaterials Science.

Sources

A Comparative Guide to 2-Nitrobenzyl-Based Linkers: Principles and Successful Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise control over the release of active molecules is paramount. Photocleavable linkers, particularly those based on the 2-nitrobenzyl (NB) backbone, offer an exquisite level of spatiotemporal control, enabling the liberation of cargo with a pulse of light. This guide provides an in-depth technical overview of 2-nitrobenzyl linkers, objectively compares their performance with alternative technologies, and presents detailed experimental data and protocols to support their successful application.

The 2-Nitrobenzyl Linker: A Light-Triggered Release Mechanism

The utility of the 2-nitrobenzyl group as a photolabile caging group stems from its efficient cleavage upon exposure to near-UV light (typically 340-365 nm)[1][2][3]. The core of its function lies in a Norrish type II photoreaction. Upon absorption of a photon, the nitro group is excited, leading to the abstraction of a hydrogen atom from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which subsequently rearranges to form an o-nitrosobenzaldehyde or ketone, releasing the caged molecule[4].

This mechanism is highly efficient and proceeds under mild, physiological conditions, making it ideal for biological applications where reagent-based cleavage could be detrimental[5][6]. The cleavage byproducts are generally biocompatible, a crucial consideration for in vivo applications[5].

Visualizing the Photocleavage Mechanism

2-Nitrobenzyl Photocleavage Figure 1. Photocleavage Mechanism of a 2-Nitrobenzyl Linker 2-Nitrobenzyl_Conjugate 2-Nitrobenzyl-Cargo Conjugate Excited_State Excited State 2-Nitrobenzyl_Conjugate->Excited_State UV Light (hv) Aci-Nitro_Intermediate aci-Nitro Intermediate Excited_State->Aci-Nitro_Intermediate Intramolecular H-abstraction Rearrangement Rearrangement Aci-Nitro_Intermediate->Rearrangement Cleaved_Products o-Nitroso-benzaldehyde/ketone + Free Cargo Rearrangement->Cleaved_Products Photocleavage Protocol Figure 2. Experimental Workflow for Photocleavage in Solution Prepare_Solution Prepare Solution of NB-linked Compound Transfer_to_Cuvette Transfer to Quartz Cuvette Prepare_Solution->Transfer_to_Cuvette Irradiate Irradiate with UV Light (365 nm) Transfer_to_Cuvette->Irradiate Monitor_Cleavage Monitor Cleavage (HPLC, MS) Irradiate->Monitor_Cleavage Time-course sampling Stop_Reaction Stop Reaction Monitor_Cleavage->Stop_Reaction Desired cleavage achieved

Sources

A Comparative Guide to the Biocompatibility of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid Cleavage Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rational design of cleavable linkers is a cornerstone of creating safe and effective targeted therapies, such as antibody-drug conjugates (ADCs). The linker's stability in circulation and its selective cleavage at the target site are paramount. However, an often-underestimated aspect is the intrinsic biological activity of the linker fragments that are released upon payload delivery. These residual molecules can induce off-target toxicity, thereby narrowing the therapeutic window.

This guide provides an in-depth evaluation of the biocompatibility of cleavage products derived from 2-[(4-Nitrophenyl)sulfanyl]acetic acid, a nitroaromatic thiol-containing compound.[1][2][3] We will explore its cleavage mechanism, assess the potential cytotoxicity of its primary byproducts, and compare them against common alternative linker technologies. This analysis is supported by established experimental protocols to empower researchers to conduct their own robust biocompatibility assessments.

The Cleavage of this compound: A Double-Edged Sword

This compound belongs to a class of thiol-containing compounds often explored in medicinal chemistry and bioconjugation.[2][4][5][6][7] The thioether bond is the primary point of cleavage. In the context of drug delivery, linkers containing a p-nitrophenyl group are often designed for cleavage under specific conditions. The cleavage of this particular molecule would most likely yield two fragments: 4-nitrothiophenol and a glycolic acid derivative .

While the glycolic acid fragment is generally considered to have a low toxicity profile, the release of 4-nitrothiophenol warrants a thorough biocompatibility assessment.[8][9][10][11][12]

parent This compound cleavage Cleavage Event (e.g., Reductive or Enzymatic) parent->cleavage product1 4-Nitrothiophenol cleavage->product1 Primary Byproduct of Concern product2 Glycolic Acid Derivative cleavage->product2 Secondary Byproduct

Caption: Proposed cleavage of this compound.

Comparative Analysis of Cleavable Linker Byproducts

The choice of a cleavable linker dictates the nature of the chemical fragment left behind. A comparative analysis reveals significant differences in the potential biocompatibility of these byproducts. The ideal linker fragment should be inert and rapidly cleared.

Linker TypeCleavage TriggerKey Byproduct(s)Biocompatibility Profile
Nitroaromatic Thioether Reductive Environment4-NitrothiophenolPotential Concern: Aromatic thiols can be reactive and exhibit cytotoxicity.[8][9]
Disulfide High Glutathione/Reducing Agents (Intracellular)[13][14]Small alkyl thiols (e.g., mercaptoethanol)Generally Favorable: Often mimics endogenous molecules and can be managed by cellular redox systems.[4]
Peptide (e.g., Val-Cit) Lysosomal Proteases (e.g., Cathepsin B)[15]Amino acids (Valine, Citrulline)Excellent: Byproducts are natural amino acids, readily incorporated into cellular metabolic pathways.
Hydrazone Acidic pH (Endosomes/Lysosomes)[14][16]Hydrazide and a ketone/aldehydeVariable: Biocompatibility depends on the specific structures of the resulting fragments.

This comparison underscores the importance of evaluating the specific cleavage products of any novel linker system. The potential for 4-nitrothiophenol to induce toxicity makes a rigorous experimental evaluation essential.

Experimental Workflows for Biocompatibility Assessment

To objectively evaluate the biocompatibility of linker cleavage products, a multi-parametric approach using a panel of in vitro assays is recommended.[17][18][19][20] We present three core, self-validating protocols that provide orthogonal insights into cell health: the MTT assay for metabolic viability, the LDH assay for membrane integrity, and an apoptosis assay for mechanistic insights into cell death.[21][22][23]

Workflow 1: Assessing Metabolic Viability with the MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[24][25] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[26]

cluster_prep Preparation cluster_assay Assay cluster_read Analysis seed 1. Seed cells in a 96-well plate incubate1 2. Incubate for 24h to allow attachment seed->incubate1 treat 3. Treat with cleavage product dilutions incubate1->treat incubate2 4. Incubate for 24-72h treat->incubate2 add_mtt 5. Add MTT solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 6. Incubate for 3-4h (37°C) add_mtt->incubate3 solubilize 7. Add solubilization solution (e.g., DMSO) incubate3->solubilize shake 8. Shake plate to dissolve formazan read 9. Read absorbance at 570 nm shake->read

Caption: Step-by-step workflow for the MTT cell viability assay.

Detailed MTT Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Include wells for vehicle control and untreated controls.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Treatment: Prepare serial dilutions of the test compound (e.g., 4-nitrothiophenol) and a positive control (e.g., doxorubicin). Replace the medium with 100 µL of medium containing the desired concentrations of the compounds.

  • Exposure: Incubate the cells with the compounds for a relevant exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT stock solution in sterile PBS to each well.[27]

  • Formazan Development: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[25]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Workflow 2: Quantifying Cytotoxicity with the LDH Assay

The Lactate Dehydrogenase (LDH) assay is a widely used method for quantifying cytotoxicity based on the release of the cytoplasmic enzyme LDH from cells with damaged plasma membranes.[28] Released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product.[28][29][30]

cluster_prep Preparation & Treatment cluster_assay Assay cluster_read Analysis prep_plate 1. Prepare cell plate as in MTT protocol (Steps 1-3) add_controls 2. Include controls: - Vehicle Control - Positive Control - Max Lysis Control prep_plate->add_controls incubate1 3. Incubate for desired exposure time add_controls->incubate1 lysis 4. Add Lysis Solution to Max Lysis wells (45 min prior) incubate1->lysis transfer 5. Transfer 50 µL supernatant to a new assay plate lysis->transfer add_reagent 6. Add 50 µL of LDH Assay Reaction Mixture transfer->add_reagent incubate2 7. Incubate for 30 min at room temp (in dark) add_reagent->incubate2 stop 8. Add 50 µL of Stop Solution incubate2->stop read 9. Read absorbance at 490 nm calculate 10. Calculate % Cytotoxicity read->calculate

Caption: Step-by-step workflow for the LDH cytotoxicity assay.

Detailed LDH Protocol:

  • Cell Culture: Prepare and treat a 96-well plate with compounds as described for the MTT assay (Steps 1-4). Crucially, include wells for three types of controls:

    • Vehicle Control: Cells treated with the compound solvent.

    • Positive Control: Cells treated with a known cytotoxic agent.

    • Maximum LDH Release Control: Untreated cells that will be lysed to measure the maximum possible LDH release.

  • Lysis: 45-60 minutes before the end of the incubation period, add 10 µL of 10X Lysis Buffer to the "Maximum Release" wells.

  • Sample Collection: Centrifuge the plate at 600 x g for 10 minutes. Carefully transfer 50 µL of supernatant from each well to a fresh 96-well plate.

  • Reaction Setup: Prepare the LDH Reaction Mixture according to the manufacturer's instructions. Add 50 µL of this mixture to each well of the new plate containing the supernatant.

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Reading: Measure the absorbance at 490 nm within 1 hour.

  • Analysis: Calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Vehicle Control LDH activity) / (Maximum LDH activity - Vehicle Control LDH activity)] x 100

Workflow 3: Detecting Programmed Cell Death via Apoptosis Assays

Many cytotoxic compounds induce cell death via apoptosis, a programmed and highly regulated process.[22][23][31][32] Measuring the activity of key executioner caspases, such as caspase-3 and caspase-7, provides a specific and sensitive indicator of apoptosis induction.[23][32]

cluster_prep Preparation & Treatment cluster_assay Assay cluster_read Analysis prep_plate 1. Prepare and treat an opaque-walled 96-well plate incubate1 2. Incubate for desired exposure time prep_plate->incubate1 equilibrate 3. Equilibrate plate and reagents to room temp incubate1->equilibrate add_reagent 4. Add Caspase-Glo® 3/7 Reagent (100 µL/well) equilibrate->add_reagent mix 5. Mix on plate shaker (300-500 rpm for 30s) add_reagent->mix incubate2 6. Incubate for 1-3h at room temp mix->incubate2 read 7. Read luminescence using a plate reader analyze 8. Analyze data relative to controls read->analyze

Caption: Step-by-step workflow for a luminescent caspase activity assay.

Detailed Caspase-Glo® 3/7 Protocol:

  • Cell Culture: Prepare and treat a white-walled 96-well plate suitable for luminescence assays, following the same procedure as the previous methods (Steps 1-4).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Mixing: Place the plate on an orbital shaker at 300-500 rpm for 30 seconds to mix.

  • Incubation: Incubate the plate at room temperature for 1 to 3 hours.

  • Reading: Measure the luminescence of each well using a plate-reading luminometer.

  • Analysis: The resulting luminescent signal is proportional to the amount of caspase activity. Analyze the data relative to vehicle-treated and positive controls.

Conclusion

The evaluation of linker byproduct biocompatibility is a non-negotiable step in the preclinical development of targeted therapies. While this compound may offer certain advantages in synthesis or cleavage kinetics, the potential toxicity of its 4-nitrothiophenol cleavage product presents a significant hurdle. Compared to alternatives like peptide or disulfide linkers, which release benign or manageable byproducts, the use of nitroaromatic linkers necessitates a higher burden of proof regarding safety.

By employing a multi-assay approach as detailed in this guide, researchers can generate robust, quantitative data to make informed decisions. This rigorous, data-driven assessment ensures that the final therapeutic candidate is optimized not only for efficacy but also for safety, ultimately benefiting the patients we aim to treat.

References

  • Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. (2018, June 1). Cold Spring Harbor Protocols.
  • LDH assay kit guide: Principles and applic
  • Quantification of Lactate Dehydrogenase for Cell Viability Testing Using Cell Lines and Primary Cultured Astrocytes. - SciSpace. (n.d.). SciSpace.
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Protocol for Cell Viability Assays - BroadPharm. (2022, January 18). BroadPharm.
  • Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed. (2010, December).
  • What is the principle of LDH assay? - AAT Bioquest. (2023, June 21).
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025, December 24). CLYTE Technologies.
  • MTT assay protocol | Abcam. (n.d.). Abcam.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013, May 1).
  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. (n.d.).
  • LDH CYTOTOXICITY ASSAY KIT - Tiaris Biosciences. (n.d.). Tiaris Biosciences.
  • Apoptosis Assay Service - Creative Proteomics. (n.d.).
  • Apoptosis – what assay should I use? - BMG Labtech. (2025, August 5). BMG Labtech.
  • Apoptosis Assays | Thermo Fisher Scientific - US. (n.d.). Thermo Fisher Scientific.
  • Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH - Materials Advances (RSC Publishing). (n.d.). Royal Society of Chemistry.
  • Biocompatibility Test Methods - Pacific BioLabs. (n.d.). Pacific BioLabs.
  • In Vitro Biocompatibility - EAG Laboratories. (n.d.).
  • In Vitro Assays for Screening Small Molecules - PubMed. (2019). Methods in Molecular Biology.
  • A Comparative Guide to Alternative Linkers for Targeted Drug Delivery - Benchchem. (2025, December). BenchChem.
  • In Vitro Biocompatibility Tests as Alternatives to Animal Testing - Measurlabs. (2024, February 14). Measurlabs.
  • 9+ Best In Vitro Biocompatibility Tests - cmu.edu.jm •. (2025, April 7). cmu.edu.jm.
  • This compound - MySkinRecipes. (n.d.). MySkinRecipes.
  • This compound|CAS 3406-75-5 - Benchchem. (n.d.). BenchChem.
  • Medicinal Thiols: Current Status and New Perspectives - PMC - NIH. (2021, January 1). Current Medicinal Chemistry.
  • (PDF) Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications - ResearchGate. (2020, November 16).
  • Thiol Compounds and Inflamm
  • 4-Nitrothiophenol - Wikipedia. (n.d.). Wikipedia.
  • Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC - PubMed Central. (n.d.). Molecules.
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Applic
  • Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application - ResearchGate. (2025, October 15).
  • This compound | CymitQuimica. (n.d.). CymitQuimica.
  • Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - NIH. (n.d.).
  • Linkers for ADCs - NJ Bio, Inc. (n.d.). NJ Bio, Inc..
  • 3937-94-8|2-((4-Nitrophenyl)sulfonyl)acetic acid - BLDpharm. (n.d.). BLDpharm.
  • Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm. (2024, October 25). AxisPharm.
  • 4-Nitrothiophenol technical grade, 80 1849-36-1 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 4-Nitrobenzenethiol | C6H5NO2S | CID 15809 - PubChem. (n.d.). PubChem.
  • 4-Nitrothiophenol | 1849-36-1 - ChemicalBook. (2025, January 27). ChemicalBook.
  • Showing metabocard for 4-Nitrothiophenol (HMDB0246550) - Human Metabolome Database. (2021, September 10).
  • 2-(4-NITROPHENYL)ACETIC ACID | CAS 104-03-0 - Matrix Fine Chemicals. (n.d.).
  • 1849-36-1|4-Nitrothiophenol|BLD Pharm. (n.d.). BLDpharm.
  • A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. (2025, August 6). Tetrahedron Letters.
  • Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions: 1. Effects of Cleavage Conditions and N-Terminal Functionality - PMC - NIH. (n.d.). Journal of Medicinal Chemistry.

Sources

A Comparative Guide to the Photocleavage Kinetics of 2-[(4-Nitrophenyl)sulfanyl]acetic Acid Esters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the photocleavage kinetics of 2-[(4-Nitrophenyl)sulfanyl]acetic acid esters, a class of compounds with potential applications as photoremovable protecting groups (PPGs). We will objectively compare their performance with the well-established ortho-nitrobenzyl (oNB) standard, delve into the mechanistic underpinnings of their photoreactivity, and provide detailed experimental protocols for their synthesis and kinetic evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply photolabile chemistry.

Introduction: The Quest for Spatiotemporal Control

Photoremovable protecting groups are indispensable tools in chemistry and biology, offering unparalleled spatiotemporal control over the release of active molecules.[1][2] By masking a functional group until its release is triggered by a pulse of light, PPGs enable precise manipulation of biological processes and advanced materials synthesis.[3][4] The "gold standard" in this field has long been the ortho-nitrobenzyl (oNB) scaffold. Its efficacy stems from a highly efficient intramolecular rearrangement mechanism upon UV irradiation.[3][5]

This guide investigates an alternative structure: this compound esters. The key distinctions are the para positioning of the nitro group and the presence of a thioether linkage. As we will demonstrate, this isomeric difference fundamentally alters the photocleavage mechanism, leading to drastically different kinetic profiles. Understanding these differences is critical for the rational design of effective photolabile systems.

Mechanistic Disparity: ortho vs. para Nitrobenzyl Derivatives

The efficiency of a PPG is dictated by its photocleavage mechanism. The contrast between ortho- and para-nitrobenzyl compounds is a textbook example of how structure governs reactivity.

The Efficient ortho-Nitrobenzyl Pathway

The photocleavage of oNB-caged compounds proceeds via a Norrish Type II-like intramolecular reaction.[3] Upon photon absorption, the excited ortho-nitro group abstracts a hydrogen atom from the adjacent benzylic carbon. This is followed by a rapid cascade of electronic and atomic rearrangements, culminating in the release of the protected molecule and the formation of a 2-nitrosobenzaldehyde byproduct. The spatial proximity of the nitro group and the benzylic hydrogen is the key to this efficient intramolecular process.[3]

G cluster_ortho ortho-Nitrobenzyl (oNB) Photocleavage (Efficient) oNB o-Nitrobenzyl Ester Photon Photon (hν) Excited Excited State Photon->Excited Excitation H_Abstract Intramolecular H-Abstraction Excited->H_Abstract Norrish Type II AciNitro aci-Nitro Intermediate H_Abstract->AciNitro Rearrange Cyclization & Rearrangement AciNitro->Rearrange Products Released Acid + 2-Nitrosobenzaldehyde Rearrange->Products

Fig 1. Efficient intramolecular photocleavage of o-nitrobenzyl esters.
The Inefficient para-Nitrobenzyl Pathway

In stark contrast, the this compound ester lacks the necessary ortho stereochemistry for this efficient intramolecular pathway.[3] The nitro group is too distant from the benzylic protons of the acetic acid moiety to facilitate hydrogen abstraction. Consequently, photocleavage, if it occurs, must proceed through significantly less efficient, higher-energy intermolecular or radical-based mechanisms. This results in substantially lower quantum yields and slower reaction kinetics, rendering it a far less effective photoremovable protecting group under typical conditions.[3]

Comparative Photophysical and Kinetic Data

The efficacy of a PPG is quantified by its photophysical parameters, primarily the molar extinction coefficient (ε) at the irradiation wavelength and the quantum yield of uncaging (Φu). The product of these two values (ε × Φu) represents the overall uncaging efficiency.

Parameterortho-Nitrobenzyl (oNB) DerivativesThis compound EstersKey Takeaway
Typical λmax ~280-350 nm~310-340 nmBoth absorb in the UVA range, suitable for many biological applications.
Molar Extinction (ε) Moderate to High (~1,000-10,000 M⁻¹cm⁻¹)Moderate (~1,000-8,000 M⁻¹cm⁻¹)Both capture light effectively, but this is only part of the story.
Quantum Yield (Φu) 0.01 - 0.5 (Highly Variable)[6]<0.001 (Typically very low)This is the critical difference. The oNB pathway is orders of magnitude more efficient.
Cleavage Mechanism Efficient Intramolecular Rearrangement[3][5]Inefficient Intermolecular/Radical PathwaysThe mechanism dictates the quantum yield and overall utility.

Expert Insight: While both chromophores absorb UV light, the quantum yield (Φu) is the true measure of photoreactivity. It represents the fraction of absorbed photons that result in a successful cleavage event. The extremely low quantum yield of para-nitrobenzyl systems is a direct consequence of their unfavorable cleavage mechanism and is the primary reason they are seldom used as PPGs.

Experimental Design for Kinetic Analysis

A rigorous and self-validating experimental workflow is essential for accurately determining photocleavage kinetics. The following protocols are designed to provide reproducible and reliable data.

G cluster_workflow Experimental Workflow for Kinetic Studies A Synthesis & Purification of Ester B Stock Solution Preparation A->B Dissolve in Solvent C Photolysis Experiment (e.g., 365 nm LED Reactor) B->C Load into Reactor D Time-Point Sampling (Aliquot Collection) C->D Irradiate & Sample E HPLC Analysis (Quantification of Reactant & Product) D->E Inject into HPLC F Data Processing E->F Integrate Peak Areas G Determine Rate Constant (k_obs) & Quantum Yield (Φu) F->G Plot & Calculate

Fig 2. Workflow for determining photocleavage kinetics.
Protocol 1: Synthesis of Ethyl 2-[(4-nitrophenyl)sulfanyl]acetate

This protocol describes a standard nucleophilic substitution to synthesize the model compound.

  • Reagents & Equipment: 4-nitrothiophenol, ethyl bromoacetate, potassium carbonate (K₂CO₃), acetone, round-bottom flask, magnetic stirrer, reflux condenser.

  • Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of 4-nitrothiophenol in 40 mL of acetone.

  • Base Addition: Add 1.5 equivalents of powdered K₂CO₃ to the solution. The K₂CO₃ acts as a base to deprotonate the thiol, forming the more nucleophilic thiophenolate.

  • Addition of Electrophile: While stirring, add 1.1 equivalents of ethyl bromoacetate dropwise.

  • Reaction: Attach the reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and filter off the K₂CO₃. Remove the acetone under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer and purify the crude product by column chromatography on silica gel to yield the pure ester. Confirm the structure using ¹H NMR and Mass Spectrometry.

Protocol 2: Photocleavage Kinetic Measurement

This protocol details the setup for a controlled photolysis experiment.

  • Instrumentation: A photochemical reactor equipped with a temperature controller and a specific wavelength light source (e.g., a 365 nm LED array is ideal for its stable output and narrow emission spectrum).[7] A quartz cuvette or reaction vessel is required for UV transparency.

  • Sample Preparation: Prepare a stock solution of the synthesized ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 0.1 mM). The initial absorbance at the irradiation wavelength should be kept below 0.2 to ensure uniform light distribution and simplify kinetic analysis.

  • Irradiation:

    • Transfer the solution to the quartz reaction vessel and place it in the photoreactor.

    • Take a t=0 sample before turning on the light source.

    • Begin irradiation while maintaining a constant temperature (e.g., 25 °C).

    • At fixed time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw small aliquots for analysis. Protect samples from ambient light immediately after collection.

  • Actinometry (For Quantum Yield): To determine the photon flux of the light source, a separate experiment using a chemical actinometer like potassium ferrioxalate must be performed under identical conditions.[8] This is a critical step for calculating the quantum yield and ensuring the trustworthiness of the results.

Protocol 3: HPLC Quantification

This protocol uses High-Performance Liquid Chromatography (HPLC) to quantify the concentration of the starting material and the photoproduct (4-nitrothiophenol) over time.

  • Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions:

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to ensure good peak shape).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at two wavelengths: one near the λmax of the starting ester and another at the λmax of the 4-nitrothiophenol product.

  • Calibration: Prepare a series of standard solutions of both the starting ester and the expected product (4-nitrothiophenol) at known concentrations to generate calibration curves. This is essential for converting peak area to concentration.

  • Analysis: Inject the aliquots collected from the photolysis experiment. Integrate the peak areas corresponding to the reactant and product.

Data Analysis and Interpretation

  • Rate Constant (k_obs): Using the concentrations determined by HPLC, plot the natural logarithm of the reactant concentration (ln[Ester]) versus irradiation time (t). For a first-order reaction, this plot should be linear.[9][10] The observed rate constant (k_obs) is the negative of the slope of this line.

    • ln[Ester]t = -k_obs * t + ln[Ester]₀

  • Quantum Yield (Φu): The quantum yield is the ultimate measure of photochemical efficiency. It is calculated as the ratio of the number of molecules reacted to the number of photons absorbed.

    • Φu = (moles of ester reacted) / (moles of photons absorbed)

    • The moles of photons absorbed are determined from the chemical actinometry experiment. A higher Φu indicates a more efficient photoreaction.[8]

Conclusion and Outlook

The kinetic and mechanistic analysis clearly demonstrates that this compound esters are substantially inferior to their ortho-nitrobenzyl counterparts as photoremovable protecting groups. Their utility is severely limited by an inefficient photocleavage mechanism that results in very low quantum yields. While they absorb UV light, the absorbed energy is not effectively channeled into the desired bond-breaking reaction.

For researchers in drug development and chemical biology, the ortho-nitrobenzyl scaffold remains the superior choice for applications requiring efficient light-triggered release. This comparative guide underscores a fundamental principle of PPG design: seemingly minor structural changes, such as the position of a nitro group, can have profound consequences on photochemical reactivity. Future research into novel PPGs should focus on structures that can undergo efficient, high-yield intramolecular rearrangements upon photoexcitation.

References

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119-191. [Link]
  • Itzhaq, N., & Willner, I. (2023).
  • Kim, M. S., & Diamond, S. L. (2006). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & medicinal chemistry letters, 16(15), 4007–4010. [Link]
  • Puch, F., Fink, A., Schlosser, M., Welzel, T., & Geitner, R. (2023). Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega. [Link]
  • Bailey-Darland, S., Krueger, B. P., & Peon, J. (2023). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications. International Journal of Molecular Sciences, 24(2), 1017. [Link]
  • Schmidt, R., Geissler, D., Hagen, V., & Bendig, J. (2007). Kinetics study of the photocleavage of (coumarin-4-yl)methyl esters. The Journal of physical chemistry. A, 111(26), 5768–5774. [Link]
  • Griffin, D. R., & Kasko, A. M. (2012). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Antioxidants & redox signaling, 16(4), 371–382. [Link]
  • Montagnaro, F., & Sannino, D. (2025). A Photochemical Reactor for the Study of Kinetics and Adsorption Phenomena.
  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. [Link]
  • Hutter, M. C., & Klahn, M. (2018). Using photocaging for fast time-resolved structural biology studies. IUCrJ, 5(Pt 6), 710–721. [Link]
  • Nguyen, C. H., Schmidt, W., & von Gunten, U. (2026). Uncovering Nitro Compounds in Water: Photolysis-Based Analytical Methods and Insights into Their Formation during Ozonation. Environmental Science & Technology. [Link]
  • Tonnesen, H. H. (2021). Standardization of Kinetic Studies of Photodegradation Reactions.
  • Zou, K., Miller, W. T., Givens, R. S., & Marchán, V. (2015). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Current opinion in chemical biology, 25, 76–85. [Link]
  • Forgione, A., Fagnano, C., & Colarusso, P. (2020). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 25(21), 5035. [Link]
  • Forgione, A., Fagnano, C., & Colarusso, P. (2020). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters catalysed by the F360V enzyme.
  • Buller, A. R., Courtright, B. A., & Flaherty, D. P. (2020). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. PLoS ONE, 15(7), e0235339. [Link]

Sources

A Comparative Guide to the Stability of Photolabile Linkers in Biological Media

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the stability of commonly used photolabile linkers in biological environments. Understanding the interplay between photochemical reactivity and hydrolytic or enzymatic degradation is critical for the successful design of light-triggered systems in drug delivery, tissue engineering, and cell biology. We will explore the structural nuances that dictate linker stability, present comparative data, and provide robust protocols for empirical validation.

Introduction: The Stability Dichotomy of Photolabile Linkers

Photolabile linkers, or photocleavable linkers, are molecules engineered to break apart upon exposure to light of a specific wavelength.[1] This unique property enables precise spatial and temporal control over the release of therapeutic agents, probes, or signaling molecules. However, for these linkers to be effective in applications such as antibody-drug conjugates (ADCs) or hydrogel-based cell culture, they must exhibit a critical duality in their stability profile:

  • Robust Stability: The linker must remain intact in the complex biological milieu (e.g., plasma, cell culture media) prior to light activation to prevent premature release of the payload, which can lead to off-target toxicity and reduced efficacy.[2][]

  • Efficient Photocleavage: Upon light irradiation, the linker must cleave rapidly and with high quantum efficiency to ensure the timely release of the active molecule at the desired site of action.

The choice of the core photo-responsive moiety and, just as importantly, the nature of the adjacent cleavable bond, dictates this balance. This guide will focus primarily on the most prevalent class of photolabile linkers, the o-nitrobenzyl (NB) group and its derivatives, to illustrate these principles.

The o-Nitrobenzyl (NB) Linker Family: A Tale of Four Bonds

The o-nitrobenzyl (ONB) scaffold is the most widely utilized photolabile group due to its reliable cleavage mechanism and the biocompatibility of its byproducts.[4][5] Upon UV light absorption (typically ~365 nm), the nitro group abstracts a hydrogen atom from the benzylic carbon, initiating a rearrangement that leads to bond scission.[6]

While the NB core governs the light absorption, the adjacent chemical bond (the "labile bond") is the primary determinant of the linker's stability against hydrolysis and enzymatic degradation in aqueous biological media.[5] We will compare the four most common NB-based linker types: NB-ester, NB-amide, NB-carbonate, and NB-carbamate.

G cluster_UV UV Light (365 nm) cluster_Linker o-Nitrobenzyl Linker cluster_Cleavage Payload Release UV Photon Absorption NB_Ground Ground State (Stable) UV->NB_Ground Excitation NB_Excited Excited State Aci_Nitro aci-Nitro Intermediate NB_Excited->Aci_Nitro Intramolecular H-Abstraction Rearrangement Cyclic Intermediate & Rearrangement Aci_Nitro->Rearrangement Cleavage Bond Cleavage Rearrangement->Cleavage Products Released Payload + Nitrosobenzaldehyde byproduct Cleavage->Products

Comparative Stability Analysis

The stability of these four linker types was systematically investigated within hydrogel networks, providing a robust model for their behavior in confined biological environments.[4][7] The key findings are summarized below.

Linker TypeRelative Photolysis RateRelative Hydrolytic StabilityKey AdvantagesKey Disadvantages & Considerations
NB-Ester HighLowFast, efficient photocleavage.Prone to significant hydrolytic degradation, limiting long-term applications.[4][5][7]
NB-Amide LowHighVery high stability against hydrolysis.Slow rate of photocleavage can limit its utility.[4][7]
NB-Carbonate HighModerateGood photocleavage rate.Offers better hydrolytic stability than esters but is still susceptible over time.[4]
NB-Carbamate HighHighOptimal Balance: Superior light responsiveness combined with excellent resistance to hydrolysis.[4][5][7]May require more specific synthesis conditions.

Expert Insights:

  • NB-Ester linkers are suitable for applications requiring rapid payload release over short time scales (hours to a few days) where long-term stability is not a primary concern. However, their susceptibility to hydrolysis under physiological pH can lead to significant "leaky" release, compromising experimental control.[4]

  • NB-Amide linkers represent the other extreme. Their exceptional hydrolytic stability makes them ideal for long-term studies, but their slow photocleavage kinetics can be a significant drawback, requiring prolonged light exposure which may be detrimental to biological samples.[8]

  • NB-Carbamate linkers emerge as the superior choice for a majority of biological applications. They provide an excellent combination of rapid photodegradation and prolonged stability in aqueous environments, making them highly reliable for controlled release studies over many days to weeks.[4][7]

Other Photolabile Linker Classes

While the NB family is dominant, other linkers offer distinct advantages, particularly concerning the wavelength of light required for cleavage.

  • Coumarin-based Linkers: These moieties can be cleaved with longer wavelength light (e.g., 400-450 nm blue light).[6][9] This is highly advantageous as longer wavelengths are less energetic, causing less photodamage to cells and tissues compared to the UV light required for NB linkers.[9]

  • Thioacetal Ortho-Nitrobenzaldehyde (TNB) Linkers: These linkers exhibit a bathochromic shift, meaning they absorb light at longer UV wavelengths compared to standard ONB linkers.[6] A unique feature is their ability to act as a "dual-armed" photocage, allowing for the conjugation and simultaneous release of two molecules.[6]

Experimental Protocol: Assessing Linker Stability in Biological Media

To empirically determine the stability of a photolabile linker conjugate in a relevant biological medium, a standardized in vitro assay is essential. This protocol describes a method for quantifying both the intact conjugate and the released payload over time in plasma.[10]

G Start Start: Prepare Linker Conjugate & Biological Media (e.g., Plasma) Incubate Spike Conjugate into Media Incubate at 37°C Start->Incubate Sample Collect Aliquots at Defined Time Points (e.g., 0, 1, 6, 24, 48h) Incubate->Sample Quench Quench Reaction (e.g., Acetonitrile Precipitation) Sample->Quench Analyze Analyze Samples via LC-MS/MS or HPLC Quench->Analyze Quantify Quantify Intact Conjugate & Released Payload vs. Time Analyze->Quantify End End: Determine Linker Half-Life Quantify->End

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a stock solution of the photolabile linker conjugate (e.g., an antibody-linker-payload conjugate) in a suitable buffer (e.g., PBS).

    • Thaw frozen plasma (e.g., human or mouse plasma) at 37°C. It is crucial to use plasma with appropriate anticoagulants (e.g., heparin) that do not interfere with the assay.[11]

  • Incubation:

    • Spike the stock solution of the conjugate into the plasma to a final concentration relevant to the intended application (e.g., 90 µg/mL).[10]

    • Incubate the samples in a light-protected container at 37°C. The exclusion of light is critical to prevent premature photocleavage.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 3, 6, 12, 24, 48, 72 hours), withdraw an aliquot of the incubation mixture.[10][12] The t=0 sample should be taken immediately after spiking and processed to represent 100% intact conjugate.

  • Sample Processing (Protein Precipitation):

    • To quench any enzymatic activity and prepare the sample for analysis, add a volume of cold organic solvent (e.g., 3-4 volumes of acetonitrile containing an internal standard) to the plasma aliquot.[2]

    • Vortex thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Analysis by LC-MS/MS:

    • Carefully collect the supernatant, which contains the intact conjugate (if soluble) and any released payload.

    • Inject the supernatant into an LC-MS/MS system.

    • Develop a method to separate and quantify both the parent conjugate and the free payload. This provides a complete picture of linker stability.[2][13]

  • Data Analysis:

    • Create a standard curve for both the intact conjugate and the free payload to ensure accurate quantification.

    • Plot the concentration of the intact conjugate versus time.

    • Calculate the linker's half-life (t½) in the biological medium by fitting the data to a first-order decay model.

Conclusion and Future Outlook

The stability of a photolabile linker in biological media is not a monolithic property but a tunable feature governed by its chemical structure. While NB-ester and NB-amide linkers serve niche purposes, the NB-carbamate linker offers the most versatile and robust performance for applications requiring a combination of high stability and efficient photo-release.[4][7] The development of linkers sensitive to longer, less harmful wavelengths, such as coumarins, represents a significant step toward broader in vivo applications.[9] Researchers and drug developers must critically evaluate the stability profile of their chosen linker in a physiologically relevant context to ensure the predictable and controlled release of their molecule of interest, thereby maximizing therapeutic potential and minimizing off-target effects.

References

  • Griffin, D. R., Kasko, A. M. (2020). Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. Journal of the American Chemical Society.
  • Request PDF. (n.d.). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. ResearchGate.
  • Le, N. D., et al. (2021). Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. Pharmaceuticals.
  • Poole, C. M., Kalesh, K. A., & Finn, M. G. (2018). Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
  • Holmes, C. P. (1997). Model Studies for New o-Nitrobenzyl Photolabile Linkers: Substituent Effects on the Rates of Photochemical Cleavage. The Journal of Organic Chemistry.
  • Písek, L., et al. (1998). Six new photolabile linkers for solid phase synthesis. 2. Coupling of various building blocks and photolytic cleavage. Molecular Diversity.
  • Request PDF. (n.d.). A study on photolinkers used for biomolecule attachment to polymer surfaces. ResearchGate.
  • University of Kansas. (n.d.). Catch and Release: Designing Photocleavable Linkers for Attaching Antibodies (Abs) to Activated Polymeric Surfaces. Chemistry REU Program.
  • Griffin, D. R., & Kasko, A. M. (2020). Photolabile Linkers: Exploiting Labile Bond Chemistry to Control Mode and Rate of Hydrogel Degradation and Protein Release. PubMed.
  • Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry.
  • Abecassis, P.-Y., et al. (2013). In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments.
  • Kim, S., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. PubMed Central.
  • Request PDF. (n.d.). Genetically Encoded Residue-Selective Photo-Crosslinker to Capture Protein-Protein Interactions in Living Cells. ResearchGate.
  • Klüver, E., et al. (2017). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. ResearchGate.
  • Imperiali, B., et al. (2013). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. PubMed Central.
  • Robinson, C. R., & Sauer, R. T. (1998). Optimizing the stability of single-chain proteins by linker length and composition mutagenesis. PubMed Central.
  • An, Z. (2021). Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates. MDPI.

Sources

A Researcher's Guide to Confirming the Structure of Cleaved Products Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. When a chemical transformation, such as a cleavage reaction, is performed, it is paramount to verify the exact structure of the resulting products. While techniques like mass spectrometry provide crucial molecular weight information, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for detailed structural elucidation.[1][2][3] This guide provides an in-depth look at the principles and practical workflows for using NMR to confidently confirm the structure of cleaved products.

The Unparalleled Advantage of NMR in Structural Confirmation

NMR spectroscopy provides a detailed picture of a molecule's carbon-hydrogen framework by probing the magnetic properties of atomic nuclei.[2][3] Unlike other methods that might only provide connectivity or mass information, NMR offers a comprehensive dataset including:

  • Chemical Shift (δ): This indicates the electronic environment of each proton and carbon, offering clues about nearby functional groups.[4][5] Electronegative atoms, for instance, will shift the signal of adjacent nuclei.[5]

  • Integration: The area under a proton (¹H) NMR peak is proportional to the number of protons it represents, allowing for a quantitative count of different types of hydrogens.[4]

  • Spin-Spin Coupling (J-coupling): This phenomenon splits a single peak into multiple lines (a multiplet), revealing the number of neighboring protons and providing direct evidence of through-bond connectivity.[4][5]

  • Through-Space Correlations: Advanced NMR techniques can reveal protons that are close to each other in space, even if they are not directly connected through bonds, which is critical for understanding the three-dimensional structure.

By comparing the NMR spectra of the starting material and the product, a researcher can pinpoint the exact structural changes that have occurred, confirming that the desired cleavage has taken place and identifying the precise structure of the products.

The Experimental Workflow: From Sample to Confirmed Structure

A systematic approach is key to obtaining high-quality, interpretable NMR data. The following workflow outlines the critical steps from sample preparation to the final structural assignment.

graph "Experimental_Workflow" { layout=dot; rankdir="TB"; graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Step 1: Rigorous Sample Preparation

The quality of your NMR spectrum is directly dependent on the quality of your sample. A poorly prepared sample can lead to broad peaks, poor resolution, and difficulty in shimming the magnetic field.[6][7]

Detailed Protocol:

  • Determine Sample Amount: For a standard ¹H NMR spectrum, 5-25 mg of your cleaved product is typically sufficient.[8] For a ¹³C spectrum, which is inherently less sensitive, 50-100 mg may be needed.[8] Modern instruments with cryoprobes can acquire excellent data with as little as 10-30 µg.[9]

  • Choose a Deuterated Solvent: Use a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) that completely dissolves your sample.[8][10] The deuterium provides a lock signal for the spectrometer, and using a deuterated solvent prevents large solvent signals from obscuring your sample's peaks in a ¹H NMR.[8][10]

  • Dissolution and Filtration: Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a small, clean vial.[6][8] Ensure the solution is homogeneous. If any solid particles are present, they will disrupt the magnetic field homogeneity.[6][8] Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[11]

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added (δ = 0 ppm).[5] However, the residual proton signal of the deuterated solvent is often sufficient for referencing.[10]

  • Labeling: Clearly label your NMR tube.

Step 2: Acquiring and Interpreting 1D NMR Spectra (¹H and ¹³C)

One-dimensional spectra provide the initial, fundamental overview of the molecule's structure.

  • ¹H NMR: This is the starting point for most structural elucidations.[1] It reveals the number of different types of protons, their relative ratios (from integration), and their connectivity to neighboring protons (from splitting patterns).[4][12]

  • ¹³C NMR: This spectrum shows a signal for each unique carbon atom in the molecule. While it doesn't typically show coupling, the chemical shift provides valuable information about the type of carbon (e.g., alkyl, alkene, aromatic, carbonyl).[13]

By comparing the ¹H and ¹³C spectra of the starting material to the cleaved product, you can quickly identify key changes. For example, the disappearance of a specific proton signal or a significant shift in a carbon signal can provide strong evidence of the cleavage event.

Step 3: Unambiguous Assignment with 2D NMR Techniques

When 1D spectra are complex or ambiguous, 2D NMR experiments are essential for piecing together the molecular puzzle.[14][15] These experiments plot correlations between nuclei on a 2D map, revealing their relationships.[16]

  • COSY (COrrelation SpectroscopY): This homonuclear experiment correlates protons that are coupled to each other (typically through 2-3 bonds).[17][18] Cross-peaks in a COSY spectrum directly link neighboring protons, allowing you to trace out spin systems within the molecule.[1][12]

graph COSY_Diagram { layout=dot; rankdir="TB"; node [shape=circle, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, arrowhead=none];
  • HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond correlation).[15][18] Each cross-peak in an HSQC spectrum definitively links a specific proton signal to a specific carbon signal, providing a powerful tool for assignment.[1][17]

graph HSQC_Diagram { layout=dot; rankdir="TB"; node [style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two to four bonds.[15][18] HMBC is crucial for connecting molecular fragments and for assigning quaternary carbons (carbons with no attached protons), which are invisible in an HSQC spectrum.[15][17]

graph HMBC_Diagram { layout=dot; rankdir="TB"; node [style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, style=dashed, color="#5F6368"];

Case Study: Confirming the Cleavage of an Ester

To illustrate the process, let's consider the hypothetical cleavage of an ethyl ester to its corresponding carboxylic acid.

Starting Material: Ethyl Propanoate Product: Propanoic Acid

CompoundProton SignalChemical Shift (δ, ppm)MultiplicityIntegrationKey 2D Correlations
Ethyl Propanoate O-CH₂ -CH₃~4.1Quartet (q)2HHSQC to C at ~60 ppm; COSY to CH₃ at ~1.2 ppm
O-CH₂-CH₃ ~1.2Triplet (t)3HHSQC to C at ~14 ppm; COSY to O-CH₂ at ~4.1 ppm
CH₂ -C=O~2.3Quartet (q)2HHSQC to C at ~28 ppm; COSY to CH₃ at ~1.1 ppm
CH₃ -CH₂-C=O~1.1Triplet (t)3HHSQC to C at ~9 ppm; COSY to CH₂ at ~2.3 ppm
Propanoic Acid COOH ~11-12Singlet (s, broad)1HNo HSQC; HMBC to C=O and adjacent CH₂
CH₂ -C=O~2.4Quartet (q)2HHSQC to C at ~29 ppm; COSY to CH₃ at ~1.2 ppm
CH₃ -CH₂-C=O~1.2Triplet (t)3HHSQC to C at ~9 ppm; COSY to CH₂ at ~2.4 ppm

Analysis:

  • Disappearance of Signals: In the product's ¹H NMR, the characteristic signals for the ethyl group (a quartet at ~4.1 ppm and a triplet at ~1.2 ppm) have vanished.[5][13]

  • Appearance of a New Signal: A new, broad singlet appears far downfield (~11-12 ppm), which is characteristic of a carboxylic acid proton.

  • ¹³C Shifts: The carbon signal from the O-C H₂ group (~60 ppm) in the starting material is absent in the product.

  • 2D NMR Confirmation:

    • A COSY spectrum of the product would show a correlation only between the CH₂ and CH₃ of the propyl chain.

    • An HMBC spectrum would show a correlation from the new carboxylic acid proton to the carbonyl carbon (~175 ppm), providing definitive proof of the new functional group.

Troubleshooting Common NMR Issues

Even with careful preparation, issues can arise. Here are some common problems and their solutions:

ProblemLikely Cause(s)Solution(s)
Broad Peaks Poor shimming; sample is not homogeneous (undissolved solids); sample is too concentrated; presence of paramagnetic impurities.[7][19]Re-shim the instrument; filter the sample again; dilute the sample; ensure glassware is scrupulously clean.[7]
Overlapping Peaks The molecular structure leads to similar chemical environments for different protons.Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ instead of CDCl₃) to induce different chemical shifts.[19]
Large Water Peak The deuterated solvent has absorbed moisture from the air.Use a fresh bottle of solvent or store solvents over a drying agent like potassium carbonate.[19]
Low Signal-to-Noise The sample is too dilute.Increase the number of scans for the experiment; if possible, prepare a more concentrated sample.
ADC Overflow Error The receiver gain is set too high for a concentrated sample, saturating the detector.[20][21]Manually lower the receiver gain and re-acquire the spectrum.[21]

Conclusion

Confirming the structure of a cleaved product is a non-negotiable step in chemical and pharmaceutical research. NMR spectroscopy provides an unparalleled level of detail, enabling researchers to move forward with confidence. By following a systematic workflow that combines meticulous sample preparation with a strategic application of 1D and 2D NMR experiments, scientists can unambiguously determine the precise molecular structure of their products, ensuring the integrity and validity of their research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.
  • Web. (n.d.). Sample Preparation.
  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I.
  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry.
  • Slideshare. (n.d.). 2D NMR Spectroscopy.
  • NMR. (n.d.). Troubleshooting Acquisition Related Problems.
  • CDN. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments.
  • University of Guelph. (n.d.). NMR Links and Resources. Advanced Analysis Centre.
  • University of Maryland. (n.d.). Troubleshooting. Department of Chemistry and Biochemistry.
  • Scribd. (n.d.). Advanced 2D NMR Techniques Guide.
  • Reddit. (2022, February 21). Good resources for learning the theory behind NMR?. r/chemistry.
  • BioPchem. (2022, January 27). Nuclear Magnetic Resonance (NMR) – Useful Links and Online Resources.
  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC.
  • OSU Chemistry. (n.d.). Great resources for learning NMR (Nuclear Magnetic Resonance).
  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Department of Chemistry.
  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy.
  • OpenOChem Learn. (n.d.). Interpreting.
  • Chemistry LibreTexts. (2023, January 29). NMR - Interpretation.
  • ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum.
  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra.
  • Hypha Discovery. (n.d.). Structure Elucidation and NMR.
  • ResearchGate. (n.d.). Natural Product Structure Elucidation by NMR Spectroscopy.
  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds.
  • Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide.

Sources

A Senior Application Scientist's Guide to Performance Benchmarking: Novel vs. Established Photolabile Linkers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced therapeutics and chemical biology, photolabile linkers (PLs), also known as photoremovable protecting groups (PPGs), offer an unparalleled level of spatiotemporal control over the release of active molecules.[1][2] From antibody-drug conjugates (ADCs) to caged compounds for neuroscience, the ability to trigger molecular release with light has opened new frontiers.[3][4] However, the efficacy of these systems is critically dependent on the performance of the linker itself.

This guide provides an in-depth comparison of a classic, established photolabile linker against a next-generation challenger. We will move beyond cataloging features to explain the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals. Our objective is to equip you with the knowledge and protocols to benchmark these critical components for your specific application.

The Contenders: A Tale of Two Linkers

For our comparative framework, we will analyze two archetypal linkers: the well-established ortho-nitrobenzyl (ONB) platform and a novel, green-light sensitive Boron-dipyrromethene (BODIPY)-based linker.

The Veteran: ortho-Nitrobenzyl (ONB) Linker

The ONB linker is arguably the most widely used and characterized photolabile chemistry.[3][5] Its popularity stems from its reliable cleavage upon UV light exposure (~365 nm) and straightforward synthesis.[6]

Mechanism of Action: Upon absorption of UV light, an intramolecular hydrogen abstraction initiates a rearrangement to an aci-nitro intermediate, which then rapidly fragments to release the caged molecule and 2-nitrosobenzaldehyde.

Strengths:

  • Well-understood photochemistry.

  • Extensive literature and established synthetic protocols.[6][7]

Limitations:

  • UV Light Requirement: UV light has limited tissue penetration and can cause phototoxicity, restricting in vivo applications.[8]

  • Sub-optimal Quantum Yield: The efficiency of converting a photon into a cleavage event can be low.

  • Potentially Reactive Byproducts: The generated nitroso-aldehyde can react with biological nucleophiles.

The Challenger: Green-Light Sensitive BODIPY Linker

Recent advancements have focused on developing linkers that are sensitive to longer, more biocompatible wavelengths.[4][9] BODIPY-based linkers are at the forefront of this new wave, offering cleavage with visible green light (>500 nm).[10][11]

Mechanism of Action: The BODIPY core, a highly efficient fluorophore, acts as the photosensitizer. Upon excitation with green light, it initiates a photochemical reaction, often involving a carbamate linkage, leading to the release of the payload and a modified BODIPY byproduct.[10][11]

Strengths:

  • Biocompatible Activation: Cleavage with lower-energy visible light minimizes phototoxicity and allows for deeper tissue penetration.[11]

  • High Molar Absorptivity: BODIPY dyes have exceptionally high extinction coefficients, meaning they are very efficient at absorbing light.[12]

  • Improved Quantum Yields: Strategic design has led to BODIPY linkers with significantly higher cleavage efficiency compared to some traditional UV-sensitive linkers.[13]

Benchmarking Framework: Key Performance Indicators (KPIs)

An objective comparison requires standardized metrics. Here are the critical parameters for evaluating photolabile linker performance.

Parameter Description Why It Matters
λmax (nm) Wavelength of Maximum AbsorptionDetermines the required light source. Longer wavelengths (>500 nm) are generally preferred for biological applications to reduce phototoxicity and increase tissue penetration.
**ε (M⁻¹cm⁻¹) **Molar Attenuation CoefficientMeasures how strongly the linker absorbs light at a given wavelength. A higher ε means more efficient light absorption, requiring lower light doses.
Φc Quantum Yield of CleavageThe ratio of cleaved molecules to absorbed photons. This is a direct measure of photocleavage efficiency. A higher Φc is more desirable.[13]
t₁/₂ (s or min) Photocleavage Half-LifeThe time required to cleave 50% of the linker-payload conjugate under specific irradiation conditions. A shorter half-life indicates faster release.
Stability Dark Stability / Media StabilityThe propensity for the linker to prematurely cleave in the absence of light or in relevant biological media (e.g., plasma, cell culture medium). High stability is crucial to prevent off-target effects.[14][15][16]
Byproducts Identity and ReactivityThe chemical entities remaining after cleavage. Ideal byproducts are non-toxic and biologically inert.

Experimental Section: Protocols for Head-to-Head Comparison

To ensure trustworthiness, each protocol is designed as a self-validating system. The following workflows provide a robust methodology for benchmarking the ONB and BODIPY linkers.

Overall Benchmarking Workflow

The diagram below outlines the comprehensive workflow for synthesizing, testing, and analyzing the performance of the photolabile linkers.

G cluster_synthesis Phase 1: Synthesis cluster_testing Phase 2: Photochemical & Stability Testing cluster_analysis Phase 3: Data Analysis node_synthesis Synthesize Linker- Fluorescein Conjugates (ONB-Fluor & BODIPY-Fluor) node_purify Purify via HPLC & Characterize (LC-MS, NMR) node_synthesis->node_purify node_photocleavage Photocleavage Assay (HPLC Monitoring) node_purify->node_photocleavage node_quantum_yield Quantum Yield Determination node_purify->node_quantum_yield node_stability Dark Stability Assay (Incubation in PBS/Plasma) node_purify->node_stability node_kinetics Calculate Cleavage Kinetics (t1/2) node_photocleavage->node_kinetics node_compare Compare KPIs in Summary Table node_quantum_yield->node_compare node_quantify Quantify Stability (% Premature Release) node_stability->node_quantify node_kinetics->node_compare node_quantify->node_compare

Caption: High-level workflow for benchmarking photolabile linkers.

Protocol 1: Photocleavage Assay and Kinetic Analysis

Causality: This assay directly measures the rate and extent of payload release upon light exposure. Using HPLC allows for precise quantification of the parent conjugate and the released payload over time, which is essential for calculating the cleavage half-life (t₁/₂).

Methodology:

  • Sample Preparation: Prepare 100 µM solutions of the ONB-Fluorescein and BODIPY-Fluorescein conjugates in a suitable buffer (e.g., PBS, pH 7.4).

  • Irradiation:

    • For ONB-Fluorescein, use a 365 nm LED light source.

    • For BODIPY-Fluorescein, use a 520 nm LED light source.

    • Ensure consistent light intensity (measured with a power meter) and sample-to-source distance for all experiments.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 5, 10, 20, 30 minutes), take an aliquot of the irradiated solution.

  • Quenching: Immediately quench the photoreaction by placing the aliquot in the dark on ice.

  • HPLC Analysis: Analyze each time-point aliquot by reverse-phase HPLC with fluorescence and UV detectors.

    • Monitor the decrease in the peak area of the starting conjugate and the increase in the peak area of the released fluorescein.

  • Data Analysis: Plot the percentage of remaining conjugate against time. Fit the data to a first-order exponential decay curve to determine the rate constant (k) and calculate the half-life (t₁/₂ = ln(2)/k).

Protocol 2: Quantum Yield (Φc) Determination

Causality: Quantum yield is the most critical measure of a linker's light efficiency.[17] This protocol uses a relative method, comparing the photoreaction rate of the linker to that of a well-characterized chemical actinometer, which is a standard and reliable approach.[18][19]

Methodology:

  • Actinometer Preparation: Prepare a solution of a standard chemical actinometer (e.g., potassium ferrioxalate for the UV range or a well-characterized compound for the visible range) with known quantum yield (Φ_std).

  • Spectrophotometry: In a cuvette, measure the initial absorbance of both the linker-conjugate solution and the actinometer solution at the irradiation wavelength (A_linker and A_std). Adjust concentrations so that absorbances are similar and ideally < 0.1 to ensure uniform light absorption.

  • Irradiation: Irradiate both solutions under identical conditions (wavelength, light intensity, path length, time).

  • Measure Conversion:

    • For the linker, use HPLC to determine the number of moles of payload released (moles_linker_reacted).

    • For the actinometer, use UV-Vis spectroscopy to measure the change in absorbance and calculate the number of moles of reacted actinometer (moles_std_reacted) according to established protocols.

  • Calculation: Calculate the quantum yield of cleavage (Φc) using the following equation:

    • Φc = Φ_std * (moles_linker_reacted / moles_std_reacted) * (A_std / A_linker)

Protocol 3: Stability Assessment

Causality: For any application, especially in drug delivery, the linker must remain intact until light is applied.[15][20] This protocol simulates physiological conditions in the absence of light to quantify premature payload release, a critical indicator of off-target risk.[21]

Methodology:

  • Media Preparation: Prepare solutions of the linker-conjugates (100 µM) in both PBS (pH 7.4) and fresh mouse or human plasma.

  • Incubation: Incubate the solutions in the dark at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 12, 24, 48 hours), take aliquots.

  • Sample Processing (for plasma): Precipitate plasma proteins by adding an equal volume of cold acetonitrile. Centrifuge and collect the supernatant.

  • HPLC Analysis: Analyze the aliquots (or processed supernatant) by HPLC to quantify the amount of parent conjugate remaining and any released payload.

  • Data Analysis: Express stability as the percentage of intact conjugate remaining at each time point.

Interpreting the Data: A Comparative Analysis

The following table summarizes hypothetical but realistic data from the benchmarking experiments described above.

Parameter "The Veteran" (ONB-Linker) "The Challenger" (BODIPY-Linker) Advantage
λmax (nm) ~350~525BODIPY
**ε (at λmax, M⁻¹cm⁻¹) **~5,000>80,000BODIPY
Φc (Quantum Yield) 0.050.25BODIPY
t₁/₂ (min) at constant flux 153BODIPY
Stability (24h, 37°C, PBS) >99% intact>99% intactComparable
Stability (24h, 37°C, Plasma) >98% intact>98% intactComparable
Cleavage Byproduct 2-NitrosobenzaldehydePhotolyzed BODIPY coreBODIPY (Generally less reactive)

Analysis: The data clearly illustrates the performance advantages of the newer BODIPY-based linker. Its activation by green light, coupled with a vastly superior molar extinction coefficient and quantum yield, translates into a 5-fold faster release rate under matched photon flux. Both linkers exhibit excellent stability, but the BODIPY linker's byproducts are typically less reactive than the nitroso species generated from ONB cleavage.

Decision Framework: Choosing the Right Linker

The choice of linker is not one-size-fits-all and depends entirely on the experimental context.

G start Start: Define Application q1 Is the application in vivo or involves deep tissue? start->q1 q2 Is rapid, high-efficiency release critical? q1->q2 No use_bodipy Choose BODIPY Linker (or other visible-light PL) q1->use_bodipy Yes q3 Is the payload sensitive to UV damage? q2->q3 No q2->use_bodipy Yes q3->use_bodipy Yes use_onb ONB Linker is a Viable Option q3->use_onb No

Caption: Decision tree for selecting an appropriate photolabile linker.

Conclusion and Future Outlook

While the ortho-nitrobenzyl linker remains a reliable tool for many in vitro applications where UV light is tolerable, the data-driven trend is undeniably toward linkers activated by longer, lower-energy wavelengths.[4] The superior photophysical properties of novel scaffolds like BODIPY translate directly to higher efficiency and greater biological compatibility, paving the way for more sophisticated applications in targeted therapy and fundamental research.[8][10] As research progresses, we anticipate the development of near-infrared (NIR) activated linkers that will further enhance tissue penetration and minimize off-target light absorption, pushing the boundaries of what is possible with light-controlled molecular release.[9]

References

  • The Recent Developments and Applications of Photoremovable Protecting Groups in Organic Chemistry. Bentham Science Publisher.
  • Photolabile linkers: exploiting labile bond chemistry to control mode and rate of hydrogel degradation and protein release. National Institutes of Health (NIH).
  • In vivo testing of drug-linker stability. PubMed.
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. National Institutes of Health (NIH).
  • Photoremovable Protecting Groups: Across the Light Spectrum to Near-Infrared Absorbing Photocages. ResearchGate.
  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabilization. Journal of the American Chemical Society.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. National Institutes of Health (NIH).
  • Photolabile Linkers for Solid-Phase Synthesis. ACS Combinatorial Science.
  • o‐Nitrobenzyl (oNB) and coumarin‐based photodegradable crosslinkers used to direct stem cell growth. ResearchGate.
  • In Vivo Testing of Drug-Linker Stability. Springer Nature Experiments.
  • ADC White Paper: Off-Target Toxicity and Linker Stability. Discovery Life Sciences.
  • ADC Chemical Stability Analysis Service. Creative Biolabs.
  • Development of Photoremovable Linkers as a Novel Strategy to Improve the Pharmacokinetics of Drug Conjugates and Their Potential Application in Antibody–Drug Conjugates for Cancer Therapy. MDPI.
  • Green-light photocleavable meso-methyl BODIPY building blocks for macromolecular chemistry. RSC Publishing.
  • Approaches for the synthesis of o-nitrobenzyl and coumarin linkers for use in photocleavable biomaterials and bioconjugates and their biomedical applications. PubMed.
  • Photocleavable linkers. ResearchGate.
  • Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines. ACS Publications.
  • Photoswitchable fluorescent dyads incorporating BODIPY and[1][14]oxazine components. PubMed.
  • o-nitrobenzyl and coumarin derived bioconjugates and biomaterials. ResearchGate.
  • Using o-nitrobenzyls as photocleavable linker to prepare... ResearchGate.
  • (PDF) Approaches for the Synthesis of o-Nitrobenzyl and Coumarin Linkers for use in Photocleavable Biomaterials and Bioconjugates and Their Biomedical Applications. ResearchGate.
  • A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. RSC Publishing.
  • A versatile method for the determination of photochemical quantum yields: Via online UV-Vis spectroscopy. ResearchGate.
  • Polymerizable BODIPY probe crosslinker for the molecularly imprinted polymer-based detection of organic carboxylates via fluorescence. Materials Advances (RSC Publishing).
  • BODIPY-Based Molecules for Biomedical Applications. National Institutes of Health (NIH).
  • An Alternative Method to Determine the Quantum Yield of the Excited Triplet State Using Laser Flash Photolysis. MDPI.
  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
  • Relative Quantum Yield Measurement of a Sample in Solution. Shimadzu.

Sources

A Senior Scientist's Guide to Validating Synthetic Peptide Purity: An Orthogonal Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is not a matter of simple quality control; it is the bedrock of experimental validity and therapeutic safety. A seemingly minor impurity can alter biological activity, increase toxicity, or compromise critical research data.[1] Regulatory bodies like the FDA mandate rigorous characterization to ensure that a peptide product is both safe and effective.[2][3] This guide provides an in-depth comparison of the essential analytical techniques used to validate peptide purity, grounded in the principle that no single method is sufficient. A robust, multi-faceted strategy—an orthogonal approach—is the only way to achieve a comprehensive and trustworthy assessment of a peptide's identity, purity, and quantity.[4][5]

The Enemy Within: Understanding Impurities in Peptide Synthesis

The predominant method for peptide manufacturing, solid-phase peptide synthesis (SPPS), is an elegant but imperfect process.[1] Each step, from amino acid coupling to deprotection and cleavage, presents an opportunity for errors that manifest as impurities. Understanding these potential contaminants is critical because it dictates our choice of analytical weaponry.

Common process-related impurities include:

  • Truncated and Deletion Sequences: Resulting from incomplete coupling reactions, where an amino acid fails to be added, or incomplete deprotection of the N-terminus, preventing the next coupling.[6][7]

  • Insertion Sequences: Caused by the erroneous addition of an extra amino acid, often if excess activated amino acids are not completely removed.[1][7]

  • Protecting Group Adducts: Incomplete removal of temporary (e.g., Fmoc) or side-chain (e.g., Pmc, t-butyl) protecting groups during the final cleavage step.[1][8]

  • Diastereomers: Racemization of an amino acid's chiral center during activation or deprotection can lead to peptides with identical mass but different conformations and biological activities.[1]

  • Oxidation/Reduction Products: Certain residues, like methionine and tryptophan, are susceptible to oxidation during synthesis or storage.[7][9]

The Orthogonal Mandate: A Multi-Technique Strategy

An orthogonal method is one that assesses a sample attribute using a different physicochemical principle.[4][5] For peptides, relying solely on a single separation technique like Reversed-Phase HPLC is insufficient because impurities with similar properties (e.g., hydrophobicity) may co-elute with the main peptide, rendering them invisible.[10] By combining techniques that separate based on different properties—such as hydrophobicity, mass-to-charge ratio, and amino acid composition—we create a self-validating system that provides a much higher degree of confidence in the final purity assessment.[4][11]

This guide will compare the core techniques that form the foundation of a robust peptide validation workflow.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the gold standard and the most widely used technique for assessing peptide purity.[2][12] It is a powerful method for separating the target peptide from most synthesis-related impurities.

  • Principle of Operation: RP-HPLC separates molecules based on their hydrophobicity. A peptide sample is injected into a column packed with a nonpolar stationary phase (typically silica modified with C18 alkyl chains). A polar mobile phase is then passed through the column. Peptides adhere to the stationary phase to varying degrees based on their overall hydrophobicity. By gradually increasing the concentration of an organic solvent (like acetonitrile) in the mobile phase, the peptides are eluted in order of increasing hydrophobicity.[6][13]

  • Primary Application: Determining the relative purity of a peptide sample. The result is typically expressed as a percentage of the main peak's area relative to the total area of all peaks detected by UV absorbance (usually at 214-220 nm, where the peptide bond absorbs).[14][15]

  • Expertise & Causality: The choice of mobile phase modifiers is critical. Trifluoroacetic acid (TFA) is commonly used at a low concentration (0.1%) because it acts as an ion-pairing agent. It protonates basic residues and forms a neutral ion pair, which improves peak shape and resolution by masking interactions with residual silanols on the stationary phase. The gradient slope—the rate at which acetonitrile concentration is increased—is optimized to achieve the best possible separation between the main peptide peak and closely eluting impurities.[6][16]

Experimental Protocol: Purity Assessment by RP-HPLC
  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: Prepare 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases to prevent bubbles and particulate matter from interfering with the system.

  • Sample Preparation:

    • Accurately weigh and dissolve the lyophilized peptide in Mobile Phase A to a final concentration of 1 mg/mL.

    • Vortex gently to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulates that could clog the column.[6]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, 100-300 Å pore size).[15][16]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm.

    • Column Temperature: 25-40°C (maintaining a consistent temperature is key for reproducible retention times).

    • Injection Volume: 20 µL.

    • Gradient: A typical starting gradient is a linear ramp from 5% to 65% Mobile Phase B over 30 minutes. This must be optimized based on the specific peptide's hydrophobicity.[4][14]

  • Data Analysis:

    • Integrate the peak areas of all detected peaks in the chromatogram.

    • Calculate the percent purity using the formula: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Liquid Chromatography-Mass Spectrometry (LC-MS)

While RP-HPLC provides a purity profile, it does not confirm the identity of the peaks. LC-MS is the cornerstone for identity confirmation, coupling the separation power of HPLC with the mass-resolving capability of mass spectrometry.[12][17]

  • Principle of Operation: The eluent from the HPLC column is directed into the ion source of a mass spectrometer (typically Electrospray Ionization, ESI). ESI generates charged droplets from which peptide ions are desorbed into the gas phase. These ions are then guided into a mass analyzer (e.g., Time-of-Flight, Quadrupole, Orbitrap), which separates them based on their mass-to-charge ratio (m/z).[14][17]

  • Primary Application: Unambiguously confirming the molecular weight of the target peptide and identifying the mass of impurities.[18][19] This is critical for diagnosing the nature of contaminants, such as identifying a peak as a deletion sequence (-1 amino acid) or an oxidation product (+16 Da).

  • Expertise & Causality: LC-MS provides an orthogonal layer of detection to UV. A peak that appears pure by UV may be revealed by MS to contain co-eluting impurities of different masses.[19] High-resolution mass spectrometry (HRMS) is particularly powerful, as it provides highly accurate mass measurements, enabling the determination of an impurity's elemental composition and greatly increasing confidence in its identification.

Experimental Protocol: Identity Confirmation by LC-MS
  • LC Setup: The sample preparation and HPLC conditions are typically identical to those described for the RP-HPLC protocol. The key difference is the detector.

  • MS Conditions:

    • Ion Source: Electrospray Ionization (ESI) in positive ion mode.

    • Capillary Voltage: ~2.8-4.0 kV.[19][20]

    • Source Temperature: Optimized for the specific instrument (e.g., 80-150 °C).

    • Mass Range: Scanned over a range appropriate for the expected m/z of the peptide (e.g., 300-2000 m/z). Peptides often exist in multiple charge states (e.g., [M+2H]²⁺, [M+3H]³⁺), so the scan range must accommodate these.

  • Data Analysis:

    • Extract the mass spectrum from the main chromatographic peak.

    • Deconvolute the spectrum (if multiple charge states are present) to determine the neutral molecular weight of the peptide.

    • Compare the observed molecular weight to the theoretical (calculated) molecular weight. The difference should be within the mass accuracy of the instrument.

    • Analyze the mass spectra of impurity peaks to identify their molecular weights and hypothesize their structures (e.g., deletion, modification, or protecting group adduct).[21]

Amino Acid Analysis (AAA)

Amino Acid Analysis is a fundamental biochemical technique that serves as the gold standard for determining the absolute quantity and amino acid composition of a peptide.[22][]

  • Principle of Operation: AAA involves three main steps:

    • Hydrolysis: The peptide is completely broken down into its constituent amino acids by heating in strong acid (typically 6N HCl).[22][]

    • Derivatization: The freed amino acids are chemically modified (derivatized) with a reagent (e.g., PITC, OPA) that allows them to be detected by UV or fluorescence.[4][24]

    • Separation & Quantification: The derivatized amino acids are separated, typically by RP-HPLC, and quantified by comparing their peak areas to those of known standards.[4][25]

  • Primary Application:

    • Composition Verification: Confirming that the molar ratios of the constituent amino acids match the theoretical sequence.

    • Absolute Quantification: Determining the precise amount of peptide in a lyophilized powder sample (Net Peptide Content). This is crucial because lyophilized peptides always contain water and counter-ions (like TFA), meaning the gross weight is not the actual peptide weight.[22][26]

  • Expertise & Causality: Acid hydrolysis is a harsh process that completely destroys some amino acids (e.g., Tryptophan) and can cause partial degradation of others (e.g., Serine, Threonine).[22] Asparagine and Glutamine are deamidated to Aspartic acid and Glutamic acid, respectively.[25] An experienced analyst accounts for these limitations when interpreting the data, often by running hydrolysis for different time points and extrapolating back to time zero for labile residues.[22]

Experimental Protocol: Net Peptide Content by AAA
  • Sample Preparation:

    • Accurately weigh a small amount (e.g., 0.5-1 mg) of the lyophilized peptide into a hydrolysis tube.

  • Acid Hydrolysis:

    • Add a known volume of 6N HCl containing a small amount of phenol (to protect Tyrosine).

    • Evacuate the tube, seal it under vacuum, and heat at 110°C for 24 hours.[4]

  • Post-Hydrolysis Processing:

    • Cool the sample and carefully break the seal.

    • Evaporate the HCl under vacuum using a centrifugal evaporator.

    • Reconstitute the dried hydrolysate in a suitable buffer (e.g., sodium phosphate).

  • Derivatization:

    • Mix an aliquot of the reconstituted hydrolysate with a derivatizing agent such as Phenylisothiocyanate (PITC).

  • Chromatographic Analysis:

    • Inject the derivatized sample onto an RP-HPLC system.

    • Separate the derivatized amino acids using a dedicated gradient optimized for their separation.

    • Detect the eluting amino acids using a UV detector.

  • Quantification:

    • Quantify each amino acid by comparing its peak area to a calibration curve generated from known amino acid standards.

    • Calculate the molar ratios to confirm composition.

    • Determine the Net Peptide Content by relating the quantified amount of amino acids back to the initial weight of the lyophilized sample.

Complementary & Ancillary Techniques

While HPLC, MS, and AAA form the core triad of peptide analysis, other techniques provide crucial, orthogonal information.

  • Capillary Electrophoresis (CE): Separates molecules based on their charge-to-mass ratio in a narrow capillary filled with a conductive buffer.[27][28] CE is highly efficient and offers a different separation selectivity compared to HPLC, making it excellent for resolving impurities that are difficult to separate by hydrophobicity, such as diastereomers or other isomeric species.[20][29]

  • Ion Chromatography (IC): Used specifically to quantify the amount of counter-ions (e.g., trifluoroacetate, acetate, chloride) present in the final lyophilized product.[30][31] This is a critical component of determining the mass balance and, ultimately, the net peptide content.[32][33]

  • Karl Fischer (KF) Titration: The definitive method for determining the water content in a lyophilized sample.[34][35] This electrochemical titration method is highly specific to water and is essential for an accurate mass balance calculation.[36][37]

Data Presentation: Comparison of Core Analytical Techniques

The selection of an analytical strategy depends on the specific question being asked. The table below summarizes the primary applications and characteristics of these key orthogonal techniques.

Technique Primary Application Principle of Separation/Detection Information Provided Strengths Limitations
RP-HPLC Purity assessment; Quantification of relative impurity levels.[2]Hydrophobicity.[6]Retention time, peak area (% purity).High resolution, robust, widely available.Does not confirm identity; impurities may co-elute.
LC-MS Identity confirmation; Impurity identification.[18]Hydrophobicity and mass-to-charge ratio (m/z).[4]Molecular weight of main peak and impurities.[14]Unambiguous mass confirmation; high sensitivity.[17]Can be less quantitative than UV; ion suppression effects.
Amino Acid Analysis (AAA) Absolute quantification (net peptide content); Composition verification.[22]Ion-exchange or RP chromatography of derivatized amino acids.Molar ratios of amino acids; precise peptide concentration.Gold standard for quantification.[26]Destructive to sample; destroys certain amino acids (Trp).[22]
Capillary Electrophoresis (CE) Orthogonal purity check; Chiral purity analysis.[27]Charge-to-mass ratio.[28]Electropherogram with high-resolution peaks.Extremely high separation efficiency; low sample consumption.Lower loading capacity; can be less robust than HPLC.
Ion Chromatography (IC) Counter-ion content quantification.[30]Ion-exchange.Identity and concentration of anions (TFA⁻, Cl⁻, AcO⁻).Accurate quantification of salt content.Requires dedicated instrumentation.
Karl Fischer Titration Water content determination.[34]Electrochemical titration.[38]Absolute water content (% w/w).Highly specific and accurate for water.Requires dedicated titrator; sensitive to atmospheric moisture.

Workflow & Logic: A Self-Validating System

A comprehensive validation strategy integrates these techniques in a logical sequence. The goal is to build a complete, evidence-based profile of the peptide, where the results from each method support and validate the others.

Peptide_Validation_Workflow cluster_analysis Orthogonal Analytical Validation Crude_Peptide Crude Synthesized Peptide Purification Purification (Preparative RP-HPLC) Crude_Peptide->Purification Lyophilized_Powder Lyophilized Peptide Powder Purification->Lyophilized_Powder RPHPLC RP-HPLC (Purity Profile) Lyophilized_Powder->RPHPLC Purity (%) LCMS LC-MS (Identity & Impurity ID) Lyophilized_Powder->LCMS Mass (Da) AAA Amino Acid Analysis (Composition & Content) Lyophilized_Powder->AAA Net Content (%) Ancillary Ancillary Tests (CE, IC, KF) Lyophilized_Powder->Ancillary Water, Ions (%) Final_Report Certificate of Analysis (Complete Profile) RPHPLC->Final_Report LCMS->Final_Report AAA->Final_Report Ancillary->Final_Report

Caption: Integrated workflow for comprehensive peptide purity validation.

This workflow demonstrates a self-validating system. For example, LC-MS confirms that the main peak seen in the HPLC chromatogram has the correct molecular weight.[12] AAA confirms that the peptide has the correct amino acid composition and provides the net peptide content.[22] The sum of the net peptide content, water content (from KF), and counter-ion content (from IC) should approach 100%, providing a "mass balance" that verifies no significant non-peptide impurities (like residual salts) are present.[32] Any discrepancies in this balance signal an issue that requires further investigation.

Conclusion

Validating the purity of a synthesized peptide is a rigorous, multi-step process that demands more than a single analytical run. It requires a thoughtfully designed, orthogonal strategy where each technique provides a unique and complementary piece of the puzzle. By integrating high-resolution separation (RP-HPLC, CE), definitive mass confirmation (LC-MS), and absolute quantification (AAA, IC, KF), researchers and drug developers can build a comprehensive and trustworthy data package. This meticulous approach is the only way to ensure the integrity of research data, the quality of the final product, and, ultimately, the safety and efficacy of peptide-based therapeutics.

References

  • Separation of Peptides by Capillary Electrophoresis. (n.d.). PubMed.
  • A NEW LC-MS APPROACH FOR SYNTHETIC PEPTIDE CHARACTERIZATION AND IMPURITY PROFILING. (n.d.). Waters Corporation.
  • Capillary electrophoresis of proteins and peptides. (n.d.). PubMed.
  • Biotherapeutic Peptide Mass Confirmation and Impurity Profiling on a SmartMS Enabled BioAccord LC-MS System. (n.d.). Waters Corporation.
  • LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters Corporation.
  • Determination of counter-ions in synthetic peptides by ion chromatography, capillary isotachophoresis and capillary electrophore. (2012). Toxic Docs.
  • Peptide Quality: Importance of Third-Party Validation. (n.d.). Verified Peptides.
  • What Are the FDA Requirements for Peptide Characterization?. (n.d.). JPT.
  • Related impurities in peptide medicines. (2014). PubMed.
  • Amino Acid Analysis Overview. (2012). Bio-Synthesis.
  • Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. (2021). MDPI.
  • Capillary Electrophoresis. (n.d.). Bio-Rad.
  • Instructions for Capillary Electrophoresis Peptide Analysis Kit. (n.d.). Bio-Rad.
  • Streamlined LC-MS Analysis of Stress Induced Impurities of a Synthetic Peptide using the BioAccord™ System and the waters_connect™ Intact Mass™ Application. (n.d.). LabRulez LCMS.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive.
  • 6 peptide impurities that appear during the synthesis & storage of peptides. (2023). MolecularCloud.
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PMC - NIH.
  • Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. (2023). PubMed.
  • Investigation of Impurities in Peptide Pools. (n.d.). MDPI.
  • Peptide Analysis by Rapid, Orthogonal Technologies With High Separation Selectivities and Sensitivities. (2001). PubMed.
  • 01-00564-EN Determination of Counter Ions of Synthetic Peptides Using Ion Chromatograph. (n.d.). Shimadzu.
  • FDA issues draft guidance of clinical pharmacology, labeling considerations for peptide drug products. (2023). Regulatory Affairs Professionals Society | RAPS.
  • Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins. (2024). PMC.
  • Typical examples of impurities observed in synthesized peptides. (n.d.). ResearchGate.
  • FDA Issues Guidance on Clinical Pharmacology for Peptide Drugs. (2023). BioPharm International.
  • Karl Fischer water content titration. (n.d.). Scharlab.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Advanced Chromatography Technologies.
  • Synthetic Peptides: Understanding The New CMC Guidelines. (2023). DLRC Group.
  • Water Content Determination by Karl Fischer. (2011). Pharmaguideline.
  • Determining Water Content with a Novel Karl Fischer Titration Approach. (n.d.). PPD.
  • Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis. (n.d.). Springer Nature.
  • The Effects of Counter-Ions on Peptide Structure, Activity, and Applications. (2024). PMC - NIH.
  • Better Purities With Orthogonal Peptide Purification Using PEC. (n.d.). Gyros Protein Technologies.
  • Determination of Counterions (Anions) by Ion Chromatography. (n.d.). Shimadzu.
  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. (n.d.). MtoZ Biolabs.
  • A counterion exchange process for peptides. (n.d.). Google Patents.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-[(4-Nitrophenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 2-[(4-Nitrophenyl)sulfanyl]acetic acid. As a nitroaromatic compound, this substance requires rigorous adherence to hazardous waste protocols. The procedures outlined below are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Core Principle: Hazard-Driven Waste Management

The disposal strategy for any chemical is dictated by its inherent hazards. This compound possesses two primary structural features that define its risk profile: the carboxylic acid group and, more significantly, the 4-nitrophenyl group. Aromatic nitro compounds are frequently classified as toxic and are noted for their potential thermal and shock sensitivity.[1][2] Therefore, the disposal process must prioritize the complete destruction of the hazardous aromatic nitro component, not merely the neutralization of its acidic functional group.

Table 1: Hazard Profile based on Analogous Compounds
Hazard ClassificationCategoryRationale and Potential EffectsSupporting Sources
Skin Corrosion/IrritationCategory 2Causes skin irritation upon contact.[3][4]
Serious Eye Damage/IrritationCategory 2 / 1Causes serious eye irritation, potentially leading to damage.[3][4][5]
Germ Cell MutagenicityCategory 2Suspected of causing genetic defects.[4][5]
Harmful if SwallowedNot ClassifiedMay be harmful if ingested.[3][4]
Harmful if InhaledNot ClassifiedMay be harmful if dust is inhaled.[3][4]

Immediate Safety Protocols: PPE and Spill Response

Before handling or preparing for disposal, ensure all safety measures are in place. The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment (PPE) and readiness for accidental spills.

Table 2: Required Personal Protective Equipment (PPE)
Protection TypeSpecificationRationaleSupporting Sources
Eye/Face Chemical safety goggles and face shield.Protects against splashes and airborne dust particles.[1][3][4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and irritation.[1][4]
Body Laboratory coat, closed-toe shoes.Provides a barrier against accidental spills.[1][4]
Respiratory Work within a certified chemical fume hood.Prevents inhalation of dust. A NIOSH-approved respirator may be needed for large quantities or spills.[1][4]
Spill Response Protocol

In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Eliminate all sources of ignition.[1]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Absorb: For small spills, cover with a non-combustible, inert absorbent material such as dry sand, vermiculite, or earth.[1][6] Crucially, do not use paper towels or other combustible materials. [1]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled container for hazardous waste.[1][7]

  • Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.

  • Report: For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

The Core Directive: Mandated Hazardous Waste Disposal

Due to its chemical nature, this compound must be disposed of as regulated hazardous waste.[8][9] The U.S. Environmental Protection Agency (EPA) regulates nitrophenols and other toxic chemicals, mandating that they be managed at a permitted hazardous waste facility.[8][10][11] The only acceptable terminal disposal method is through a licensed EHS provider, typically involving high-temperature incineration.[10]

Step-by-Step Waste Segregation & Collection Protocol

  • Designate a Waste Container: Use a chemically compatible, sealable container for collecting solid waste of this compound. Polyethylene or polypropylene containers are suitable.[7] The container must be in good condition and free from leaks.

  • Label Correctly: As soon as the first quantity of waste is added, label the container with a hazardous waste tag provided by your institution's EHS department. The label must include:

    • The words "Hazardous Waste".[9][12]

    • The full chemical name: "this compound".

    • An accurate list of all constituents and their concentrations if it is a mixture.[12]

    • The date accumulation started.[9]

  • Segregate Waste Streams: Do not mix this waste with other waste streams unless explicitly permitted by your EHS office. Incompatible wastes, such as strong oxidizing agents or bases, must be stored separately.[3][12]

  • Secure Storage: Keep the waste container tightly sealed except when adding waste.[9][12] Store it in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and equipped with secondary containment.[12]

  • Schedule Pickup: Once the container is full or you have reached the accumulation time limit set by your institution, contact your EHS department to schedule a pickup. Do not allow hazardous waste to accumulate beyond regulated limits.[9]

Prohibited Disposal Methods: Critical Actions to Avoid

Explaining why certain common laboratory disposal methods are unacceptable for this compound is crucial for ensuring safety and compliance.

  • DO NOT Pour Down the Drain: Sewer disposal is strictly prohibited. Nitroaromatic compounds are persistent environmental pollutants and can be toxic to aquatic life.[5][11]

  • DO NOT Neutralize and Sewer: While the carboxylic acid group can be neutralized with a base, this action does not mitigate the primary hazard associated with the 4-nitrophenyl moiety. The resulting salt remains a regulated hazardous substance. Attempting to neutralize in the lab can also generate heat and potentially hazardous side reactions.[13][14]

  • DO NOT Dispose of in Regular Trash: Contaminated labware (e.g., weigh boats, gloves) and the chemical itself must never be placed in the normal trash.[8] This material requires treatment at a specialized hazardous waste facility.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Management Workflow gen Waste Generation (Solid Residue & Contaminated Items) spill_check Accidental Spill? gen->spill_check container Place in Designated, Labeled Hazardous Waste Container spill_check->container No spill_protocol Execute Spill Response Protocol spill_check->spill_protocol Yes store Store in Satellite Accumulation Area (SAA) container->store spill_protocol->container After Cleanup full_check Container Full or Time Limit Reached? store->full_check full_check->store No contact_ehs Contact EHS for Waste Pickup full_check->contact_ehs Yes final_disposal Professional Disposal (High-Temperature Incineration) contact_ehs->final_disposal

Sources

Essential Protective Measures for Handling 2-[(4-Nitrophenyl)sulfanyl]acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Laboratory Safety and Chemical Handling

Hazard Assessment: An Evidence-Based Approach

Given the absence of a dedicated SDS for 2-[(4-Nitrophenyl)sulfanyl]acetic acid, our safety protocols are informed by data from analogous compounds such as 4-Nitrophenylacetic acid and other nitrophenyl derivatives. These compounds are consistently classified as hazardous, with key concerns being:

  • Skin Irritation: Direct contact can lead to skin irritation[1][2][3].

  • Serious Eye Irritation: There is a significant risk of serious eye irritation upon contact[1][2][3].

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation[2][3].

Although the toxicological properties of this compound have not been fully investigated, the precautionary principle dictates that we treat it with a high degree of caution[4].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and use of appropriate PPE is paramount to minimizing exposure and ensuring personal safety. The United States Department of Labor defines PPE as equipment worn to minimize exposure to hazards that cause serious workplace injuries and illnesses[5].

Recommended PPE Ensemble
PPE ComponentStandardRationale
Eye and Face Protection OSHA 29 CFR 1910.133 or European Standard EN166To protect against splashes and dust, chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing[1][4][6].
Skin Protection N/AA lab coat or a chemical-resistant apron should be worn to protect against accidental spills.
Hand Protection N/AChemical-resistant gloves (e.g., nitrile) are required. Always inspect gloves for any signs of degradation or puncture before use[4][6].
Respiratory Protection OSHA 29 CFR 1910.134 or European Standard EN 149In well-ventilated areas, respiratory protection may not be necessary. However, if dust generation is unavoidable, a NIOSH-approved respirator should be used[4][7].
PPE Selection and Use Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Procedure assess_hazards Assess Potential Hazards: - Skin/Eye Irritation - Inhalation of Dust eye_face Eye/Face Protection: - Safety Goggles (minimum) - Face Shield (if splash risk) assess_hazards->eye_face skin_body Skin/Body Protection: - Lab Coat - Chemical Resistant Apron assess_hazards->skin_body hand Hand Protection: - Chemical-Resistant Gloves (Nitrile) assess_hazards->hand respiratory Respiratory Protection: - Assess Ventilation - Use NIOSH-approved respirator if dust is present assess_hazards->respiratory handling Handle Chemical eye_face->handling skin_body->handling hand->handling respiratory->handling start Start of Experiment start->assess_hazards end End of Experiment disposal Dispose of Waste handling->disposal disposal->end

Caption: PPE Selection Workflow for Handling this compound.

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standard operating procedures is critical for safe handling and disposal.

Handling Procedures
  • Preparation: Ensure the work area is well-ventilated. An eyewash station and safety shower should be readily accessible[1][8].

  • Donning PPE: Before handling the chemical, put on all required PPE as outlined in the table above.

  • Weighing and Transferring: Handle the solid material carefully to minimize dust generation. Use a chemical fume hood if there is a risk of inhalation.

  • Post-Handling: After handling, wash your hands thoroughly with soap and water[1][3]. Contaminated clothing should be removed and laundered before reuse[9].

Spill Management

In the event of a spill:

  • Evacuate the immediate area.

  • Wearing appropriate PPE, clean up the spill immediately.

  • For small spills, sweep up the material and place it into a suitable, closed container for disposal[1][3][4]. Avoid generating dust[3][4].

  • Do not let the chemical enter drains[1][3].

Disposal Plan

All waste, including contaminated PPE and spill cleanup materials, must be disposed of in accordance with local, state, and federal regulations. Dispose of the contents and container to an approved waste disposal plant[1][2][8].

Emergency Procedures: Immediate Actions

In case of exposure, immediate action is crucial.

Exposure RouteFirst Aid Measures
Eye Contact Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[1][2][8].
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention[1][2][8].
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention[1][2].
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention[1][2].

The following diagram outlines the emergency response workflow.

Emergency_Response_Workflow cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_medical Medical Attention exposure Exposure Occurs eye_contact Eye Contact: Rinse with water for 15 mins exposure->eye_contact skin_contact Skin Contact: Wash with soap and water exposure->skin_contact inhalation Inhalation: Move to fresh air exposure->inhalation ingestion Ingestion: Rinse mouth, drink water exposure->ingestion seek_medical Seek Immediate Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: Emergency Response Workflow for Exposure to this compound.

By integrating these safety protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues.

References

  • MySkinRecipes. This compound. [Link]
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetic Acid. [Link]
  • Trihydro Corporation. (2020, November 19). Chemical PPE. [Link]
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). [Link]
  • Alberta College of Pharmacists. (2019, October 30). Personal protective equipment in your pharmacy. [Link]
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Acetic acid, 4-nitrophenyl ester. [Link]
  • ChemDmart. (n.d.). Safety Data Sheet: 4-Nitrophenyl Acetic Acid. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.